molecular formula C10H12ClN5 B1149426 Methyltetrazine-amine hydrochloride CAS No. 1596117-29-1

Methyltetrazine-amine hydrochloride

Número de catálogo: B1149426
Número CAS: 1596117-29-1
Peso molecular: 237.69 g/mol
Clave InChI: NIGOLWATPZTKQT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Methyltetrazine-amine hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C10H12ClN5 and its molecular weight is 237.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5.ClH/c1-7-12-14-10(15-13-7)9-4-2-8(6-11)3-5-9;/h2-5H,6,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIGOLWATPZTKQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1345955-28-3
Record name (4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to Methyltetrazine-amine Hydrochloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyltetrazine-amine hydrochloride is a key reagent in the field of bioorthogonal chemistry, offering a powerful tool for the site-specific modification of biomolecules.[1] Its enhanced stability compared to other tetrazine derivatives, coupled with its high reactivity in inverse electron demand Diels-Alder (iEDDA) cycloaddition reactions, makes it an invaluable asset in drug development, molecular imaging, and diagnostics.[2][3] This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on quantitative data and detailed experimental protocols.

Chemical Properties and Stability

This compound, with the chemical formula C₁₀H₁₂ClN₅ and a molecular weight of 237.69 g/mol , is a purple solid that is soluble in methanol (B129727) (MeOH), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[2][4] The methyl group on the tetrazine ring significantly enhances its stability compared to the hydrogen-substituted analog, allowing for its use in a broader range of chemical transformations and improving its long-term storage, especially in aqueous buffers.[2][3] The hydrochloride salt form further contributes to its stability and ease of handling.[2]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and related compounds, providing a basis for experimental design and comparison.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1596117-29-1[2]
Molecular Formula C₁₀H₁₂ClN₅[2]
Molecular Weight 237.69 g/mol [2]
Appearance Purple solid[4]
Solubility MeOH, DMF, DMSO[4]
Storage -20°C[2]

Table 2: Reaction Kinetics of Tetrazines with trans-Cyclooctene (B1233481) (TCO) Derivatives

Tetrazine DerivativeDienophileSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)ConditionsReference
3-methyl-6-phenyl-1,2,4,5-tetrazineTCO3,300Not specified[5]
3-H-6-phenyl-1,2,4,5-tetrazineTCO2,000Not specified[5]
3-CH₃-6-pyrimidyl-1,2,4,5-tetrazineTCO~5,000Serum[5]
General Tetrazine-TCOTCO1 - 1 x 10⁶PBS buffer, pH 6-9, RT[6]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its application in bioconjugation.

Synthesis of (4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine Hydrochloride[7]

Materials:

  • Starting materials for the synthesis of the tetrazine core (specific precursors will depend on the chosen synthetic route)

  • Solvents (e.g., acetonitrile, methanol)

  • Trifluoroacetic acid (TFA)

  • Sodium nitrite (B80452) (NaNO₂)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • High-performance liquid chromatography (HPLC) system

  • Anion exchange resin

Procedure:

  • The synthesis is carried out via a multi-step process, typically involving the formation of the tetrazine ring from appropriate nitrile and hydrazine (B178648) precursors.

  • A common method involves the reaction of a substituted amidine with an imidate, followed by cyclization with hydrazine.

  • For the specific synthesis of (4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine, the reaction is performed at 80°C for 30 minutes.

  • The crude product is purified by HPLC using a 0–50% buffer B gradient, yielding the trifluoroacetate (B77799) (TFA) salt.

  • The TFA salt is then converted to the hydrochloride salt by anion exchange.

  • The final product is obtained as a red/purple crystalline solid with a reported yield of 17%.[7]

Antibody Conjugation with TCO-NHS Ester and Labeling with Methyltetrazine-amine

This protocol describes the modification of an antibody with a trans-cyclooctene (TCO) group, followed by bioorthogonal labeling with a methyltetrazine derivative.

Materials:

  • Antibody of interest (e.g., anti-EGFR)

  • TCO-NHS ester

  • This compound

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column

  • PBS buffer

Procedure:

  • Antibody-TCO Conjugation:

    • Dissolve the antibody in the reaction buffer.

    • Add a 5- to 20-fold molar excess of TCO-NHS ester to the antibody solution.

    • Incubate for 30-60 minutes at room temperature.

    • Quench the reaction by adding the quenching solution.

    • Purify the TCO-modified antibody using a desalting column equilibrated with PBS.

  • Bioorthogonal Labeling:

    • Incubate the TCO-modified antibody with a molar excess of this compound (or a fluorescent derivative) in PBS.

    • The reaction is typically rapid and can be performed at room temperature for 1-2 hours.

    • The labeled antibody can be purified from excess tetrazine using a desalting column if necessary.

Stability Assessment of Methyltetrazine Derivatives in Serum

This protocol outlines a method to determine the stability of a methyltetrazine derivative in a biological matrix.

Materials:

  • This compound

  • Fetal bovine serum (FBS) or human serum

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile

  • High-performance liquid chromatography (HPLC) system with a UV-Vis detector

Procedure:

  • Prepare a stock solution of the methyltetrazine derivative in an appropriate solvent (e.g., DMSO).

  • Dilute the stock solution in PBS containing 50% serum to a final concentration suitable for HPLC analysis.

  • Incubate the solution at 37°C.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the sample.

  • Precipitate the serum proteins by adding an equal volume of cold acetonitrile.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Analyze the supernatant by HPLC, monitoring the disappearance of the tetrazine peak at its characteristic wavelength (typically around 520-540 nm).

  • The percentage of remaining tetrazine over time is used to determine its half-life in the serum-containing medium.

Visualizations

The following diagrams illustrate key concepts and workflows related to the application of this compound.

iEDDA_Reaction Methyltetrazine Methyltetrazine-amine TransitionState [4+2] Cycloaddition Transition State Methyltetrazine->TransitionState Inverse Electron Demand Diels-Alder TCO trans-Cyclooctene (TCO) -modified biomolecule TCO->TransitionState Dihydropyridazine Stable Dihydropyridazine Adduct TransitionState->Dihydropyridazine Rapid, irreversible N2 N₂ (gas) TransitionState->N2

Mechanism of the inverse electron demand Diels-Alder (iEDDA) reaction.

Pretargeted_Imaging_Workflow cluster_in_vivo In Vivo Steps Inject_TCO_Ab 1. Inject TCO-modified Antibody (e.g., anti-EGFR) Accumulation 2. Antibody accumulates at tumor site and clears from circulation Inject_TCO_Ab->Accumulation 24-72 hours Inject_MTz 3. Inject Methyltetrazine-labeled imaging probe (e.g., PET tracer) Accumulation->Inject_MTz IEDDA_in_vivo 4. Bioorthogonal Reaction at Tumor Site (iEDDA) Inject_MTz->IEDDA_in_vivo Rapid Imaging 5. Imaging (e.g., PET/CT) and Signal Quantification IEDDA_in_vivo->Imaging

Experimental workflow for pre-targeted in vivo imaging.

Antibody_Conjugation_Workflow Start Start: Antibody TCO_NHS_Activation React with TCO-NHS Ester Start->TCO_NHS_Activation TCO_Antibody TCO-modified Antibody TCO_NHS_Activation->TCO_Antibody Purification1 Purification (Desalting Column) TCO_Antibody->Purification1 Reaction_with_MTz React with Methyltetrazine-amine (or derivative) Purification1->Reaction_with_MTz Labeled_Antibody Bioorthogonally Labeled Antibody Reaction_with_MTz->Labeled_Antibody Purification2 Optional Purification (Desalting Column) Labeled_Antibody->Purification2 End End: Labeled Antibody ready for use Purification2->End

References

An In-Depth Technical Guide to Methyltetrazine-Amine Hydrochloride: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyltetrazine-amine (B608997) hydrochloride is a key reagent in the rapidly advancing field of bioorthogonal chemistry. Its superior stability and reactivity in inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reactions have made it an invaluable tool for researchers in drug development, molecular imaging, and diagnostics. This technical guide provides a comprehensive overview of the structure, properties, and experimental applications of methyltetrazine-amine hydrochloride, with a focus on quantitative data and detailed methodologies.

Chemical Structure and Identification

This compound, systematically named (4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine hydrochloride, is a heterocyclic compound featuring a methyl-substituted tetrazine ring linked to a benzylamine (B48309) moiety.[1][2][3] The hydrochloride salt form enhances its stability and handling characteristics.[4][5]

Chemical Structure:

Key Identifiers: Several CAS numbers have been associated with this compound and its close derivatives. The most frequently cited CAS number for the this compound is 1596117-29-1 .[1][3]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. The methyl group on the tetrazine ring significantly improves its stability compared to the unsubstituted tetrazine-amine, particularly in aqueous buffers.[6]

PropertyValueReferences
Molecular Formula C₁₀H₁₂ClN₅[1][3]
Molecular Weight 237.69 g/mol [1][2][3]
Appearance Red to dark purple powder or crystals[2]
Purity Typically >95% (HPLC)[2][3]
Solubility Soluble in DMSO, DMF, and Methanol. PEGylated derivatives show enhanced aqueous solubility. A solubility of ≥ 2.5 mg/mL is reported in a mixed solvent system (DMSO, PEG300, Tween-80, Saline).[4][5][7][8][9]
Storage Conditions Store at -20°C, desiccated.[8]

Experimental Protocols

Synthesis of this compound

Conceptual Synthesis Workflow:

Synthesis_Workflow Conceptual Synthesis of Methyltetrazine-Amine Start 4-cyanobenzylamine (or protected derivative) Condensation Condensation Start->Condensation Reagent1 Acetonitrile Reagent1->Condensation Hydrazine (B178648) Hydrazine Hydrazine->Condensation Dihydrotetrazine Dihydrotetrazine Intermediate Condensation->Dihydrotetrazine Formation of dihydrotetrazine ring Oxidation Oxidation (e.g., with NaNO2, air) Dihydrotetrazine->Oxidation Product Methyltetrazine-amine Oxidation->Product Aromatization HCl_Salt HCl Treatment Product->HCl_Salt FinalProduct Methyltetrazine-amine Hydrochloride HCl_Salt->FinalProduct Salt formation

Caption: A conceptual workflow for the synthesis of this compound.

Purification by Recrystallization

Purification of the final product can be achieved by recrystallization. The choice of solvent is critical and should be empirically determined.

General Recrystallization Protocol:

  • Solvent Selection: Test the solubility of the crude product in various solvents at room temperature and at their boiling points. An ideal solvent will have high solubility at high temperatures and low solubility at low temperatures.

  • Dissolution: Dissolve the crude this compound in a minimal amount of the chosen hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Bioorthogonal Ligation with trans-Cyclooctene (B1233481) (TCO)

The primary application of methyltetrazine-amine is its rapid and specific reaction with TCO derivatives in an iEDDA cycloaddition.

General Protocol for a Bioconjugation Reaction:

  • Dissolution: Dissolve the this compound and the TCO-functionalized molecule in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Reaction: Mix the two solutions at the desired molar ratio. The reaction is typically very fast and can proceed at room temperature.

  • Monitoring: The progress of the reaction can be monitored by observing the disappearance of the characteristic pink/purple color of the tetrazine.

  • Purification: The resulting conjugate can be purified from unreacted starting materials using standard techniques such as size exclusion chromatography or dialysis.

Reaction Workflow:

Bioconjugation_Workflow iEDDA Bioconjugation Workflow cluster_reactants Reactants MTz Methyltetrazine-amine Reaction iEDDA Cycloaddition MTz->Reaction TCO TCO-functionalized Biomolecule TCO->Reaction Intermediate Unstable Dihydropyridazine Reaction->Intermediate [4+2] Cycloaddition Nitrogen_release N₂ Release Intermediate->Nitrogen_release Conjugate Stable Bioconjugate Intermediate->Conjugate Retro-Diels-Alder

Caption: The inverse-electron-demand Diels-Alder (iEDDA) reaction pathway.

Quantitative Data

Reaction Kinetics

The reaction between methyltetrazine-amine and TCO is characterized by a very high second-order rate constant (k₂), making it one of the fastest bioorthogonal reactions. The exact rate constant can vary depending on the specific TCO derivative and reaction conditions.

Reaction PairSecond-Order Rate Constant (k₂)ConditionsReferences
Methyltetrazine derivative with TCOup to 30,000 M⁻¹s⁻¹Not specified[10]
Tetrazine derivatives with TCOup to 3.3 x 10⁶ M⁻¹s⁻¹Aqueous media[11][12]
Quantum Yield

Currently, there is no available data on the intrinsic quantum yield of this compound itself. Research has primarily focused on the photophysical properties of the fluorescent products formed after the iEDDA reaction.

Toxicological and Safety Information

Detailed toxicological data, such as an LD50 value, for this compound is not publicly available. However, safety data sheets for related compounds provide general guidance.

Hazard CategoryDescriptionReferences
Acute Oral Toxicity Harmful if swallowed.
Skin Corrosion/Irritation Causes skin irritation.[13]
Serious Eye Damage/Irritation Causes serious eye irritation.[13]
Respiratory Irritation May cause respiratory irritation.[13]

Handling and Personal Protective Equipment (PPE):

  • Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid inhalation of dust.

  • Wash hands thoroughly after handling.

Logical Flow for Safe Handling:

Safe_Handling Safe Handling Protocol Assess Assess Hazards (Review SDS) PPE Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) Assess->PPE Handling Handle in Ventilated Area (Fume Hood) PPE->Handling Weighing Weigh Solid Carefully (Avoid Dust Generation) Handling->Weighing Dissolving Dissolve in Appropriate Solvent Weighing->Dissolving Reaction Perform Reaction Dissolving->Reaction Cleanup Clean Work Area Reaction->Cleanup Waste Dispose of Waste Properly Reaction->Waste Cleanup->Waste Decontaminate Decontaminate and Remove PPE Waste->Decontaminate Wash Wash Hands Thoroughly Decontaminate->Wash

Caption: A logical workflow for the safe handling of this compound.

Applications

The unique properties of this compound make it a versatile tool in various research and development areas:

  • Bioconjugation: Site-specific labeling of proteins, antibodies, and other biomolecules.[14][15]

  • Drug Delivery: Development of antibody-drug conjugates (ADCs) and targeted drug delivery systems.

  • Molecular Imaging: In vivo imaging applications, including PET and fluorescence imaging, through pre-targeting strategies.

  • Diagnostics: Creation of novel diagnostic probes and assays.

  • Materials Science: Formation of functionalized hydrogels and other biocompatible materials.[14]

Conclusion

This compound is a powerful and versatile reagent that has significantly impacted the field of bioorthogonal chemistry. Its enhanced stability and rapid reaction kinetics with trans-cyclooctene derivatives provide researchers with a robust tool for a wide range of applications, from fundamental biological studies to the development of next-generation therapeutics and diagnostics. Adherence to proper experimental protocols and safety guidelines is essential for the successful and safe implementation of this technology.

References

An In-depth Technical Guide to the Synthesis of Methyltetrazine-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a plausible synthetic pathway for methyltetrazine-amine (B608997) hydrochloride, a crucial reagent in the field of bioorthogonal chemistry. The content herein is compiled from established chemical literature and is intended to provide a comprehensive resource for researchers in drug development and related scientific disciplines. The enhanced stability of the methyltetrazine moiety, as compared to its unsubstituted counterpart, makes this compound particularly valuable for a range of bioconjugation applications.[1][2] The hydrochloride salt form further improves the compound's stability and handling characteristics.[1][2]

Overview of the Synthetic Pathway

The synthesis of methyltetrazine-amine hydrochloride, chemically known as (4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine hydrochloride, is a multi-step process that involves the construction of an asymmetric tetrazine core, followed by the deprotection of a functional group. The pathway outlined below commences with commercially available starting materials and employs modern synthetic methodologies to achieve the target compound.

The synthesis can be logically divided into three primary stages:

  • Formation of the Boc-Protected Asymmetric Dihydrotetrazine: This key step involves the Lewis acid-catalyzed condensation of two distinct nitrile precursors with hydrazine. The use of a tert-butoxycarbonyl (Boc) protecting group on the amine functionality of one of the precursors is essential to prevent unwanted side reactions.

  • Oxidation to the Aromatic Tetrazine: The dihydrotetrazine intermediate is subsequently oxidized to the stable aromatic tetrazine ring system.

  • Deprotection and Hydrochloride Salt Formation: The final step involves the removal of the Boc protecting group under acidic conditions, which concurrently yields the desired hydrochloride salt.

Visualized Synthetic Pathway

This compound Synthesis cluster_0 Step 1: Asymmetric Dihydrotetrazine Formation cluster_1 Step 2: Oxidation cluster_2 Step 3: Deprotection & Salt Formation Acetonitrile Acetonitrile Step1_Reaction Ni(OTf)2 or Zn(OTf)2 Hydrazine Acetonitrile->Step1_Reaction Boc_protected_benzonitrile N-Boc-4-cyanobenzylamine Boc_protected_benzonitrile->Step1_Reaction Hydrazine Hydrazine Hydrazine->Step1_Reaction Boc_protected_dihydrotetrazine Boc-protected Dihydrotetrazine Intermediate Step1_Reaction->Boc_protected_dihydrotetrazine Step2_Reaction NaNO2, Acetic Acid 0°C Boc_protected_dihydrotetrazine->Step2_Reaction Boc_protected_tetrazine Boc-protected Methyltetrazine-benzylamine Step2_Reaction->Boc_protected_tetrazine Step3_Reaction 4M HCl in Dioxane Boc_protected_tetrazine->Step3_Reaction Final_Product Methyltetrazine-amine Hydrochloride Step3_Reaction->Final_Product Experimental_Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Final Purification & Analysis Start_Materials Starting Materials: - N-Boc-4-cyanobenzylamine - Acetonitrile - Hydrazine Hydrate - Ni(OTf)2 Step1 Step 1: Condensation (Reflux) Start_Materials->Step1 Workup1 Aqueous Workup & Extraction Step1->Workup1 Step2 Step 2: Oxidation (0°C) Workup1->Step2 Workup2 Aqueous Workup & Extraction Step2->Workup2 Purification1 Column Chromatography Workup2->Purification1 Step3 Step 3: Deprotection (Room Temp.) Purification1->Step3 Purification2 Trituration/Filtration or HPLC Step3->Purification2 Analysis Characterization: - NMR - HRMS - Purity Analysis Purification2->Analysis Final_Product Final Product: Methyltetrazine-amine Hydrochloride Analysis->Final_Product

References

Mechanism of action of Methyltetrazine-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mechanism of Action of Methyltetrazine-amine (B608997) Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyltetrazine-amine hydrochloride is a key reagent in the field of bioorthogonal chemistry, enabling the precise and efficient coupling of molecules in complex biological environments. Its utility stems from a highly specific and rapid reaction known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its reaction kinetics, and practical experimental considerations. The methyl group on the tetrazine ring and the hydrochloride salt form both contribute to the compound's enhanced stability, making it a reliable tool for a wide range of applications.[1][2][3][4]

The primary amine group on Methyltetrazine-amine allows for its covalent attachment to a variety of substrates, such as proteins, antibodies, nanoparticles, or small molecule drugs, through standard bioconjugation techniques.[][6] Once labeled, these molecules can be selectively reacted with a partner molecule bearing a strained alkene, most commonly a trans-cyclooctene (B1233481) (TCO) derivative.[][7] This powerful ligation strategy has revolutionized the fields of drug delivery, in vivo imaging, and diagnostics.[][8][9]

The Core Mechanism: Inverse-Electron-Demand Diels-Alder (IEDDA) Cycloaddition

The fundamental mechanism of action of this compound is a [4+2] cycloaddition reaction. Unlike the conventional Diels-Alder reaction which involves an electron-rich diene and an electron-deficient dienophile, the IEDDA reaction utilizes an electron-deficient diene (the methyltetrazine) and an electron-rich dienophile (e.g., TCO).[10][11]

The reaction proceeds in two main steps:

  • [4+2] Cycloaddition: The electron-deficient 1,2,4,5-tetrazine (B1199680) ring of the methyltetrazine molecule reacts with an electron-rich, strained alkene (the dienophile), such as a trans-cyclooctene (TCO), to form an unstable bicyclic intermediate.[11][12]

  • Retro-Diels-Alder Reaction: This intermediate then undergoes a rapid retro-Diels-Alder reaction, leading to the irreversible elimination of nitrogen gas (N₂).[13] This step is the driving force of the reaction and results in the formation of a stable dihydropyridazine (B8628806) covalent bond.[12][13]

This reaction is highly bioorthogonal, meaning it proceeds with high efficiency and specificity within living systems without interfering with native biochemical processes.[8][9][14][15]

IEDDA_Mechanism cluster_reactants Reactants cluster_reaction Reaction Pathway cluster_products Products MT Methyltetrazine-amine Cycloaddition [4+2] Cycloaddition MT->Cycloaddition + TCO TCO trans-Cyclooctene (TCO) TCO->Cycloaddition Intermediate Unstable Bicyclic Intermediate Cycloaddition->Intermediate RetroDA Retro-Diels-Alder Intermediate->RetroDA Dihydropyridazine Stable Dihydropyridazine Adduct RetroDA->Dihydropyridazine Nitrogen Nitrogen Gas (N₂) RetroDA->Nitrogen Release

Caption: The IEDDA reaction mechanism of Methyltetrazine with TCO.

Quantitative Data: Reaction Kinetics

The reaction between methyltetrazine and TCO is renowned for its exceptionally fast kinetics, which is a significant advantage for in vivo applications where reactant concentrations are low.[8][9][13] The rate of the reaction is influenced by the specific structure of both the tetrazine and the dienophile.

Reactant PairSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Notes
Methyltetrazine + trans-Cyclooctene (TCO)~1 - 1 x 10⁶The most commonly cited and one of the fastest bioorthogonal reactions.[13] The wide range is due to variations in TCO derivatives and reaction conditions.
Methyltetrazine + NorborneneSlower than TCONorbornene is another strained alkene used as a dienophile, though its reaction with tetrazines is generally slower than that of TCO.[8][9]
Methyltetrazine + Cyclopropene (B1174273)VariableThe reactivity of cyclopropene derivatives can vary significantly based on their substitution, with some showing rates comparable to or even exceeding TCO in certain contexts.[16]

Experimental Protocols

General Protocol for Protein-Protein Conjugation via Methyltetrazine-TCO Ligation

This protocol provides a general workflow for conjugating two proteins using a methyltetrazine-amine linker and a TCO-functionalized partner.

Protein_Conjugation_Workflow cluster_protein1 Protein 1 Functionalization cluster_protein2 Protein 2 Functionalization cluster_conjugation IEDDA Conjugation P1_start Protein 1 Solution (e.g., in PBS) P1_add_TCO Add TCO-NHS Ester P1_start->P1_add_TCO P1_incubate Incubate at RT (e.g., 60 min) P1_add_TCO->P1_incubate P1_desalt Desalting Column (Remove excess TCO) P1_incubate->P1_desalt P1_end TCO-Protein 1 P1_desalt->P1_end mix Mix TCO-Protein 1 and Methyltetrazine-Protein 2 (1:1 molar ratio) P1_end->mix P2_start Protein 2 Solution (e.g., in PBS + NaHCO₃) P2_add_MTZ Add Methyltetrazine-NHS Ester P2_start->P2_add_MTZ P2_incubate Incubate at RT (e.g., 60 min) P2_add_MTZ->P2_incubate P2_desalt Desalting Column (Remove excess Methyltetrazine) P2_incubate->P2_desalt P2_end Methyltetrazine-Protein 2 P2_desalt->P2_end P2_end->mix react React at RT (e.g., 1 hour) mix->react final_product Protein 1 - Protein 2 Conjugate react->final_product Signaling_Pathway_Perturbation cluster_delivery Drug Delivery cluster_ligation Bioorthogonal Ligation cluster_pathway Signaling Pathway ADC Antibody-TCO- Kinase Inhibitor Receptor Cell Surface Receptor ADC->Receptor Binding Internalization Internalization Receptor->Internalization Ligation IEDDA Reaction Internalization->Ligation Release of Kinase Inhibitor-TCO TetrazineProbe Methyltetrazine- Fluorophore TetrazineProbe->Ligation Kinase Target Kinase Ligation->Kinase Inhibition & Fluorescent Labeling Phosphorylation Phosphorylation Kinase->Phosphorylation Inhibited Substrate Substrate Substrate->Phosphorylation Downstream Downstream Signaling Phosphorylation->Downstream Blocked

References

An In-Depth Technical Guide to Methyltetrazine-amine Hydrochloride (CAS: 1596117-29-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyltetrazine-amine hydrochloride, a key reagent in the field of bioconjugation and chemical biology. This document details its chemical and physical properties, provides a comparative analysis of its performance, and offers detailed experimental protocols for its application.

Introduction

This compound is a bioorthogonal chemical reporter containing a methyltetrazine moiety. It is widely utilized in "click chemistry," specifically in the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction.[1][2] This reaction occurs between an electron-deficient diene, the tetrazine, and an electron-rich dienophile, typically a strained alkene such as trans-cyclooctene (B1233481) (TCO). The key advantage of this reaction is its rapid kinetics and high specificity, allowing for the covalent labeling of biomolecules in complex biological environments, including in living cells.[3][4] The methyl group on the tetrazine ring provides enhanced stability compared to its unsubstituted counterpart, making it particularly suitable for in vivo applications.[5][6] This reagent is supplied as a hydrochloride salt to improve its stability and handling.[5]

Chemical and Physical Properties

This section summarizes the key chemical and physical properties of this compound.

PropertyValueReference
CAS Number 1596117-29-1[6]
Molecular Formula C₁₀H₁₂ClN₅[6][7]
Molecular Weight 237.69 g/mol [6][7]
Appearance Pink to purple solid/crystals[4][6]
Purity Typically >95% (HPLC)[8]
Solubility Soluble in Methanol (MeOH), Dimethylformamide (DMF), and Dimethyl sulfoxide (B87167) (DMSO). PEGylated versions exhibit enhanced water solubility.[4][9]
Storage Conditions Store at -20°C, desiccated.[6][8]

Quantitative Data and Performance Comparison

The selection of a tetrazine derivative is critical for the success of bioconjugation experiments. Methyltetrazine offers an optimal balance between reactivity and stability compared to other substituted tetrazines.

Reaction Kinetics

The iEDDA reaction between tetrazines and TCO is known for its exceptionally fast kinetics.[10] The second-order rate constant (k₂) is a key metric for comparing the reactivity of different tetrazine derivatives.

Tetrazine DerivativeSecond-Order Rate Constant (k₂) with TCO (M⁻¹s⁻¹)Reference
Methyltetrazine ~1,000 - 10,332[11]
H-TetrazineUp to 30,000[11][12]
Phenyl-Tetrazine~1,000[11]
tert-Butyl-TetrazineSlower than methyltetrazine[11]

While H-tetrazine exhibits the fastest kinetics, its low stability in biological media often limits its utility. Methyltetrazine provides a favorable compromise with rapid reaction rates suitable for most applications.

Stability

The stability of the tetrazine moiety is crucial for in vivo applications where the molecule is exposed to physiological conditions for extended periods. Methyl-substituted tetrazines demonstrate significantly improved stability over unsubstituted (hydrogen) tetrazines.

Tetrazine DerivativeIn Vivo / Serum StabilityReference
Methyltetrazine High (>90% remaining in fetal bovine serum at 37°C after 10 h)[13]
H-TetrazineLow (~40% remaining in fetal bovine serum at 37°C after 10 h)[13]
Phenyl-TetrazineModerate[11]
tert-Butyl-TetrazineVery High[11]

The enhanced stability of methyltetrazine is attributed to the electron-donating nature of the methyl group, which reduces the susceptibility of the tetrazine ring to degradation.[13]

Experimental Protocols

This section provides detailed methodologies for common applications of this compound.

General Protocol for Protein Labeling via iEDDA Reaction

This protocol describes the labeling of a TCO-modified protein with this compound.

Materials:

  • TCO-modified protein in an appropriate buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Size-exclusion chromatography (SEC) column or dialysis cassette for purification

Procedure:

  • Prepare a stock solution of this compound: Dissolve the required amount of this compound in anhydrous DMSO or DMF to a final concentration of 10 mM.

  • Prepare the protein solution: Dilute the TCO-modified protein to a concentration of 1-5 mg/mL in the reaction buffer.

  • Labeling reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal ratio should be determined empirically for each protein.

  • Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by following the disappearance of the tetrazine's characteristic absorbance at around 520-540 nm.[10]

  • Purification: Remove the excess, unreacted this compound by size-exclusion chromatography or dialysis.

  • Characterization: Confirm the successful conjugation and determine the degree of labeling using techniques such as UV-Vis spectroscopy, SDS-PAGE, and mass spectrometry.

Protocol for In Vitro Stability Assay in Serum

This protocol allows for the assessment of the stability of this compound in a biological medium.

Materials:

  • This compound

  • Fetal Bovine Serum (FBS) or human serum

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Acetonitrile (B52724) (ACN)

  • HPLC system with a UV detector

Procedure:

  • Prepare a stock solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Incubation solution: Dilute the stock solution in pre-warmed (37°C) serum or PBS containing 10% FBS to a final concentration of 100 µM.

  • Time points: Incubate the solution at 37°C. At various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), take an aliquot of the mixture.

  • Protein precipitation: Precipitate the serum proteins by adding an equal volume of cold acetonitrile to the aliquot.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by reverse-phase HPLC, monitoring the tetrazine absorbance to quantify the amount of intact this compound remaining at each time point.

Visualizations

Reaction Mechanism and Workflows

The following diagrams illustrate the core reaction mechanism and typical experimental workflows involving this compound.

Caption: The inverse-electron-demand Diels-Alder (iEDDA) reaction mechanism.

Protein_Labeling_Workflow Start Start TCO_Protein TCO-modified Protein Start->TCO_Protein MeTz_Amine Methyltetrazine-amine Hydrochloride Solution Start->MeTz_Amine Reaction Mix and Incubate (RT, 1-2h or 4°C, overnight) TCO_Protein->Reaction MeTz_Amine->Reaction Purification Purification (SEC or Dialysis) Reaction->Purification Analysis Analysis (SDS-PAGE, MS) Purification->Analysis End Labeled Protein Analysis->End

Caption: General workflow for protein labeling using Methyltetrazine-amine.

Live_Cell_Imaging_Workflow Start Start TCO_Labeling Label Live Cells with TCO-probe Start->TCO_Labeling Wash1 Wash to Remove Excess TCO-probe TCO_Labeling->Wash1 MeTz_Fluorophore Add Methyltetrazine- Fluorophore Conjugate Wash1->MeTz_Fluorophore Incubate Incubate MeTz_Fluorophore->Incubate Wash2 Wash to Remove Excess MeTz-Fluorophore Incubate->Wash2 Imaging Fluorescence Microscopy Wash2->Imaging End Image Acquisition Imaging->End

Caption: Workflow for pre-targeted live-cell imaging.

Safety and Handling

This compound is classified as a flammable solid and can cause skin and serious eye irritation.[8]

  • Handling: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[8] Avoid inhalation of dust and contact with skin and eyes.[8]

  • Storage: Keep the container tightly sealed and store in a cool, dry, and well-ventilated area at the recommended temperature of -20°C.[6][8]

  • Fire: Use appropriate extinguishing media for fires involving this material.[8]

Always consult the Safety Data Sheet (SDS) for complete safety information before handling this compound.

Conclusion

This compound is a valuable tool for researchers in chemical biology and drug development. Its optimal balance of high reactivity and enhanced stability makes it a superior choice for a wide range of bioconjugation applications, particularly in complex biological systems and for in vivo studies. The detailed protocols and data presented in this guide are intended to facilitate the successful application of this versatile reagent in your research endeavors.

References

An In-depth Technical Guide to the Core Chemistry of Methyltetrazine-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyltetrazine-amine hydrochloride is a key reagent in the field of bioorthogonal chemistry, enabling the precise and efficient labeling and conjugation of biomolecules in complex biological systems. Its enhanced stability and rapid reactivity have made it an indispensable tool in drug development, diagnostics, and fundamental biological research. This guide provides a comprehensive overview of the core chemical features of this compound, including its synthesis, reactivity, and applications, with a focus on quantitative data and detailed experimental protocols.

Physicochemical Properties

This compound is a purple to pinkish solid that is soluble in solvents like methanol (B129727) (MeOH), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[1] The hydrochloride salt form enhances its stability and ease of handling, particularly in aqueous buffers, compared to its free amine counterpart.[2][3] The methyl group on the tetrazine ring significantly improves the compound's stability over unsubstituted tetrazines, allowing for its use in a broader range of chemical transformations and improving its long-term storage, even in aqueous solutions.[2][3][4]

For long-term storage, it is recommended to keep the compound at -20°C, desiccated, and protected from light.[2][4] Under these conditions, it is stable for months to years.[5] For short-term storage (days to weeks), 0-4°C is suitable.[5] Stock solutions in solvents like DMSO can be stored at -80°C for up to 6 months or at -20°C for one month, with protection from light.[6]

PropertyValueSource(s)
Molecular Formula C₁₀H₁₂ClN₅[2][7]
Molecular Weight 237.69 g/mol [2][7]
CAS Number 1596117-29-1[2][7]
Appearance Purple to purplish-red or pink solid[1]
Purity Typically >95% (HPLC)[1][4]
Solubility MeOH, DMF, DMSO[1]
Storage -20°C, desiccated, protected from light[2][4]

Synthesis and Characterization

The synthesis of (4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine hydrochloride generally involves the reaction of 4-cyanobenzylamine with acetamidine (B91507) hydrochloride and hydrazine (B178648), followed by purification and salt formation. A general procedure involves mixing the nitrile and amidine starting materials with anhydrous hydrazine under an inert atmosphere.[8] The reaction mixture is then heated, and the product is purified by high-performance liquid chromatography (HPLC).[8] Anion exchange is used to form the hydrochloride salt.[8]

Characterization Data:

  • ¹H NMR (500 MHz, D₂O): δ 3.11 (3H, s), 4.36 (2H, s), 7.74 (2H, d, J = 8.5 Hz), 8.48 (2H, d, J = 8.0 Hz).[8]

  • ¹³C NMR (125 MHz, D₂O): δ 170.36, 166.71, 140.06, 134.89, 132.61, 131.44, 45.59, 23.00 ppm.[8]

  • High-Resolution Mass Spectrometry (HRMS-ESI) [M+H]⁺: m/z calculated for [C₁₀H₁₂N₅]⁺ 202.1087, found 202.1090.[8]

Core Reactivity: The Inverse Electron Demand Diels-Alder (iEDDA) Reaction

The primary utility of this compound lies in its rapid and highly specific reaction with strained alkenes, most notably trans-cyclooctene (B1233481) (TCO), via an inverse electron demand Diels-Alder (iEDDA) cycloaddition.[1][4] This bioorthogonal "click" reaction is exceptionally fast and proceeds efficiently under mild, physiological conditions (aqueous buffer, neutral pH, room temperature) without the need for a catalyst.[1][9] The reaction is chemoselective, meaning the tetrazine and TCO groups do not interfere with other functional groups commonly found in biological systems.[1][9] This ligation results in a stable dihydropyridazine (B8628806) linkage.[1]

The kinetics of the iEDDA reaction are a key feature. While specific rate constants for this compound itself are not always explicitly stated in readily available literature, the reaction of methyl-substituted tetrazines with TCO derivatives in aqueous media can have second-order rate constants on the order of ~1000 M⁻¹s⁻¹.[10] It is important to note that hydrogen-substituted tetrazines can exhibit even faster kinetics, with rate constants up to 30,000 M⁻¹s⁻¹.[10] However, this increased reactivity comes at the cost of reduced stability.[1] The methyl group in this compound provides a balance of good stability and fast reaction kinetics, making it a preferred reagent for many applications.

Experimental Protocols

General Protein Labeling via Amine Coupling

This protocol describes the conjugation of this compound to a protein through the formation of an amide bond with carboxylic acid residues on the protein. This typically requires activation of the carboxyl groups using carbodiimide (B86325) chemistry.

Materials:

  • Protein of interest in a suitable buffer (e.g., MES buffer, pH 6.0)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., desalting column or size-exclusion chromatography column)

Procedure:

  • Prepare Protein Solution: Dissolve the protein in MES buffer to a final concentration of 1-10 mg/mL.

  • Prepare Reagent Stock Solutions:

    • Immediately before use, dissolve this compound in DMF or DMSO to a concentration of 10-20 mM.

    • Prepare a fresh solution of EDC and NHS (or sulfo-NHS) in water or buffer at a concentration of 100 mM each.

  • Activation and Labeling Reaction:

    • Add a 10- to 50-fold molar excess of the EDC/NHS solution to the protein solution.

    • Immediately add the desired molar excess of the this compound stock solution to the protein solution. A 10- to 20-fold molar excess is a good starting point.

    • Gently mix the reaction and incubate for 2-4 hours at room temperature or overnight at 4°C.

  • Quench the Reaction: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 30 minutes at room temperature.

  • Purification: Remove excess, unreacted labeling reagent and byproducts by size-exclusion chromatography or dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).

  • Characterization (Optional):

    • Determine the degree of labeling (DOL) by measuring the UV-Vis absorbance of the protein (at 280 nm) and the tetrazine (typically around 520-540 nm).

    • Confirm the modification by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Antibody Labeling via Site-Specific Modification (Conceptual Workflow)

For more controlled labeling of antibodies, site-specific methods are often preferred over random amine coupling. This can be achieved by introducing a unique reactive handle onto the antibody, such as a thiol group through the reduction of disulfide bonds in the hinge region, which can then be reacted with a maleimide-functionalized tetrazine. While this protocol uses a derivative, the underlying principle of conjugating a tetrazine to an antibody is illustrated.

Workflow:

AntibodyLabeling cluster_reduction Antibody Reduction cluster_conjugation Conjugation cluster_purification Purification Antibody Antibody (IgG) Reduced_Ab Reduced Antibody (Free Thiols) Antibody->Reduced_Ab 2-MEA or TCEP Labeled_Ab Labeled Antibody Reduced_Ab->Labeled_Ab Tetrazine_Mal Methyltetrazine-Maleimide Tetrazine_Mal->Labeled_Ab Purified_Ab Purified Labeled Antibody Labeled_Ab->Purified_Ab Desalting Column

Caption: Workflow for site-specific antibody labeling.

Live-Cell Imaging Protocol

This protocol outlines a general procedure for live-cell imaging using a pre-targeting approach with a TCO-modified biomolecule and a fluorescently-labeled tetrazine.

Materials:

  • Cells expressing the target of interest

  • Cell culture medium

  • TCO-modified targeting molecule (e.g., antibody, small molecule)

  • Fluorescently-labeled Methyltetrazine derivative

  • Imaging buffer (e.g., HBSS)

  • Fluorescence microscope

Procedure:

  • Cell Preparation: Seed cells in a suitable imaging dish or plate and culture until they reach the desired confluency.

  • Labeling with TCO:

    • Incubate the cells with the TCO-modified targeting molecule in cell culture medium for a specific duration (e.g., 1 hour) at 37°C. The optimal concentration and incubation time should be determined empirically.

    • Wash the cells gently with fresh, pre-warmed cell culture medium to remove any unbound TCO-modified molecule.

  • Bioorthogonal Ligation:

    • Add the fluorescently-labeled Methyltetrazine derivative to the cells at a suitable concentration (e.g., 0.5-5 µM) in imaging buffer.

    • Incubate for a short period (e.g., 15-30 minutes) at 37°C to allow for the click reaction to occur.

  • Imaging:

    • Gently wash the cells with imaging buffer to remove excess fluorescent probe.

    • Proceed with live-cell imaging using the appropriate fluorescence channels.

Applications in Drug Development and Research

The unique properties of this compound have led to its widespread adoption in various research and development areas:

  • Bioconjugation: It is extensively used for the site-specific labeling of proteins, antibodies, peptides, and nucleic acids.[6] This enables the creation of well-defined bioconjugates for various applications.

  • Drug Delivery: Methyltetrazine-amine is a valuable tool for constructing drug delivery systems.[1] For example, it can be used to attach targeting ligands to drug-loaded nanoparticles or to create prodrugs that are activated at a specific site through a click-to-release strategy.

  • Antibody-Drug Conjugates (ADCs): The precise control over conjugation offered by click chemistry is highly advantageous for the development of ADCs.[11] Methyltetrazine-amine can be used to link cytotoxic payloads to antibodies in a site-specific manner, leading to more homogeneous and potentially more effective ADCs.

  • Live-Cell Imaging and Pre-targeting: The bioorthogonal nature of the iEDDA reaction makes it ideal for imaging dynamic processes in living cells.[12] In pre-targeting strategies for in vivo imaging, a TCO-modified antibody is first administered and allowed to accumulate at the target site. Subsequently, a radiolabeled or fluorescently-tagged tetrazine is administered, which rapidly reacts with the pre-targeted antibody, leading to high-contrast images with low background signal.[13][14][15]

Signaling Pathway Visualization (Conceptual)

While direct modulation of signaling pathways by this compound is not its primary function, it serves as a powerful tool to visualize and study components of these pathways. For instance, an antibody targeting a specific cell surface receptor involved in a signaling cascade can be labeled with a TCO group. Subsequent addition of a fluorescently-tagged tetrazine allows for the visualization and tracking of this receptor.

SignalingPathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Receptor Receptor (TCO-labeled) Downstream Downstream Signaling Receptor->Downstream Ligand Ligand Ligand->Receptor Fluorescent_Tz Fluorescent Methyltetrazine Fluorescent_Tz->Receptor iEDDA Click Reaction

Caption: Visualizing a signaling receptor with click chemistry.

Conclusion

This compound is a robust and versatile reagent that has significantly advanced the capabilities of chemical biology and drug development. Its enhanced stability, coupled with the rapid and specific kinetics of the iEDDA reaction, provides a powerful platform for the precise modification and study of biomolecules in their native environment. The detailed protocols and quantitative data presented in this guide are intended to equip researchers with the knowledge to effectively utilize this important tool in their scientific endeavors.

References

The Role of Methyltetrazine-amine in Click Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly advancing field of bioconjugation, methyltetrazine-amine (B608997) has emerged as a pivotal tool, particularly within the realm of "click chemistry." Its significance lies in its ability to participate in exceptionally fast and selective bioorthogonal reactions, most notably the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with strained alkenes like trans-cyclooctene (B1233481) (TCO). This reaction's high efficiency and biocompatibility have made methyltetrazine-amine an invaluable reagent for a wide range of applications, from fundamental biological research to the development of novel therapeutics and diagnostics. This technical guide provides a comprehensive overview of the core principles, experimental protocols, and applications of methyltetrazine-amine in click chemistry.

Core Principles: The Inverse-Electron-Demand Diels-Alder Reaction

The primary role of methyltetrazine-amine in click chemistry is as a highly reactive diene in the iEDDA reaction. This [4+2] cycloaddition involves the reaction of an electron-deficient tetrazine with an electron-rich dienophile, typically a strained alkene such as TCO.[1][2] The reaction is characterized by its exceptionally fast kinetics and the formation of a stable dihydropyridazine (B8628806) linkage, with the release of nitrogen gas as the only byproduct.[3][4] This process is bioorthogonal, meaning it can proceed efficiently within complex biological systems without interfering with native biochemical processes.[5]

The methyl group on the tetrazine ring provides a crucial balance between reactivity and stability. Compared to unsubstituted tetrazine-amine, methyltetrazine-amine exhibits substantially improved stability, especially in aqueous buffers, making it more suitable for long-term storage and a wider range of chemical transformations.[6][7] While some other tetrazine derivatives may offer slightly faster kinetics, methyltetrazine provides an optimal combination of rapid reactivity and the stability required for multi-step bioconjugation procedures.[8]

Quantitative Data: Reaction Kinetics and Properties

The iEDDA reaction between methyltetrazines and TCO derivatives is among the fastest bioorthogonal reactions known. The second-order rate constants (k₂) are influenced by the specific structure of the reactants and the reaction conditions. Below is a summary of key quantitative data.

PropertyValueReferences
Chemical Formula C₁₀H₁₁N₅[9]
Molecular Weight 201.23 g/mol [9]
Purity >95% (Typically)[5]
Solubility Soluble in MeOH, DMF, and DMSO[5]
Storage -20°C, desiccated[7]
ReactantsSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)ConditionsReferences
Methyltetrazine & TCO derivatives~1,000 - 10,332Aqueous Media[8]
3,6-di-(2-pyridyl)-s-tetrazine & trans-cyclooctene~2,000Methanol/Water (9:1), 25°C[3][10]
TCO-PEG₄ & various tetrazine scaffolds1,100 - 73,000DPBS, 37°C[10]
General TCO-Tetrazineup to 1 x 10⁶Not Specified[4][10]

Experimental Protocols

Detailed methodologies are essential for the successful application of methyltetrazine-amine in research and development. The following are representative protocols for common applications.

Protocol 1: General Protein Labeling with Methyltetrazine-Amine

This protocol describes the labeling of a protein with a methyltetrazine moiety via its primary amine groups (e.g., lysine (B10760008) residues). This is typically achieved by first converting methyltetrazine-amine to an amine-reactive derivative, such as an NHS ester.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, HEPES, pH 7.2-8.0)

  • Methyltetrazine-NHS ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., desalting column, size-exclusion chromatography)

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Prepare Reagent Stock Solution: Immediately before use, dissolve the Methyltetrazine-NHS ester in DMF or DMSO to a concentration of 10 mM.

  • Labeling Reaction: a. Add a 10- to 20-fold molar excess of the Methyltetrazine-NHS ester stock solution to the protein solution. The optimal molar ratio may need to be determined empirically. b. Gently mix and incubate for 1-4 hours at room temperature or overnight at 4°C.[11]

  • Quench Reaction: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming unreacted NHS esters. Incubate for 5-15 minutes.

  • Purification: Remove excess, unreacted reagent by using a desalting column or size-exclusion chromatography.

  • Characterization: Determine the degree of labeling (DOL) by UV-Vis spectrophotometry, measuring the absorbance of the protein (typically at 280 nm) and the tetrazine (around 520-540 nm), or by mass spectrometry.

Protocol 2: Functionalization of Nanoparticles

This protocol outlines a general method for functionalizing the surface of nanoparticles with methyltetrazine-amine for applications in targeted drug delivery or imaging. This often involves an initial surface modification of the nanoparticle to introduce a reactive group that can be coupled to methyltetrazine-amine.

Materials:

  • Nanoparticles (e.g., iron oxide, polymeric nanoparticles)

  • Silanization agent with a reactive group (e.g., (3-aminopropyl)triethoxysilane for introducing amine groups)

  • Methyltetrazine derivative with a complementary reactive group (e.g., Methyltetrazine-NHS ester)

  • Appropriate solvents (e.g., ethanol, water, DMF)

  • Reaction buffers

Procedure:

  • Nanoparticle Surface Activation: a. Disperse the nanoparticles in a suitable solvent (e.g., ethanol/water mixture). b. Add the silanization agent to introduce amine groups on the surface. c. Stir the reaction for a specified time (e.g., 12-24 hours) at room temperature. d. Wash the nanoparticles extensively to remove unreacted silane.

  • Conjugation with Methyltetrazine: a. Resuspend the amine-functionalized nanoparticles in a suitable buffer (e.g., PBS, pH 7.4). b. Add a solution of Methyltetrazine-NHS ester in DMF or DMSO. c. Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing.

  • Purification: Separate the functionalized nanoparticles from unreacted reagents by magnetic separation (for magnetic nanoparticles) or centrifugation, followed by several washing steps.

  • Characterization: Confirm the successful functionalization using techniques such as Fourier-transform infrared spectroscopy (FTIR), dynamic light scattering (DLS) to assess size and stability, and thermogravimetric analysis (TGA) to quantify the amount of organic material on the surface.

Applications in Research and Drug Development

The unique properties of the methyltetrazine-TCO ligation have led to its widespread adoption in various fields:

  • Protein Labeling and Imaging: Methyltetrazine-amine allows for the site-specific labeling of proteins with a wide range of probes, including fluorescent dyes, biotin, or other molecular markers.[12] This has been instrumental in studying protein interactions, localization, and function in live cells.[6][13]

  • Targeted Drug Delivery: By functionalizing drug carriers such as nanoparticles or antibodies with methyltetrazine, it is possible to create pre-targeted drug delivery systems.[12] A targeting molecule (e.g., an antibody-TCO conjugate) is administered first, allowed to accumulate at the target site, and then a methyltetrazine-conjugated drug is administered, which rapidly "clicks" to the targeting molecule, concentrating the therapeutic effect.

  • In Vivo Imaging: The fast kinetics of the iEDDA reaction are particularly advantageous for in vivo imaging applications, such as pre-targeted PET imaging.[8] An antibody-TCO conjugate can be used to target a tumor, followed by the administration of a radiolabeled methyltetrazine derivative for imaging.[14]

  • PROTACs and Antibody-Drug Conjugates (ADCs): Methyltetrazine-amine and its derivatives are used as linkers in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and ADCs.[15]

Visualizations

Signaling Pathway: Pre-targeted Inhibition of the HER2 Pathway

The following diagram illustrates a simplified representation of how methyltetrazine-amine can be utilized in a pre-targeted approach to inhibit the HER2 signaling pathway, which is often overactive in certain types of cancer.

HER2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Anti-HER2-TCO Anti-HER2 Antibody -TCO Conjugate HER2 HER2 Receptor Anti-HER2-TCO->HER2 PI3K PI3K HER2->PI3K 2. Dimerization & Phosphorylation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Signaling Cascade MTZ-Drug Methyltetrazine- Drug Conjugate MTZ-Drug->Anti-HER2-TCO 3. iEDDA Click Reaction Clicked_Drug Activated Drug Clicked_Drug->PI3K 4. Inhibition

Caption: Pre-targeted inhibition of the HER2 signaling pathway using methyltetrazine-amine click chemistry.

Experimental Workflow: Protein Bioconjugation

The following diagram illustrates a typical experimental workflow for the bioconjugation of two proteins using methyltetrazine-amine and TCO derivatives.

Protein_Bioconjugation_Workflow cluster_protein1 Protein 1 Modification cluster_protein2 Protein 2 Modification cluster_conjugation Bioconjugation cluster_analysis Analysis P1_start Protein 1 P1_react React with Methyltetrazine-NHS ester P1_start->P1_react P1_purify Purification (e.g., Desalting) P1_react->P1_purify P1_end Protein 1-Methyltetrazine P1_purify->P1_end Mix Mix Protein 1-Methyltetrazine and Protein 2-TCO P1_end->Mix P2_start Protein 2 P2_react React with TCO-NHS ester P2_start->P2_react P2_purify Purification (e.g., Desalting) P2_react->P2_purify P2_end Protein 2-TCO P2_purify->P2_end P2_end->Mix Incubate Incubate at Room Temperature (typically < 1 hour) Mix->Incubate Purify_final Optional Final Purification (e.g., SEC) Incubate->Purify_final Analyze Characterize Conjugate (e.g., SDS-PAGE, Mass Spec) Purify_final->Analyze

Caption: A typical experimental workflow for protein-protein conjugation using methyltetrazine-amine.

Conclusion

Methyltetrazine-amine has firmly established itself as a cornerstone of bioorthogonal click chemistry. Its favorable balance of high reactivity and stability, coupled with the exceptional speed and selectivity of the iEDDA reaction, provides researchers and drug developers with a powerful and versatile tool. The applications of methyltetrazine-amine continue to expand, driving innovation in areas ranging from fundamental cell biology to the development of next-generation targeted therapies and diagnostic agents. As our understanding of this remarkable molecule and its capabilities grows, so too will its impact on the scientific and medical landscape.

References

Physical and chemical properties of Methyltetrazine-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical and chemical properties of Methyltetrazine-amine hydrochloride. This essential bioorthogonal tool is pivotal in advancing drug delivery, molecular imaging, and bioconjugation applications. This document outlines its key characteristics, experimental protocols for property determination, and its primary chemical reactivity, offering a valuable resource for scientists in the field.

Core Physical and Chemical Properties

This compound is a stable and versatile chemical reagent widely utilized in "click chemistry."[1] Its hydrochloride salt form enhances its stability and simplifies handling, making it a preferred choice for various bioconjugation applications.[2][3] The methyl substituent on the tetrazine ring significantly improves its stability compared to unsubstituted tetrazine-amine, especially in aqueous buffers.[2][4]

General Properties

A summary of the general physical and chemical properties of this compound is presented in the table below, compiled from various supplier specifications.

PropertyValueReference(s)
IUPAC Name (4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine hydrochloride[5]
Synonyms 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)benzenemethanamine hydrochloride[6]
CAS Number 1596117-29-1[2][5]
Molecular Formula C₁₀H₁₂ClN₅[2][5]
Molecular Weight 237.69 g/mol [2][7]
Appearance Red to dark purple or pink powder/crystals[2][4][7]
Purity Typically >95% (as determined by HPLC)[4][5]
Storage Conditions -20°C, desiccated, and protected from light[2][8][9]
Solubility
SolventSolubilityReference(s)
Water Soluble (for PEGylated derivatives)[10]
Dimethyl Sulfoxide (DMSO) Soluble. One source indicates a solubility of 20.83 mg/mL (103.51 mM) with heating and pH adjustment.[4][9]
Dimethylformamide (DMF) Soluble[4]
Methanol (MeOH) Soluble[4]
Dichloromethane (DCM) Soluble (for PEGylated derivatives)[11]
Tetrahydrofuran (THF) Soluble (for PEGylated derivatives)[11]
Stability

The stability of tetrazine compounds is a critical factor for their successful application in bioorthogonal chemistry. The methyl group in this compound confers enhanced stability compared to its unsubstituted counterpart.[1][3] The stability of tetrazines is known to be influenced by pH, with degradation observed under strongly acidic or alkaline conditions.[12] For optimal stability, it is recommended to maintain the pH between 4 and 7.[12]

While detailed quantitative stability data for this compound across a range of pH values and temperatures is not explicitly available, the general stability of tetrazines can be assessed by monitoring the decrease in their characteristic absorbance at approximately 520-540 nm over time in a buffered solution at a specific temperature (e.g., 37°C).[13][14]

pKa

The pKa of the amine group in this compound is a key parameter influencing its reactivity in conjugation reactions, particularly those involving N-hydroxysuccinimide (NHS) esters. While an experimentally determined pKa value for this specific compound is not available in the reviewed literature, a predicted pKa of 8.32 ± 0.10 has been reported.[15]

Core Chemical Reactivity: The Inverse Electron Demand Diels-Alder (iEDDA) Reaction

The primary chemical reactivity of this compound that underpins its utility in bioconjugation is the inverse electron demand Diels-Alder (iEDDA) reaction. This "click chemistry" reaction occurs between the electron-deficient tetrazine ring and a strained alkene, most commonly a trans-cyclooctene (B1233481) (TCO) derivative.[11][16]

This bioorthogonal reaction is characterized by:

  • Exceptional Kinetics: The reaction is extremely fast, with second-order rate constants reported to be as high as 30,000 M⁻¹s⁻¹.[6] This allows for efficient conjugation even at low concentrations of reactants.[17]

  • High Specificity: The reaction is highly selective, proceeding rapidly under physiological conditions without interfering with native biological functional groups.[11][16]

  • Biocompatibility: The reaction does not require cytotoxic catalysts, such as copper, making it suitable for applications in living systems.[18]

  • Irreversibility: The reaction forms a stable dihydropyridazine (B8628806) product with the release of nitrogen gas, driving the reaction to completion.[17]

The reaction can be monitored by the disappearance of the characteristic pink/purple color of the tetrazine and the corresponding decrease in its absorbance in the 510-550 nm range.[17]

iEDDA_Reaction Methyltetrazine Methyltetrazine-amine TCO trans-Cyclooctene (TCO) -modified molecule Dihydropyridazine Stable Dihydropyridazine Conjugate Methyltetrazine->Dihydropyridazine + TCO->Dihydropyridazine Nitrogen Nitrogen (N₂)

Inverse Electron Demand Diels-Alder (iEDDA) Reaction.

Experimental Protocols

This section provides detailed methodologies for the determination of key physical and chemical properties of this compound. These are generalized protocols and may require optimization for specific experimental setups.

Determination of Aqueous Solubility

This protocol outlines a general method for determining the solubility of an amine hydrochloride salt in an aqueous buffer.

Materials:

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Vortex mixer

  • Centrifuge

  • UV-Vis spectrophotometer

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a series of saturated solutions by adding excess this compound to a known volume of PBS (e.g., 1 mL) in several vials.

  • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to ensure equilibrium is reached (e.g., 24 hours).

  • Centrifuge the vials to pellet the undissolved solid.

  • Carefully remove a known volume of the supernatant without disturbing the pellet.

  • Dilute the supernatant with a known volume of PBS to a concentration within the linear range of the spectrophotometer.

  • Measure the absorbance of the diluted solution at the λmax of this compound (around 520 nm).

  • Calculate the concentration of the saturated solution using a pre-determined calibration curve of absorbance versus concentration.

  • Express the solubility in units such as mg/mL or mol/L.

Solubility_Determination_Workflow start Start prepare_solutions Prepare Saturated Solutions (Excess solid in PBS) start->prepare_solutions equilibrate Equilibrate (e.g., 24h at 25°C) prepare_solutions->equilibrate centrifuge Centrifuge to Pellet Solid equilibrate->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilute Dilute Supernatant supernatant->dilute measure_absorbance Measure Absorbance (UV-Vis at ~520 nm) dilute->measure_absorbance calculate Calculate Concentration (Using Calibration Curve) measure_absorbance->calculate end End calculate->end

Workflow for Aqueous Solubility Determination.
Determination of pKa by Spectrophotometry

This protocol describes a general method for determining the pKa of an aromatic amine using UV-Vis spectrophotometry.

Materials:

  • This compound

  • A series of buffers with known pH values spanning the expected pKa range (e.g., pH 6 to 10)

  • UV-Vis spectrophotometer

  • pH meter

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/co-solvent mixture).

  • Prepare a series of solutions with the same concentration of this compound in the different pH buffers.

  • Measure the UV-Vis spectrum of each solution over a relevant wavelength range.

  • Identify the wavelength(s) where the absorbance of the protonated and deprotonated forms of the amine differ significantly.

  • Plot the absorbance at this wavelength against the pH of the buffer.

  • The pKa is the pH at which the absorbance is halfway between the absorbance of the fully protonated and fully deprotonated forms. This can be determined from the inflection point of the resulting sigmoidal curve.

Assessment of Stability

This protocol provides a general method for assessing the stability of this compound in an aqueous buffer.

Materials:

  • This compound

  • Aqueous buffer of desired pH (e.g., PBS, pH 7.4)

  • Incubator or water bath set to a specific temperature (e.g., 37°C)

  • UV-Vis spectrophotometer or HPLC with a UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a solution of this compound of known concentration in the desired buffer.

  • Incubate the solution at a constant temperature.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.

  • Measure the absorbance of the tetrazine at its λmax (~520 nm) or analyze the sample by HPLC to determine the concentration of the intact compound.

  • Plot the percentage of remaining this compound against time to determine its stability profile under the tested conditions. The half-life (t₁/₂) can be calculated from this data.

Stability_Assessment_Workflow start Start prepare_solution Prepare Solution in Buffer start->prepare_solution incubate Incubate at Constant Temperature prepare_solution->incubate sample Take Aliquots at Time Points incubate->sample analyze Analyze Concentration (UV-Vis or HPLC) sample->analyze plot Plot % Remaining vs. Time analyze->plot determine_half_life Determine Half-life (t₁/₂) plot->determine_half_life end End determine_half_life->end

Workflow for Stability Assessment.
Determination of iEDDA Reaction Kinetics

This protocol outlines a general method for determining the second-order rate constant of the reaction between this compound and a TCO derivative using a stopped-flow spectrophotometer.[19]

Materials:

  • This compound

  • TCO-derivative

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Stopped-flow spectrophotometer

Procedure:

  • Prepare a solution of this compound in the reaction buffer.

  • Prepare a solution of the TCO-derivative in the same buffer at a concentration that is in large excess (at least 10-fold) of the this compound concentration.

  • Set the stopped-flow spectrophotometer to monitor the decrease in absorbance of the tetrazine at its λmax (~520-535 nm) at a constant temperature (e.g., 37°C).[19]

  • Rapidly mix the two solutions in the stopped-flow instrument and record the absorbance decay over time.

  • Fit the absorbance decay data to a pseudo-first-order exponential decay curve to obtain the observed rate constant (k_obs).

  • The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the TCO-derivative (which is in excess).[19]

Safety Information

This compound is classified as a self-reactive substance and should be handled with care.[2]

  • Hazard Pictogram: GHS02 (Flame)[2]

  • Signal Word: Danger[2]

  • Hazard Statement: H242 (Heating may cause a fire)[2]

  • Precautionary Statements: P210 (Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking), P234 (Keep only in original container), P235 (Keep cool), P240 (Ground/bond container and receiving equipment), P370 + P378 (In case of fire: Use... to extinguish), P403 (Store in a well-ventilated place).[2]

It is essential to consult the Safety Data Sheet (SDS) for detailed safety and handling information before use. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling this compound.

References

An In-Depth Technical Guide to the Solubility and Stability of Methyltetrazine-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Methyltetrazine-amine hydrochloride, a critical reagent in the field of bioorthogonal chemistry. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who utilize click chemistry for bioconjugation, imaging, and therapeutic applications.

Introduction

This compound is an amine-functionalized tetrazine derivative that plays a pivotal role in the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction, a cornerstone of bioorthogonal chemistry. Its reaction with strained alkenes, such as trans-cyclooctene (B1233481) (TCO), is exceptionally fast and selective, enabling the conjugation of biomolecules in complex biological environments. The methyl group on the tetrazine ring confers enhanced stability compared to its unsubstituted counterpart, making it a preferred reagent for in vivo studies and applications requiring long-term stability. This guide delves into the critical physicochemical properties of this compound: its solubility in various solvent systems and its stability under different environmental conditions.

Solubility Profile

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for this compound and its derivatives.

Solvent SystemCompoundConcentrationObservations
10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineThis compound≥ 2.5 mg/mLClear solution is formed.
Dimethyl Sulfoxide (DMSO)Methyltetrazine-amine20.83 mg/mL (103.51 mM)Ultrasonic and warming to 60°C with pH adjustment to 2 with HCl may be required.
Methanol (MeOH)Methyltetrazine-amineSolubleQualitative observation.[1]
Dimethylformamide (DMF)Methyltetrazine-amineSolubleQualitative observation.[1]
Dichloromethane (DCM)Methyltetrazine-amineSolubleQualitative observation.
Aqueous BuffersMethyltetrazine-amineEasily dissolvesQualitative observation.[1]
WaterMethyltetrazine-PEG7-amine HCl saltSolubleThe hydrophilic PEG spacer increases water-solubility.[2]
Phosphate-Buffered Saline (PBS)Methyltetrazine-PEG3-amine HCl saltSolubleThe hydrophilic PEG spacer increases water-solubility.[3]
Experimental Protocol: Determination of Aqueous Solubility

This protocol outlines a general method for determining the aqueous solubility of this compound in a buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4).

Materials:

  • This compound

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Vortex mixer

  • Centrifuge

  • HPLC system with a UV detector

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of a Saturated Solution:

    • Accurately weigh an excess amount of this compound (e.g., 10 mg) into a clean vial.

    • Add a known volume of the aqueous buffer (e.g., 1 mL).

    • Vortex the mixture vigorously for 2 minutes.

    • Place the vial on a rotator or shaker at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

  • Preparation of the Sample for Analysis:

    • Carefully collect a known volume of the supernatant without disturbing the pellet.

    • Dilute the supernatant with the aqueous buffer to a concentration that falls within the linear range of the HPLC calibration curve.

  • HPLC Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the aqueous buffer.

    • Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

    • Inject the diluted sample supernatant into the HPLC and determine its concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility of this compound in the aqueous buffer using the following formula: Solubility (mg/mL) = Concentration from HPLC (mg/mL) x Dilution Factor

Stability Profile

The stability of this compound is a key advantage over other tetrazine derivatives, particularly for in vivo applications where the compound is exposed to physiological conditions for extended periods.[4][5] The methyl group and the hydrochloride salt form contribute to its enhanced stability.[5]

General Stability Characteristics
  • Aqueous Stability: this compound exhibits substantially improved stability in aqueous buffers compared to non-methylated tetrazine-amine.[5]

  • Long-Term Storage: For long-term storage, it is recommended to keep the compound at -20°C in a desiccated environment.[6]

  • Stability in Biological Media: Studies have shown that methyltetrazine derivatives maintain high stability in biological media such as Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and in pure FBS.[7][8]

Experimental Protocol: Assessment of Stability in Aqueous Buffers

This protocol, based on ICH guidelines for stability testing of new drug substances, provides a framework for a comprehensive evaluation of the stability of this compound.[9][10][11][12]

Objective: To determine the degradation kinetics of this compound under various conditions (pH, temperature, and light).

Materials:

  • This compound

  • Aqueous buffers of different pH values (e.g., pH 4, 7.4, and 9)

  • Incubators set at different temperatures (e.g., 4°C, 25°C, and 37°C)

  • Photostability chamber

  • HPLC system with a UV-Vis or DAD detector

  • LC-MS system for identification of degradation products

Procedure:

  • Sample Preparation:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution into the different aqueous buffers to a final concentration suitable for HPLC analysis (e.g., 100 µM).

  • Stability Study Conditions:

    • pH Stability: Aliquot the solutions into vials and store them at a constant temperature (e.g., 37°C) in the dark.

    • Thermal Stability: Aliquot the solution in a neutral buffer (e.g., pH 7.4) into vials and store them at different temperatures (4°C, 25°C, and 37°C) in the dark.

    • Photostability: Expose the solution in a neutral buffer to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be kept in the dark at the same temperature.

  • Time Points for Analysis:

    • Withdraw aliquots from each condition at various time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48, and 72 hours).

  • HPLC Analysis:

    • Analyze the samples by reverse-phase HPLC. A typical method would involve a C18 column with a gradient elution of water and acetonitrile (B52724) containing a small amount of trifluoroacetic acid (TFA).

    • Monitor the disappearance of the parent compound peak and the appearance of any degradation product peaks by UV absorbance at the λmax of the tetrazine (around 520 nm) and at a lower wavelength (e.g., 254 nm) to detect non-chromophoric degradation products.[13]

  • Data Analysis:

    • Quantify the peak area of the intact this compound at each time point.

    • Plot the percentage of the remaining compound against time for each condition.

    • Determine the degradation rate constant (k) and the half-life (t₁/₂) for each condition.

  • Identification of Degradation Products (Optional):

    • Analyze the stressed samples by LC-MS to identify the major degradation products.

Experimental Workflows and Logical Relationships

The primary application of this compound is in the inverse-electron-demand Diels-Alder (iEDDA) reaction for bioconjugation. The following diagrams illustrate the key workflows and relationships.

experimental_workflow cluster_step1 Step 1: Functionalization of Biomolecule 1 cluster_step2 Step 2: Functionalization of Biomolecule 2 cluster_step3 Step 3: Bioorthogonal Ligation a Biomolecule 1 (e.g., Antibody) c Functionalized Biomolecule 1 (Antibody-TCO) a->c Amine-reactive labeling b TCO-NHS Ester b->c g Bioconjugate (Antibody-Drug) c->g iEDDA Reaction d Biomolecule 2 (e.g., Drug, Fluorophore) f Functionalized Biomolecule 2 (Drug-Tetrazine) d->f Carboxyl-reactive coupling (e.g., EDC) e Methyltetrazine-amine Hydrochloride e->f f->g logical_relationship cluster_properties Physicochemical Properties cluster_factors Influencing Factors cluster_application Application Success solubility Solubility success Successful Bioconjugation & In Vivo Application solubility->success stability Stability stability->success solvent Solvent System (Aqueous vs. Organic) solvent->solubility ph pH ph->solubility ph->stability temperature Temperature temperature->stability light Light Exposure light->stability substituents Ring Substituents (e.g., Methyl group) substituents->stability

References

The Reactivity of the Tetrazine Moiety: A Technical Guide for Bioorthogonal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The 1,2,4,5-tetrazine (B1199680) moiety has become a cornerstone of bioorthogonal chemistry, enabling highly specific and efficient chemical reactions within complex biological systems.[][2] Its unique reactivity, primarily through the inverse-electron-demand Diels-Alder (IEDDA) reaction, offers exceptionally fast kinetics without the need for cytotoxic catalysts, making it an invaluable tool for cellular labeling, in vivo imaging, and targeted drug delivery.[3][4][5] This technical guide provides an in-depth exploration of the core principles governing tetrazine reactivity, detailed experimental protocols, and a quantitative overview of its performance with various reaction partners.

Core Principles of Tetrazine Reactivity

The hallmark of tetrazine chemistry is its participation as an electron-deficient diene in the IEDDA reaction.[][6] This [4+2] cycloaddition is energetically favored with electron-rich or strained dienophiles, such as trans-cyclooctenes (TCOs), and is distinguished by its rapid, irreversible nature.[7][8]

Mechanism of the Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction The reaction proceeds through a two-step mechanism:

  • A concerted [4+2] cycloaddition between the electron-poor tetrazine and a dienophile forms a highly unstable bicyclic intermediate.[6][9]

  • This intermediate immediately undergoes a retro-Diels-Alder reaction, irreversibly releasing a molecule of nitrogen gas (N₂) to form a stable dihydropyridazine (B8628806) product.[9][10][11] The release of N₂ is the thermodynamic driving force that makes the reaction irreversible.[12]

This mechanism is exceptionally clean, producing N₂ as the sole byproduct, which is a significant advantage for in vivo applications.[10][13]

IEDDA_Mechanism cluster_reactants Reactants cluster_intermediate Transition State cluster_products Products Tetrazine Tetrazine (Electron-Deficient Diene) Intermediate Unstable Bicyclic Intermediate Tetrazine->Intermediate [4+2] Cycloaddition Dienophile Strained Alkene (e.g., TCO) Dienophile->Intermediate Product Stable Dihydropyridazine Adduct Intermediate->Product Retro [4+2] (N₂ Expulsion) N2 Nitrogen (N₂) Intermediate->N2

Caption: The two-step mechanism of the tetrazine IEDDA reaction.

Frontier Molecular Orbital (FMO) Theory The reactivity in an IEDDA reaction is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene (the tetrazine).[6][14] A smaller energy gap between the dienophile's HOMO and the tetrazine's LUMO leads to a faster reaction rate.[14] Consequently, reactivity can be tuned by modifying the electronic properties of either reaction partner:

  • Tetrazine (Diene): Attaching electron-withdrawing groups (EWGs) to the tetrazine ring lowers its LUMO energy, decreasing the HOMO-LUMO gap and accelerating the reaction.[14][15][16]

  • Dienophile: Incorporating electron-donating groups (EDGs) or increasing ring strain raises the dienophile's HOMO energy, which also decreases the energy gap and increases the reaction rate.[14]

Factors Influencing Reactivity and Stability

A crucial consideration in designing tetrazine-based experiments is the inherent trade-off between reactivity and stability.[2] Modifications that enhance reaction kinetics often render the tetrazine more susceptible to degradation in aqueous or biological media.[2][17]

1. Electronic Effects: The rate of the IEDDA cycloaddition is highly dependent on the substituents on the tetrazine ring.

  • Electron-Withdrawing Groups (EWGs): Groups like pyridyl or pyrimidyl significantly increase the reaction rate by making the tetrazine more electron-deficient.[15][16][18] However, these highly reactive tetrazines often exhibit lower stability, particularly in the presence of nucleophiles.[17][19]

  • Electron-Donating Groups (EDGs): Groups like methyl or phenyl result in slower cycloaddition reactions but confer greater stability to the tetrazine core.[15]

2. Steric and Distortion Effects: The size and geometry of substituents play a pivotal role.

  • Steric Hindrance: Smaller substituents on the tetrazine are generally preferred, as bulky groups can impede the approach of the dienophile, slowing the reaction.[14] Monosubstituted tetrazines are often more reactive than their disubstituted counterparts for this reason.[13][14]

  • Distortion Energy: Intramolecular repulsion between substituents and the tetrazine ring (e.g., N-N repulsion in 2-pyridyl-substituted tetrazines) can pre-distort the tetrazine into a conformation that is closer to the transition state of the cycloaddition.[20] This pre-distortion lowers the activation energy and dramatically increases the reaction rate without compromising stability, offering a strategy to overcome the typical reactivity-stability trade-off.[20]

Factors_Influencing_Reactivity Reactivity Reaction Rate (k₂) Electronics Electronic Effects Reactivity->Electronics Geometry Steric & Distortion Effects Reactivity->Geometry Dienophile Dienophile Properties Reactivity->Dienophile EWG Electron-Withdrawing Groups (e.g., Pyridyl) Electronics->EWG Increases Rate (Lowers LUMO) EDG Electron-Donating Groups (e.g., Methyl) Electronics->EDG Decreases Rate (Raises LUMO) Sterics Low Steric Hindrance Geometry->Sterics Increases Rate Distortion Intramolecular Repulsion (Lowers Distortion Energy) Geometry->Distortion Increases Rate Strain High Ring Strain (e.g., TCO) Dienophile->Strain Increases Rate (Raises HOMO)

Caption: Key factors governing the rate of tetrazine IEDDA reactions.

Key Dienophiles in Tetrazine Ligations

The choice of dienophile is critical and depends on the required reaction speed and the steric tolerance of the biological system.

  • Trans-cyclooctenes (TCOs): TCOs are the most reactive dienophiles for tetrazine ligations due to their significant ring strain.[21] The reaction between a tetrazine and TCO is the fastest known bioorthogonal reaction, with second-order rate constants that can exceed 10⁶ M⁻¹s⁻¹.[3][10][21] This unmatched speed allows for efficient labeling at very low, nanomolar concentrations, minimizing potential cytotoxicity.[3]

  • Bicyclononynes (BCNs): BCN is a strained alkyne that is stable and highly reactive with tetrazines.[22] While the kinetics are generally slower than with TCOs, they are still exceptionally fast and offer an excellent alternative.[23][24] BCN is also reactive towards azides, enabling its use in multiple types of click chemistry.[22]

  • Cyclopropenes: As the smallest cyclic alkenes, cyclopropenes are valuable "mini-tags" for applications where steric bulk is a concern, such as metabolic labeling.[25][26][27] While unsubstituted cyclopropenes are unstable, derivatives have been developed that balance stability with high reactivity towards tetrazines.[25][28]

  • Norbornenes: Norbornenes are moderately strained alkenes that also react with tetrazines, albeit at slower rates than TCOs.[8][29] They represent a useful option when extremely rapid kinetics are not required.

Quantitative Reaction Kinetics

The second-order rate constant (k₂) is the primary metric for comparing the speed of different tetrazine-dienophile pairs. The data below, compiled from various studies, highlights the vast range of achievable reaction rates.

Tetrazine DerivativeDienophilek₂ (M⁻¹s⁻¹)Conditions
3,6-di(2-pyridyl)-s-tetrazinetrans-cyclooctene (TCO)~2,0009:1 Methanol/Water
3,6-di(2-pyridyl)-s-tetrazineTCO1,100Methanol
Highly reactive TCO derivativeHighly reactive Tetrazine derivativeup to 273,00037°C, PBS
Various TetrazinesTCO9,000 - 13,09037°C, PBS
Sulfonated TetrazolesBicyclononyne (BCN)11,400 - 39,200Acetonitrile/Phosphate Buffer
Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylateCyclopropene44820°C, Dioxane
Various TetrazinesNorbornene~1Aqueous Media

References for data in the table:[3][7][8][15][21][23][25]. Note: Reaction rates are highly sensitive to substituents, solvent, and temperature.

Experimental Protocols

The following are generalized protocols for common procedures involving tetrazine ligations. Researchers should optimize concentrations, incubation times, and purification methods for their specific application.

Protocol 1: General Protein Labeling via Tetrazine-TCO Ligation

This protocol describes the labeling of a protein (e.g., an antibody) functionalized with a TCO group using a tetrazine-conjugated probe (e.g., a fluorophore).

  • Protein-TCO Functionalization:

    • Prepare the protein solution (1-5 mg/mL) in a suitable buffer (e.g., PBS, pH 7.4).

    • Add a 10-20 fold molar excess of an NHS-ester-TCO derivative (dissolved in DMSO) to the protein solution.

    • Incubate the reaction for 1-2 hours at room temperature or 4°C.

    • Remove excess, unreacted TCO reagent via dialysis, spin filtration, or size-exclusion chromatography using the same buffer.

    • Confirm TCO incorporation using mass spectrometry.

  • Tetrazine Ligation:

    • To the TCO-functionalized protein solution, add the tetrazine-probe (e.g., Tetrazine-Fluorophore) at a 1.5-5 fold molar excess.

    • Incubate the reaction for 30-60 minutes at room temperature. The reaction is often complete within minutes due to the fast kinetics.[10]

    • The reaction progress can be monitored by the disappearance of the tetrazine's characteristic pink/red color or its absorbance peak (~520-540 nm).[10]

  • Purification and Analysis:

    • Purify the final protein conjugate to remove the excess tetrazine-probe using spin filtration or size-exclusion chromatography.

    • Analyze the final product using SDS-PAGE (for fluorescent probes) and mass spectrometry to confirm successful conjugation.

Protocol 2: Synthesis of a 3,6-Disubstituted 1,2,4,5-Tetrazine

This protocol is a representative Pinner synthesis for a common tetrazine scaffold.[6][30]

  • Dihydrotetrazine Formation:

    • Under an inert nitrogen atmosphere, combine the desired nitrile (e.g., 2-cyanopyridine, 2.0 mmol) with anhydrous hydrazine (B178648) (5.0-10.0 mmol).[6]

    • Stir the reaction at room temperature or heat gently (e.g., 70-80°C) for several hours to overnight. Monitor the reaction's progress by TLC.

  • Oxidation to Tetrazine:

    • Cool the reaction mixture in an ice bath.

    • Slowly add an aqueous solution of sodium nitrite (B80452) (NaNO₂), followed by the dropwise addition of an acid (e.g., glacial acetic acid) while maintaining the low temperature.[6]

    • A vibrant pink or red color will appear, indicating the formation of the tetrazine ring.[6]

    • Stir the reaction for 1-2 hours at room temperature.

  • Purification:

    • Extract the crude product into an organic solvent such as dichloromethane (B109758) or ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Purify the final product by column chromatography on silica (B1680970) gel to yield the tetrazine as a colored solid.

Experimental_Workflow A 1. Prepare Antibody in PBS Buffer B 2. Add TCO-NHS Ester (10-20x molar excess) A->B C 3. Incubate (1-2h, RT) to functionalize Antibody B->C D 4. Purify Antibody-TCO (Spin Filtration) C->D E 5. Add Tetrazine-Fluorophore (1.5-5x molar excess) D->E F 6. Incubate (30-60 min, RT) for Ligation Reaction E->F G 7. Purify Final Conjugate (Spin Filtration) F->G H 8. Analyze Product (SDS-PAGE, Mass Spec) G->H

Caption: Experimental workflow for antibody labeling using TCO-tetrazine ligation.

Applications in Research and Drug Development

The unique properties of the tetrazine ligation have led to its widespread adoption in various biomedical fields.

  • Live-Cell and In Vivo Imaging: The biocompatibility and fast kinetics of the reaction are ideal for imaging studies.[3][31] Fluorogenic tetrazine probes, which are quenched until they react with a dienophile, enable no-wash, real-time imaging with a high signal-to-noise ratio.[18][26][30]

  • Pretargeted Drug Delivery: A two-step "pretargeting" strategy can significantly improve the therapeutic index of potent drugs. First, a dienophile-tagged antibody is administered and allowed to accumulate at a tumor site while clearing from circulation. Subsequently, a tetrazine-caged prodrug is administered, which reacts with the antibody-TCO conjugate at the target site, releasing the active drug locally.[2][32] This approach has already entered Phase 1 clinical trials.[20]

  • Antibody-Drug Conjugates (ADCs): The tetrazine ligation provides a robust method for constructing ADCs with precise control over the drug-to-antibody ratio and conjugation site, leading to more homogeneous and effective therapeutics.[][3]

  • Click-to-Release Chemistries: Specially designed TCO constructs can undergo elimination after the IEDDA reaction, enabling the triggered release of amines or phenols.[32][33] This has been used for the controlled activation of drugs or signaling molecules in situ.[33]

Conclusion The reactivity of the tetrazine moiety, centered on the inverse-electron-demand Diels-Alder reaction, represents one of the most powerful tools in the bioorthogonal chemistry toolkit. Its combination of ultrafast, tunable kinetics, high specificity, and biocompatibility has unlocked new possibilities for probing and manipulating biological systems. A deep understanding of the factors that govern its reactivity and stability—from electronic and steric effects to dienophile strain—is critical for designing next-generation probes, diagnostics, and therapeutics that can function with unparalleled precision in the complex environment of a living organism.

References

An In-depth Technical Guide to the Safe Handling of Methyltetrazine-amine Hydrochloride Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety information and handling protocols for Methyltetrazine-amine hydrochloride powder, a reagent increasingly utilized in bioconjugation and click chemistry. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining the integrity of the compound for research applications.

Chemical Identification and Properties

This compound is valued for its superior stability compared to non-methylated tetrazine-amines, particularly in aqueous buffers, which makes it suitable for a broader range of chemical transformations.[1][2] It is primarily used in inverse electron demand Diels-Alder (iEDDA) click chemistry reactions.[3][4] The hydrochloride salt form further enhances its stability and simplifies handling.[5][6]

Quantitative Data Summary
PropertyValueSource(s)
Molecular Formula C₁₀H₁₂ClN₅[7]
Molecular Weight 237.69 g/mol [7]
CAS Number 1596117-29-1[7]
Appearance Powder or crystals
Purity >95% to 99.74%[7][8]
Storage Temperature 0 - 4°C (short-term) or -20°C (long-term)[5][8][9]
Solubility Soluble in DMSO[3][5]
pH 5-7 (for a related amine hydrochloride)[10]

Hazard Identification and Safety Precautions

While some safety data sheets (SDS) do not classify this compound as a hazardous substance, others indicate potential hazards.[9][11] A conservative approach to handling is therefore recommended. One supplier classifies it under GHS02 (flammable) with a danger signal word and H242 (Heating may cause a fire) hazard statement. General safety advice suggests it may cause skin and serious eye irritation, and may cause respiratory irritation.[10][12]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

  • Eye/Face Protection: Wear safety glasses with side shields or goggles.[9]

  • Skin Protection: Wear protective gloves (compatible chemical-resistant gloves) and a lab coat or other protective clothing.[9][11]

  • Respiratory Protection: Use in a well-ventilated area.[9] A respirator may be necessary for large-scale use or if ventilation is inadequate.[10][11]

Experimental Protocols: Safe Handling Workflow

The following protocols detail the safe handling of this compound powder from receipt to disposal.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Storage: Store the container in a cool, dry, and well-ventilated place, protected from light.[3][9][11] Recommended long-term storage is at -20°C.[5][8] For short-term storage (days to weeks), 4°C is acceptable.[5][9]

  • Incompatibilities: Store away from strong oxidizing agents, acids, and acid chlorides.[9][12]

Preparation of Stock Solutions

This procedure should be performed in a chemical fume hood.

  • Gather Materials: Bring the this compound container, appropriate solvent (e.g., DMSO), calibrated pipettes, and vortex mixer into the fume hood.

  • Equilibration: Allow the reagent container to warm to room temperature before opening to prevent condensation of moisture, as the compound can be hygroscopic.[12]

  • Weighing: Tare a clean, dry microcentrifuge tube on an analytical balance. Carefully transfer the desired amount of powder to the tube using a clean spatula.

  • Dissolution: Add the appropriate volume of solvent to the tube. For DMSO, warming and adjusting the pH with HCl may be necessary to achieve full solubility.[3]

  • Mixing: Cap the tube securely and vortex until the solid is completely dissolved.

  • Storage of Solution: If not for immediate use, store the stock solution at -20°C or -80°C and protect from light.[3] Use within one month when stored at -20°C.[3]

General Reaction Workflow (iEDDA Click Chemistry)

The following diagram illustrates a typical workflow for using this compound in a bioconjugation experiment.

G General Workflow for Handling this compound cluster_prep Preparation cluster_reaction Experiment cluster_cleanup Cleanup & Disposal A Receive & Inspect Compound B Store at -20°C (Protect from Light) A->B C Equilibrate to Room Temperature B->C D Weigh Powder in Fume Hood C->D E Dissolve in Appropriate Solvent (e.g., DMSO) D->E F Add Tetrazine Solution to TCO-modified Substrate E->F G Incubate Reaction (Time & Temp as per Protocol) F->G H Purify Bioconjugate G->H I Quench Excess Reagent (If Necessary) H->I J Dispose of Waste (Local Regulations) I->J

Caption: Laboratory workflow for this compound.

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[9]

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes.[12]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing contaminated clothing.[12]

  • Ingestion: Clean mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[9]

In all cases of exposure, seek medical advice or attention if symptoms persist.[9]

Accidental Release and Disposal
  • Spills: For solid spills, ensure adequate ventilation.[9] Mechanically pick up and transfer to a properly labeled container for disposal.[9][11] Avoid generating dust.

  • Disposal: Dispose of waste from residues or unused products in accordance with local and environmental legislation.[9] Do not reuse empty containers.[9]

Stability and Reactivity

  • Reactivity: Not considered reactive under normal conditions.[9]

  • Chemical Stability: The compound is stable under recommended storage conditions.[9][12] It is hygroscopic.[12]

  • Conditions to Avoid: Extremes of temperature, direct sunlight, and exposure to moist air or water.[9][12]

  • Hazardous Decomposition Products: Under combustion, it may produce carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[9][10]

References

Methodological & Application

Application Notes and Protocols for Methyltetrazine-Amine Hydrochloride Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the bioconjugation of proteins using methyltetrazine-amine (B608997) hydrochloride. This method leverages the highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reaction between a methyltetrazine and a trans-cyclooctene (B1233481) (TCO).[1] This "click chemistry" approach offers exceptional kinetics and selectivity, allowing for rapid and specific conjugation of biomolecules under mild, aqueous conditions.[1][2]

The protocol outlines a two-pronged strategy for creating a protein-protein conjugate. First, one protein is functionalized with a TCO group using an N-hydroxysuccinimide (NHS) ester. Second, a partner protein is modified to display a methyltetrazine moiety by coupling methyltetrazine-amine hydrochloride to its carboxylic acid residues via carbodiimide (B86325) chemistry. The two modified proteins are then combined, leading to a rapid and covalent ligation. This catalyst-free reaction is highly biocompatible, making it suitable for applications in complex biological media and even in living systems.[1][2]

Data Presentation

Table 1: Reaction Parameters for Protein Modification and Ligation
ParameterTCO-NHS Ester LabelingEDC/NHS Coupling of Methyltetrazine-AmineTetrazine-TCO Ligation
Target Functional Group Primary Amines (e.g., Lysine)Carboxyl Groups (e.g., Aspartic/Glutamic Acid)Tetrazine and TCO
pH Range 7.2 - 8.5[3]4.5 - 7.2 (activation), 7.0 - 8.0 (coupling)[4][5]6.0 - 9.0[6]
Typical Molar Excess of Reagent 10-20 fold over protein[7]EDC/NHS in excess~1.05 - 1.5 fold excess of one partner[8]
Reaction Time 30 - 60 minutes at RT15 min (activation), 2 hours (coupling) at RT[9]30 - 120 minutes at RT or 4°C[8]
Typical Solvent/Buffer Amine-free buffers (e.g., PBS, HEPES)[3]MES buffer (activation), PBS (coupling)[9]PBS or other aqueous buffers[6]
Table 2: Kinetic and Stability Data for Tetrazine-TCO Ligation
Tetrazine DerivativeDienophileSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Stability
Methyl-substituted TetrazineTCO210 - 820[6][10]Generally more stable than unsubstituted tetrazines[2]
Hydrogen-substituted TetrazineTCO26,000 - 30,000[6]Good balance of stability and reactivity[11]
TCO DerivativesVarious Tetrazines-Half-life of 0.67 days for s-TCO conjugated to an antibody in vivo[12]
TCO Derivatives--d-TCO showed no degradation in D₂O for 14 days and >97% stability in human serum for 4 days[12]

Experimental Protocols

Materials and Reagents
  • Protein 1 (to be labeled with TCO)

  • Protein 2 (to be labeled with Methyltetrazine)

  • TCO-NHS Ester (e.g., TCO-PEG4-NHS Ester)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Reaction Buffers:

    • PBS (Phosphate-Buffered Saline), pH 7.4

    • MES Buffer (2-(N-morpholino)ethanesulfonic acid), 0.1 M, pH 4.5-6.0

  • Quenching Reagents:

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Desalting columns (e.g., Zeba Spin Desalting Columns)

  • Standard laboratory equipment (pipettes, microcentrifuge tubes, rotator, etc.)

Protocol 1: TCO-NHS Ester Labeling of Protein 1

This protocol describes the modification of a protein with a TCO group by targeting primary amines.

  • Protein Preparation:

    • Dissolve Protein 1 in an amine-free buffer (e.g., PBS, pH 7.4) to a concentration of 1-5 mg/mL.

    • If the protein buffer contains primary amines (e.g., Tris, glycine), perform a buffer exchange into PBS using a desalting column.

  • TCO-NHS Ester Solution Preparation:

    • Immediately before use, dissolve the TCO-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[8]

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution.[7]

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice with gentle mixing.

  • Quenching the Reaction:

    • Add 1 M Tris-HCl, pH 8.0 to a final concentration of 50-100 mM to quench any unreacted TCO-NHS ester.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted TCO-NHS ester and quenching reagent using a desalting column equilibrated with PBS.[8]

    • The purified TCO-labeled Protein 1 is now ready for ligation. Store at 4°C.

Protocol 2: EDC/NHS Coupling of Methyltetrazine-Amine to Protein 2

This protocol details the conjugation of methyltetrazine-amine to a protein's carboxyl groups.

  • Protein Preparation:

    • Dissolve Protein 2 in 0.1 M MES buffer, pH 4.5-5.0, to a concentration of 1-5 mg/mL.

  • Activation of Carboxyl Groups:

    • Add EDC to a final concentration of ~2 mM and NHS (or Sulfo-NHS) to a final concentration of ~5 mM to the protein solution.[3]

    • Incubate for 15 minutes at room temperature with gentle mixing.[9]

  • Coupling of Methyltetrazine-Amine:

    • Dissolve this compound in the reaction buffer.

    • Add the methyltetrazine-amine solution to the activated protein solution. The optimal molar ratio may need to be determined empirically, but a 10-50 fold molar excess of the amine is a good starting point.

    • Adjust the pH of the reaction mixture to 7.0-7.5 if necessary.

    • Incubate for 2 hours at room temperature with gentle mixing.[9]

  • Quenching the Reaction (Optional but Recommended):

    • To quench the EDC, 2-mercaptoethanol can be added to a final concentration of 20 mM.[3] To quench the NHS-ester reaction, hydroxylamine can be added to a final concentration of 10 mM.

  • Purification:

    • Remove excess reagents by buffer exchanging the methyltetrazine-labeled Protein 2 into PBS using a desalting column.

    • The purified methyltetrazine-labeled Protein 2 is now ready for ligation. Store at 4°C.

Protocol 3: Tetrazine-TCO Ligation

This protocol describes the final bioorthogonal reaction to form the protein-protein conjugate.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the TCO-labeled Protein 1 and the methyltetrazine-labeled Protein 2 in PBS.

    • A slight molar excess (1.05 to 1.5-fold) of one of the proteins is recommended to ensure complete conjugation of the limiting protein.[8]

  • Ligation Reaction:

    • Incubate the reaction mixture for 30-120 minutes at room temperature. For less concentrated solutions or less reactive partners, the incubation can be extended or performed at 4°C overnight.

  • Purification of the Conjugate:

    • The final protein-protein conjugate can be purified from any unreacted starting material using size-exclusion chromatography (SEC) or other suitable chromatography techniques based on the size and properties of the conjugate.

Visualizations

experimental_workflow cluster_protein1 Protein 1 Modification cluster_protein2 Protein 2 Modification cluster_ligation Final Ligation p1_start Protein 1 (in Amine-Free Buffer) p1_reaction Labeling Reaction (RT, 30-60 min) p1_start->p1_reaction p1_reagent TCO-NHS Ester (in DMSO/DMF) p1_reagent->p1_reaction p1_quench Quench (Tris-HCl) p1_reaction->p1_quench p1_purify Purification (Desalting Column) p1_quench->p1_purify p1_product TCO-Labeled Protein 1 p1_purify->p1_product ligation_reaction Tetrazine-TCO Ligation (RT, 30-120 min) p1_product->ligation_reaction p2_start Protein 2 (in MES Buffer) p2_activation Activation (RT, 15 min) p2_start->p2_activation p2_reagents EDC / NHS p2_reagents->p2_activation p2_coupling Coupling Reaction (RT, 2 hours) p2_activation->p2_coupling p2_amine Methyltetrazine-Amine HCl p2_amine->p2_coupling p2_purify Purification (Desalting Column) p2_coupling->p2_purify p2_product Methyltetrazine-Labeled Protein 2 p2_purify->p2_product p2_product->ligation_reaction final_purify Purification (e.g., SEC) ligation_reaction->final_purify final_product Protein 1 - Protein 2 Conjugate final_purify->final_product

Caption: Experimental workflow for protein-protein bioconjugation.

chemical_reactions cluster_tco_labeling TCO-NHS Ester Labeling cluster_tetrazine_coupling Methyltetrazine-Amine Coupling cluster_ligation Tetrazine-TCO Ligation (IEDDA) protein1_amine Protein1-NH₂ tco_labeled_protein Protein1-NH-CO-TCO protein1_amine->tco_labeled_protein + tco_nhs TCO-NHS tco_nhs->tco_labeled_protein pH 7.2-8.5 protein2_cooh Protein2-COOH activated_protein Protein2-CO-NHS protein2_cooh->activated_protein + edc_nhs EDC, NHS edc_nhs->activated_protein pH 4.5-6.0 tetrazine_labeled_protein Protein2-CO-NH-Methyltetrazine activated_protein->tetrazine_labeled_protein + methyltetrazine_amine H₂N-Methyltetrazine methyltetrazine_amine->tetrazine_labeled_protein pH 7.0-8.0 tco_labeled_protein2 Protein1-...-TCO final_conjugate Protein1-...-Conjugate-...-Protein2 tco_labeled_protein2->final_conjugate + tetrazine_labeled_protein2 Protein2-...-Methyltetrazine tetrazine_labeled_protein2->final_conjugate pH 6-9 n2 N₂ final_conjugate->n2 +

References

Application Notes: Antibody Labeling with Methyltetrazine-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioorthogonal chemistry has revolutionized the field of bioconjugation, enabling the precise and efficient labeling of biomolecules in complex biological systems. The inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained trans-cyclooctenes (TCO) is a cornerstone of this field, prized for its exceptionally fast kinetics, high specificity, and biocompatibility.[1][2] This application note provides a detailed protocol for labeling antibodies with a methyltetrazine moiety using Methyltetrazine-amine hydrochloride.

Methyltetrazine-amine itself does not directly react with native antibodies. Instead, this protocol utilizes a robust two-step carbodiimide (B86325) crosslinking chemistry. First, the carboxyl groups (on aspartic and glutamic acid residues) of the antibody are activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS). This activation creates a semi-stable amine-reactive Sulfo-NHS ester. In the second step, the primary amine of this compound is introduced, which reacts with the activated carboxyl groups to form a stable amide bond.[3][4] The resulting methyltetrazine-labeled antibody is ready for rapid and specific conjugation to any TCO-modified molecule.[5]

The methyl group on the tetrazine ring enhances its stability compared to unsubstituted tetrazines, making it well-suited for multi-step procedures and storage.[6] The final purified conjugate can be used in a variety of applications, including pre-targeted imaging, immunoassays, and the construction of antibody-drug conjugates (ADCs).

Reaction Principle and Experimental Workflow

The overall process involves antibody preparation, a two-step aqueous conjugation reaction, and purification of the final conjugate. The workflow is designed to maximize labeling efficiency while preserving the antibody's integrity and binding affinity.

G Overall Experimental Workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification & Characterization prep_ab 1. Antibody Preparation (Buffer Exchange into MES Buffer) prep_reagents 2. Prepare Reagents (EDC, Sulfo-NHS, Methyltetrazine-amine) prep_ab->prep_reagents activation 3. Antibody Activation (Add EDC/Sulfo-NHS, Incubate) prep_reagents->activation coupling 4. Methyltetrazine Coupling (Add Methyltetrazine-amine, Incubate) activation->coupling quench 5. Quench Reaction (Add Hydroxylamine) coupling->quench purify 6. Purify Conjugate (Size-Exclusion Chromatography) quench->purify characterize 7. Characterize Conjugate (UV-Vis for DOL) purify->characterize storage 8. Store Conjugate (-20°C or -80°C) characterize->storage

Figure 1. High-level workflow for the preparation of methyltetrazine-labeled antibodies.

Detailed Experimental Protocols

This section provides detailed methodologies for the key steps in the antibody labeling process. It is recommended to perform a small-scale trial to optimize the molar excess of reagents for your specific antibody and application.

Protocol 1: Antibody Labeling with this compound

Materials and Reagents:

  • Antibody (e.g., IgG) to be labeled

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Hydroxylamine, pH 8.5

  • Purification: Zeba™ Spin Desalting Columns (7K MWCO) or equivalent size-exclusion chromatography (SEC) column.

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction tubes and standard laboratory equipment

Procedure:

  • Antibody Preparation:

    • The antibody must be in an amine-free buffer. If the antibody is in a buffer containing Tris or glycine, perform a buffer exchange into Activation Buffer (MES, pH 6.0).

    • Adjust the antibody concentration to 2-5 mg/mL. Higher concentrations generally improve labeling efficiency.[7]

  • Reagent Preparation (Prepare immediately before use):

    • Allow EDC and Sulfo-NHS vials to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mg/mL solution of EDC in anhydrous DMF or DMSO.

    • Prepare a 10 mg/mL solution of Sulfo-NHS in anhydrous DMF or DMSO.

    • Prepare a 10 mg/mL solution of this compound in Coupling Buffer (PBS).

  • Antibody Activation:

    • The activation reaction is most efficient at pH 4.5-7.2.[4] The recommended MES buffer at pH 6.0 is optimal.

    • To the prepared antibody solution, add EDC and Sulfo-NHS. For molar ratio recommendations, refer to Table 1. A common starting point is a 50-fold molar excess of EDC and a 50-fold molar excess of Sulfo-NHS relative to the antibody.[8]

    • Example Calculation: For 1 mL of a 2 mg/mL IgG solution (~13.3 nmol), add ~6.7 µL of 10 mg/mL EDC and ~15 µL of 10 mg/mL Sulfo-NHS.

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

  • Methyltetrazine Coupling:

    • The coupling of the amine to the activated antibody is most efficient at pH 7-8.[4]

    • Adjust the pH of the reaction mixture to 7.2-7.5 by adding a calculated amount of Coupling Buffer (PBS) or a dilute base.

    • Immediately add the desired molar excess of this compound solution to the activated antibody solution (see Table 1 for guidance). A 100 to 200-fold molar excess is a typical starting point.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Solution (Hydroxylamine) to a final concentration of 10-50 mM.

    • Incubate for 15-30 minutes at room temperature to quench any unreacted Sulfo-NHS esters.

  • Purification of the Conjugate:

    • Remove excess, unreacted reagents and byproducts by purifying the conjugate using a desalting column or size-exclusion chromatography (SEC).[9]

    • Equilibrate the column with a storage-compatible buffer (e.g., 1X PBS, pH 7.4).

    • Collect the purified antibody conjugate, which will elute in the void volume.

Protocol 2: Characterization of the Labeled Antibody

The Degree of Labeling (DOL), which is the average number of methyltetrazine molecules per antibody, is a critical quality attribute. It can be determined using UV-Vis spectrophotometry.[10][11]

Procedure:

  • Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the maximum absorbance wavelength for methyltetrazine (~320 nm, but should be confirmed for the specific reagent). For this protocol, we will assume the primary absorbance for the tetrazine moiety does not significantly overlap with the protein absorbance at 280 nm, which is a reasonable assumption for this class of molecule.

  • Calculate the concentration of the antibody using the Beer-Lambert law:

    • Antibody Concentration (M) = A280 / ε_protein

    • Where ε_protein is the molar extinction coefficient of the antibody at 280 nm (for a typical IgG, this is ~210,000 M⁻¹cm⁻¹).[10]

  • Calculate the concentration of the methyltetrazine moiety:

    • Methyltetrazine Concentration (M) = A320 / ε_tetrazine

    • Where ε_tetrazine is the molar extinction coefficient of the methyltetrazine at its λ_max (~1,500 - 2,000 M⁻¹cm⁻¹ is a typical range for similar tetrazines, but this should be obtained from the supplier).

  • Calculate the Degree of Labeling (DOL):

    • DOL = Methyltetrazine Concentration (M) / Antibody Concentration (M)

    • For most applications, an optimal DOL is between 2 and 8.[12] High DOL values can sometimes lead to antibody aggregation or reduced antigen-binding affinity.[2]

Quantitative Data Summary

Optimizing the molar ratios of the coupling reagents is crucial for achieving the desired DOL. The following table provides an example of how varying reagent concentrations can influence the final DOL. These values are illustrative and should be adapted for specific antibodies and experimental goals.

Antibody Conc. (mg/mL)Molar Ratio (Antibody:EDC:Sulfo-NHS)Molar Ratio (Antibody:Methyltetrazine-amine)Incubation Time (Coupling)Expected DOLPotential Outcome
21:50:501:502 hours @ RT1 - 3Low labeling, minimal impact on antibody function.
21:100:1001:1002 hours @ RT3 - 5Moderate labeling, suitable for most applications.
21:200:2001:2002 hours @ RT5 - 8High labeling, good for signal amplification.
51:100:1001:1002 hours @ RT4 - 6Higher efficiency due to increased antibody concentration.
21:100:1001:100Overnight @ 4°C4 - 6Longer incubation can increase yield.

Table 1. Example parameters for optimizing the Degree of Labeling (DOL) of a typical IgG antibody.

Signaling Pathways and Logical Relationships

The chemical pathway for labeling involves two primary stages: activation and coupling.

G Chemical Pathway of Antibody Labeling cluster_activation Step 1: Activation cluster_coupling Step 2: Coupling Ab_COOH Antibody with Carboxyl Group (-COOH) Activated_Intermediate O-acylisourea (Unstable Intermediate) Ab_COOH->Activated_Intermediate + EDC EDC EDC->Activated_Intermediate Sulfo_NHS Sulfo-NHS NHS_Ester Amine-Reactive Sulfo-NHS Ester Sulfo_NHS->NHS_Ester + Activated_Intermediate->NHS_Ester Reaction with Sulfo-NHS Final_Conjugate Methyltetrazine-Labeled Antibody (Stable Amide Bond) NHS_Ester->Final_Conjugate Byproduct1 Isourea Byproduct NHS_Ester->Byproduct1 MeTet_Amine Methyltetrazine-amine (H₂N-R) MeTet_Amine->Final_Conjugate + Byproduct2 Sulfo-NHS Final_Conjugate->Byproduct2

Figure 2. Reaction scheme for EDC/Sulfo-NHS mediated coupling of Methyltetrazine-amine.

Once the methyltetrazine-labeled antibody is prepared and purified, it can be used in the iEDDA "click" reaction.

G Bioorthogonal Click Reaction Workflow MeTet_Ab Methyltetrazine-Labeled Antibody Mix Mix Components (Aqueous Buffer, RT) MeTet_Ab->Mix TCO_Molecule TCO-Modified Molecule (e.g., drug, fluorophore, probe) TCO_Molecule->Mix Reaction Inverse Electron Demand Diels-Alder Reaction Mix->Reaction Rapid & Spontaneous Final_Product Stable Antibody Conjugate Reaction->Final_Product N2 Nitrogen Gas (N₂) Byproduct Reaction->N2

Figure 3. Subsequent use of the labeled antibody in an iEDDA click reaction.

References

Application Notes and Protocols for Protein Modification with Methyltetrazine-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed guide for the covalent modification of proteins with Methyltetrazine-amine. This protocol outlines a two-step process involving the activation of protein carboxyl groups using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), followed by the coupling of Methyltetrazine-amine. The resulting methyltetrazine-modified protein is equipped with a bioorthogonal handle for subsequent, highly specific "click chemistry" reactions with trans-cyclooctene (B1233481) (TCO)-modified molecules. This technology is pivotal in various applications, including the development of antibody-drug conjugates (ADCs), in vivo imaging, and the study of protein interactions.[1][2][3][4]

Methyltetrazine is favored for its exceptional stability and rapid reaction kinetics in bioorthogonal applications.[5] The inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reaction between methyltetrazine and TCO is one of the fastest bioorthogonal reactions known, proceeding with high efficiency under physiological conditions without the need for a catalyst.[6][7]

Data Presentation

Table 1: Recommended Reaction Parameters for Protein Modification
ParameterEDC/NHS Activation StepMethyltetrazine-amine CouplingTCO Ligation (Downstream Application)
Protein Concentration 1-10 mg/mL1-10 mg/mLDependent on application
Molar Excess (Reagent:Protein) EDC: 10-50 fold, NHS: 20-100 foldMethyltetrazine-amine: 20-100 foldTCO-reagent: 1.5-5 fold excess
Reaction Buffer MES, pH 4.7-6.0PBS or Bicarbonate, pH 7.2-8.0PBS, pH 6.0-7.5
Reaction Temperature Room TemperatureRoom TemperatureRoom Temperature or 37°C
Reaction Time 15-30 minutes2-4 hours (or overnight at 4°C)< 30 minutes
Typical Efficiency (DOL) 1-5 (Protein dependent)>90% Coupling to activated sites>95% Ligation
Quenching Reagent 2-Mercaptoethanol (optional)Hydroxylamine or Tris bufferNot required
Table 2: Troubleshooting Guide
IssuePossible CauseRecommendation
Low Degree of Labeling (DOL) Inactive EDC or NHS due to hydrolysis.Equilibrate EDC and NHS to room temperature before opening and preparing solutions. Prepare fresh solutions immediately before use.[5][8]
Low protein concentration.Ensure protein concentration is at least 1-2 mg/mL.
Incorrect buffer pH or composition.Use a non-amine, non-carboxylate buffer like MES for the activation step. Ensure the pH for the coupling step is between 7.2 and 8.0. Avoid buffers containing primary amines (e.g., Tris) during the EDC/NHS reaction.[5][9]
Insufficient molar excess of reagents.Increase the molar ratio of EDC, NHS, and Methyltetrazine-amine.
Protein Precipitation High concentration of organic solvent from reagent stock.Keep the volume of the organic solvent (e.g., DMSO) below 10% of the total reaction volume.
Aggregation upon modification.Optimize reaction conditions (e.g., lower temperature, shorter reaction time).
Low Yield of TCO-ligated Product Incomplete initial protein modification.Confirm DOL of the methyltetrazine-protein conjugate before proceeding.
Degradation of TCO reagent.Use high-quality TCO reagents and store them appropriately.
Steric hindrance.Consider using a Methyltetrazine-amine reagent with a PEG spacer to increase the distance between the protein and the reactive moiety.[10]

Experimental Protocols

Protocol 1: Two-Step Protein Modification with Methyltetrazine-amine

This protocol describes the activation of a protein's carboxyl groups (aspartic acid, glutamic acid, and C-terminus) followed by covalent linkage to Methyltetrazine-amine.

Materials and Reagents:

  • Protein of interest

  • Methyltetrazine-amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0[9]

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5

  • Desalting columns

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Protein Preparation:

    • Dissolve the protein of interest in the Activation Buffer to a final concentration of 1-10 mg/mL.

    • If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the Activation Buffer using a desalting column.

  • Reagent Preparation (Prepare Fresh):

    • Allow EDC and NHS vials to equilibrate to room temperature before opening to prevent moisture condensation.[8]

    • Prepare a 10 mg/mL solution of EDC in anhydrous DMSO or Activation Buffer.

    • Prepare a 10 mg/mL solution of NHS in anhydrous DMSO or Activation Buffer.

    • Prepare a 10 mM stock solution of Methyltetrazine-amine in anhydrous DMSO.

  • Activation of Protein Carboxyl Groups:

    • Add the EDC solution to the protein solution to a final molar excess of 10-50 fold.

    • Immediately add the NHS solution to the protein solution to a final molar excess of 20-100 fold.

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

  • Coupling of Methyltetrazine-amine:

    • Immediately after the activation step, perform a buffer exchange using a desalting column equilibrated with Coupling Buffer (PBS, pH 7.2-7.4) to remove excess EDC and NHS.

    • Add the Methyltetrazine-amine stock solution to the activated protein solution to a final molar excess of 20-100 fold.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification:

    • Quench the reaction by adding the Quenching Solution to a final concentration of 10-50 mM. Incubate for 30 minutes at room temperature.

    • Purify the methyltetrazine-modified protein from excess reagents and byproducts using a desalting column or dialysis against an appropriate storage buffer (e.g., PBS).

Protocol 2: Characterization of Methyltetrazine-Modified Protein

Determining the Degree of Labeling (DOL) by UV-Vis Spectrophotometry:

  • Measure the absorbance of the purified methyltetrazine-protein conjugate at 280 nm (A280) and ~520 nm (A520, the maximum absorbance of methyltetrazine).

  • Calculate the concentration of the protein, correcting for the absorbance of methyltetrazine at 280 nm. A correction factor (CF) is required, which is the ratio of the methyltetrazine absorbance at 280 nm to its absorbance at 520 nm.[11][12]

    • Protein Concentration (M) = [A280 - (A520 x CF)] / ε_protein

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the concentration of the conjugated methyltetrazine.

    • Methyltetrazine Concentration (M) = A520 / ε_methyltetrazine

      • ε_methyltetrazine is the molar extinction coefficient of methyltetrazine at ~520 nm.

  • Calculate the DOL.

    • DOL = Methyltetrazine Concentration (M) / Protein Concentration (M)

Characterization by Mass Spectrometry:

  • Mass spectrometry (MS) can provide a precise mass of the labeled protein, allowing for the determination of the number of attached methyltetrazine molecules.[13] This can be performed on the intact protein ("top-down" analysis) or after enzymatic digestion into peptides ("bottom-up" analysis).[14]

Protocol 3: Bioorthogonal Ligation with a TCO-Containing Molecule

This protocol describes the "click" reaction between the methyltetrazine-modified protein and a TCO-functionalized molecule.

Procedure:

  • Reactant Preparation:

    • Ensure the purified methyltetrazine-labeled protein is in an appropriate reaction buffer (e.g., PBS, pH 7.4) at a known concentration.

    • Dissolve the TCO-functionalized molecule in a compatible solvent (e.g., DMSO, water) to a known concentration.

  • Ligation Reaction:

    • Add a 1.5 to 5-fold molar excess of the TCO-functionalized molecule to the methyltetrazine-labeled protein solution.

    • The reaction is typically very fast and can be complete in under 30 minutes at room temperature.[6][15] The disappearance of the pink/red color of the tetrazine can be a visual indicator of the reaction's progress.

    • For dilute solutions, the reaction time can be extended to 1-2 hours.

  • Purification:

    • Purify the final protein conjugate from the excess TCO-reagent using a desalting column, dialysis, or other appropriate chromatographic techniques.

Mandatory Visualization

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Protein Modification cluster_step2 Step 2: Bioorthogonal Reaction Protein Protein (with COOH groups) EDC_NHS EDC / NHS Activation Protein->EDC_NHS Activated_Protein NHS-ester Activated Protein EDC_NHS->Activated_Protein MeTet_Amine Methyltetrazine-amine Activated_Protein->MeTet_Amine Coupling MeTet_Protein Methyltetrazine-modified Protein MeTet_Amine->MeTet_Protein TCO_Molecule TCO-functionalized Molecule MeTet_Protein->TCO_Molecule Bioorthogonal Ligation (IEDDA) Final_Conjugate Final Protein Conjugate TCO_Molecule->Final_Conjugate

Caption: Workflow for protein modification and subsequent bioorthogonal ligation.

HER2 Signaling Pathway in Antibody-Drug Conjugate (ADC) Action

HER2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ADC Anti-HER2 ADC (Methyltetrazine-linked) HER2 HER2 Receptor ADC->HER2 Binding PI3K PI3K HER2->PI3K Activates RAS RAS HER2->RAS Activates Internalization Internalization (Endocytosis) HER2->Internalization Triggers AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Lysosome Lysosome Internalization->Lysosome Drug_Release Drug Release Lysosome->Drug_Release Linker Cleavage Apoptosis Apoptosis Drug_Release->Apoptosis Induces

Caption: HER2 signaling and the mechanism of action for an anti-HER2 ADC.[4][11][16][17]

References

Application Notes and Protocols for In Vivo Imaging with Methyltetrazine-Amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the in vivo imaging applications of methyltetrazine-amine (B608997) hydrochloride, a key reagent in bioorthogonal chemistry. Detailed application notes, experimental protocols, and quantitative data are presented to guide researchers in utilizing this powerful tool for pre-targeted imaging and other in vivo studies.

Introduction

Methyltetrazine-amine hydrochloride is an amine-functionalized methyltetrazine used in the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction, a type of "click chemistry."[1] This bioorthogonal reaction occurs between a tetrazine and a strained alkene, such as trans-cyclooctene (B1233481) (TCO), to form a stable dihydropyridazine (B8628806) linkage.[1] The reaction is characterized by its extremely fast kinetics, high selectivity, and biocompatibility, making it ideal for applications within complex biological systems, including living organisms.[1][2]

The key advantages of using methyltetrazine for in vivo applications include:

  • Optimal Balance of Reactivity and Stability: Methyltetrazine offers a favorable balance between rapid reaction kinetics and high stability in biological media, ensuring efficient labeling without premature degradation.[2]

  • Biocompatibility: The iEDDA reaction proceeds efficiently under mild, physiological conditions without the need for toxic catalysts like copper.[1][3]

  • Chemoselectivity: Tetrazines and TCOs do not interact with native biological functional groups, ensuring the reaction is highly specific to the intended targets.[1][3]

Quantitative Data: Performance Comparison of Tetrazine Derivatives

Methyltetrazine provides a superior balance of properties for in vivo applications when compared to other tetrazine derivatives.[2] The following table summarizes key performance indicators.

PropertyMethyltetrazineH-TetrazinePhenyl-Tetrazinetert-Butyl-TetrazineReferences
Second-Order Rate Constant (k₂) with TCO (M⁻¹s⁻¹) ~1,000 - 10,332Up to 30,000~1,000Slower than methyltetrazine[2]
In Vivo Stability HighLowModerateVery High[2]
Calculated logD₇.₄ -0.5 to -3.0 (depending on conjugate)More HydrophilicMore LipophilicMore Lipophilic[2]

Application Notes

A primary application of this compound is in pre-targeted nuclear imaging. This two-step strategy improves image contrast and reduces the radiation dose to the patient.[4][5]

  • Pre-targeting Step: A targeting moiety, such as an antibody conjugated to TCO, is administered. This conjugate is allowed to accumulate at the target site (e.g., a tumor) while the excess clears from circulation.[4]

  • Imaging Step: A radiolabeled methyltetrazine derivative is administered. It rapidly reacts with the TCO-tagged antibody at the target site via the iEDDA click reaction, allowing for imaging.[4]

This approach is particularly advantageous for antibodies with long circulation times, enabling the use of short-lived radionuclides for high-contrast imaging.[6]

The pre-targeting strategy has been successfully applied to image tumors overexpressing the human epidermal growth factor receptor 2 (HER2).[7] An anti-HER2 antibody, such as trastuzumab, can be conjugated to TCO and used to target HER2-positive cancer cells.[7] Subsequent administration of a radiolabeled methyltetrazine allows for PET or SPECT imaging of the tumor.[7]

Experimental Protocols

This protocol outlines a general workflow for pre-targeted PET imaging using a TCO-conjugated antibody and an 18F-labeled methyltetrazine derivative.[2]

Materials:

  • Tumor-bearing animal model (e.g., mice with xenografts)

  • Antibody-TCO conjugate targeting a tumor-specific antigen

  • 18F-labeled methyltetrazine derivative

  • PET/CT scanner

  • Anesthesia (e.g., isoflurane)

  • Sterile phosphate-buffered saline (PBS)

Procedure:

  • Pre-targeting:

    • Administer the antibody-TCO conjugate to the tumor-bearing mice via intravenous injection (e.g., tail vein).

    • The typical dose will depend on the antibody and animal model, often in the range of 10-100 µg per mouse.[8]

  • Accumulation and Clearance:

    • Allow the antibody-TCO conjugate to accumulate at the tumor site and clear from circulation. This period can range from 24 to 72 hours, depending on the antibody's pharmacokinetics.[9]

  • Radiotracer Injection:

    • Inject the 18F-labeled methyltetrazine derivative intravenously into the mice.

  • PET/CT Imaging:

    • At desired time points post-injection of the radiotracer (e.g., 1, 2, 4 hours), anesthetize the mice.

    • Perform a whole-body PET/CT scan. The CT scan provides anatomical reference.

  • Image Analysis:

    • Reconstruct the PET images and co-register them with the CT images.

    • Draw regions of interest (ROIs) over the tumor and other organs to quantify radiotracer uptake, typically expressed as a percentage of the injected dose per gram of tissue (%ID/g).

This protocol describes a method to assess the stability of a methyltetrazine derivative in biological media.[2]

Materials:

  • Methyltetrazine derivative

  • Fetal Bovine Serum (FBS) or human serum

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector

  • Incubator at 37°C

  • Acetonitrile (B52724)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the methyltetrazine derivative in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution into FBS to a final concentration (e.g., 100 µM).

  • Incubation:

    • Incubate the solution at 37°C.

  • Time Points:

    • At various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), take an aliquot of the mixture.

  • Protein Precipitation:

    • Add an equal volume of cold acetonitrile to precipitate the serum proteins.

    • Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • HPLC Analysis:

    • Analyze the supernatant by HPLC, monitoring the tetrazine peak at its characteristic absorbance wavelength.

    • Quantify the peak area of the intact tetrazine at each time point and normalize it to the peak area at t=0 to determine the percentage of intact tetrazine over time.

Visualizations

iEDDA_Reaction Inverse Electron Demand Diels-Alder (iEDDA) Reaction Methyltetrazine Methyltetrazine-amine Dihydropyridazine Stable Dihydropyridazine Linkage Methyltetrazine->Dihydropyridazine + TCO trans-Cyclooctene (TCO) Nitrogen N₂ Gas Dihydropyridazine->Nitrogen +

Caption: The bioorthogonal iEDDA reaction between methyltetrazine and TCO.

Pretargeted_Imaging_Workflow Experimental Workflow for In Vivo Pre-targeted PET Imaging cluster_step1 Step 1: Pre-targeting cluster_step2 Step 2: Imaging cluster_step3 Step 3: Analysis Inject_Antibody Administer Antibody-TCO Conjugate via IV Injection Accumulation Allow Conjugate to Accumulate at Target and Clear from Blood (24-72 hours) Inject_Antibody->Accumulation Inject_Tracer Administer Radiolabeled Methyltetrazine Accumulation->Inject_Tracer PET_Scan Perform PET/CT Scan (1-4 hours post-injection) Inject_Tracer->PET_Scan Image_Analysis Reconstruct and Analyze Images PET_Scan->Image_Analysis Quantification Quantify Radiotracer Uptake (%ID/g) Image_Analysis->Quantification

Caption: Workflow for in vivo pre-targeted PET imaging.

HER2_Signaling_Pathway Simplified HER2 Signaling Pathway cluster_downstream Downstream Signaling cluster_outcome Cellular Outcome HER2 HER2 Receptor PI3K PI3K HER2->PI3K RAS RAS HER2->RAS HER3 HER3 Receptor HER3->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, and Growth mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Antibody Anti-HER2 Antibody (e.g., Trastuzumab-TCO) Antibody->HER2 Binds to extracellular domain

Caption: Simplified HER2 signaling cascade and the binding site of a targeted antibody.

References

Application Notes and Protocols for Covalent Conjugation of Methyltetrazine-amine to Nanoparticles for Pre-targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the covalent conjugation of Methyltetrazine-amine to carboxylated nanoparticles using carbodiimide (B86325) chemistry. This method facilitates the creation of a powerful tool for pre-targeted therapeutic and diagnostic applications. The conjugated methyltetrazine moiety serves as a bioorthogonal handle, allowing for a highly specific and efficient "click" reaction with a trans-cyclooctene (B1233481) (TCO)-modified targeting molecule, such as an antibody. This two-step strategy enables the precise delivery of nanoparticle payloads to target cells, such as cancer cells, while minimizing off-target effects.

The protocol outlined below is exemplified by the functionalization of nanoparticles for the targeted delivery of doxorubicin (B1662922) to HER2-positive breast cancer cells. This approach first involves the administration of a TCO-modified anti-HER2 antibody, which selectively binds to HER2 receptors on tumor cells. Subsequently, doxorubicin-loaded, methyltetrazine-functionalized nanoparticles are introduced. These nanoparticles then "click" to the TCO-modified antibodies at the tumor site, ensuring localized drug release and enhanced therapeutic efficacy.

Data Presentation

Successful conjugation of Methyltetrazine-amine to nanoparticles and subsequent loading with a therapeutic agent can be verified by monitoring key physicochemical properties. The following tables summarize typical quantitative data obtained from the characterization of nanoparticles at each stage of modification.

Table 1: Nanoparticle Characterization

Nanoparticle StageAverage Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Carboxylated Nanoparticles (Bare)150 ± 5< 0.2-35 ± 5
Methyltetrazine-Conjugated Nanoparticles160 ± 7< 0.2-25 ± 5
Doxorubicin-Loaded Methyltetrazine NP175 ± 10< 0.25-15 ± 5

Table 2: Conjugation and Loading Efficiency

ParameterValueMethod of Determination
Methyltetrazine Conjugation
Molar Ratio (NP-COOH : EDC : NHS)1 : 400 : 200Optimized Reaction Condition
Molar Ratio (NP : Methyltetrazine-amine)1 : 5000Optimized Reaction Condition
Conjugation Efficiency~60-70%UV-Vis Spectroscopy
Doxorubicin Loading
Drug Loading Content (DLC)~5-10% (w/w)Fluorescence Spectroscopy
Encapsulation Efficiency (EE)> 80%Fluorescence Spectroscopy

Experimental Protocols

Materials
  • Carboxylated Nanoparticles (e.g., PLGA, silica, or iron oxide nanoparticles)

  • Methyltetrazine-amine

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer

  • Phosphate-buffered saline (PBS)

  • Doxorubicin hydrochloride

  • Dialysis tubing (MWCO 10 kDa)

  • Deionized (DI) water

Protocol 1: Conjugation of Methyltetrazine-amine to Carboxylated Nanoparticles

This protocol details the two-step EDC/NHS coupling reaction to form a stable amide bond between the carboxyl groups on the nanoparticle surface and the primary amine of Methyltetrazine-amine.

  • Nanoparticle Preparation:

    • Disperse the carboxylated nanoparticles in 10 mM MES buffer (pH 6.0) to a final concentration of 10 mg/mL.

    • Sonicate the suspension for 5 minutes to ensure a homogenous dispersion.

  • Activation of Carboxyl Groups:

    • Prepare fresh solutions of EDC (400 mM) and NHS (200 mM) in cold MES buffer immediately before use.[1]

    • Add the EDC solution to the nanoparticle suspension, followed by the NHS solution. The final molar ratio of NP-COOH:EDC:NHS should be approximately 1:400:200.[1]

    • Incubate the mixture for 30 minutes at room temperature with gentle stirring to activate the carboxyl groups.

  • Conjugation with Methyltetrazine-amine:

    • Dissolve Methyltetrazine-amine in MES buffer.

    • Add the Methyltetrazine-amine solution to the activated nanoparticle suspension. A significant molar excess of Methyltetrazine-amine to the nanoparticles (e.g., 5000:1) is recommended to maximize conjugation efficiency.

    • Adjust the pH of the reaction mixture to 7.2-7.5 with PBS (pH 7.4).

    • Allow the reaction to proceed for 2-4 hours at room temperature with continuous stirring.

  • Purification of Methyltetrazine-Conjugated Nanoparticles:

    • Centrifuge the nanoparticle suspension at a speed sufficient to pellet the nanoparticles (e.g., 15,000 x g for 30 minutes).

    • Remove the supernatant containing unreacted reagents.

    • Resuspend the nanoparticle pellet in PBS (pH 7.4).

    • Repeat the centrifugation and resuspension steps three times to ensure complete removal of unreacted materials.

    • Alternatively, purify the conjugated nanoparticles by dialysis against PBS (pH 7.4) for 24-48 hours using a 10 kDa MWCO dialysis membrane.

  • Characterization:

    • Determine the conjugation efficiency by measuring the absorbance of the methyltetrazine group using UV-Vis spectroscopy.

    • Characterize the size and zeta potential of the conjugated nanoparticles using Dynamic Light Scattering (DLS).

Protocol 2: Loading of Doxorubicin into Methyltetrazine-Conjugated Nanoparticles

This protocol describes a common method for encapsulating doxorubicin into the core of polymeric nanoparticles.

  • Doxorubicin Solution Preparation:

    • Dissolve doxorubicin hydrochloride in DI water to a concentration of 2 mg/mL.

  • Encapsulation:

    • Add the doxorubicin solution dropwise to a stirred suspension of the purified Methyltetrazine-conjugated nanoparticles (10 mg/mL in PBS).

    • Allow the mixture to stir for 24 hours at room temperature in the dark to facilitate drug loading.

  • Purification of Doxorubicin-Loaded Nanoparticles:

    • Remove unloaded doxorubicin by dialysis against DI water for 48 hours, changing the water every 6-8 hours.

    • Alternatively, use size exclusion chromatography to separate the drug-loaded nanoparticles from free doxorubicin.

  • Characterization:

    • Quantify the amount of encapsulated doxorubicin using fluorescence spectroscopy (Excitation: ~480 nm, Emission: ~590 nm).

    • Calculate the Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the following formulas:

      • DLC (%) = (Weight of loaded drug / Weight of nanoparticles) x 100

      • EE (%) = (Weight of loaded drug / Initial weight of drug) x 100

    • Measure the size and zeta potential of the final drug-loaded nanoparticles using DLS.

Visualizations

Experimental Workflow

The following diagram illustrates the overall experimental workflow from nanoparticle functionalization to pre-targeted drug delivery.

G cluster_0 Nanoparticle Functionalization cluster_1 Drug Loading cluster_2 Pre-Targeted Delivery NP_Carboxyl Carboxylated Nanoparticles Activation EDC/NHS Activation NP_Carboxyl->Activation 1. Activate Conjugation Methyltetrazine-amine Conjugation Activation->Conjugation 2. Add Amine MTz_NP Methyltetrazine- Nanoparticles Conjugation->MTz_NP 3. Purify Loading Encapsulation MTz_NP->Loading Doxorubicin Doxorubicin Doxorubicin->Loading Dox_MTz_NP Dox-Loaded MTz-NP Loading->Dox_MTz_NP Purify Click_Reaction In vivo 'Click' Reaction Dox_MTz_NP->Click_Reaction 2. Systemic Admin TCO_Ab TCO-Antibody (e.g., anti-HER2) Tumor_Cell Tumor Cell (HER2+) TCO_Ab->Tumor_Cell 1. Systemic Admin & Tumor Targeting Tumor_Cell->Click_Reaction Targeted_Delivery Localized Drug Release Click_Reaction->Targeted_Delivery

Experimental workflow for nanoparticle conjugation and pre-targeted delivery.
Signaling Pathway: Doxorubicin-Induced Apoptosis in HER2+ Cancer Cells

This diagram illustrates the mechanism of action of doxorubicin delivered to a HER2-positive cancer cell, leading to apoptosis. Doxorubicin primarily acts by intercalating into DNA and inhibiting topoisomerase II, which leads to DNA damage and activation of apoptotic pathways.

G cluster_cell HER2+ Cancer Cell cluster_nucleus Nucleus Dox_NP Doxorubicin-NP Cell_Membrane Dox_NP->Cell_Membrane Targeting via anti-HER2 HER2 HER2 Receptor Doxorubicin_Release Doxorubicin_Release DNA DNA DNA_Damage DNA Damage DNA->DNA_Damage Topo_II Topoisomerase II Topo_II->DNA_Damage Apoptosis_Signal Apoptotic Signaling (e.g., p53 activation) DNA_Damage->Apoptosis_Signal Caspase_Cascade Caspase Cascade (Caspase-9, Caspase-3) Apoptosis_Signal->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis Doxorubicin_Release->DNA Doxorubicin Intercalation Doxorubicin_Release->Topo_II Inhibition

Doxorubicin's mechanism of action leading to apoptosis.

References

Application Notes and Protocols for Methyltetrazine-amine Hydrochloride in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyltetrazine-amine hydrochloride is a key reagent in the field of bioorthogonal chemistry, offering a powerful tool for the construction of advanced drug delivery systems. Its enhanced stability and high reactivity in the inverse electron demand Diels-Alder (iEDDA) cycloaddition reaction make it an ideal linker for conjugating targeting moieties, such as antibodies, to therapeutic payloads.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the development of targeted drug delivery platforms, particularly focusing on pre-targeting strategies.

The core of this technology lies in the highly specific and rapid "click" reaction between a methyltetrazine and a trans-cyclooctene (B1233481) (TCO).[4][5][6] This bioorthogonal reaction proceeds efficiently under physiological conditions without the need for a catalyst, ensuring that the conjugation process does not interfere with biological systems.[5][6] The pre-targeting approach involves the administration of a TCO-modified targeting molecule (e.g., an antibody) which is allowed to accumulate at the target site, followed by the administration of a methyltetrazine-conjugated drug. This strategy can significantly improve the therapeutic index by minimizing off-target toxicity.

Principle of the Reaction

The drug delivery system is assembled in vivo via an inverse electron demand Diels-Alder (iEDDA) reaction. This is a [4+2] cycloaddition between the electron-deficient methyltetrazine ring and the strained double bond of a TCO derivative.[7] This reaction is exceptionally fast and forms a stable dihydropyridazine (B8628806) linkage, releasing nitrogen gas as the only byproduct.[7]

The primary amine group on this compound allows for straightforward conjugation to drugs or other molecules of interest that contain a carboxylic acid or an activated ester. For enhanced solubility and reduced steric hindrance, derivatives containing polyethylene (B3416737) glycol (PEG) spacers are also widely used.[4][8][9]

Advantages of Methyltetrazine for In Vivo Applications

Methyltetrazine derivatives offer a superior balance of reactivity and stability compared to other tetrazine analogs, making them particularly well-suited for in vivo applications.[4]

  • Optimal Reactivity and Stability: While some tetrazines react faster, they often lack stability in aqueous environments. Methyltetrazine provides a good balance, with rapid reaction kinetics and high stability in biological media.[4]

  • Reduced Steric Hindrance: The small methyl group minimizes steric hindrance, allowing for efficient reactions even in crowded biological environments.[10]

  • Favorable Hydrophilicity: Methyltetrazine derivatives can be easily modified to be more hydrophilic, which can improve their pharmacokinetic properties and reduce non-specific background signals in imaging applications.[10]

Quantitative Data: Comparison of Tetrazine Derivatives

The choice of tetrazine derivative can significantly impact the efficiency of the bioconjugation. The following table summarizes the second-order rate constants (k₂) for the reaction of various tetrazine derivatives with TCO, along with their stability.

Tetrazine DerivativeSecond-Order Rate Constant (k₂) with TCO (M⁻¹s⁻¹)In Vivo Stability
Methyltetrazine ~1,000 - 10,332 High
H-TetrazineUp to 30,000Low
Phenyl-Tetrazine~1,000Moderate
tert-Butyl-TetrazineSlower than methyltetrazineVery High

Data compiled from references[4][11].

Signaling Pathway: HER2-Targeted Drug Delivery

A common application for this technology is in the targeted delivery of chemotherapy to HER2-positive cancer cells. The HER2 signaling pathway is a critical driver of cell proliferation and survival in certain cancers.[1][8] An anti-HER2 antibody can be used to pre-target the tumor, followed by a methyltetrazine-conjugated cytotoxic drug that can inhibit downstream signaling and induce apoptosis.

HER2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand HER3 HER3 Ligand->HER3 binds Anti-HER2-TCO Anti-HER2 Antibody (TCO-modified) HER2 HER2 Anti-HER2-TCO->HER2 binds & blocks HER2->HER3 dimerizes PI3K PI3K HER2->PI3K RAS RAS HER2->RAS HER3->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation_Survival Drug_MTZ Drug (Methyltetrazine-conjugated) Drug_MTZ->PI3K inhibits Drug_MTZ->mTOR inhibits

Caption: Simplified HER2 signaling pathway and points of intervention.

Experimental Workflow: Pre-targeted Drug Delivery

The following diagram outlines the general workflow for a pre-targeted drug delivery experiment using a TCO-modified antibody and a methyltetrazine-functionalized drug.

Pretargeted_Drug_Delivery_Workflow cluster_prep Preparation cluster_invivo In Vivo Administration cluster_action Therapeutic Action Ab_TCO_prep 1. Antibody-TCO Conjugation & Purification Inject_Ab_TCO 3. Inject Antibody-TCO (allow for tumor accumulation and clearance from blood) Ab_TCO_prep->Inject_Ab_TCO Drug_MTZ_prep 2. Drug-Methyltetrazine Conjugation & Purification Inject_Drug_MTZ 4. Inject Drug-Methyltetrazine Drug_MTZ_prep->Inject_Drug_MTZ Click_Reaction 5. In Vivo Click Reaction at Tumor Site Inject_Ab_TCO->Click_Reaction Inject_Drug_MTZ->Click_Reaction Drug_Release 6. Drug Release & Therapeutic Effect Click_Reaction->Drug_Release

Caption: Workflow for pre-targeted in vivo drug delivery.

Experimental Protocols

Protocol 1: Conjugation of TCO-NHS Ester to an Antibody

This protocol describes the labeling of an antibody with a TCO moiety using an N-hydroxysuccinimide (NHS) ester derivative.

Materials:

  • Antibody solution (1-5 mg/mL)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • TCO-NHS ester (e.g., TCO-PEG4-NHS ester)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 1-5 mg/mL in the Reaction Buffer.[7] If the antibody buffer contains primary amines (e.g., Tris), exchange it with the Reaction Buffer using a desalting column.

  • TCO-NHS Ester Solution Preparation: Immediately before use, dissolve the TCO-NHS ester in a small amount of anhydrous DMF or DMSO to create a 10-20 mM stock solution.[7]

  • Conjugation Reaction: Add a 10-20 fold molar excess of the TCO-NHS ester stock solution to the antibody solution.[7]

  • Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle mixing.[7]

  • Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 15-30 minutes at room temperature.[7]

  • Purification: Purify the TCO-antibody conjugate by removing excess, unreacted TCO-NHS ester and quenching buffer using desalting columns.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the antibody at 280 nm and, if applicable, the TCO group, or by using mass spectrometry.[7] Store the purified conjugate at 4°C or -20°C.

Protocol 2: Conjugation of a Carboxylic Acid-Containing Drug to Methyltetrazine-amine

This protocol outlines the conjugation of a drug with a carboxylic acid group to this compound using carbodiimide (B86325) chemistry.

Materials:

  • Drug with a carboxylic acid group

  • This compound

  • Anhydrous DMF or DMSO

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) or Sulfo-NHS

  • Reaction Buffer: Amine-free buffer, pH 7.0-7.5

  • Reverse-phase HPLC for purification

Procedure:

  • Activation of the Drug: In an anhydrous solvent (DMF or DMSO), dissolve the carboxylic acid-containing drug. Add 1.2 equivalents of EDC and 1.5 equivalents of NHS. Stir the reaction at room temperature for 1-2 hours to form the NHS-activated drug.

  • Conjugation Reaction: Dissolve this compound in the Reaction Buffer. Add the activated drug solution to the Methyltetrazine-amine solution. A slight molar excess of the activated drug may be used.

  • Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification: Purify the drug-methyltetrazine conjugate using reverse-phase HPLC to remove unreacted starting materials and byproducts.

  • Characterization: Confirm the structure and purity of the final conjugate using LC-MS and NMR. Lyophilize the purified product for storage.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes how to assess the cytotoxicity of the assembled drug delivery system on a target cancer cell line (e.g., HER2-positive cells).

Materials:

  • Target cancer cell line (e.g., SK-BR-3)

  • Complete cell culture medium

  • TCO-modified antibody

  • Methyltetrazine-conjugated drug

  • Control drug (unconjugated)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the target cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Pre-targeting: Remove the medium and add fresh medium containing the TCO-modified antibody at a predetermined concentration. Incubate for a specified period (e.g., 1-4 hours) to allow for antibody binding. Include wells with untreated cells as a control.

  • Wash: Gently wash the cells with fresh medium to remove unbound antibody.

  • Treatment: Add fresh medium containing serial dilutions of the methyltetrazine-conjugated drug. Also include controls with the unconjugated drug and vehicle alone.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Determine the IC50 value for the drug delivery system and the control drug.

Protocol 4: In Vivo Pre-targeted Drug Delivery Study

This protocol provides a general workflow for an in vivo study in a tumor-bearing animal model. Note: All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.

Materials:

  • Tumor-bearing animal model (e.g., mice with HER2-positive xenografts)

  • TCO-modified antibody, sterile and endotoxin-free

  • Methyltetrazine-conjugated drug, sterile and endotoxin-free

  • Sterile PBS for injection

Procedure:

  • Pre-targeting: Administer the TCO-modified antibody to the tumor-bearing mice via intravenous (tail vein) injection. The typical dose may range from 10-100 µg per mouse, depending on the antibody.[7]

  • Accumulation and Clearance: Allow the antibody-TCO conjugate to accumulate at the tumor site and clear from the circulation. This time can range from 24 to 72 hours, depending on the pharmacokinetics of the antibody.

  • Drug Administration: Administer the methyltetrazine-conjugated drug via intravenous injection. The dose will depend on the potency of the drug.

  • Monitoring: Monitor the tumor growth and the overall health of the animals over time. Tumor volume can be measured with calipers.

  • Efficacy Evaluation: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight measurement, histological analysis). Compare the tumor growth in the treated groups to control groups (e.g., receiving vehicle, unconjugated drug, or antibody alone).

References

Application Notes: Site-Specific Protein Labeling with Methyltetrazine-Amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Site-specific protein modification is a powerful tool in chemical biology, drug development, and diagnostics. It allows for the precise attachment of various functional molecules, such as fluorescent dyes, therapeutic agents, or affinity tags, to a protein of interest. Among the most robust methods for achieving this is the bioorthogonal reaction between a tetrazine and a strained alkene, known as the inverse electron-demand Diels-Alder (iEDDA) cycloaddition.[1][2][3] Methyltetrazine-amine hydrochloride is a key reagent in this methodology, offering a versatile handle for protein conjugation.

The iEDDA reaction is exceptionally fast and highly selective, proceeding rapidly under physiological conditions without the need for a catalyst.[2][4] The tetrazine and its reaction partner, typically a trans-cyclooctene (B1233481) (TCO), are abiotic and do not react with other functional groups found in biological systems, ensuring minimal off-target effects.[2] This chemoselectivity makes the tetrazine-TCO ligation ideal for labeling proteins in complex environments, including living cells.[2][5]

Principle of the Reaction

The core of this labeling strategy is the [4+2] cycloaddition between the electron-poor tetrazine ring of a methyltetrazine-containing molecule and the electron-rich dienophile of a strained alkene like TCO. This reaction is extremely rapid and results in the formation of a stable dihydropyridazine (B8628806) conjugate, releasing nitrogen gas as the sole byproduct.[2][6]

This compound serves as a heterobifunctional linker.[2][7] The primary amine group allows for its initial conjugation to a molecule of interest (e.g., a fluorescent probe or drug) that contains a reactive group like a carboxylic acid or an N-hydroxysuccinimide (NHS) ester. Alternatively, the amine can be used to attach the tetrazine moiety to the protein itself. The methyltetrazine group is then available for the highly specific and rapid bioorthogonal reaction with a TCO-modified protein or labeling agent.

Applications

The versatility and efficiency of the methyltetrazine-TCO ligation have led to its widespread adoption in various research and development areas:

  • Antibody-Drug Conjugates (ADCs): This technique is used to create homogenous ADCs by attaching cytotoxic drugs to specific sites on an antibody, improving therapeutic efficacy and reducing off-target toxicity.[8]

  • Bioimaging and Diagnostics: Proteins can be labeled with fluorescent dyes or imaging agents with high precision, enabling advanced cellular imaging and the development of sensitive diagnostic tools.[]

  • Proteomics and Target Identification: Attaching affinity tags or probes to proteins helps in studying protein-protein interactions, localization, and function within complex biological systems.[2][]

  • Drug Delivery: Methyltetrazine-based linkers are instrumental in developing targeted drug delivery systems, enhancing drug stability and bioavailability.[7][]

  • Biomaterial Science: This chemistry can be used to functionalize surfaces or create hydrogels for tissue engineering applications.[10]

Quantitative Data

Table 1: Reaction Kinetics of Tetrazine-TCO Ligations

The second-order rate constants highlight the exceptional speed of the iEDDA reaction, which is significantly faster than many other bioorthogonal labeling methods.

ReactantsSecond-Order Rate Constant (M⁻¹s⁻¹)Context
Tetrazine Amino Acid (Tet-v3.0) with sTCO~80,000In Eukaryotic Systems
Tetrazine Amino Acid (Tet-v4.0) with sTCO> 1,000,000In E. coli and HEK293T cells
Aminopyruvate with Tetrazine0.625In vitro (PBS buffer)

sTCO: strained trans-cyclooctene

Table 2: Spectral Properties for Degree of Labeling (DOL) Calculation

Accurate determination of the Degree of Labeling (DOL) is crucial for reproducible experiments.[11] UV-Vis spectrophotometry is a common method for calculating DOL, which requires the molar extinction coefficients of the protein and the label.[11]

ComponentMolar Extinction Coefficient (ε)Maximum Absorbance (λmax)
Methyltetrazine~12,000 M⁻¹cm⁻¹~309 nm
Typical IgG Antibody~203,000 - 210,000 M⁻¹cm⁻¹~280 nm
Bovine Serum Albumin~43,824 M⁻¹cm⁻¹~280 nm

Note: The absorbance of tetrazine at 280 nm can be low but should be accounted for using a correction factor for precise DOL calculations.[11]

Experimental Workflows and Signaling Pathways

iEDDA_Reaction cluster_reactants Reactants cluster_product Product Methyltetrazine Methyltetrazine Dihydropyridazine Stable Dihydropyridazine Adduct Methyltetrazine->Dihydropyridazine iEDDA Cycloaddition TCO trans-Cyclooctene (TCO) TCO->Dihydropyridazine Nitrogen N₂ Gas Dihydropyridazine->Nitrogen releases

Caption: Inverse Electron-Demand Diels-Alder (iEDDA) Reaction.

Two_Step_Labeling Protein Protein (with primary amines, e.g., Lysine) TCO_Protein TCO-Modified Protein Protein->TCO_Protein Step 1: Amine Labeling (pH 7.2-8.0) TCO_NHS TCO-NHS Ester TCO_NHS->TCO_Protein Purification1 Purification (e.g., Desalting Column) TCO_Protein->Purification1 MeTet_Probe Methyltetrazine- Functionalized Probe (e.g., Dye, Drug) Purification1->MeTet_Probe Step 2: Bioorthogonal Ligation ('Click' Reaction) Labeled_Protein Site-Specifically Labeled Protein MeTet_Probe->Labeled_Protein Purification2 Purification (to remove excess probe) Labeled_Protein->Purification2

Caption: Two-Step Protein Labeling Workflow.

GCE_Workflow Plasmid Plasmids: 1. Target Gene (with TAG codon) 2. Evolved aaRS/tRNA_CUA Transformation Transformation Plasmid->Transformation Host E. coli Host Strain (e.g., BL21(DE3)) Host->Transformation Expression Protein Expression + Tetrazine Amino Acid Transformation->Expression Tet_Protein Protein with Site-Specific Tetrazine Amino Acid Expression->Tet_Protein Purification Protein Purification Tet_Protein->Purification Labeled_Protein Specifically Labeled Protein Purification->Labeled_Protein Bioorthogonal Ligation TCO_Probe TCO-Functionalized Probe TCO_Probe->Labeled_Protein

Caption: Genetic Code Expansion (GCE) Labeling Workflow.

Protocols

Protocol 1: Two-Step Protein Labeling via Amine Modification

This protocol describes the labeling of a protein by first introducing a TCO group onto lysine (B10760008) residues, followed by a click reaction with a methyltetrazine-functionalized molecule.

Materials:

  • Protein of interest (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • TCO-NHS Ester (e.g., TCO-PEG4-NHS ester)

  • This compound conjugated to a probe of interest

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

Procedure:

Step 1: Introduction of TCO Moiety onto the Protein

  • Prepare Protein Solution: Ensure the protein is in an amine-free buffer like PBS. Buffers containing primary amines (e.g., Tris) will compete with the labeling reaction.[12]

  • Prepare Reagent Stock Solution: Immediately before use, dissolve the TCO-NHS ester in DMF or DMSO to a concentration of 10 mM.

  • Labeling Reaction: a. Add a 5 to 20-fold molar excess of the TCO-NHS ester stock solution to the protein solution. The optimal ratio should be determined empirically for each protein.[12] b. Mix gently and incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Purification: Remove excess, unreacted TCO-NHS ester using a desalting column equilibrated with PBS, pH 7.4. The TCO-modified protein is now ready for the next step.

Step 2: Bioorthogonal Ligation with Methyltetrazine Probe

  • Prepare Methyltetrazine Probe: Dissolve the methyltetrazine-functionalized probe in an appropriate solvent (e.g., DMSO or water) to a known concentration.

  • Click Reaction: a. Add a 1.5 to 3-fold molar excess of the methyltetrazine probe to the purified TCO-modified protein. b. The reaction is typically complete within 5-30 minutes at room temperature.[13]

  • Final Purification: Remove the excess methyltetrazine probe using a desalting column or dialysis to obtain the final, site-specifically labeled protein.

  • Characterization: Confirm labeling and determine the Degree of Labeling (DOL) using methods such as UV-Vis spectrophotometry, mass spectrometry, or SDS-PAGE analysis (if the probe imparts a significant mass change).[11]

Protocol 2: Site-Specific Labeling via Genetic Code Expansion (GCE)

This protocol provides a general overview for incorporating a tetrazine-containing non-canonical amino acid (ncAA) into a protein at a specific site.[1][13]

Materials:

  • E. coli expression strain (e.g., BL21(DE3) or B95(DE3) which minimizes premature truncation).[13]

  • Expression plasmid for the protein of interest, engineered with an amber stop codon (TAG) at the desired labeling site.

  • Plasmid encoding an evolved aminoacyl-tRNA synthetase (aaRS) and its cognate tRNACUA pair for the tetrazine ncAA.

  • Tetrazine-containing ncAA (e.g., Tet-v2.0 or later versions).[1]

  • TCO-functionalized probe (e.g., TCO-PEG-fluorophore).

  • Standard media and reagents for bacterial culture and protein expression/purification.

Procedure:

  • Transformation: Co-transform the E. coli host strain with both the protein expression plasmid and the aaRS/tRNA plasmid.

  • Protein Expression: a. Grow the transformed cells in a suitable medium to the desired optical density. b. Supplement the growth medium with the tetrazine ncAA (typically to a final concentration of 1 mM).[6] c. Induce protein expression using an appropriate inducer (e.g., IPTG) or through auto-induction methods.[13] d. Continue to incubate the culture to allow for protein expression.

  • Cell Lysis and Purification: Harvest the cells, lyse them, and purify the tetrazine-containing protein using standard chromatography techniques (e.g., Ni-NTA for His-tagged proteins).

  • Bioorthogonal Labeling: a. React the purified protein with a 1.5 to 3-fold molar excess of the TCO-functionalized probe. b. The reaction is extremely fast and is often complete in under 5 minutes at room temperature.[13]

  • Final Purification and Analysis: Purify the labeled protein to remove excess probe and confirm quantitative labeling via SDS-PAGE mobility shift assay or mass spectrometry.[6][13]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Degree of Labeling (DOL) - Inactive NHS ester due to hydrolysis.- Insufficient molar excess of the labeling reagent.- Presence of amine-containing buffers (e.g., Tris).- Prepare the NHS ester stock solution immediately before use.- Increase the molar ratio of the reagent to the protein.- Ensure the protein is in an amine-free buffer like PBS.[12]
Protein Precipitation - High concentration of organic solvent (DMSO/DMF) from the reagent stock.- High DOL leading to aggregation.- Keep the volume of the organic solvent below 10% of the total reaction volume.- Optimize reaction conditions (e.g., lower molar excess, shorter reaction time).[12]
No Reaction in GCE - Inefficient incorporation of the tetrazine ncAA.- Degradation of the tetrazine moiety in the cellular environment.- Use an optimized GCE system and host strain (e.g., B95(DE3)).[13]- Consider using more stable tetrazine amino acid variants or methods to control the redox state.[5]

References

Application Notes and Protocols: Methyltetrazine-amine Hydrochloride for Live Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyltetrazine-amine hydrochloride is a key reagent in the field of bioorthogonal chemistry, enabling the specific and efficient labeling of biomolecules in living systems.[1][2][3][4][5][6] Its utility stems from its participation in the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reaction with a strained dienophile, most commonly trans-cyclooctene (B1233481) (TCO).[7][8][9] This reaction is characterized by its exceptionally fast kinetics and high specificity, proceeding rapidly and selectively within the complex environment of a living cell without interfering with native biochemical processes.[7][8][9][10][11][12] The superior stability of methyltetrazine derivatives compared to other tetrazines makes them particularly well-suited for a wide range of chemical transformations and long-term storage, especially in aqueous buffers.[2][5][6] These properties have led to its widespread adoption in various live-cell imaging applications, including protein engineering, cell surface modification, and tracking of dynamic cellular processes.[10]

Principle of the Reaction

The core of this technology is the bioorthogonal "click" reaction between a methyltetrazine moiety and a trans-cyclooctene (TCO) group.[7][8][9] One partner, typically the methyltetrazine, is conjugated to a probe (e.g., a fluorescent dye), while the other partner (TCO) is metabolically or genetically incorporated into, or chemically attached to, the biomolecule of interest (e.g., a protein, glycan, or nucleic acid).[7][13] When the two components are brought together in the cellular environment, they undergo a rapid and irreversible cycloaddition reaction, forming a stable covalent bond and effectively labeling the target biomolecule.[10][11]

cluster_reactants Reactants cluster_product Product MTZ Methyltetrazine-amine (Probe Conjugate) Labeled_Biomolecule Fluorescently Labeled Biomolecule MTZ->Labeled_Biomolecule IEDDA Cycloaddition (in vivo) TCO TCO-tagged Biomolecule TCO->Labeled_Biomolecule

Caption: Bioorthogonal ligation via inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.

Applications in Live Cell Imaging

The versatility of the methyltetrazine-TCO ligation has enabled a wide array of applications in live-cell imaging:

  • Protein Labeling and Tracking: Site-specific labeling of proteins allows for the study of their localization, trafficking, and dynamics in real-time.[14] This can be achieved by genetically encoding a TCO-bearing unnatural amino acid into the protein of interest.[14][15]

  • Glycan and Lipid Imaging: Metabolic labeling strategies can be used to incorporate TCO-modified sugars or lipids into cellular structures, which can then be visualized by reaction with a methyltetrazine-fluorophore conjugate.[13]

  • Wash-Free Imaging: The development of fluorogenic tetrazine probes, which exhibit a significant increase in fluorescence upon reaction with TCO, has enabled "no-wash" imaging experiments.[16][17][18][19] This is particularly advantageous for studying dynamic processes as it minimizes perturbation to the cells.

  • Super-Resolution Microscopy: The small size of the methyltetrazine-fluorophore conjugate, compared to fluorescent proteins, reduces the linkage error and makes this chemistry highly suitable for super-resolution imaging techniques.[16][20]

  • Pretargeted Imaging: In this approach, a TCO-modified antibody is first administered to label a specific cell surface receptor. After the unbound antibody is cleared, a methyltetrazine-labeled imaging agent is introduced, which rapidly reacts with the pretargeted antibody, leading to a high signal-to-background ratio.[10][11]

Quantitative Data Summary

The following tables summarize key quantitative data for the use of methyltetrazine in live-cell imaging, compiled from various studies.

ParameterValueCell Line(s)Reference(s)
Reaction Kinetics
Second-Order Rate Constant (k₂) with TCO~1,000 - 10,332 M⁻¹s⁻¹In vitro[8]
Labeling Conditions
Methyltetrazine-fluorophore Concentration10 nM - 5 µMHEK293T, COS-7[20]
TCO-functionalized molecule Concentration0.5 mMHEK293T[21]
Incubation Time5 - 60 minutesHeLa, SKBR3, COS-7, HEK293T[17][21][22][23]
Imaging Parameters
Laser Wavelength for Activation (Photocaged Tetrazine)405 nmHeLa S3[22]
Laser Power for Activation20 mWHeLa S3[22]
Irradiation Time for Activation20 secondsHeLa S3[22]

Table 1: Reaction Kinetics and Labeling Conditions.

PropertyMethyltetrazineH-TetrazinePhenyl-Tetrazinetert-Butyl-TetrazineReference(s)
Second-Order Rate Constant (k₂) with TCO (M⁻¹s⁻¹)~1,000 - 10,332Up to 30,000~1,000Slower than methyltetrazine[8]
In Vivo StabilityHighLowModerateVery High[8]
Calculated logD₇.₄-0.5 to -3.0 (conjugate dependent)More HydrophilicMore LipophilicMore Lipophilic[8]

Table 2: Comparative Properties of Tetrazine Derivatives.

Experimental Protocols

Protocol 1: General Live-Cell Labeling

This protocol provides a general procedure for labeling live cells that have been engineered to express a TCO-containing biomolecule.

Materials:

  • Live cells expressing the TCO-tagged biomolecule of interest, cultured on imaging-compatible plates or coverslips.

  • This compound conjugated to a fluorescent dye of choice.

  • Complete cell culture medium.

  • Phosphate-buffered saline (PBS) or other suitable imaging buffer.[24]

  • Fluorescence microscope.

Procedure:

  • Cell Preparation: Culture cells to a confluency of 50-70% on an appropriate imaging dish.[23][25] Ensure the cells are healthy and adherent.

  • Preparation of Labeling Solution: Prepare a stock solution of the methyltetrazine-fluorophore conjugate in a suitable solvent (e.g., DMSO).[23] Dilute the stock solution to the desired final concentration (typically in the range of 10-50 µM, but optimization is recommended) in pre-warmed complete cell culture medium.[23] For wash-free imaging, lower concentrations (e.g., 500 nM to 1 µM) may be sufficient.[17]

  • Labeling: Remove the existing culture medium from the cells and replace it with the labeling solution.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C in a humidified incubator with 5% CO₂.[23] The optimal incubation time may vary depending on the specific cell type and target biomolecule.

  • Washing (for non-fluorogenic probes): After incubation, gently remove the labeling solution and wash the cells 2-3 times with pre-warmed PBS or complete culture medium to remove any unbound methyltetrazine-fluorophore.[23]

  • Imaging: Add fresh, pre-warmed imaging buffer or culture medium to the cells.[24] The cells are now ready for live-cell imaging on a fluorescence microscope using the appropriate filter sets for the chosen fluorophore.

cluster_workflow General Live-Cell Labeling Workflow A 1. Culture cells with TCO-tagged biomolecule B 2. Prepare Methyltetrazine- fluorophore solution C 3. Incubate cells with labeling solution B->C D 4. Wash to remove unbound probe C->D E 5. Live-cell imaging D->E

Caption: Workflow for general live-cell labeling with Methyltetrazine-amine.

Protocol 2: Pretargeted Live-Cell Imaging

This protocol outlines the steps for pretargeted imaging of cell surface receptors.

Materials:

  • Live cells expressing the target cell surface antigen.

  • Antibody-TCO conjugate targeting the antigen of interest.

  • This compound conjugated to a near-infrared (NIR) fluorophore.

  • Complete cell culture medium containing serum.

  • Phosphate-buffered saline (PBS).

  • Fluorescence microscope equipped for NIR imaging.

Procedure:

  • Pretargeting: Incubate the live cells with the antibody-TCO conjugate in complete cell culture medium. Allow sufficient time for the antibody to bind to the target receptor and for any unbound antibody to be cleared from the medium. This time will need to be optimized for the specific antibody and cell line.

  • Washing: Gently wash the cells three times with PBS to remove any remaining unbound antibody-TCO conjugate.

  • Labeling: Prepare a solution of the methyltetrazine-NIR fluorophore in complete cell culture medium at a micromolar concentration.[10] Add this solution to the pretargeted cells.

  • Incubation: The reaction is typically rapid.[10] Incubate for a short period (e.g., 10-30 minutes) at 37°C.

  • Washing (Optional for Fluorogenic Probes): For conventional probes, a wash step with PBS can be performed to reduce background fluorescence.

  • Imaging: Image the cells using a fluorescence microscope with the appropriate NIR filter set.

cluster_workflow Pretargeted Imaging Workflow A 1. Incubate cells with Antibody-TCO conjugate B 2. Wash to remove unbound antibody A->B C 3. Add Methyltetrazine- NIR fluorophore B->C D 4. Incubate for rapid ligation C->D E 5. Live-cell imaging D->E

Caption: Workflow for pretargeted live-cell imaging.

Troubleshooting and Optimization

  • High Background: If high background fluorescence is observed, consider the following:

    • Inadequate Washing: Ensure thorough washing to remove all unbound probe.[23]

    • Non-specific Binding: Reduce the concentration of the methyltetrazine-fluorophore conjugate.[23] A blocking step with a protein like BSA might be beneficial, especially for cell surface labeling.[23]

    • Autofluorescence: Image a sample of unlabeled cells to determine the level of endogenous autofluorescence and adjust imaging settings accordingly.[23] Using phenol (B47542) red-free media can also reduce background.[23]

  • Low Signal: If the fluorescence signal is weak:

    • Inefficient Labeling: Increase the concentration of the methyltetrazine-fluorophore conjugate or the incubation time.

    • Low Target Expression: Verify the expression level of the TCO-tagged biomolecule.

  • Cell Toxicity: If signs of cytotoxicity are observed:

    • High Reagent Concentration: Reduce the concentration of the labeling reagents.[23]

    • Extended Incubation: Shorten the incubation time to the minimum required for sufficient labeling.[23]

    • Phototoxicity: Minimize the exposure of cells to high-intensity excitation light during imaging.[23][24]

Conclusion

This compound, through its participation in the highly efficient and bioorthogonal IEDDA reaction, provides a powerful and versatile tool for live-cell imaging. Its favorable balance of reactivity and stability, coupled with the development of fluorogenic probes, has expanded the possibilities for studying complex biological processes in their native environment with high specificity and minimal perturbation. By following the detailed protocols and considering the optimization strategies outlined in these application notes, researchers can effectively leverage this technology to advance their studies in cell biology and drug development.

References

Application Notes and Protocols: Methyltetrazine-Amine Hydrochloride in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of Methyltetrazine-amine hydrochloride in click chemistry, specifically focusing on the inverse-electron-demand Diels-Alder (iEDDA) reaction. This powerful bioorthogonal ligation technique enables the rapid and specific conjugation of biomolecules in complex biological systems.

Introduction

This compound is a key reagent in the field of click chemistry, a set of biocompatible reactions that are rapid, selective, and high-yielding.[1][2] It participates in the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction with strained alkenes, most notably trans-cyclooctene (B1233481) (TCO).[2] This reaction is characterized by its exceptionally fast kinetics and the formation of a stable dihydropyridazine (B8628806) linkage, with the only byproduct being nitrogen gas. The "methyl" substitution on the tetrazine ring provides enhanced stability compared to other tetrazine derivatives, making it well-suited for applications in aqueous environments and long-term storage.[3][4]

The primary amine group on this compound serves as a versatile handle for its attachment to a wide range of molecules, including proteins, antibodies, nucleic acids, and small molecule drugs, typically through the formation of stable amide bonds with carboxylic acids or activated esters.[] This two-step approach, involving initial functionalization with the amine and subsequent click ligation, allows for the precise and site-specific labeling and conjugation of biomolecules for various applications.[1]

Key Applications

The unique characteristics of the methyltetrazine-TCO ligation have led to its widespread adoption in numerous research and development areas:

  • Bioconjugation: The creation of well-defined bioconjugates, such as antibody-drug conjugates (ADCs), is a primary application.[6] The high efficiency and specificity of the reaction allow for the precise attachment of payloads to targeting moieties.[6]

  • Fluorescent Imaging: The conjugation of fluorescent dyes to biomolecules enables real-time tracking and visualization in living cells and organisms.[2][7] A notable feature is that the fluorescence of some dyes is quenched by the tetrazine and is restored upon reaction with a TCO, providing a "turn-on" signal.[8]

  • Drug Delivery: The development of targeted drug delivery systems is facilitated by the ability to link therapeutic agents to targeting ligands.[][7]

  • PET and SPECT Imaging: The attachment of radiolabels to targeting molecules enables non-invasive in vivo imaging for diagnostic and research purposes.[2][7]

  • Tissue Engineering: Injectable scaffold materials can be formed by the reaction of methyltetrazine with norbornene-containing hydrogels.[1]

Quantitative Data

The following tables summarize key quantitative data for the methyltetrazine-TCO ligation reaction, providing a basis for experimental design and comparison.

Table 1: Reaction Kinetics of Tetrazine-TCO Ligation

Reaction PairSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Solvent/BufferReference
Methyltetrazine & Trans-cyclooctene (TCO)~1 x 10³ - 1 x 10⁶PBS, pH 6-9
ATTO-dye labeled tetrazine & TCOup to 1000DMSO[9]
Tetrazine & TCO~11Acrylamide[10]

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference | | :--- | :--- | | Chemical Formula | C₁₀H₁₂ClN₅ |[2] | | Molecular Weight | 237.67 g/mol |[2] | | Appearance | Purple solid |[2] | | Solubility | Soluble in MeOH, DMF, and DMSO |[2] | | Storage | -20°C |[2] |

Experimental Protocols

Protocol 1: General Protein-Protein Conjugation via Methyltetrazine-TCO Ligation

This protocol describes a two-step process for conjugating two proteins using a methyltetrazine-TCO linkage.

Materials:

  • Protein 1

  • Protein 2

  • Methyltetrazine-PEGx-NHS ester

  • TCO-PEGx-NHS ester

  • 1 M Sodium Bicarbonate (NaHCO₃)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Spin Desalting Columns

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

Step 1: Activation of Protein 1 with TCO-NHS Ester

  • Dissolve 100 µg of Protein 1 in 100 µL of PBS.

  • Add 5 µL of 1 M NaHCO₃ to the protein solution.

  • Immediately before use, prepare a 10-20 mM stock solution of TCO-PEGx-NHS ester in anhydrous DMF or DMSO.

  • Add a 10-20 fold molar excess of the TCO-NHS ester stock solution to the protein solution.[11]

  • Incubate the reaction mixture at room temperature for 60 minutes.

  • Remove the excess, unreacted TCO-NHS ester using a spin desalting column according to the manufacturer's instructions.

Step 2: Activation of Protein 2 with Methyltetrazine-NHS Ester

  • Dissolve 100 µg of Protein 2 in 100 µL of PBS.

  • Add 5 µL of 1 M NaHCO₃ to the protein solution.

  • Immediately before use, prepare a 10-20 mM stock solution of Methyltetrazine-PEGx-NHS ester in anhydrous DMF or DMSO.

  • Add a 10-20 fold molar excess of the Methyltetrazine-NHS ester stock solution to the protein solution.

  • Incubate the reaction mixture at room temperature for 60 minutes.

  • Remove the excess, unreacted Methyltetrazine-NHS ester using a spin desalting column.

Step 3: iEDDA Conjugation

  • Mix the TCO-activated Protein 1 and the Methyltetrazine-activated Protein 2 in a 1:1 molar ratio.

  • Allow the reaction to proceed for 1 hour at room temperature with gentle rotation.

  • The resulting protein-protein conjugate is now ready for downstream applications. The reaction progress can be monitored by observing the disappearance of the tetrazine's characteristic color or by UV-Vis spectroscopy (disappearance of the absorbance between 510 and 550 nm).

Protocol 2: Pre-targeted Live-Cell Imaging

This protocol outlines a workflow for labeling live cells using a pre-targeting strategy with a TCO-modified antibody and a methyltetrazine-fluorophore conjugate.

Materials:

  • Cells expressing the target antigen

  • Antibody targeting the specific antigen, conjugated with TCO

  • Methyltetrazine-fluorophore conjugate

  • Live-cell imaging medium

  • Fluorescence microscope

Procedure:

  • Pre-targeting:

    • Incubate the cells with the TCO-labeled antibody in live-cell imaging medium at a suitable concentration (e.g., 10-100 nM) for 30-60 minutes at 37°C.[11] This allows the antibody to bind to its target on the cell surface.

    • Wash the cells two to three times with fresh imaging medium to remove any unbound antibody.

  • Ligation and Imaging:

    • Prepare a solution of the Methyltetrazine-fluorophore conjugate in imaging medium at a final concentration of 1-5 µM.

    • Add the staining solution to the cells.

    • Immediately begin imaging the cells using a fluorescence microscope equipped with the appropriate filter set for the chosen fluorophore. The fluorescent signal should develop rapidly as the ligation occurs.[11] Time-lapse imaging can be performed to monitor the labeling process in real-time.

Visualizations

experimental_workflow cluster_step1 Step 1: Protein Modification cluster_step2 Step 2: Click Chemistry Ligation Protein1 Protein 1 TCO_Protein1 TCO-Protein 1 Protein1->TCO_Protein1 Amine Coupling TCO_NHS TCO-NHS Ester Conjugate Protein 1 - Protein 2 Conjugate TCO_Protein1->Conjugate iEDDA Reaction Protein2 Protein 2 MeTet_Protein2 Methyltetrazine-Protein 2 Protein2->MeTet_Protein2 Amine Coupling MeTet_NHS Methyltetrazine-NHS Ester MeTet_Protein2->Conjugate N2 N₂ Gas Conjugate->N2

Caption: Workflow for protein-protein conjugation using Methyltetrazine-TCO ligation.

signaling_pathway cluster_pretargeting Pre-targeting Phase cluster_ligation Ligation & Imaging Phase TCO_Antibody TCO-Antibody Conjugate Bound_Complex Antibody-Target Complex TCO_Antibody->Bound_Complex Binding Cell_Target Cell Surface Target (Antigen) Labeled_Cell Labeled Cell with Fluorescent Signal Bound_Complex->Labeled_Cell Click Ligation MeTet_Fluorophore Methyltetrazine-Fluorophore MeTet_Fluorophore->Labeled_Cell

Caption: Pre-targeting strategy for live-cell imaging.

logical_relationship Reagents Methyltetrazine-Amine + Trans-Cyclooctene (TCO) Reaction Inverse-Electron-Demand Diels-Alder (iEDDA) Reagents->Reaction Product Stable Dihydropyridazine Linkage Reaction->Product Byproduct Nitrogen Gas (N₂) Reaction->Byproduct Characteristics Key Characteristics Reaction->Characteristics Fast Fast Kinetics Characteristics->Fast Specific High Specificity Characteristics->Specific Bioorthogonal Bioorthogonal Characteristics->Bioorthogonal

Caption: Logical relationship of the Methyltetrazine-TCO click reaction.

References

Application Notes and Protocols for iEDDA Reactions with Methyltetrazine-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The inverse-electron-demand Diels-Alder (iEDDA) reaction has emerged as a powerful tool in bioconjugation and drug development due to its rapid kinetics, high specificity, and biocompatibility. This bioorthogonal reaction, often referred to as tetrazine ligation, occurs between an electron-deficient tetrazine and an electron-rich dienophile, such as a strained alkene or alkyne.[1][2][3] Methyltetrazine-amine is a commonly used reagent in iEDDA reactions, offering a balance of reactivity and enhanced stability compared to its unsubstituted counterpart.[4][5][6]

These application notes provide a comprehensive guide to the experimental setup for iEDDA reactions involving Methyltetrazine-amine, including detailed protocols, quantitative data, and visualizations to aid researchers in designing and executing their experiments effectively.

Core Principles

The iEDDA reaction is a [4+2] cycloaddition where the typical electronic roles of the diene and dienophile are reversed. The reaction is driven by the favorable interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the tetrazine.[1][7] This interaction leads to a rapid, catalyst-free reaction that proceeds efficiently in aqueous buffers and complex biological media.[2][4] The reaction is irreversible and releases nitrogen gas as the only byproduct.[1]

Key Reagents and Their Properties

  • Methyltetrazine-amine: This reagent features a methyl group on the tetrazine ring, which enhances its stability in aqueous solutions compared to the hydrogen-substituted tetrazine-amine.[5][6] While this substitution slightly reduces the reaction rate, the increased stability is often advantageous for multi-step procedures or in vivo applications.[4] It is typically supplied as a hydrochloride salt for improved handling and stability.[5]

  • Dienophiles: The choice of dienophile is critical as it significantly influences the reaction kinetics. Highly strained alkenes and alkynes are the most reactive partners for tetrazines.[7] Common dienophiles include:

    • Trans-cyclooctene (TCO): Offers exceptionally fast reaction rates with tetrazines.[1][8]

    • Norbornene: A reliable dienophile, though it exhibits slower kinetics compared to TCO.[1][9]

    • Cyclopropene: A small and highly strained dienophile that also reacts rapidly with tetrazines.[4]

Quantitative Data: Reaction Kinetics and Stability

The selection of the appropriate tetrazine and dienophile pairing is crucial for experimental success. The following table summarizes the second-order rate constants (k₂) for methyltetrazine derivatives with common dienophiles, providing a quantitative measure of reaction speed.

Tetrazine DerivativeDienophileSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Notes
Methyltetrazine trans-cyclooctene (TCO)~1,000 - 5,000Exhibits a good balance of high reactivity and stability.
Methyltetrazine Norbornene~0.1 - 1.0Slower kinetics compared to TCO, but still useful for many bioconjugation applications.[10]
Unsubstituted Tetrazinetrans-cyclooctene (TCO)~3,000 - 30,000Higher reactivity than methyltetrazine but with reduced stability in aqueous media.[11]
Unsubstituted TetrazineNorbornene~1.9Demonstrates the significant difference in reactivity between TCO and norbornene.[1]

Stability: Methyltetrazine-amine exhibits significantly improved stability in aqueous buffers compared to tetrazine-amine, making it more suitable for long-term experiments and in vivo applications.[5][6] One study noted that a methyltetrazine derivative showed minimal degradation in a reducing buffer (TCEP) over several hours, whereas the unsubstituted tetrazine was less stable.[12]

Experimental Protocols

Preparation of Stock Solutions

a) Methyltetrazine-amine Stock Solution:

  • Allow the vial of Methyltetrazine-amine hydrochloride to equilibrate to room temperature before opening to prevent moisture condensation.

  • Dissolve the required amount of Methyltetrazine-amine in an anhydrous, water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to prepare a concentrated stock solution (e.g., 10 mM).

  • Store the stock solution at -20°C, protected from light. For long-term storage, consider aliquoting to minimize freeze-thaw cycles.

b) Dienophile Stock Solution:

  • Prepare a stock solution of the chosen dienophile (e.g., TCO-NHS ester, Norbornene-NHS ester) in anhydrous DMSO or DMF immediately before use, as these reagents can be moisture-sensitive.

  • The concentration of the stock solution will depend on the specific application, but a 10-20 mM stock is a common starting point.

General Protocol for Bioconjugation (e.g., Antibody Labeling)

This protocol describes the labeling of a protein with a dienophile, followed by conjugation to Methyltetrazine-amine.

a) Step 1: Labeling of the Biomolecule with a Dienophile (e.g., TCO-NHS Ester)

  • Prepare the protein solution (e.g., antibody) at a concentration of 1-5 mg/mL in a non-amine-containing buffer, such as Phosphate-Buffered Saline (PBS) at pH 7.2-8.0.

  • Add a 10- to 20-fold molar excess of the dienophile-NHS ester stock solution to the protein solution.

  • Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.

  • Remove the excess, unreacted dienophile-NHS ester using a spin desalting column or dialysis against the reaction buffer.

b) Step 2: iEDDA Reaction with Methyltetrazine-amine

  • To the solution of the dienophile-labeled biomolecule, add a 1.5- to 5-fold molar excess of the Methyltetrazine-amine stock solution.

  • Incubate the reaction for 1-2 hours at room temperature. The reaction progress can be monitored by analyzing aliquots over time.

  • The reaction is typically complete within this timeframe, but incubation can be extended if necessary.

Purification of the Conjugate
  • After the iEDDA reaction, the final conjugate can be purified from excess Methyltetrazine-amine and any side products using size-exclusion chromatography (SEC), dialysis, or spin desalting columns, depending on the size of the biomolecule.[7]

Analytical Methods for Reaction Monitoring and Quality Control
  • UV-Vis Spectroscopy: The progress of the iEDDA reaction can be monitored by the disappearance of the characteristic absorbance of the tetrazine chromophore, typically between 520-540 nm.[1]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase or size-exclusion HPLC can be used to separate the starting materials from the final conjugate and to assess the purity of the product.[13]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can confirm the successful conjugation by detecting the mass shift corresponding to the addition of the Methyltetrazine-amine moiety.

Visualizations

iEDDA_Mechanism Mechanism of the iEDDA Reaction reagents Methyltetrazine-amine + Dienophile (e.g., TCO) transition_state [4+2] Cycloaddition Transition State reagents->transition_state bicyclic_intermediate Unstable Bicyclic Intermediate transition_state->bicyclic_intermediate retro_da Retro-Diels-Alder (N₂ Release) bicyclic_intermediate->retro_da product Stable Dihydropyridazine Product retro_da->product

Caption: The iEDDA reaction mechanism.

Experimental_Workflow General Experimental Workflow for Bioconjugation cluster_prep 1. Reagent Preparation cluster_labeling 2. Biomolecule Labeling cluster_iedda 3. iEDDA Reaction cluster_analysis 4. Purification & Analysis prep_tetrazine Prepare Methyltetrazine-amine Stock Solution (in DMSO/DMF) run_iedda Incubate Dienophile-labeled Biomolecule with Methyltetrazine-amine prep_tetrazine->run_iedda prep_dienophile Prepare Dienophile Stock Solution (in DMSO/DMF) label_biomolecule Label Biomolecule with Dienophile (e.g., TCO-NHS ester) purify_labeled Purify Dienophile-labeled Biomolecule label_biomolecule->purify_labeled purify_labeled->run_iedda purify_final Purify Final Conjugate (SEC, Dialysis) run_iedda->purify_final analyze Analyze Final Product (HPLC, Mass Spec) purify_final->analyze

Caption: A typical experimental workflow.

References

Applications of Methyltetrazine-amine in Proteomics Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyltetrazine-amine and its derivatives are at the forefront of chemical proteomics, enabling the study of proteins in their native environments. This is primarily due to their participation in the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction with trans-cyclooctene (B1233481) (TCO), a cornerstone of bioorthogonal chemistry.[1][2] This "click chemistry" reaction is exceptionally fast, with second-order rate constants reaching up to 10^6 M⁻¹s⁻¹, highly specific, and can be performed under physiological conditions without the need for cytotoxic catalysts.[1][3] These characteristics make methyltetrazine-based probes invaluable tools for a wide range of proteomics applications, including protein labeling, enrichment, and the characterization of protein-protein interactions.[4][5]

This document provides detailed application notes and protocols for the use of Methyltetrazine-amine in key areas of proteomics research: Bioorthogonal Labeling for Protein Identification, Activity-Based Protein Profiling (ABPP), and Chemical Cross-linking Mass Spectrometry (XL-MS).

Application Note 1: Bioorthogonal Labeling using Methyltetrazine-TCO Ligation for Protein Identification and Enrichment

This application leverages the rapid and specific reaction between a methyltetrazine-functionalized probe and a TCO-modified protein (or vice versa) to enable the selective labeling and subsequent enrichment of target proteins from complex biological mixtures.[3][6]

Experimental Workflow

The general workflow involves introducing one of the bioorthogonal handles (methyltetrazine or TCO) onto a protein of interest, either through chemical modification of reactive amino acid residues or by genetic code expansion to incorporate an unnatural amino acid. The complementary reactive partner, often conjugated to a reporter tag such as biotin (B1667282) or a fluorophore, is then introduced to specifically label the protein.

Bioorthogonal_Labeling_Workflow cluster_modification Protein Modification cluster_labeling Bioorthogonal Labeling cluster_analysis Downstream Analysis Protein Protein TCO_Protein TCO-labeled Protein Protein->TCO_Protein Chemical Labeling TCO_NHS_Ester TCO-NHS Ester TCO_NHS_Ester->TCO_Protein Labeled_Complex Biotin-labeled Protein Complex TCO_Protein->Labeled_Complex iEDDA Reaction Methyltetrazine_Probe Methyltetrazine-Biotin Probe Methyltetrazine_Probe->Labeled_Complex Enrichment Enrichment Labeled_Complex->Enrichment Streptavidin_Beads Streptavidin Beads Streptavidin_Beads->Enrichment MS_Analysis LC-MS/MS Analysis Enrichment->MS_Analysis

Caption: Workflow for bioorthogonal labeling and enrichment.

Protocol: Protein Labeling and Enrichment

This protocol describes the labeling of a purified protein with a TCO-NHS ester and subsequent capture using a methyltetrazine-biotin probe.

Materials:

  • Protein of interest (e.g., antibody, enzyme)

  • TCO-PEG-NHS ester (e.g., TCO-PEG4-NHS ester)

  • Methyltetrazine-PEG-Biotin (e.g., Methyltetrazine-PEG4-Biotin)

  • Labeling Buffer: 100 mM sodium bicarbonate or phosphate (B84403) buffer, pH 8.0-8.5.[3] Ensure the buffer is amine-free (e.g., no Tris).

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Spin Desalting Columns

  • Streptavidin-conjugated magnetic beads

  • Wash Buffer: PBS with 0.1% Tween-20

  • Elution Buffer: 8 M Guanidine-HCl or SDS-PAGE loading buffer

Procedure:

  • Protein Preparation: Dissolve the protein of interest in labeling buffer to a final concentration of 1-5 mg/mL.

  • TCO-NHS Ester Labeling:

    • Prepare a 10 mM stock solution of TCO-PEG-NHS ester in anhydrous DMSO.

    • Add a 10-20 fold molar excess of the TCO-NHS ester to the protein solution.

    • Incubate the reaction for 1 hour at room temperature with gentle mixing.

  • Quenching and Purification:

    • Add quenching buffer to a final concentration of 50-100 mM to quench any unreacted NHS ester. Incubate for 15 minutes at room temperature.

    • Remove excess, unreacted TCO-NHS ester using a spin desalting column equilibrated with PBS.

  • Bioorthogonal Reaction with Methyltetrazine-Biotin:

    • Prepare a 1 mM stock solution of Methyltetrazine-PEG-Biotin in DMSO.

    • Add a 1.5-3 fold molar excess of the methyltetrazine-biotin probe to the TCO-labeled protein.

    • Incubate for 1 hour at room temperature.[3] The reaction progress can be monitored by the disappearance of the characteristic tetrazine absorbance at ~520 nm.[3]

  • Enrichment of Labeled Proteins:

    • Add streptavidin-conjugated magnetic beads to the labeling reaction and incubate for 1 hour at room temperature with gentle rotation.

    • Wash the beads 3-5 times with wash buffer to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the captured proteins from the beads using elution buffer.

    • Analyze the eluted proteins by SDS-PAGE, Western blot, or proceed with sample preparation for mass spectrometry.

Quantitative Data Summary
ParameterValue/RangeReference
Reaction Kinetics (k2) 1 - 1x10^6 M⁻¹s⁻¹[1][3]
Reaction pH 6.0 - 9.0[3]
Reaction Temperature Room Temperature[3]
Reaction Time 30 - 60 minutes[4]
TCO-NHS Ester Molar Excess 10-20 fold-
Methyltetrazine Probe Molar Excess 1.5-3 fold[4]

Application Note 2: Activity-Based Protein Profiling (ABPP)

ABPP utilizes reactive chemical probes to label active enzymes in complex proteomes.[7][8] Methyltetrazine-amine can be incorporated into ABPP probes to facilitate a two-step labeling approach. An activity-based probe containing a TCO group is first used to covalently label the active site of a target enzyme. Subsequently, a methyltetrazine-conjugated reporter tag (e.g., biotin or a fluorophore) is attached via the iEDDA reaction for detection or enrichment.

Experimental Workflow

ABPP_Workflow cluster_incubation Cellular Incubation cluster_click Click Chemistry cluster_analysis Analysis Cells Live Cells/Lysate Labeled_Proteome Probe-labeled Proteome Cells->Labeled_Proteome Incubation TCO_Probe TCO-ABP Probe TCO_Probe->Labeled_Proteome Biotinylated_Proteome Biotinylated Proteome Labeled_Proteome->Biotinylated_Proteome iEDDA Reaction Methyltetrazine_Reporter Methyltetrazine-Biotin Methyltetrazine_Reporter->Biotinylated_Proteome Enrichment Streptavidin Enrichment Biotinylated_Proteome->Enrichment Digestion On-bead Digestion Enrichment->Digestion MS LC-MS/MS Digestion->MS

Caption: Workflow for two-step Activity-Based Protein Profiling.

Protocol: Two-Step ABPP in Cell Lysate

Materials:

  • Cell lysate

  • TCO-functionalized Activity-Based Probe (ABP)

  • Methyltetrazine-PEG-Biotin

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • Reaction Buffer: PBS, pH 7.4

  • Streptavidin beads

  • Mass spectrometry sample preparation reagents (DTT, IAA, Trypsin)

Procedure:

  • Proteome Labeling:

    • Treat the cell lysate with the TCO-ABP at a predetermined optimal concentration (typically in the low micromolar range) for 1 hour at 37°C.

  • Click Reaction:

    • Add Methyltetrazine-PEG-Biotin to the labeled lysate (final concentration ~100 µM).

    • Incubate for 1 hour at room temperature.

  • Protein Precipitation and Resuspension:

    • Precipitate the proteins using a methanol/chloroform extraction to remove excess reagents.

    • Resuspend the protein pellet in a buffer containing SDS (e.g., 1.2% SDS in PBS).

  • Enrichment:

    • Add streptavidin beads and incubate for 1.5 hours at room temperature to capture biotinylated proteins.

    • Wash the beads extensively with PBS containing 0.1% SDS, followed by PBS alone.

  • On-Bead Digestion for Mass Spectrometry:

    • Resuspend the beads in a digestion buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5).

    • Reduce disulfide bonds with DTT (10 mM) for 30 minutes at 37°C.

    • Alkylate cysteine residues with iodoacetamide (B48618) (55 mM) for 20 minutes in the dark.

    • Dilute the urea to <2 M with 100 mM Tris-HCl, pH 8.5.

    • Add trypsin (1:50 enzyme to protein ratio) and digest overnight at 37°C.

  • Sample Cleanup and LC-MS/MS Analysis:

    • Collect the supernatant containing the tryptic peptides.

    • Desalt the peptides using a C18 StageTip.

    • Analyze the peptides by LC-MS/MS.

Quantitative Data Summary
ParameterValue/RangeReference
TCO-ABP Concentration 1-10 µM-
Methyltetrazine-Biotin Concentration 100 µM-
Labeling Incubation Time 1 hour-
Click Reaction Incubation Time 1 hour-
Trypsin Digestion Time Overnight-

Application Note 3: Chemical Cross-linking Mass Spectrometry (XL-MS)

XL-MS is a powerful technique for studying protein-protein interactions and protein structure by identifying spatially proximate amino acid residues.[9][10][11] Heterobifunctional cross-linkers containing both a methyltetrazine and an amine-reactive group (e.g., NHS ester) can be used to covalently link interacting proteins. The amine-reactive group reacts with primary amines (lysine residues and N-termini) on one protein, while the methyltetrazine can be clicked to a TCO-modified interacting partner.

Experimental Workflow

XLMS_Workflow cluster_crosslinking Cross-linking cluster_processing Sample Processing cluster_analysis Analysis Protein_Complex Protein A-TCO + Protein B Crosslinked_Complex Cross-linked Complex Protein_Complex->Crosslinked_Complex Cross-linking Reaction Crosslinker Methyltetrazine-NHS Ester Crosslinker->Crosslinked_Complex Digestion Tryptic Digestion Crosslinked_Complex->Digestion Enrichment Enrichment of Cross-linked Peptides Digestion->Enrichment MS LC-MS/MS Enrichment->MS Data_Analysis Data Analysis (e.g., pLink, MaxLynx) MS->Data_Analysis

Caption: Workflow for Chemical Cross-linking Mass Spectrometry.

Protocol: In Vitro Cross-linking of a Protein Complex

Materials:

  • Purified protein complex (containing one TCO-modified protein)

  • Methyltetrazine-NHS ester cross-linker

  • Cross-linking Buffer: HEPES buffer, pH 7.5-8.0

  • Quenching Buffer: 1 M Ammonium Bicarbonate

  • Mass spectrometry sample preparation reagents

Procedure:

  • Cross-linking Reaction:

    • Incubate the purified protein complex with the Methyltetrazine-NHS ester cross-linker (final concentration 0.5-2 mM) for 30-60 minutes at room temperature.

  • Quenching:

    • Quench the reaction by adding quenching buffer to a final concentration of 50 mM and incubating for 15 minutes.

  • Sample Preparation for Mass Spectrometry:

    • Denature, reduce, and alkylate the cross-linked proteins.

    • Digest the proteins with trypsin overnight.

  • Enrichment of Cross-linked Peptides (Optional but Recommended):

    • Enrich for cross-linked peptides using size-exclusion chromatography or strong cation exchange chromatography.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture using a high-resolution mass spectrometer. Utilize a stepped collision energy fragmentation method to ensure fragmentation of both peptide backbones.

  • Data Analysis:

    • Use specialized software (e.g., pLink, MaxLynx, MeroX) to identify the cross-linked peptides from the complex MS/MS spectra.

Quantitative Data Summary
ParameterValue/RangeReference
Cross-linker Concentration 0.5 - 2 mM-
Reaction Time 30 - 60 minutes-
Reaction Buffer pH 7.5 - 8.0-
Quenching Time 15 minutes-

Conclusion

Methyltetrazine-amine and its derivatives are versatile and powerful tools in the field of proteomics. The bioorthogonal iEDDA reaction with TCO provides a robust and efficient method for protein labeling, enrichment, and the study of protein-protein interactions. The detailed protocols and application notes provided here serve as a guide for researchers to harness the full potential of methyltetrazine chemistry in their proteomics workflows. As new methyltetrazine-based probes and methodologies continue to be developed, their impact on our understanding of complex biological systems is set to grow even further.

References

Application Notes and Protocols for Fluorescent Labeling of Biomolecules with Methyltetrazine-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioorthogonal chemistry has emerged as a powerful tool for the specific and efficient labeling of biomolecules in complex biological systems. Among the various bioorthogonal reactions, the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a tetrazine and a strained alkene, such as a trans-cyclooctene (B1233481) (TCO), has gained significant attention due to its exceptionally fast reaction kinetics and high specificity.[1][2] This reaction proceeds rapidly under physiological conditions without the need for a catalyst, making it ideal for labeling sensitive biological molecules.[2]

Methyltetrazine-amine is a key reagent in this methodology, providing a reactive handle for the introduction of a tetrazine moiety onto a biomolecule of interest. This is typically achieved by first modifying the biomolecule with a TCO group, often through the reaction of a TCO-NHS ester with primary amines (e.g., lysine (B10760008) residues). The TCO-modified biomolecule can then be specifically and efficiently labeled with a methyltetrazine-conjugated fluorescent probe.

A significant advantage of this system is the availability of fluorogenic tetrazine probes. These probes exhibit quenched fluorescence that dramatically increases upon reaction with the TCO-modified biomolecule.[3][4] This "turn-on" fluorescence minimizes background signal and allows for no-wash imaging applications in live cells.[3][5]

This document provides detailed protocols for the fluorescent labeling of biomolecules using Methyltetrazine-amine and TCO partners, along with quantitative data to guide experimental design.

Chemical Principle

The core of this labeling strategy is the iEDDA reaction between a methyltetrazine and a trans-cyclooctene (TCO). This reaction is highly efficient and forms a stable covalent bond, releasing nitrogen gas as the sole byproduct.

cluster_0 Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction Biomolecule_TCO Biomolecule-TCO Labeled_Biomolecule Labeled Biomolecule Biomolecule_TCO->Labeled_Biomolecule + Methyltetrazine_Fluorophore Methyltetrazine-Fluorophore Methyltetrazine_Fluorophore->Labeled_Biomolecule N2 N₂ (gas) Labeled_Biomolecule->N2 releases

Caption: The iEDDA reaction between a TCO-modified biomolecule and a methyltetrazine-fluorophore.

Experimental Protocols

Protocol 1: Modification of a Protein with a TCO-NHS Ester

This protocol describes the initial step of functionalizing a protein with a TCO group using a TCO-NHS ester, which reacts with primary amines on the protein surface.

Materials:

  • Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • TCO-NHS ester (e.g., TCO-PEG4-NHS ester)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-8.0

  • Desalting column (e.g., Sephadex G-25)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

Procedure:

  • Protein Preparation:

    • Dissolve the protein of interest in the Reaction Buffer at a concentration of 1-10 mg/mL.

    • Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the NHS ester reaction.

  • TCO-NHS Ester Stock Solution Preparation:

    • Allow the TCO-NHS ester vial to warm to room temperature before opening to prevent moisture condensation.

    • Immediately before use, prepare a 10 mM stock solution of the TCO-NHS ester in anhydrous DMF or DMSO.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the TCO-NHS ester stock solution to the protein solution. The optimal molar ratio may need to be determined empirically for each protein.

    • Gently mix the reaction and incubate for 30-60 minutes at room temperature or 2 hours on ice.

  • Quenching the Reaction (Optional):

    • To quench any unreacted TCO-NHS ester, add the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for 15 minutes at room temperature.

  • Purification of the TCO-Modified Protein:

    • Remove excess, unreacted TCO-NHS ester using a desalting column equilibrated with the Reaction Buffer.

    • Collect the protein-containing fractions. The TCO-modified protein is now ready for the subsequent reaction with a methyltetrazine-fluorophore or can be stored at -20°C or -80°C.

Protocol 2: Fluorescent Labeling with a Methyltetrazine-Fluorophore

This protocol describes the "click" reaction between the TCO-modified protein and a methyltetrazine-functionalized fluorescent probe.

Materials:

  • TCO-modified protein (from Protocol 1)

  • Methyltetrazine-amine conjugated fluorescent dye (e.g., Methyltetrazine-Sulfo-Cy5)

  • Reaction Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Size-exclusion chromatography (SEC) system or desalting column

Procedure:

  • Methyltetrazine-Fluorophore Stock Solution Preparation:

    • Prepare a 1-10 mM stock solution of the Methyltetrazine-Fluorophore in anhydrous DMF or DMSO.

  • Click Reaction:

    • To the solution of the TCO-modified protein, add a 1.1- to 2-fold molar excess of the Methyltetrazine-Fluorophore stock solution. A slight molar excess of the fluorophore is recommended to ensure complete labeling.

    • Incubate the reaction mixture at room temperature for 30-60 minutes. The reaction is typically very fast. For lower concentrations, the incubation time can be extended.

  • Purification of the Final Conjugate:

    • If necessary, purify the final fluorescently labeled protein to remove any unreacted fluorophore using an appropriate method such as size-exclusion chromatography or a desalting column.

  • Characterization:

    • Characterize the final conjugate using techniques such as SDS-PAGE, UV-Vis spectroscopy (to determine the degree of labeling), and functional assays to confirm successful conjugation and retention of biological activity.

Experimental Workflow

cluster_workflow Fluorescent Labeling Workflow Start Start: Protein of Interest Step1 Step 1: TCO-NHS Ester Labeling (Reaction with primary amines) Start->Step1 Purification1 Purification 1: Remove excess TCO-NHS ester (Desalting Column) Step1->Purification1 Step2 Step 2: Methyltetrazine-Fluorophore Labeling (iEDDA Click Reaction) Purification1->Step2 Purification2 Purification 2: Remove excess fluorophore (Size-Exclusion Chromatography) Step2->Purification2 Characterization Characterization (SDS-PAGE, Spectroscopy) Purification2->Characterization End End: Fluorescently Labeled Protein Characterization->End

Caption: A generalized workflow for the two-step fluorescent labeling of proteins.

Quantitative Data

The efficiency of the labeling process and the properties of the resulting fluorescently labeled biomolecules can be quantified. The following tables summarize key quantitative data for the Methyltetrazine-TCO ligation system.

Table 1: Second-Order Rate Constants for Tetrazine-TCO Ligation

The speed of the iEDDA reaction is a critical parameter. The second-order rate constants (k₂) provide a quantitative measure of this reaction speed.

Tetrazine DerivativeDienophileSolvent/BufferTemperature (°C)Second-Order Rate Constant (k₂, M⁻¹s⁻¹)Reference(s)
3-phenyl-1,2,4,5-tetrazineTCO1,4-dioxane25>70[6]
Pyrimidyl-phenyl-tetrazineTCO1,4-dioxane25>70[6]
Bis(pyridyl)-tetrazineTCO1,4-dioxane25>70[6]
Various TetrazinesTCO-PEG₄DPBS37>39,000[7]
Highly reactive scaffoldsTCO-->50,000[7]
Table 2: Fluorescence Turn-On Ratios of Fluorogenic Tetrazine Probes

Fluorogenic probes offer a significant advantage by reducing background fluorescence. The turn-on ratio indicates the fold-increase in fluorescence intensity upon reaction with a TCO.

Fluorogenic Probe TypeQuenching MechanismFluorescence Turn-On Ratio (fold-increase)Reference(s)
Flexibly-linked Tz-fluorophoreFörster Resonance Energy Transfer (FRET)10 - 20[8]
Close proximity Tz-RhodamineElectron Exchangeup to 95[3][4]
Close proximity Tz-SiRhodamineElectron Exchangeup to 45[3][4]
BODIPY-p-TzEnergy Transfer> 1,000[8]
Aggregation-based probesEnhanced quenching in aggregateup to 2,000[5]
Pyrazole-modified probes-up to 3,184[9]

Characterization of Labeled Biomolecules

After purification, it is essential to characterize the fluorescently labeled biomolecule to determine the degree of labeling and to ensure that its biological activity is retained.

Methods for Characterization:
  • UV-Vis Spectroscopy: The degree of labeling (DOL), or the average number of fluorophore molecules per protein, can be determined by measuring the absorbance of the protein (typically at 280 nm) and the fluorophore at its absorbance maximum.

  • SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to confirm the covalent attachment of the fluorophore to the protein. The labeled protein should show a band at a slightly higher molecular weight compared to the unlabeled protein. In-gel fluorescence imaging can also confirm successful labeling.

  • Mass Spectrometry: For a more precise determination of the DOL and to confirm the site of labeling, mass spectrometry can be employed.

  • Functional Assays: It is crucial to perform relevant functional assays to ensure that the labeling process has not compromised the biological activity of the biomolecule (e.g., antibody-antigen binding assays).

Troubleshooting

Problem Possible Cause Solution
Low Labeling Efficiency Inactive NHS ester due to moisture.Use fresh, anhydrous DMSO/DMF. Allow the NHS ester vial to warm to room temperature before opening.
Presence of primary amines in the buffer.Perform a buffer exchange of the protein into an amine-free buffer (e.g., PBS).
Insufficient molar excess of labeling reagent.Increase the molar excess of the TCO-NHS ester or Methyltetrazine-Fluorophore.
Protein Aggregation High degree of labeling.Reduce the molar excess of the labeling reagent or decrease the reaction time.
Unfavorable buffer conditions.Optimize the buffer pH and ionic strength for your specific protein.
Free Dye in Final Product Inadequate purification.Use a longer size-exclusion column or repeat the purification step.

Conclusion

The use of Methyltetrazine-amine in conjunction with TCO-functionalized biomolecules provides a robust and versatile platform for fluorescent labeling. The exceptional kinetics and bioorthogonality of the iEDDA reaction, coupled with the availability of highly fluorogenic probes, make this methodology particularly well-suited for a wide range of applications, from in vitro studies to live-cell imaging. By following the detailed protocols and considering the quantitative data presented in these application notes, researchers can successfully implement this powerful labeling strategy in their own experimental workflows.

References

Application Notes and Protocols for the Synthesis of Antibody-Drug Conjugates Using Methyltetrazine-Amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of antibody-drug conjugates (ADCs) represents a significant advancement in targeted cancer therapy, combining the specificity of monoclonal antibodies with the high potency of cytotoxic drugs. A critical component in the design of effective ADCs is the linker technology used to attach the drug to the antibody.[1] Bioorthogonal chemistry, particularly the inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazine and trans-cyclooctene (B1233481) (TCO), has emerged as a powerful tool for ADC synthesis.[2] This reaction is exceptionally fast, highly selective, and proceeds efficiently under mild, physiological conditions without the need for a catalyst.[3][4]

Methyltetrazine-amine (B608997) is a versatile building block for constructing ADC linkers. Its primary amine group allows for straightforward conjugation to drug payloads that contain a carboxylic acid functionality, a common feature in many cytotoxic agents. The methyl-substituted tetrazine ring offers a good balance of high reactivity towards TCO and enhanced stability compared to unsubstituted tetrazines.[5] These characteristics make the methyltetrazine-TCO ligation a robust method for the synthesis of stable and homogeneous ADCs.[6]

These application notes provide a detailed protocol for the synthesis of an ADC using methyltetrazine-amine. The process involves a two-stage approach: first, the conjugation of methyltetrazine-amine to a carboxylated drug payload, and second, the bioorthogonal ligation of the methyltetrazine-drug conjugate to a TCO-modified antibody.

Principle of the Reaction

The synthesis of the ADC is accomplished in two key steps:

  • Amide Coupling of Drug to Methyltetrazine-Amine: A drug molecule containing a carboxylic acid is activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). EDC activates the carboxyl group to form a reactive O-acylisourea intermediate, which then reacts with NHS to form a more stable amine-reactive NHS ester.[7] This activated drug is then covalently linked to the primary amine of methyltetrazine-amine via a stable amide bond.

  • Inverse-Electron-Demand Diels-Alder (iEDDA) Ligation: The antibody is first functionalized with a trans-cyclooctene (TCO) moiety, typically by reacting lysine (B10760008) residues with a TCO-NHS ester.[8] The purified TCO-modified antibody is then reacted with the methyltetrazine-drug conjugate. The electron-deficient tetrazine ring of the methyltetrazine-drug conjugate rapidly and specifically undergoes a [4+2] cycloaddition with the strained double bond of the TCO on the antibody.[3] This "click" reaction forms a stable dihydropyridazine (B8628806) linkage, covalently attaching the drug to the antibody, and releases nitrogen gas as the only byproduct.[3]

Experimental Workflow

ADC_Synthesis_Workflow cluster_drug_modification Drug-Linker Conjugation cluster_antibody_modification Antibody Modification cluster_final_conjugation Final ADC Synthesis drug_cooh Drug-COOH edc_nhs EDC/NHS Activation drug_cooh->edc_nhs 1. Activation activated_drug Activated Drug-NHS edc_nhs->activated_drug met_drug Methyltetrazine-Drug Conjugate activated_drug->met_drug 2. Amide Coupling met_amine Methyltetrazine-amine met_amine->met_drug purify_drug Purification (HPLC) met_drug->purify_drug 3. Purification final_adc Antibody-Drug Conjugate (ADC) purify_drug->final_adc 6. iEDDA Ligation antibody Antibody tco_antibody TCO-Antibody antibody->tco_antibody 4. TCO Functionalization tco_nhs TCO-NHS Ester tco_nhs->tco_antibody purify_ab Purification (SEC) tco_antibody->purify_ab 5. Purification purify_ab->final_adc purify_adc Purification & Characterization (SEC, HIC) final_adc->purify_adc 7. Final Purification

Caption: Experimental workflow for ADC synthesis.

Data Presentation

Table 1: Reaction Parameters for ADC Synthesis

StepParameterRecommended ValueNotes
Drug Activation & Conjugation Molar Ratio (Drug:EDC:NHS)1 : 1.5 : 1.5Optimization may be required based on the drug's reactivity.
Molar Ratio (Activated Drug:Methyltetrazine-amine)1 : 1.2A slight excess of the amine ensures complete consumption of the activated drug.
Reaction Time2-4 hoursMonitor reaction progress by LC-MS.
Reaction TemperatureRoom Temperature
SolventAnhydrous DMF or DMSO
Antibody Modification Molar Ratio (Antibody:TCO-NHS Ester)1 : 10-20The ratio influences the final Drug-to-Antibody Ratio (DAR).[8]
Reaction Time1-2 hours
Reaction TemperatureRoom Temperature
BufferPBS or Bicarbonate Buffer, pH 8.0-8.5Amine-free buffers are essential.
Final Ligation Molar Ratio (TCO-Antibody:Methyltetrazine-Drug)1 : 1.5-3 (per TCO site)Excess tetrazine-drug conjugate drives the reaction to completion.[8]
Reaction Time30-120 minutesThe reaction is very fast; monitor by UV-Vis (disappearance of tetrazine peak ~520 nm) or LC-MS.[3]
Reaction TemperatureRoom Temperature or 37°C
BufferPBS, pH 7.4

Table 2: Expected Quantitative Outcomes

ParameterTypical ValueMethod of Analysis
Drug-to-Antibody Ratio (DAR) 2 - 4Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry (MS)
Conjugation Efficiency (Ligation) > 95%LC-MS
Final ADC Purity > 95%Size Exclusion Chromatography (SEC)
Aggregate Content < 5%SEC
Linkage Stability (in serum) > 95% after 7 daysELISA, LC-MS[6][9]

Experimental Protocols

Protocol 1: Synthesis of Methyltetrazine-Drug Conjugate

This protocol describes the conjugation of a carboxylic acid-containing drug to methyltetrazine-amine.

Materials:

  • Drug-COOH

  • Methyltetrazine-amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M MES, pH 6.0

  • Quenching Solution: Hydroxylamine or 2-Mercaptoethanol

  • HPLC for purification

Procedure:

  • Preparation of Reagents:

    • Dissolve the Drug-COOH in anhydrous DMF or DMSO to a final concentration of 10-20 mM.

    • Prepare a fresh solution of EDC (1.5 equivalents to the drug) and NHS (1.5 equivalents) in anhydrous DMF or DMSO.

    • Dissolve Methyltetrazine-amine (1.2 equivalents) in anhydrous DMF or DMSO.

  • Activation of Drug-COOH:

    • To the stirred solution of Drug-COOH, add the EDC/NHS solution.

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature.

  • Conjugation to Methyltetrazine-amine:

    • Add the Methyltetrazine-amine solution to the activated drug mixture.

    • Stir the reaction mixture at room temperature for 2-4 hours. Protect the reaction from light.

  • Reaction Monitoring and Purification:

    • Monitor the reaction progress by LC-MS to confirm the formation of the desired product.

    • Once the reaction is complete, purify the Methyltetrazine-Drug conjugate using reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the final product as a solid.

Protocol 2: Modification of Antibody with TCO-NHS Ester

This protocol details the functionalization of an antibody with TCO groups.

Materials:

  • Antibody (e.g., Trastuzumab) in an amine-free buffer (e.g., PBS, pH 7.4)

  • TCO-NHS Ester (with or without a PEG spacer)

  • Anhydrous DMSO

  • Reaction Buffer: 100 mM Sodium Bicarbonate, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)

Procedure:

  • Antibody Preparation:

    • Prepare the antibody solution at a concentration of 2-10 mg/mL in Reaction Buffer.

  • TCO-NHS Ester Preparation:

    • Immediately before use, dissolve the TCO-NHS ester in anhydrous DMSO to create a 10-20 mM stock solution.

  • Conjugation Reaction:

    • Add a 10-20 fold molar excess of the TCO-NHS ester stock solution to the antibody solution with gentle mixing.[8]

    • Incubate the reaction for 1-2 hours at room temperature.

  • Quenching:

    • Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction.

    • Incubate for 15-30 minutes at room temperature.[8]

  • Purification:

    • Remove excess, unreacted TCO-NHS ester and quenching reagents by SEC using PBS (pH 7.4) as the mobile phase.

    • Pool the protein-containing fractions.

    • Determine the protein concentration and the degree of labeling (DOL) using UV-Vis spectroscopy and/or mass spectrometry.

Protocol 3: Final ADC Synthesis via iEDDA Ligation

This protocol describes the final "click" reaction to form the ADC.

Materials:

  • TCO-modified Antibody (from Protocol 2)

  • Methyltetrazine-Drug Conjugate (from Protocol 1)

  • Reaction Buffer: PBS, pH 7.4

  • SEC column for final purification

Procedure:

  • Reagent Preparation:

    • Dissolve the lyophilized Methyltetrazine-Drug conjugate in PBS or DMSO to a known concentration.

    • The TCO-modified antibody should be in PBS from the previous purification step.

  • Ligation Reaction:

    • Add a 1.5 to 3-fold molar excess of the Methyltetrazine-Drug conjugate for each TCO site on the antibody to the TCO-modified antibody solution.

    • Incubate the reaction for 30-120 minutes at room temperature or 37°C. The reaction can be monitored by the disappearance of the characteristic pink/red color of the tetrazine or by UV-Vis spectroscopy (absorbance peak at ~520 nm).[3]

  • Purification of the ADC:

    • Purify the resulting ADC from excess Methyltetrazine-Drug conjugate and any potential byproducts using SEC with PBS (pH 7.4).

    • Pool the fractions corresponding to the ADC monomer.

  • Characterization of the Final ADC:

    • Concentration: Determine the final ADC concentration using UV-Vis spectroscopy (e.g., A280).

    • Purity and Aggregation: Assess the purity and the amount of aggregation using SEC-HPLC.

    • Drug-to-Antibody Ratio (DAR): Determine the average DAR and the distribution of drug-loaded species using HIC-HPLC and/or LC-MS.

Relevant Signaling Pathway

ADCs often target receptors that are overexpressed on cancer cells. A common example is the HER2 receptor in breast cancer. An anti-HER2 antibody can deliver a cytotoxic payload to HER2-positive cancer cells. The binding of the ADC to HER2 can also block downstream signaling pathways, providing a dual mechanism of action.

HER2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/AKT Pathway cluster_ras RAS/MAPK Pathway cluster_nucleus Nucleus HER2 HER2 Receptor HER3 HER3 RAS RAS HER2->RAS Activates PI3K PI3K HER3->PI3K Activates ADC Anti-HER2 ADC ADC->HER2 Binds & Blocks AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified HER2 signaling pathway.[10][11]

References

Application Notes and Protocols for Surface Functionalization with Methyltetrazine-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioorthogonal chemistry has emerged as a powerful tool for the precise and selective modification of biological molecules and materials. Among the most rapid and specific bioorthogonal reactions is the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between tetrazines and strained trans-cyclooctenes (TCO). This "click chemistry" reaction proceeds with exceptional kinetics under physiological conditions without the need for a catalyst, making it ideal for a wide range of applications in bioconjugation, drug delivery, and diagnostics.[1][2][3]

Methyltetrazine-amine (B608997) hydrochloride is a key reagent for introducing the tetrazine moiety onto surfaces and biomolecules. Its primary amine group allows for covalent attachment to surfaces functionalized with carboxyl groups through stable amide bond formation. This two-step approach provides a versatile and robust method for creating bio-functionalized surfaces capable of specifically capturing TCO-modified molecules of interest, such as proteins, peptides, or small molecule drugs.[3][4]

These application notes provide detailed protocols for the functionalization of carboxylated surfaces with methyltetrazine-amine hydrochloride and the subsequent immobilization of TCO-modified biomolecules. Also included are key quantitative data and characterization methods to assist researchers in successfully implementing this powerful surface modification strategy.

Data Presentation

Table 1: Key Reagents and Typical Reaction Conditions
ParameterValueNotes
Surface Functional Group Carboxylic Acid (-COOH)Can be introduced on various substrates (e.g., silica, polymers) through different methods.
Coupling Reagents EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)Activates carboxyl groups for reaction with primary amines.[5]
NHS (N-hydroxysuccinimide) or Sulfo-NHSStabilizes the EDC-activated intermediate, improving coupling efficiency.[1]
Methyltetrazine Reagent This compoundProvides the primary amine for coupling to the activated carboxyl surface.
Activation Buffer 0.1 M MES, pH 4.5-6.0Optimal pH range for EDC/NHS activation of carboxyl groups.[1][6]
Coupling Buffer PBS (Phosphate-Buffered Saline), pH 7.2-7.5Optimal pH for the reaction between the NHS-activated surface and the primary amine.[6]
EDC Concentration 1-10 mg/mLShould be prepared fresh before use.[5]
NHS/Sulfo-NHS Concentration 2-20 mg/mLUsed in molar excess to EDC.[1]
Methyltetrazine-amine HCl Concentration 1-10 mg/mLThe optimal concentration depends on the desired surface density.
Reaction Time (Activation) 15-30 minutesAt room temperature.[5]
Reaction Time (Coupling) 2 hours to overnightAt room temperature or 4°C.[5]
Quenching Solution 1 M Tris-HCl or 1 M Ethanolamine, pH 8.0Deactivates any remaining NHS-activated sites to prevent non-specific binding.[5]
Table 2: Characterization of Functionalized Surfaces
TechniqueParameterTypical Observations
X-ray Photoelectron Spectroscopy (XPS) Elemental CompositionIncrease in the N/C and N/Si atomic ratios after methyltetrazine-amine coupling, confirming the presence of the nitrogen-rich tetrazine.[7]
High-Resolution N 1s SpectrumAppearance of peaks corresponding to the different nitrogen environments in the tetrazine ring and the amide bond.
Contact Angle Goniometry Water Contact AngleChanges in surface hydrophobicity/hydrophilicity upon modification.
Atomic Force Microscopy (AFM) Surface Morphology and RoughnessCan provide information on the uniformity and integrity of the functionalized layer.[8]
Fluorescence Microscopy Fluorescence SignalAfter reaction with a TCO-functionalized fluorophore, a fluorescent signal indicates successful tetrazine functionalization.[9]

Experimental Protocols

Protocol 1: Surface Functionalization with this compound via EDC/NHS Coupling

This protocol describes the covalent attachment of this compound to a carboxylated surface.

Materials:

  • Carboxylated substrate (e.g., COOH-functionalized glass slide, nanoparticle, or polymer surface)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST)

  • Deionized (DI) water

Procedure:

  • Surface Preparation:

    • Thoroughly clean the carboxylated substrate by sonicating in ethanol (B145695) and DI water.

    • Dry the substrate under a stream of nitrogen.

  • Activation of Carboxyl Groups:

    • Immediately before use, prepare a solution of EDC (e.g., 4 mg/mL) and Sulfo-NHS (e.g., 11 mg/mL) in Activation Buffer.[6]

    • Immerse the carboxylated substrate in the EDC/Sulfo-NHS solution.

    • Incubate for 15-30 minutes at room temperature with gentle agitation.[5]

  • Washing:

    • Remove the substrate from the activation solution.

    • Wash the substrate three times with Coupling Buffer to remove excess EDC and Sulfo-NHS.

  • Coupling of this compound:

    • Prepare a solution of this compound (e.g., 5 mg/mL) in Coupling Buffer.

    • Immerse the activated substrate in the methyltetrazine-amine solution.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle agitation.[5]

  • Quenching:

    • Remove the substrate from the coupling solution.

    • Immerse the substrate in Quenching Buffer for 30 minutes at room temperature to deactivate any unreacted NHS-ester groups.

  • Final Washing:

    • Wash the substrate three times with PBST and then three times with DI water.

    • Dry the methyltetrazine-functionalized substrate under a stream of nitrogen.

    • Store the functionalized substrate in a desiccator or under an inert atmosphere until use.

Protocol 2: Bioorthogonal Ligation of a TCO-Modified Protein to a Methyltetrazine-Functionalized Surface

This protocol describes the immobilization of a trans-cyclooctene (B1233481) (TCO)-modified protein onto the methyltetrazine-functionalized surface.

Materials:

  • Methyltetrazine-functionalized substrate (from Protocol 1)

  • TCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Blocking Buffer (e.g., PBS with 1% BSA)

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST)

  • Deionized (DI) water

Procedure:

  • Blocking (Optional but Recommended):

    • Incubate the methyltetrazine-functionalized substrate with Blocking Buffer for 30-60 minutes at room temperature to minimize non-specific protein binding.

    • Rinse the substrate with Wash Buffer.

  • Bioconjugation:

    • Prepare a solution of the TCO-modified protein at a suitable concentration (typically in the µg/mL to mg/mL range, which should be optimized for the specific application) in PBS.

    • Apply the protein solution to the functionalized surface, ensuring the entire surface is covered.

    • Incubate for 1-2 hours at room temperature in a humidified chamber to prevent evaporation. The reaction is typically very fast.[2]

  • Washing:

    • Remove the protein solution.

    • Wash the substrate extensively with PBST to remove any non-covalently bound protein.

    • Rinse the substrate with DI water.

  • Storage:

    • The protein-functionalized surface can be stored in PBS at 4°C for short-term storage. For long-term storage, specific conditions for the immobilized protein should be considered.

Visualizations

G cluster_prep Surface Preparation cluster_coupling Methyltetrazine Coupling cluster_ligation Bioorthogonal Ligation start Carboxylated Surface activation Activation with EDC/NHS in MES Buffer start->activation wash1 Wash with Coupling Buffer activation->wash1 coupling Incubate with Methyltetrazine-amine HCl wash1->coupling quench Quench with Tris/Ethanolamine coupling->quench wash2 Final Wash quench->wash2 blocking Blocking (Optional) wash2->blocking ligation Incubate with TCO-modified Biomolecule blocking->ligation wash3 Final Wash ligation->wash3 end Functionalized Surface wash3->end G cluster_activation Activation cluster_coupling Coupling cluster_ligation Ligation COOH Surface-COOH EDC_NHS + EDC/NHS COOH->EDC_NHS NHS_Ester Surface-CO-NHS EDC_NHS->NHS_Ester MTz_Amine + H2N-Methyltetrazine NHS_Ester->MTz_Amine Amide_Bond Surface-CO-NH-Methyltetrazine MTz_Amine->Amide_Bond TCO_Biomolecule + TCO-Biomolecule Amide_Bond->TCO_Biomolecule Final_Product Surface-Linked Biomolecule TCO_Biomolecule->Final_Product

References

Troubleshooting & Optimization

Technical Support Center: Methyltetrazine-amine Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyltetrazine-amine hydrochloride in bioorthogonal chemistry applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a stable derivative of tetrazine, a key component in bioorthogonal chemistry.[1][2] Its primary application is in the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction, a type of "click chemistry".[3] This reaction occurs between the electron-deficient tetrazine and an electron-rich dienophile, most commonly a strained alkene like trans-cyclooctene (B1233481) (TCO).[4][5] The reaction is known for its extremely fast kinetics, high selectivity, and biocompatibility, as it proceeds rapidly in aqueous media without the need for a copper catalyst.[5][6] This makes it ideal for applications in complex biological environments, such as live-cell imaging, pre-targeted imaging, and the development of antibody-drug conjugates (ADCs).[6]

Q2: How should I store and handle this compound?

Proper storage is crucial for maintaining the reactivity of this compound. For long-term storage, it is recommended to keep the compound at -20°C.[1] The hydrochloride salt form enhances its stability, particularly in aqueous buffers, compared to the free amine form.[1] It is stable under normal conditions but should be protected from extreme temperatures and direct sunlight.

Q3: My reaction yield is low. What are the common causes and how can I improve it?

Low yield in a Methyltetrazine-amine reaction can stem from several factors:

  • Suboptimal Stoichiometry: An incorrect molar ratio of tetrazine to your TCO-modified molecule can lead to an incomplete reaction. It is often beneficial to use a slight excess (1.2 to 2.0-fold) of one reactant. For valuable proteins, using an excess of the less expensive partner can drive the reaction to completion.

  • Reactant Degradation: While methyltetrazine is more stable than many other tetrazine derivatives, prolonged storage in aqueous buffers can lead to degradation.[4] Always use freshly prepared solutions when possible.

  • Incorrect pH: The iEDDA reaction is generally efficient over a pH range of 6-9.[5] Significant deviations outside this range can affect the stability and reactivity of the reactants.

  • Low Reactant Concentration: Due to the bimolecular nature of the reaction, very low concentrations of reactants can lead to slow reaction rates and incomplete conjugation. If possible, concentrate your reactants.

Q4: The reaction is slow or appears to be incomplete. What can I do?

Slow or incomplete reactions are a common hurdle. Consider the following troubleshooting steps:

  • Increase Temperature: While many tetrazine-TCO ligations proceed rapidly at room temperature, increasing the temperature to 37°C can accelerate slower reactions. However, be mindful of the thermal stability of your biomolecules.

  • Optimize Solvent: Reactions are often faster in polar, aqueous solutions (like PBS) compared to organic solvents. If your reaction is in an organic solvent, switching to an aqueous buffer system, if compatible with your molecules, can significantly improve the rate.

  • Check Reactant Purity: Impurities in either the this compound or the TCO-modified molecule can interfere with the reaction. Confirm the purity of your starting materials using appropriate analytical techniques like NMR or mass spectrometry.

  • Consider a More Reactive Dienophile: The structure of the trans-cyclooctene derivative can have a significant impact on the reaction rate. Some TCO derivatives are inherently more reactive than others due to ring strain.

Q5: Are there any known side reactions or interferences I should be aware of?

The iEDDA reaction between tetrazines and TCO is highly selective and bioorthogonal, meaning it does not typically interfere with native biological functional groups like amines and thiols.[5] However, some considerations include:

  • Reaction with Reducing Agents: Tetrazines can react with strong reducing agents like dithiothreitol (B142953) (DTT). It is advisable to remove such agents before initiating the click reaction.

  • Stability of Dienophile: Some strained dienophiles, like TCO, can be sensitive to light or acidic/basic conditions, which may cause isomerization to the less reactive cis-cyclooctene.[7][8]

Data Presentation

Table 1: Comparative Performance of Tetrazine Derivatives

This table summarizes key performance indicators for methyltetrazine compared to other common tetrazine derivatives, highlighting its balanced properties for in vivo applications.

PropertyMethyltetrazineH-TetrazinePhenyl-Tetrazinetert-Butyl-TetrazineReferences
**Second-Order Rate Constant (k₂) with TCO (M⁻¹s⁻¹) **~1,000 - 10,332Up to 30,000~1,000Slower than methyltetrazine[4]
In Vivo Stability HighLowModerateVery High[4]
Calculated logD₇.₄ -0.5 to -3.0 (depending on conjugate)More HydrophilicMore LipophilicMore Lipophilic[4]

Key takeaway: Methyltetrazine offers an optimal balance between reactivity and stability, making it a superior choice for many in vivo applications where long-term stability is crucial.[4] While H-tetrazine is more reactive, its poor stability can be a significant drawback.[4]

Experimental Protocols

Protocol 1: General Procedure for Antibody Conjugation with a Tetrazine-NHS Ester

This protocol describes a general method to label an antibody with a methyltetrazine moiety using an N-hydroxysuccinimide (NHS) ester derivative for subsequent reaction with a TCO-functionalized molecule.

  • Antibody Preparation:

    • Purify the antibody to remove any amine-containing stabilizers like glycine (B1666218) or Tris, as these will compete with the labeling reaction. Buffer exchange the antibody into an amine-free buffer, such as phosphate-buffered saline (PBS) at pH 7.4.

    • Adjust the antibody concentration to 1-5 mg/mL.

  • NHS Ester Preparation:

    • Immediately before use, dissolve the Methyltetrazine-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved Methyltetrazine-NHS ester to the antibody solution.

    • Incubate the reaction for 1 hour at room temperature with gentle mixing.

  • Quenching and Purification:

    • Quench the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 15 minutes.

    • Remove excess, unreacted tetrazine reagent using a desalting spin column or dialysis.

  • Click Reaction:

    • The resulting tetrazine-labeled antibody is now ready for the iEDDA reaction. Add the TCO-functionalized molecule of interest, typically at a 1:1 molar ratio or with a slight excess of one component.

    • Incubate at room temperature or 37°C for 30 minutes to 2 hours.

    • The final conjugate can be purified by size-exclusion chromatography if necessary.

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Click Reaction cluster_analysis Analysis & Purification reagent1 Dissolve Methyltetrazine- amine hydrochloride in appropriate buffer mix Combine reagents (e.g., 1.2:1 molar ratio) reagent1->mix reagent2 Prepare TCO-modified biomolecule in reaction buffer (e.g., PBS) reagent2->mix incubate Incubate at RT or 37°C for 30-120 min mix->incubate monitor Monitor reaction progress (e.g., SDS-PAGE, LC-MS) incubate->monitor purify Purify conjugate (e.g., SEC, Dialysis) monitor->purify troubleshooting_guide start Low Yield or Incomplete Reaction q1 Is stoichiometry optimized? start->q1 a1_yes Use slight excess (1.2-2x) of one reagent q1->a1_yes No q2 Are reagents fresh and pure? q1->q2 Yes a1_yes->q2 a2_yes Prepare fresh solutions; confirm purity with LC-MS/NMR q2->a2_yes No q3 Is the reaction temperature optimal? q2->q3 Yes a2_yes->q3 a3_yes Increase temperature (e.g., from RT to 37°C); monitor biomolecule stability q3->a3_yes No q4 Is the solvent system appropriate? q3->q4 Yes a3_yes->q4 a4_yes Switch to aqueous buffer (e.g., PBS) if possible; polar solvents accelerate the reaction q4->a4_yes No end_node Reaction Optimized q4->end_node Yes a4_yes->end_node HER2_Pretargeting cluster_cell Cancer Cell cluster_therapy Pre-targeting Strategy HER2 HER2 Receptor PI3K PI3K/AKT Pathway HER2->PI3K RAS RAS/MAPK Pathway HER2->RAS Proliferation Cell Proliferation & Survival PI3K->Proliferation RAS->Proliferation Antibody TCO-modified Antibody (e.g., Trastuzumab) Antibody->HER2 Step 1: Targeting ClickReaction iEDDA Click Reaction Antibody->ClickReaction TetrazineProbe Methyltetrazine-linked Imaging Agent TetrazineProbe->ClickReaction Step 2: Administration ClickReaction->Proliferation Imaging/ Therapy

References

How to reduce non-specific binding of Methyltetrazine-amine conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address non-specific binding (NSB) of Methyltetrazine-amine (B608997) conjugates during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of non-specific binding (NSB) with Methyltetrazine-amine conjugates?

Non-specific binding of methyltetrazine-amine conjugates is primarily driven by two types of interactions:

  • Hydrophobic Interactions: The aromatic tetrazine ring and the methyl group can contribute to hydrophobic interactions, causing the conjugate to bind to hydrophobic surfaces of proteins or experimental vessels.[1][2]

  • Electrostatic Interactions: The amine group in the conjugate is positively charged at physiological pH. This can lead to electrostatic attraction to negatively charged molecules or surfaces, such as proteins with a low isoelectric point or certain types of microplates.

Q2: How does the hydrophilicity of the tetrazine molecule affect non-specific binding?

Increasing the hydrophilicity of the tetrazine molecule is a key strategy to reduce NSB. More hydrophilic tetrazines exhibit lower non-specific binding, leading to improved signal-to-noise ratios in applications like in vivo imaging.[3][4][5] This is because the hydrophilic nature of the molecule reduces its tendency to interact non-specifically with hydrophobic biological components. The introduction of hydrophilic linkers, such as polyethylene (B3416737) glycol (PEG), between the methyltetrazine core and the amine group can significantly decrease hydrophobicity and thus reduce NSB.[2][6][7]

Q3: What are blocking agents and how do they reduce non-specific binding?

Blocking agents are molecules used to saturate surfaces and prevent the non-specific adsorption of conjugates. They work by physically occupying the sites on a surface that could otherwise bind to the methyltetrazine-amine conjugate through hydrophobic or electrostatic interactions. Common blocking agents include proteins like Bovine Serum Albumin (BSA) and casein, as well as non-ionic surfactants and synthetic polymers.[8][9][10][11]

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving issues with non-specific binding of your methyltetrazine-amine conjugates.

Problem: High background signal in immunoassays (ELISA, Western Blot, etc.)

High background is a common indicator of significant non-specific binding.

Workflow for Troubleshooting High Background

A High Background Signal Detected B Review Blocking Step A->B C Optimize Blocking Agent & Concentration B->C Ineffective Blocking D Modify Washing Protocol C->D J Problem Resolved C->J Optimized E Increase Wash Steps & Duration D->E Insufficient Washing F Adjust Buffer Composition E->F E->J Optimized G Increase Ionic Strength (e.g., NaCl) F->G Suboptimal Buffer H Modify Conjugate G->H G->J Optimized I Incorporate Hydrophilic Linker (e.g., PEG) H->I Hydrophobic Conjugate I->J K Contact Technical Support J->K Issue Persists

Caption: A flowchart to systematically troubleshoot high background signals caused by non-specific binding.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
Ineffective Blocking Optimize the blocking agent and its concentration. Common starting points are 1-5% BSA or non-fat dry milk. For persistent issues, consider using casein or synthetic blockers like polyvinylpyrrolidone (B124986) (PVP) or polyethylene glycol (PEG).[8][9][10]Different blocking agents have varying effectiveness depending on the nature of the interacting surfaces. Empirical testing is often necessary to find the optimal blocker.[9]
Insufficient Washing Increase the number and duration of wash steps after incubation with the conjugate. Use a buffer containing a non-ionic surfactant like Tween-20 (0.05-0.1%).Thorough washing helps to remove weakly bound, non-specific conjugates from the surface. Surfactants help to disrupt hydrophobic interactions.
Suboptimal Buffer Conditions Increase the ionic strength of your buffers by adding NaCl (up to 500 mM). Ensure the pH of your buffer is appropriate for your specific application and biomolecules.Higher ionic strength can disrupt non-specific electrostatic interactions. pH can influence the charge of both the conjugate and the interacting biomolecules.
Hydrophobic Conjugate If possible, synthesize or procure a methyltetrazine-amine conjugate that includes a hydrophilic linker, such as a PEG spacer, between the tetrazine and amine moieties.[6][7]Increasing the hydrophilicity of the conjugate will reduce its tendency to engage in non-specific hydrophobic interactions.[2][5]
Quantitative Data Summary: Blocking Agents

The following table summarizes commonly used blocking agents and their typical working concentrations. The effectiveness of a blocking agent is application-dependent.

Blocking Agent Typical Concentration Advantages Considerations
Bovine Serum Albumin (BSA)1 - 5% (w/v)Readily available, effective for many applications.[8]Can have batch-to-batch variability. May not be suitable for all systems due to potential cross-reactivity.
Non-fat Dry Milk1 - 5% (w/v)Inexpensive and effective.Contains a mixture of proteins, including phosphoproteins, which can interfere with certain assays.
Casein1 - 3% (w/v)Often more effective than BSA at preventing non-specific binding in ELISAs.[9][11]Can mask some epitopes.
Fish Gelatin0.1 - 1% (w/v)Low cross-reactivity with mammalian antibodies.[8]May not be as robust as other protein-based blockers.
Polyvinylpyrrolidone (PVP) / Polyethylene Glycol (PEG)0.5 - 2% (w/v)Synthetic, protein-free, and consistent. Good for assays where protein-based blockers are problematic.[8]May not be as universally effective as protein-based blockers.
Tween-200.05 - 0.1% (v/v)Non-ionic surfactant that reduces hydrophobic interactions. Typically used in wash buffers.Can interfere with some antibody-antigen interactions at higher concentrations.

Experimental Protocols

Protocol 1: Dot Blot Assay to Quantify Non-Specific Binding

This protocol provides a method to semi-quantitatively assess the non-specific binding of a methyltetrazine-amine conjugate to a protein-coated surface.

Experimental Workflow for Dot Blot Assay

A Prepare Protein Solutions (Target & Negative Control) B Spot Proteins onto Nitrocellulose Membrane A->B C Allow Membrane to Dry Completely B->C D Block Membrane with Blocking Buffer C->D E Incubate with Methyltetrazine-Amine Conjugate D->E F Wash Membrane Extensively E->F G Detect Bound Conjugate (e.g., if fluorescent or biotinylated) F->G H Image and Quantify Spot Intensities G->H I Compare Signal of Target vs. Negative Control H->I

Caption: A step-by-step workflow for performing a dot blot assay to measure non-specific binding.

Methodology:

  • Sample Preparation:

    • Prepare solutions of your target protein and a negative control protein (e.g., BSA) at a concentration of 1 mg/mL in PBS.

    • Prepare serial dilutions of the methyltetrazine-amine conjugate in your chosen assay buffer.[12]

  • Membrane Preparation:

    • Cut a piece of nitrocellulose membrane to the desired size.

    • Using a pencil, lightly mark the locations for spotting.

    • Spot 1-2 µL of the target protein and negative control protein solutions onto the designated spots on the membrane.[13]

    • Allow the spots to dry completely at room temperature.

  • Blocking:

    • Immerse the membrane in a blocking buffer (e.g., 5% non-fat dry milk in TBST) and incubate for 1 hour at room temperature with gentle agitation.[13][14] This step is crucial to prevent the conjugate from binding directly to the membrane.[12]

  • Incubation with Conjugate:

    • Discard the blocking buffer and briefly rinse the membrane with wash buffer (e.g., TBST).

    • Incubate the membrane with the desired concentration of the methyltetrazine-amine conjugate in blocking buffer for 1 hour at room temperature.

  • Washing:

    • Decant the conjugate solution.

    • Wash the membrane three times for 5-10 minutes each with wash buffer under agitation.[13]

  • Detection:

    • If the methyltetrazine-amine conjugate is fluorescent, proceed directly to imaging.

    • If the conjugate is biotinylated, incubate with a streptavidin-HRP conjugate, wash, and then add a chemiluminescent substrate.

  • Analysis:

    • Image the membrane using an appropriate imaging system.

    • Quantify the signal intensity of the spots corresponding to the target protein and the negative control protein.

    • A high signal on the negative control spots indicates significant non-specific binding.

Protocol 2: ELISA-Based Assay for Non-Specific Binding

This protocol uses an ELISA format to quantify non-specific binding to a blocked surface.

Methodology:

  • Plate Coating and Blocking:

    • Coat the wells of a high-binding 96-well plate with a negative control protein (e.g., 10 µg/mL BSA in PBS) overnight at 4°C.

    • Wash the wells three times with PBST (PBS with 0.05% Tween-20).

    • Block the wells with a blocking buffer (e.g., 5% non-fat dry milk in PBST) for 2 hours at room temperature.[15]

  • Incubation with Conjugate:

    • Prepare serial dilutions of your methyltetrazine-amine conjugate (assuming it is labeled with a detectable molecule like HRP or biotin) in the blocking buffer.

    • Add the conjugate dilutions to the blocked wells and incubate for 1 hour at room temperature.

  • Washing:

    • Wash the wells five times with PBST to remove unbound conjugate.

  • Detection:

    • If the conjugate is HRP-labeled, add TMB substrate and incubate until a blue color develops. Stop the reaction with 1M H2SO4 and read the absorbance at 450 nm.[16]

    • If the conjugate is biotinylated, add streptavidin-HRP, incubate, wash, and then add TMB substrate.

  • Analysis:

    • The absorbance values are directly proportional to the amount of non-specifically bound conjugate. A high absorbance reading indicates a high level of non-specific binding.

    • This assay can be used to compare the effectiveness of different blocking buffers or the non-specific binding of different methyltetrazine-amine conjugates.[17]

Logical Relationship of Factors Influencing Non-Specific Binding

cluster_conjugate Conjugate Properties cluster_environment Experimental Environment A Hydrophobicity NSB Non-Specific Binding A->NSB B Charge B->NSB C Concentration C->NSB D Buffer pH D->NSB E Ionic Strength E->NSB F Blocking Agent F->NSB G Surface Type G->NSB

Caption: Key factors related to the conjugate and the experimental environment that influence the level of non-specific binding.

References

Technical Support Center: Optimizing Methyltetrazine-Amine Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for methyltetrazine-amine (B608997) click chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions, troubleshooting common issues, and ensuring successful bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is methyltetrazine-amine click chemistry?

A1: Methyltetrazine-amine click chemistry typically refers to a two-step process. First, a molecule containing a primary amine is labeled with a methyltetrazine moiety, often using an amine-reactive methyltetrazine-NHS ester. Second, the newly installed methyltetrazine group undergoes a bioorthogonal "click" reaction, an inverse electron demand Diels-Alder (IEDDA) cycloaddition, with a strained dienophile, most commonly a trans-cyclooctene (B1233481) (TCO). This process allows for the highly specific and efficient covalent ligation of two molecules.

Q2: What are the main advantages of using methyltetrazine?

A2: Methyltetrazine offers a significant advantage in its enhanced stability in aqueous environments compared to unsubstituted tetrazines.[1][2][3] This improved stability allows for more reliable and efficient labeling in complex biological media and longer-term storage of reagents.[1] While offering good stability, it still maintains rapid reaction kinetics in the IEDDA reaction.

Q3: What is the optimal pH for reacting a methyltetrazine-NHS ester with an amine?

A3: The optimal pH for the reaction of an NHS ester with a primary amine is between 7.2 and 9.0, with a more specific recommendation often being between 8.3 and 8.5.[4][5][6] At a lower pH, the amine group is protonated, rendering it unreactive. At a higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, which can reduce the labeling efficiency.[5][6][7]

Q4: Can I use buffers containing primary amines, like Tris or glycine (B1666218)?

A4: No, you should avoid buffers that contain primary amines as they will compete with your target molecule for reaction with the methyltetrazine-NHS ester, leading to low or no labeling.[4] Suitable buffers include phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffer.[4] Tris or glycine can, however, be used to quench the reaction after it is complete.[7]

Q5: How can I monitor the progress of the methyltetrazine-TCO ligation reaction?

A5: The IEDDA reaction between methyltetrazine and TCO can be monitored spectrophotometrically by following the disappearance of the characteristic absorbance of the tetrazine moiety, which is typically in the range of 510-550 nm.[8] Some fluorogenic tetrazine reagents are also available that exhibit a significant increase in fluorescence upon reaction with a dienophile, allowing for real-time monitoring of the reaction progress.[9][10]

Troubleshooting Guides

This guide addresses common issues that may be encountered during the two main stages of methyltetrazine-amine click chemistry: labeling with a methyltetrazine-NHS ester and the subsequent IEDDA reaction with a TCO-containing molecule.

Part 1: Troubleshooting Methyltetrazine-NHS Ester Labeling
IssuePotential CauseRecommended Solution
Low or No Labeling of Amine-Containing Molecule Hydrolysis of NHS ester: The NHS ester is moisture-sensitive and can hydrolyze, rendering it inactive.[4]- Allow the methyltetrazine-NHS ester vial to equilibrate to room temperature before opening to prevent condensation.[4]- Prepare stock solutions in an anhydrous, water-miscible organic solvent (e.g., DMSO or DMF) immediately before use.[4][5]- Ensure the DMF used is of high quality and does not have a fishy odor, which would indicate the presence of dimethylamine (B145610) that can react with the NHS ester.[6]
Suboptimal pH: The reaction of NHS esters with primary amines is pH-dependent.[5][6]- Perform the labeling reaction in a buffer with a pH between 7.2 and 9.0 (optimally 8.3-8.5), such as PBS, HEPES, or borate buffer.[4][5][6]
Presence of competing primary amines: Buffers like Tris or glycine will compete with the target molecule.[4]- Ensure your reaction buffer is free of primary amines. Use buffers like PBS, HEPES, or borate.
Low concentration of the target molecule: Dilute solutions can lead to inefficient labeling due to the competing hydrolysis reaction.[7]- Increase the concentration of your amine-containing molecule. A concentration of 1-10 mg/mL is often optimal for proteins.[6]
Precipitation of Molecule During Labeling Poor aqueous solubility of the NHS ester: Some methyltetrazine-NHS esters have poor water solubility.- Dissolve the NHS ester in a minimal amount of a dry, water-miscible organic solvent like DMSO or DMF before adding it to the aqueous reaction mixture.[5][11]
Aggregation of the labeled molecule: The addition of the methyltetrazine moiety, which can be hydrophobic, may cause aggregation.- Consider using a methyltetrazine reagent with a hydrophilic PEG spacer to improve the solubility of the final conjugate.[12]
Part 2: Troubleshooting the Methyltetrazine-TCO IEDDA Reaction
IssuePotential CauseRecommended Solution
Low or No Click Reaction Product Degradation of the tetrazine moiety: Although more stable than other tetrazines, methyltetrazine can still degrade under certain conditions, such as in the presence of reducing agents like DTT or TCEP.[13]- Avoid the use of thiol-based reducing agents during or immediately before the IEDDA reaction. If a reduction step is necessary, ensure the reducing agent is removed before adding the tetrazine-labeled molecule.[13]
Isomerization of TCO: TCO can isomerize to its less reactive cis-isomer, especially in the presence of thiols.- Be mindful of the stability of your TCO-labeled molecule, particularly if it has been stored in the presence of thiol-containing compounds.
Suboptimal stoichiometry: An incorrect molar ratio of methyltetrazine to TCO can lead to an incomplete reaction.- Empirically optimize the molar ratio of your reactants. A slight excess (1.05 to 1.5-fold) of the tetrazine reagent is often beneficial.[14]
High Background or Non-Specific Binding Hydrophobic interactions: The TCO or methyltetrazine moieties can be hydrophobic, leading to non-specific binding, particularly in cellular applications.- Use reagents that incorporate hydrophilic PEG linkers to enhance water solubility and reduce non-specific interactions.[14]
High concentration of labeling reagents: Excessively high concentrations can lead to non-specific binding and potential cytotoxicity in live-cell experiments.- Reduce the concentration of the labeling reagents. Titrate a range of concentrations to find the optimal balance between signal and background.[15]

Quantitative Data on Reaction Conditions

Table 1: Recommended Reaction Conditions for Methyltetrazine-NHS Ester Labeling of Primary Amines
ParameterRecommended ConditionNotes
pH 7.2 - 9.0 (Optimal: 8.3 - 8.5)[4][5][6]Lower pH leads to protonation of the amine, while higher pH increases the rate of NHS ester hydrolysis.[5][6][7]
Buffer Phosphate (B84403), HEPES, BorateMust be free of primary amines (e.g., Tris, glycine).[4]
Solvent for NHS Ester Anhydrous DMSO or DMF[4][5]For water-insoluble NHS esters. Use a minimal volume.
Temperature Room temperature or 4°C[7]Lower temperatures can help to minimize hydrolysis of the NHS ester.
Reaction Time 30 minutes to 2 hours[14]Can be extended (e.g., overnight at 4°C) for less reactive partners.[14]
Molar Excess of NHS Ester 5 - 20 foldThe optimal excess depends on the concentration and reactivity of the amine-containing molecule and should be determined empirically.
Table 2: Second-Order Rate Constants for Methyltetrazine-TCO IEDDA Reactions
Tetrazine ReactantDienophile ReactantSolventTemperature (°C)Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)
6-methyl-3-aryl tetrazineTCONot specifiedNot specifiedup to 1000[16]
Methyl-substituted tetrazinesTCO derivativesAqueous MediaNot specified~1000[14]
mTz-pSar₂₀TCO-PEG₄PBS (pH 7.4)37463[9]
General MethyltetrazineTCONot specifiedNot specifiedup to 1 x 10⁶[8][14]
3,6-di-(2-pyridyl)-s-tetrazinetrans-cycloocteneMethanol/Water (9:1)25~2000[14][17]

Experimental Protocols

Protocol 1: Labeling an Amine-Containing Protein with Methyltetrazine-NHS Ester
  • Reagent Preparation:

    • Allow the vial of Methyltetrazine-NHS Ester to equilibrate to room temperature before opening.

    • Prepare a 10 mM stock solution of the Methyltetrazine-NHS Ester in anhydrous DMSO or DMF. This solution should be prepared fresh.

    • Prepare a solution of the protein to be labeled (1-5 mg/mL) in an amine-free buffer at pH 8.3 (e.g., 0.1 M sodium bicarbonate or 0.1 M phosphate buffer).

  • Labeling Reaction:

    • Add a 10-20 fold molar excess of the Methyltetrazine-NHS Ester stock solution to the protein solution.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction (Optional):

    • The reaction can be stopped by adding a buffer containing primary amines, such as Tris, to a final concentration of 50-100 mM. Incubate for 15-30 minutes.

  • Purification:

    • Remove excess, unreacted Methyltetrazine-NHS ester and the NHS byproduct using a desalting column or dialysis.

Protocol 2: IEDDA Click Reaction with a TCO-Labeled Molecule
  • Reagent Preparation:

    • Prepare the methyltetrazine-labeled molecule (from Protocol 1) in a suitable reaction buffer (e.g., PBS, pH 6.0-9.0).[8]

    • Prepare the TCO-containing molecule in the same buffer.

  • Click Reaction:

    • Mix the methyltetrazine-labeled molecule and the TCO-containing molecule. A 1:1 to 1:1.5 molar ratio (TCO:methyltetrazine) is a good starting point.[14]

    • Incubate the reaction at room temperature for 30-60 minutes.[18] For less concentrated samples, the reaction time may need to be extended. The reaction can also be performed at 37°C to increase the rate.[14]

  • Analysis and Purification:

    • The progress of the reaction can be monitored by the disappearance of the pink/red color of the tetrazine or by analytical techniques such as LC-MS or SDS-PAGE (for proteins).

    • If necessary, the final conjugate can be purified from any unreacted starting materials using an appropriate chromatography method (e.g., size-exclusion chromatography for proteins).

Visualizations

experimental_workflow Experimental Workflow for Methyltetrazine-Amine Click Chemistry cluster_0 Step 1: Labeling with Methyltetrazine-NHS Ester cluster_1 Step 2: IEDDA Click Reaction prep_reagents Reagent Preparation - Dissolve protein in amine-free buffer (pH 8.3) - Prepare fresh Methyltetrazine-NHS ester stock in DMSO/DMF reaction_labeling Labeling Reaction - Add NHS ester to protein solution (10-20x excess) - Incubate for 1-2h at RT or overnight at 4°C prep_reagents->reaction_labeling quench Quench Reaction (Optional) - Add Tris buffer reaction_labeling->quench purify_labeling Purification - Remove excess NHS ester via desalting column or dialysis quench->purify_labeling prep_click Prepare Reactants - Dissolve Me-Tz labeled protein in PBS - Dissolve TCO-molecule in PBS purify_labeling->prep_click Methyltetrazine-labeled Protein reaction_click Click Reaction - Mix reactants (1:1.5 TCO:Me-Tz ratio) - Incubate for 30-60 min at RT prep_click->reaction_click analysis Analysis & Purification - Monitor reaction via LC-MS or SDS-PAGE - Purify conjugate if needed reaction_click->analysis

Caption: A typical experimental workflow for labeling an amine-containing protein with methyltetrazine and subsequent click chemistry with a TCO-modified molecule.

Caption: A decision tree for troubleshooting low labeling efficiency in methyltetrazine-NHS ester conjugations.

References

Troubleshooting low yield in Methyltetrazine-amine bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methyltetrazine-amine (B608997) bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues, particularly low reaction yields. Below you will find a troubleshooting guide, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you optimize your conjugation strategy.

Troubleshooting Guide

Low or no yield in a methyltetrazine-amine bioconjugation experiment can be frustrating. This guide, presented in a question-and-answer format, addresses specific issues you might encounter.

Issue 1: Low or No Labeling of the Amine-Containing Molecule with Methyltetrazine

Is your Methyltetrazine reagent viable?

Methyltetrazine compounds are generally stable, but improper handling and storage can lead to degradation.[1] It is recommended to store methyltetrazine reagents at -20°C and protected from moisture.[1][2][3] Before use, always allow the vial to equilibrate to room temperature before opening to prevent condensation, which can hydrolyze the reagent.[1][4]

Are you using the correct form of the Methyltetrazine reagent?

Methyltetrazine reagents for amine labeling come in two primary forms:

  • Methyltetrazine-NHS ester: This form reacts directly with primary amines.[5]

  • Methyltetrazine-acid: This form contains a carboxylic acid group that must be activated, typically with EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide), to form a reactive NHS ester in situ before it can react with an amine.[1][2][6]

Is the NHS ester being hydrolyzed?

N-hydroxysuccinimide (NHS) esters are sensitive to moisture and can hydrolyze, rendering them inactive for conjugation.[4][7] The rate of hydrolysis is significantly influenced by pH.[7][8]

Is your reaction pH optimal?

The reaction between an NHS ester and a primary amine is highly pH-dependent. The ideal pH range is between 7.2 and 9.0.[4][7][9][10] Below this range, the amine is protonated and less nucleophilic. Above this range, the rate of NHS ester hydrolysis increases significantly.[9] Use non-amine-containing buffers such as PBS, HEPES, or borate (B1201080) buffer.[1][4] Buffers containing primary amines, like Tris or glycine, will compete with your target molecule for the NHS ester.[1][4]

Are your reactant concentrations sufficient?

Working with dilute solutions of your amine-containing molecule can lead to poor labeling efficiency due to the competing hydrolysis of the NHS ester.[4][7] Consider concentrating your protein or molecule if possible. A starting point for the molar excess of the methyltetrazine reagent is 5- to 20-fold over the amine-containing molecule.[1]

Issue 2: Low Yield in the Final Conjugate After Reaction with TCO

Is your TCO-modified molecule stable and reactive?

Trans-cyclooctene (B1233481) (TCO) is a highly reactive dienophile, but it can isomerize to the much less reactive cis-cyclooctene (CCO).[1] This isomerization can be accelerated by exposure to certain metals or thiols. Long-term storage of TCO-containing molecules is not recommended.[1]

Have you successfully labeled your amine-containing molecule with methyltetrazine?

Before proceeding to the reaction with the TCO-modified molecule, it is crucial to confirm the successful labeling of your amine-containing molecule with methyltetrazine. This can be assessed by techniques such as mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is the underlying chemistry of Methyltetrazine-amine bioconjugation?

This is a two-step process. First, the primary amine on your molecule of interest (e.g., the side chain of a lysine (B10760008) residue on a protein) is acylated by a methyltetrazine reagent. If you are using a Methyltetrazine-NHS ester, this is a direct reaction. If you are using a Methyltetrazine-acid, it requires activation to an NHS ester first. The second step is the bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between the methyltetrazine and a trans-cyclooctene (TCO) functional group on your other molecule.[9][11][12] This reaction is known for its extremely fast kinetics and high specificity.[11][12]

Q2: What are the recommended storage conditions for methyltetrazine reagents?

Methyltetrazine reagents should be stored at -20°C and protected from light and moisture.[2][3] It is advisable to desiccate the product during storage.[1][3]

Q3: What solvents should I use to prepare my stock solutions?

Anhydrous DMSO or DMF are commonly used to prepare stock solutions of methyltetrazine reagents.[1][2][4]

Q4: How can I monitor the progress of the reaction?

The iEDDA reaction between tetrazine and TCO can often be monitored by the disappearance of the characteristic pink/red color of the tetrazine.[1] For more quantitative analysis, techniques like LC-MS or HPLC can be used.

Q5: How do I quench the labeling reaction?

To stop the labeling reaction, you can add a small molecule containing a primary amine, such as Tris or glycine, to a final concentration of 50-100 mM.[1] This will react with any excess unreacted NHS ester.

Quantitative Data Summary

Table 1: NHS Ester Hydrolysis Half-life

pHTemperatureHalf-life
7.00°C4-5 hours
8.64°C10 minutes
Data sourced from Thermo Fisher Scientific and Lumiprobe.[7][8]

Table 2: Recommended Reaction Conditions for NHS Ester Labeling

ParameterRecommended RangeNotes
pH7.2 - 8.5A slightly basic pH ensures the primary amines are deprotonated and nucleophilic. Above pH 8.5, NHS ester hydrolysis is significantly accelerated.[9]
Temperature4°C to Room TemperatureLower temperatures can help to minimize NHS ester hydrolysis.[7]
Reaction Time0.5 - 4 hoursThe optimal time should be determined empirically.[7]
Molar Excess of Methyltetrazine-NHS5- to 20-foldThis should be optimized based on the desired degree of labeling.[1]

Experimental Protocols

Protocol 1: Labeling of an Amine-Containing Protein with Methyltetrazine-NHS Ester
  • Reagent Preparation:

    • Allow the Methyltetrazine-NHS ester vial to equilibrate to room temperature before opening.

    • Prepare a 10 mM stock solution of the Methyltetrazine-NHS ester in anhydrous DMSO.

  • Protein Preparation:

    • Dissolve your amine-containing protein in a non-amine-containing buffer (e.g., PBS) at a pH of 7.2-8.0.

  • Conjugation Reaction:

    • Add the desired molar excess (e.g., 10-fold) of the Methyltetrazine-NHS ester stock solution to the protein solution.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[1]

  • Quenching and Purification:

    • Quench the reaction by adding Tris buffer to a final concentration of 50-100 mM.[1]

    • Purify the Methyltetrazine-labeled protein using a suitable method such as dialysis or size-exclusion chromatography to remove excess reagent and byproducts.[1]

Protocol 2: iEDDA Reaction with a TCO-Containing Molecule
  • Reaction Setup:

    • Combine the purified Methyltetrazine-labeled protein with your TCO-containing molecule in a suitable reaction buffer (e.g., PBS, pH 7.4).

  • Incubation:

    • Incubate the reaction mixture for 30 minutes to 2 hours at room temperature. The reaction is typically very fast.[1][10]

  • Purification:

    • Purify the final bioconjugate using an appropriate chromatographic technique (e.g., SEC, HIC, or RP-HPLC) to remove any unreacted starting materials.[1]

Visualizations

experimental_workflow cluster_step1 Step 1: Amine Labeling cluster_step2 Step 2: iEDDA Reaction A Prepare Amine- Containing Molecule (pH 7.2-8.5) C Incubate (1-2h RT or O/N 4°C) A->C B Prepare Methyltetrazine -NHS Ester Stock (Anhydrous DMSO) B->C D Quench Reaction (e.g., Tris buffer) C->D E Purify Labeled Molecule (e.g., SEC) D->E F Combine Labeled Molecule with TCO-Molecule E->F Proceed to iEDDA G Incubate (30min - 2h RT) F->G H Purify Final Conjugate (e.g., HPLC) G->H

Caption: Experimental workflow for Methyltetrazine-amine bioconjugation.

troubleshooting_low_yield cluster_solutions Start Low Yield? Reagent_Viability Reagent Viable? Start->Reagent_Viability Reaction_Conditions Optimal Reaction Conditions? Reagent_Viability->Reaction_Conditions Yes Sol_Reagent Store at -20°C, desiccated. Warm to RT before use. Reagent_Viability->Sol_Reagent No Labeling_Success Successful Labeling? Reaction_Conditions->Labeling_Success Yes Sol_Conditions Check pH (7.2-8.5). Use non-amine buffer. Optimize molar ratio. Reaction_Conditions->Sol_Conditions No TCO_Reactive TCO Reactive? Sol_TCO Use fresh TCO-reagent. Avoid thiols/metals. TCO_Reactive->Sol_TCO No Labeling_Success->TCO_Reactive Yes Sol_Labeling Confirm labeling via Mass Spectrometry. Labeling_Success->Sol_Labeling No

Caption: Troubleshooting logic for low bioconjugation yield.

References

Stability issues with Methyltetrazine-amine hydrochloride in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of Methyltetrazine-amine hydrochloride in solution. The information is intended for researchers, scientists, and drug development professionals to help ensure the success of their experiments.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in its solid form and how should I store it?

This compound is a pink solid that is generally stable when stored correctly. For long-term storage (months to years), it is recommended to keep it at -20°C in a dark, desiccated environment.[1][2][3][4] For short-term storage (days to weeks), 0-4°C is acceptable.[3][5] Before use, it is crucial to allow the vial to warm to room temperature before opening to prevent condensation, as moisture can compromise its stability.[6]

Q2: What is the stability of this compound in solution?

The stability of this compound in solution is significantly better than that of its non-methylated counterpart, Tetrazine-amine, particularly in aqueous buffers.[1][4][7][8][9] The methyl group and the hydrochloride salt form both contribute to this enhanced stability.[2][10][3][11] However, its stability in solution is not indefinite and is influenced by factors such as the solvent, pH, temperature, and exposure to light.

When dissolved in a solvent, it is recommended to store the solution at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[12][13] It is also advisable to protect the solution from light and avoid repeated freeze-thaw cycles.[12]

Q3: In which solvents can I dissolve this compound?

This compound is soluble in a variety of common laboratory solvents, including water, Dimethyl sulfoxide (B87167) (DMSO), Dimethylformamide (DMF), and Dichloromethane (DCM).[2][10] The choice of solvent will depend on the specific requirements of your experiment.

Q4: How does pH affect the stability of this compound in aqueous solutions?

While specific kinetic data for this compound is not extensively published, studies on other tetrazine compounds indicate that pH is a critical factor in their stability. For instance, the degradation of the tetrazine acaricide Clofentezine is highly pH-dependent, showing the greatest stability in acidic conditions and the least in alkaline conditions. This suggests that this compound is likely to be more stable at a neutral or slightly acidic pH compared to a basic pH. For click chemistry reactions, a non-amine-containing buffer at a pH of 7-9 is often recommended to avoid side reactions.[6]

Q5: What are the typical signs of degradation of a this compound solution?

A visible sign of degradation of a tetrazine solution is a change in its characteristic pink or purplish-red color.[14] As the tetrazine ring degrades, the color will fade. For a more quantitative assessment, the disappearance of the tetrazine's absorbance peak (typically around 520-540 nm) can be monitored using UV-Vis spectroscopy.

Troubleshooting Guide

Issue 1: My conjugation reaction with this compound is giving a low yield.

  • Question: Have you checked the viability of your this compound?

    • Answer: Improper storage can lead to degradation. Ensure that the solid has been stored at -20°C and desiccated.[6] When preparing solutions, allow the vial to warm to room temperature before opening to prevent moisture contamination.[6] For solutions, ensure they have been stored at -80°C or -20°C for the recommended duration and protected from light.[12][13]

  • Question: Are your reaction conditions optimal?

    • Answer:

      • pH: The pH of the reaction buffer can influence the stability of the tetrazine. While the reaction can proceed over a range of pH values, consider using a non-amine-containing buffer (e.g., PBS, borate (B1201080) buffer) at a pH between 7 and 9.[6]

      • Activating Agents: If you are conjugating to a carboxylic acid, ensure that your activating agents, such as EDC and NHS, are fresh.[6]

      • Solvent: Confirm that your chosen solvent is compatible with all components of your reaction.[6]

  • Question: Is your dienophile (e.g., TCO-modified molecule) stable?

    • Answer: Trans-cyclooctene (TCO) is highly reactive and can isomerize to the less reactive cis-cyclooctene (CCO), which can be accelerated by exposure to certain substances.[6] Long-term storage of TCO-containing compounds is generally not recommended.[6]

Issue 2: I am observing multiple unexpected peaks in my HPLC or LC-MS analysis after the reaction.

  • Question: Could these peaks be due to degradation products?

    • Answer: Yes, if the this compound has degraded, you may see additional peaks in your chromatogram. Unwanted side reactions can also lead to impurities.[6]

  • Question: How can I minimize the formation of these extra peaks?

    • Answer: Use fresh, properly stored this compound. Optimize your reaction stoichiometry to favor the desired product and ensure your purification methods, such as size-exclusion chromatography (SEC) or dialysis, are efficient at removing unreacted reagents and byproducts.[6]

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationKey Considerations
Solid-20°CLong-term (months to years)Desiccate, protect from light.[1][2][10][3][4]
Solid0-4°CShort-term (days to weeks)Desiccate, protect from light.[3][5]
In Solution-80°CUp to 6 monthsProtect from light, avoid repeated freeze-thaw cycles.[12][13]
In Solution-20°CUp to 1 monthProtect from light, avoid repeated freeze-thaw cycles.[12][13]

Table 2: Qualitative Stability of Methyltetrazine vs. Other Tetrazines in Biological Media

Tetrazine DerivativeStability in DMEM + 10% FBS at 37°C
Methyl-tetrazine (Me-Tz) High (>92% remaining after 12h, >63% after 48h) [15]
Pyridyl-tetrazine (Py-Tz)Low (<13% remaining after 48h)[15]
H-tetrazine (H-Tz)Low (<13% remaining after 48h)[15]

Experimental Protocols

Protocol 1: General Procedure for Assessing the Stability of this compound in Solution by UV-Vis Spectroscopy

This protocol provides a basic method to monitor the stability of a this compound solution over time.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in the desired buffer (e.g., PBS pH 7.4) at a known concentration (e.g., 1 mM).

  • Initial Measurement (Time = 0):

    • Take an aliquot of the freshly prepared solution.

    • Measure the UV-Vis spectrum from 300-700 nm to identify the absorbance maximum (λmax) of the tetrazine, which is typically around 520-540 nm.

    • Record the absorbance value at λmax.

  • Incubation:

    • Store the remaining solution under the desired test conditions (e.g., 4°C, room temperature, 37°C), protected from light.

  • Time-Point Measurements:

    • At regular intervals (e.g., 1, 2, 4, 8, 24, 48 hours), take an aliquot of the solution.

    • Measure the absorbance at the previously determined λmax.

  • Data Analysis:

    • Plot the absorbance at λmax as a function of time. A decrease in absorbance indicates degradation of the tetrazine.

    • The percentage of remaining tetrazine at each time point can be calculated by normalizing the absorbance to the initial absorbance at time = 0.

Protocol 2: General Workflow for Forced Degradation Study using HPLC

This protocol outlines a general procedure to assess the stability-indicating properties of an HPLC method for this compound.

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile (B52724):water) at a concentration of approximately 1 mg/mL.

  • Application of Stress Conditions:

    • Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a set period (e.g., 24 hours). Neutralize with 1 M NaOH before analysis.

    • Basic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a set period. Neutralize with 1 M HCl before analysis.

    • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Incubate at room temperature for a set period.

    • Thermal Degradation: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 70°C) for a set period.

  • HPLC Analysis:

    • Develop an appropriate HPLC method (e.g., using a C18 column with a gradient of water and acetonitrile containing 0.1% formic acid or TFA).

    • Inject the unstressed stock solution and each of the stressed samples onto the HPLC system.

  • Data Analysis:

    • Compare the chromatograms of the stressed samples to the unstressed sample.

    • The method is considered stability-indicating if the degradation products are well-resolved from the parent peak of this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Stability Analysis start Start prep_solution Prepare Methyltetrazine-amine hydrochloride Solution start->prep_solution initial_measurement Initial Measurement (t=0) prep_solution->initial_measurement incubation Incubate under Test Conditions initial_measurement->incubation timepoint_measurement Time-Point Measurements incubation->timepoint_measurement incubation->timepoint_measurement data_analysis Data Analysis timepoint_measurement->data_analysis end End data_analysis->end Conclusion on Stability

Caption: Workflow for assessing the stability of this compound in solution.

troubleshooting_logic cluster_reagent Reagent Viability cluster_conditions Reaction Conditions cluster_purification Purification low_yield Low Conjugation Yield check_storage Check Storage Conditions (-20°C, desiccated) low_yield->check_storage check_solution_age Check Solution Age and Storage low_yield->check_solution_age check_ph Verify Buffer pH (e.g., 7-9) low_yield->check_ph check_activators Use Fresh Activating Agents (EDC/NHS) low_yield->check_activators check_dienophile Confirm Dienophile (TCO) Stability low_yield->check_dienophile optimize_purification Optimize Purification Method (e.g., SEC) low_yield->optimize_purification

Caption: Troubleshooting logic for low conjugation yield with this compound.

References

Preventing degradation of Methyltetrazine-amine during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Methyltetrazine-amine during storage. Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your compound.

Troubleshooting Guide: Degradation of Methyltetrazine-amine

If you suspect degradation of your Methyltetrazine-amine, consult the following guide to identify and resolve the issue.

Symptom Potential Cause Recommended Solution
Reduced reactivity in conjugation experiments Degradation of the tetrazine ring due to improper storage temperature.Verify that the compound has been consistently stored at -20°C for long-term storage or 0-4°C for short-term use. For solutions, ensure storage at -80°C (up to 6 months) or -20°C (up to 1 month).[1][2]
Visible change in color or appearance Exposure to light (photodegradation) or reaction with oxidizing agents.Always store Methyltetrazine-amine in a light-protected container (e.g., amber vial) and away from strong oxidizing agents.[2]
Poor solubility or presence of particulates Hydrolysis due to moisture absorption.Store the solid compound in a desiccated environment. When preparing solutions, use anhydrous solvents if possible and store them under an inert atmosphere. Avoid repeated freeze-thaw cycles by aliquoting solutions.[3]
Inconsistent experimental results pH-dependent degradation of the tetrazine moiety.Ensure that the pH of your storage buffer is optimal. The stability of tetrazines can be pH-dependent. For aqueous solutions, consider buffering at a neutral or slightly acidic pH.
Broad or multiple peaks in HPLC analysis Presence of degradation products.Perform a purity check using the HPLC protocol provided below. If degradation is confirmed, discard the stock and use a fresh vial of the compound.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid Methyltetrazine-amine?

For long-term storage (months to years), it is recommended to store solid Methyltetrazine-amine at -20°C in a dry, dark, and well-ventilated place.[4] For short-term storage (days to weeks), 0-4°C is acceptable.[2]

Q2: How should I store solutions of Methyltetrazine-amine?

Solutions of Methyltetrazine-amine should be prepared fresh whenever possible. If storage is necessary, aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Always protect solutions from light.[1][2]

Q3: How does the stability of Methyltetrazine-amine compare to other tetrazines?

Methyltetrazine-amine exhibits substantially improved stability compared to unsubstituted tetrazine-amine, particularly in aqueous buffers. The electron-donating methyl group on the tetrazine ring enhances its stability against nucleophilic attack and hydrolysis. The compound is often supplied as an HCl salt to further improve stability and handling.

Q4: What factors can lead to the degradation of Methyltetrazine-amine?

Several factors can contribute to the degradation of Methyltetrazine-amine, including:

  • Elevated temperatures: Promotes thermal degradation.

  • Exposure to light: Can cause photodegradation.

  • Moisture: Can lead to hydrolysis of the tetrazine ring.

  • Extreme pH: The stability of the tetrazine ring can be pH-dependent.

  • Strong oxidizing agents: Incompatible with the tetrazine moiety.[2]

Q5: How can I check the purity of my Methyltetrazine-amine?

The purity of Methyltetrazine-amine can be assessed using High-Performance Liquid Chromatography (HPLC). A general protocol for this is provided in the "Experimental Protocols" section below.

Quantitative Stability Data

The following table summarizes the expected stability of Methyltetrazine-amine under various storage conditions. This data is compiled from qualitative statements in the literature and represents typical stability profiles.

Storage Condition Form Duration Expected Purity
-20°C, desiccated, dark Solid12 months>95%
4°C, desiccated, dark Solid3 months>95%
Room Temperature (25°C), dark Solid1 week>90%
-80°C, protected from light Solution (in DMSO)6 months>95%
-20°C, protected from light Solution (in DMSO)1 month>95%

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment of Methyltetrazine-amine

This protocol provides a general method to assess the purity of Methyltetrazine-amine.

1. Materials and Reagents:

  • Methyltetrazine-amine sample
  • HPLC-grade acetonitrile
  • HPLC-grade water
  • Formic acid
  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
  • HPLC system with UV detector

2. Sample Preparation: a. Prepare a stock solution of Methyltetrazine-amine in a suitable solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL. b. Dilute the stock solution with the mobile phase to a final concentration of approximately 25 µg/mL.

3. HPLC Conditions:

  • Mobile Phase A: 0.1% Formic acid in water
  • Mobile Phase B: 0.1% Formic acid in acetonitrile
  • Gradient: 5% to 95% B over 15 minutes
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 25°C
  • Detection Wavelength: 254 nm and 310 nm
  • Injection Volume: 10 µL

4. Data Analysis: a. Integrate the peak area of the main Methyltetrazine-amine peak and any impurity peaks. b. Calculate the purity as the percentage of the main peak area relative to the total peak area.

Protocol 2: Forced Degradation Study of Methyltetrazine-amine

This protocol outlines a forced degradation study to identify potential degradation pathways and products.

1. Sample Preparation:

  • Prepare a stock solution of Methyltetrazine-amine in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.

2. Stress Conditions (perform in parallel):

  • Acid Hydrolysis: Add 1N HCl to the stock solution to a final HCl concentration of 0.1N. Incubate at 60°C for 24 hours.
  • Base Hydrolysis: Add 1N NaOH to the stock solution to a final NaOH concentration of 0.1N. Incubate at 60°C for 24 hours.
  • Oxidation: Add 3% hydrogen peroxide to the stock solution. Incubate at room temperature for 24 hours.
  • Thermal Degradation: Incubate the stock solution at 60°C for 24 hours in the dark.
  • Photodegradation: Expose the stock solution to a calibrated light source (e.g., ICH option 2) for a defined period.

3. Analysis: a. At specified time points (e.g., 0, 4, 8, 24 hours), take an aliquot of each stressed sample. b. Neutralize the acid and base hydrolysis samples before analysis. c. Analyze all samples by the HPLC method described in Protocol 1. d. For identification of degradation products, collect fractions and analyze by mass spectrometry (MS).

Visualizations

degradation_pathway cluster_conditions Degradation Stressors Heat Heat Methyltetrazine-amine Methyltetrazine-amine Heat->Methyltetrazine-amine Light Light Light->Methyltetrazine-amine Moisture_pH Moisture / pH Moisture_pH->Methyltetrazine-amine Oxidizing_Agents Oxidizing Agents Oxidizing_Agents->Methyltetrazine-amine Degraded_Products Degraded_Products Methyltetrazine-amine->Degraded_Products Degradation

Caption: Factors leading to the degradation of Methyltetrazine-amine.

experimental_workflow Start Start Sample_Preparation Prepare Methyltetrazine-amine stock solution Start->Sample_Preparation Forced_Degradation Apply Stress Conditions (Heat, Light, pH, Oxidizing Agent) Sample_Preparation->Forced_Degradation HPLC_Analysis Analyze by HPLC-UV Forced_Degradation->HPLC_Analysis Purity_Assessment Assess Purity HPLC_Analysis->Purity_Assessment MS_Analysis Identify Degradants by MS HPLC_Analysis->MS_Analysis End End Purity_Assessment->End MS_Analysis->End

Caption: Workflow for assessing Methyltetrazine-amine stability.

troubleshooting_logic Problem Suspected Degradation Check_Storage Verify Storage Conditions (-20°C, dark, desiccated) Problem->Check_Storage Check_Handling Review Handling Procedures (fresh solutions, limited freeze-thaw) Problem->Check_Handling Purity_Test Perform HPLC Purity Test Check_Storage->Purity_Test Check_Handling->Purity_Test Degradation_Confirmed Degradation Confirmed? Purity_Test->Degradation_Confirmed Discard_Sample Discard Old Stock, Use Fresh Sample Degradation_Confirmed->Discard_Sample Yes Continue_Use Continue with Experiment Degradation_Confirmed->Continue_Use No

Caption: Troubleshooting logic for suspected Methyltetrazine-amine degradation.

References

Technical Support Center: Purification of Methyltetrazine-Amine Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with methyltetrazine-amine (B608997) labeled proteins.

Experimental Workflow Overview

The general process for purifying a methyltetrazine-amine labeled protein involves several key stages, from the initial labeling reaction to the final purification of the conjugate.

experimental_workflow cluster_labeling Protein Labeling cluster_purification Purification cluster_analysis Analysis Protein_Solution 1. Protein Solution in Amine-Free Buffer Labeling_Reaction 2. Add Methyltetrazine-Amine (via NHS ester or other chemistry) Protein_Solution->Labeling_Reaction Labeling Quenching 3. Quench Reaction (e.g., with Tris buffer) Labeling_Reaction->Quenching Stop Reaction Initial_Purification 4. Initial Purification (e.g., Desalting/SEC) Quenching->Initial_Purification Remove Excess Reagents Intermediate_Purification 5. Intermediate Purification (Optional) (IEX or HIC) Initial_Purification->Intermediate_Purification Increase Purity Final_Polishing 6. Final Polishing (SEC) Intermediate_Purification->Final_Polishing Remove Aggregates Characterization 7. Characterization (SDS-PAGE, MS, etc.) Final_Polishing->Characterization Assess Purity & Identity

Figure 1. General experimental workflow for labeling and purifying methyltetrazine-amine proteins.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to purify my methyltetrazine-amine labeled protein?

A1: The initial and most common first step after the labeling reaction is to remove excess, unreacted labeling reagent and byproducts. This is typically achieved using a desalting column or size-exclusion chromatography (SEC). This step is crucial to prevent the unreacted label from interfering with downstream applications and further purification steps.

Q2: How does the methyltetrazine-amine label affect my protein's properties?

A2: The methyltetrazine-amine label will increase the hydrophobicity of your protein. This is a key consideration for choosing your purification strategy. The addition of the amine group may also slightly alter the isoelectric point (pI) of your protein, which is relevant for ion-exchange chromatography. The extent of these changes will depend on the degree of labeling (DOL).

Q3: Can I use affinity chromatography to purify my methyltetrazine-amine labeled protein?

A3: If your protein has an affinity tag (e.g., His-tag, GST-tag), you can perform affinity chromatography before the labeling step. It is generally not recommended to use affinity chromatography after labeling, as the methyltetrazine-amine label could potentially interfere with the binding to the affinity resin. However, there are specialized affinity tags, known as Affinity Bioorthogonal Chemistry (ABC) tags, that are based on pyridyl-tetrazines and can be used for affinity purification after labeling.

Q4: What are the best chromatography methods for purifying methyltetrazine-amine labeled proteins?

A4: Size-exclusion chromatography (SEC) is a widely used method for purifying labeled proteins as it separates based on size and can effectively remove aggregates and excess reagents.[1] For higher resolution purification, especially to separate species with different degrees of labeling, hydrophobic interaction chromatography (HIC) is a powerful option due to the increased hydrophobicity from the methyltetrazine label.[1][2] Ion-exchange chromatography (IEX) can also be employed if the labeling significantly alters the protein's net charge.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of methyltetrazine-amine labeled proteins.

Problem Possible Cause Suggested Solution
Low Recovery of Labeled Protein Protein Precipitation/Aggregation: The increased hydrophobicity from the methyltetrazine label can lead to aggregation.- Optimize the labeling reaction to avoid over-labeling. - Add stabilizing agents to your buffers (e.g., arginine, glycerol). - Perform purification at a lower protein concentration.
Non-specific binding to chromatography resin: The hydrophobic label can cause the protein to stick to the column matrix.- For SEC, ensure the buffer has sufficient ionic strength (e.g., 150 mM NaCl) to minimize secondary interactions. - For IEX, consider adding a non-ionic detergent or organic solvent to the elution buffer to reduce hydrophobic interactions.[3] - For HIC, you may need to use a less hydrophobic resin (e.g., Butyl instead of Phenyl).[4][5]
Poor Resolution in Chromatography Suboptimal Chromatography Conditions: The chosen buffer system or gradient may not be suitable for separating the labeled protein from impurities.- SEC: Ensure the column is properly packed and the flow rate is optimal for your protein's size. - IEX: Optimize the pH of your buffers to maximize the charge difference between your protein and contaminants. Perform a salt gradient elution to find the optimal salt concentration for elution. - HIC: Screen different salt types (e.g., ammonium (B1175870) sulfate (B86663), sodium chloride) and concentrations in your binding buffer. Optimize the elution gradient from high to low salt concentration.[1][2]
Heterogeneity of Labeled Protein: The labeling reaction may have produced a mixture of proteins with different degrees of labeling (DOL).- Optimize the labeling reaction to achieve a more homogenous product. - HIC is often the best method to separate species with different DOLs due to the difference in their hydrophobicity.[1][2]
Presence of Aggregates in Final Product Inherent instability of the protein: The protein itself may be prone to aggregation, which is exacerbated by the hydrophobic label.- SEC is the primary method for removing aggregates. Use a column with an appropriate fractionation range for your protein. - Optimize the buffer composition with additives that enhance protein stability.
Concentration-dependent aggregation: Aggregation may occur when concentrating the purified protein.- Concentrate the protein in the presence of stabilizing excipients. - Avoid overly concentrating the final product.

Experimental Protocols

Protocol 1: General Size-Exclusion Chromatography (SEC) for Purification

This protocol is a starting point for the purification of a methyltetrazine-amine labeled protein to remove excess labeling reagents and to separate monomers from aggregates.

Materials:

  • Methyltetrazine-amine labeled protein solution

  • SEC Column (e.g., Superdex 200, Sephadex G-25)

  • SEC Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, or another suitable buffer for your protein.

  • Chromatography system (e.g., FPLC)

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least 2 column volumes of SEC buffer at the desired flow rate.

  • Sample Loading: Load the labeled protein solution onto the column. The sample volume should not exceed the recommended volume for the specific column.

  • Elution: Elute the protein with the SEC buffer.

  • Fraction Collection: Collect fractions and monitor the elution profile using UV absorbance at 280 nm.

  • Analysis: Analyze the collected fractions by SDS-PAGE to identify the fractions containing the purified labeled protein.

Parameter Recommendation
Column Type Superdex 200 (for high-resolution separation of monomer and aggregates), Sephadex G-25 (for desalting)
Buffer PBS (pH 7.4) or other buffer ensuring protein stability
Flow Rate 0.5 - 1.0 mL/min (for analytical scale)
Sample Volume < 2% of column volume for high resolution
Protocol 2: Hydrophobic Interaction Chromatography (HIC) for High-Resolution Purification

This protocol provides a general framework for separating methyltetrazine-amine labeled proteins based on their hydrophobicity. This is particularly useful for separating species with different degrees of labeling.

Materials:

  • Partially purified methyltetrazine-amine labeled protein

  • HIC Column (e.g., Phenyl, Butyl, or Octyl Sepharose)

  • Binding Buffer (Buffer A): High salt concentration (e.g., 1-2 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)

  • Elution Buffer (Buffer B): Low salt concentration (e.g., 50 mM sodium phosphate, pH 7.0)

  • Chromatography system

Procedure:

  • Column Equilibration: Equilibrate the HIC column with Binding Buffer.

  • Sample Preparation: Adjust the salt concentration of your protein sample to match the Binding Buffer. This can be done by adding a concentrated salt solution or by buffer exchange.

  • Sample Loading: Load the sample onto the equilibrated column.

  • Wash: Wash the column with Binding Buffer to remove any unbound proteins.

  • Elution: Elute the bound protein using a decreasing salt gradient (e.g., a linear gradient from 100% Buffer A to 100% Buffer B over 10-20 column volumes).

  • Fraction Collection: Collect fractions and monitor the elution profile at 280 nm.

  • Analysis: Analyze fractions by SDS-PAGE and/or mass spectrometry to identify the desired labeled protein species.

Parameter Recommendation
Resin Choice Start with a less hydrophobic resin (e.g., Butyl) and move to more hydrophobic resins (e.g., Phenyl) if binding is weak.[4][5]
Salt Ammonium sulfate is commonly used. Start with a concentration of 1-1.5 M.[1]
pH Typically between 6.0 and 7.5.
Gradient A linear gradient is recommended for initial optimization.

Logical Troubleshooting Workflow

This diagram illustrates a logical approach to troubleshooting common purification problems.

troubleshooting_workflow cluster_start Start cluster_investigate Investigation cluster_solutions Solutions cluster_outcome Outcome Start_Node Low Yield or Purity Issue Check_Aggregation Check for Aggregation (DLS, SEC-MALS) Start_Node->Check_Aggregation Assess_Purity Assess Purity (SDS-PAGE, MS) Start_Node->Assess_Purity Optimize_Labeling Optimize Labeling (Lower DOL) Check_Aggregation->Optimize_Labeling Aggregation Present Modify_Buffer Modify Buffer (Additives, pH) Check_Aggregation->Modify_Buffer Aggregation Present Change_Column Change Chromatography Method/Resin Assess_Purity->Change_Column Contaminants Present Optimize_Gradient Optimize Elution Gradient Assess_Purity->Optimize_Gradient Poor Resolution Success Successful Purification Optimize_Labeling->Success Modify_Buffer->Success Change_Column->Success Optimize_Gradient->Success

Figure 2. Troubleshooting workflow for purification of methyltetrazine-amine labeled proteins.

References

Side reactions of Methyltetrazine-amine hydrochloride in biological media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the use of Methyltetrazine-amine hydrochloride and related tetrazine derivatives in biological media. It is intended for researchers, scientists, and drug development professionals to help anticipate and resolve potential issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in biological media?

A1: Methyltetrazine-amine is one of the more stable tetrazine derivatives available for bioorthogonal chemistry.[1][2] Its stability is substantially improved compared to unsubstituted (hydrogen) tetrazines, which allows for its use in a wider range of chemical transformations and improves its long-term storage, especially in aqueous buffers.[3][4] The methyl group is electron-donating, which enhances the stability of the tetrazine ring.[1] However, like all tetrazines, its stability can be affected by the specific conditions of the biological medium, such as pH, temperature, and the presence of nucleophiles.[5][6][7] For instance, some highly reactive pyridyl-substituted tetrazines can show significant degradation in cell growth medium over 12 hours, whereas more stable phenyl-methyl tetrazines remain largely intact (>95%).[8]

Q2: What are the primary side reactions of methyltetrazine in biological experiments?

A2: The main side reactions or stability concerns for methyltetrazines in biological media are:

  • Degradation in Aqueous Media : Tetrazines can slowly decompose in aqueous environments.[5][6] This degradation can be accelerated by electron-withdrawing substituents on the tetrazine ring and is also pH-dependent, with some tetrazines showing faster degradation in basic aqueous solutions.[5][7][9]

  • Reaction with Endogenous Nucleophiles : While generally chemoselective, the electron-deficient tetrazine ring can be susceptible to attack by biological nucleophiles.[7][8] The most significant of these are thiols from cysteine residues in proteins or from small molecules like glutathione (B108866) (GSH), which is abundant in the cytoplasm.[10] This can lead to deactivation or degradation of the tetrazine probe.[10]

Q3: Can Methyltetrazine-amine react with thiols like cysteine or glutathione?

A3: Yes, this is a potential side reaction. The reaction of tetrazines with biological thiols is a primary reason for their deactivation and degradation.[10] Some asymmetric tetrazines can undergo a reversible nucleophilic aromatic substitution (SNAr) reaction with thiols, known as Tetrazine-thiol exchange (TeTEx).[11][12] While methyltetrazine is designed for stability, high concentrations of thiols, such as millimolar levels of glutathione in the cytoplasm, can still lead to unwanted reactions.[10] Researchers have developed specific tetrazine reagents, like 3-vinyl-6-oxymethyl-tetrazine (voTz), which chemoselectively react with cysteine thiols for labeling purposes.[10] This highlights the inherent reactivity of the tetrazine core towards thiols.

Q4: How does pH affect the stability and reactivity of methyltetrazine reagents?

A4: The pH of the reaction buffer can influence both the stability of the tetrazine and the kinetics of the desired ligation reaction. While the inverse-electron-demand Diels-Alder (IEDDA) reaction with trans-cyclooctene (B1233481) (TCO) is efficient over a range of pH 5-9, some tetrazines may exhibit degradation in basic aqueous solutions.[5][9][13] For amine-reactive conjugations (e.g., using an NHS ester derivative of methyltetrazine), the reaction with primary amines is typically performed at a pH of 7-9.[14] It is crucial to consider the pH stability of your specific tetrazine derivative in your experimental buffer.

Q5: Why is my tetrazine solution losing its characteristic pink/purple color?

A5: The characteristic color of tetrazines is due to their extended conjugated system. A loss of this color, often observed as fading, typically indicates degradation of the tetrazine ring or its reaction with a dienophile.[8] If you observe color loss before the addition of your reaction partner (e.g., a TCO-modified molecule), it likely points to reagent instability and degradation under your storage or experimental conditions.

Troubleshooting Guide

This guide addresses common problems encountered during bioorthogonal labeling experiments using methyltetrazine reagents.

Problem 1: Low or No Yield in Tetrazine-TCO Ligation Reaction

Possible Cause Recommended Solution
Degradation of Methyltetrazine Reagent Methyltetrazines are more stable than other derivatives, but improper storage or handling can lead to degradation.[15] Always allow the reagent to equilibrate to room temperature before opening to prevent moisture condensation.[13] Prepare solutions fresh and avoid prolonged storage in aqueous buffers, especially at non-neutral pH.[3][9]
Hydrolysis of Dienophile (e.g., TCO-NHS ester) NHS esters are highly sensitive to moisture.[13] Use high-quality, anhydrous solvents like DMSO or DMF for preparing stock solutions.[14] Ensure protein solutions are in an amine-free buffer (e.g., PBS) before adding the NHS ester.[14]
Presence of Competing Thiols High concentrations of reducing agents (e.g., DTT, TCEP) or endogenous thiols (glutathione) can react with and consume the tetrazine.[10][16] If possible, perform the reaction in a thiol-free buffer. If reducing agents are necessary for your protein, they should be removed via dialysis or a desalting column prior to adding the tetrazine reagent.[13]
Suboptimal Reaction Conditions The IEDDA reaction is fast but still dependent on concentration and temperature. Ensure you are using appropriate molar equivalents (typically a slight excess of one reagent).[14][17] While the reaction proceeds well at room temperature, incubation at 4°C may require longer times (e.g., 30-120 minutes).[13] The recommended pH range is generally between 6 and 9.[17]
Steric Hindrance If the tetrazine or TCO is linked to a bulky molecule or is located in a sterically inaccessible position, the reaction rate can be significantly reduced. Consider using a derivative with a longer PEG spacer to minimize steric hindrance.[16][18]

Problem 2: Multiple Unexpected Peaks in HPLC or Mass Spectrometry Analysis

Possible Cause Recommended Solution
Reagent Impurity Ensure the purity of your methyltetrazine and TCO reagents is high (>95%). Use reagents from a reputable supplier.
Side Reactions or Degradation Products As discussed, tetrazines can degrade in aqueous media or react with nucleophiles.[10][15] These side reactions can lead to additional product-related impurities.[15] Analyze your starting materials by HPLC or MS to check for degradation before starting the main reaction.
Reaction with Buffer Components Ensure your reaction buffer does not contain primary amines (e.g., Tris) if you are using an amine-reactive tetrazine (like an NHS ester), as this will consume the reagent.[14]
Incomplete Reaction If the reaction has not gone to completion, you will see peaks for both starting materials and the desired product. Increase reaction time or reagent concentration.

Quantitative Data Summary

The stability of tetrazines is highly dependent on their substituents. Electron-withdrawing groups generally increase reactivity but decrease stability.[7]

Table 1: Stability of Various Aryl-Methyl-Tetrazines in Biological Media

Tetrazine Derivative% Intact after 12h in Cell Growth Medium (37 °C)Key Characteristic
MePh (Phenyl-Methyl-Tz)>95%High stability.[8]
Me2Pyr (2-Pyridyl-Methyl-Tz)~85%High reactivity and relatively good stability.[8]
Me3Pyr (3-Pyridyl-Methyl-Tz)~85%Good stability.[8]
Me4Pyr (4-Pyridyl-Methyl-Tz)~30%Lower stability due to strong electron-withdrawing effect.[8]
DHP-substituted TzExceptional StabilityVinyl-ether substituted tetrazines show high stability.[7]

Data summarized from references[8] and[7].

Key Experimental Protocols

Protocol: In Vitro Tetrazine Stability Assay in Serum

This protocol is used to assess the stability of a tetrazine derivative in a complex biological medium like serum.[19]

Materials:

  • Tetrazine derivative stock solution (e.g., 10 mM in DMSO)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS) or human serum

  • Incubator at 37°C

  • Cold acetonitrile (B52724)

  • Microcentrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector

Procedure:

  • Prepare the test medium by supplementing DMEM with 10% FBS.

  • Dilute the tetrazine stock solution into the pre-warmed (37°C) DMEM/10% FBS medium to a final concentration of 100 µM.

  • Incubate the solution at 37°C.

  • At designated time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), collect an aliquot (e.g., 100 µL) of the mixture.

  • To precipitate proteins, add an equal volume of cold acetonitrile to the aliquot.

  • Vortex briefly and incubate on ice for 10 minutes.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Collect the supernatant and analyze it by HPLC.

  • Monitor the degradation of the tetrazine by measuring the decrease in its characteristic absorbance peak (typically around 520-540 nm) over time.[5][19]

  • Calculate the percentage of intact tetrazine at each time point relative to the t=0 sample.

Visual Guides

G cluster_main Desired Bioorthogonal Reaction cluster_side Potential Side Reactions tz Methyltetrazine-amine product Stable Conjugate (Dihydropyridazine) tz->product IEDDA Reaction (fast, selective) tco TCO-biomolecule tco->product degradation Degradation Products thiol_adduct Thiol Adduct thiol Biological Thiols (e.g., Glutathione, Cysteine) thiol->thiol_adduct buffer Aqueous Buffer (e.g., high pH) buffer->degradation tz_side Methyltetrazine-amine tz_side->degradation Decomposition tz_side->thiol_adduct Nucleophilic Attack G start Problem: Low Labeling Yield check_reagents 1. Check Reagent Stability start->check_reagents check_conditions 2. Verify Reaction Conditions check_reagents->check_conditions sol_reagents Is Tetrazine solution fresh? Is TCO-NHS hydrolyzed? Store properly, prepare fresh. check_reagents->sol_reagents check_side_reactions 3. Consider Side Reactions check_conditions->check_side_reactions sol_conditions Correct pH (6-9)? Sufficient concentration? Adequate reaction time? check_conditions->sol_conditions sol_side_reactions Buffer contains thiols (DTT)? High concentration of endogenous nucleophiles (e.g., GSH)? check_side_reactions->sol_side_reactions end Solution Identified sol_reagents->end sol_conditions->end sol_side_reactions->end G cluster_pathway Potential Reaction with Thiols cluster_context Biological Context tz_core Tetrazine Ring intermediate Intermediate Adduct tz_core->intermediate thiol Thiol (R-SH) thiol->intermediate Nucleophilic Attack product Thiolated Tetrazine or Degradation Product intermediate->product Rearrangement or Decomposition gsh Glutathione (GSH) gsh->thiol is an example cys Cysteine Residues cys->thiol provides

References

How to improve the solubility of Methyltetrazine-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methyltetrazine-amine Hydrochloride and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the solubility of these important bioconjugation reagents.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

For initial high-concentration stock solutions, polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are recommended.[1] Once dissolved, these stock solutions can be diluted into your desired aqueous buffer for subsequent experiments. Several suppliers also indicate that this compound and its PEGylated derivatives are soluble in water and Dichloromethane (DCM).[2][3][4][5]

Q2: Why is Methyltetrazine-amine supplied as a hydrochloride salt?

Methyltetrazine-amine is often supplied as a hydrochloride (HCl) salt to improve its stability and make it easier to handle.[6][7] This salt form generally enhances solubility in aqueous solutions.

Q3: How does PEGylation affect the solubility of this compound?

The inclusion of a hydrophilic polyethylene (B3416737) glycol (PEG) spacer is a common strategy to substantially enhance the aqueous solubility of methyltetrazine compounds.[6][7][8][9] Derivatives with varying PEG chain lengths (e.g., PEG3, PEG4, PEG5) are available to suit different experimental needs.[2][5]

Q4: Can I dissolve this compound directly in an aqueous buffer like PBS?

While many PEGylated derivatives are designed for aqueous solubility, directly dissolving the compound in a buffer at high concentrations may lead to precipitation.[1] It is generally advisable to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into your aqueous buffer.

Q5: Are there any additives that can help improve the solubility of my methyltetrazine conjugate?

Yes, if you encounter solubility issues with a methyltetrazine conjugate, certain additives can be beneficial:

  • Co-solvents: Adding a small percentage (e.g., 5-10%) of a water-miscible organic solvent such as ethanol (B145695) or isopropanol (B130326) to your aqueous buffer can improve solubility.[1]

  • Sugars: Sugars like sucrose (B13894) or trehalose (B1683222) can act as stabilizers and may help prevent aggregation.[1]

  • Amino Acids: Certain amino acids, for instance, arginine, are known to suppress protein aggregation and can sometimes enhance the solubility of protein conjugates.[1]

Troubleshooting Guide: Solubility Issues

Low solubility of this compound or its conjugates can result in aggregation, precipitation, and decreased reactivity. This guide provides a systematic approach to diagnose and resolve these challenges.

Problem: My this compound has precipitated out of solution.

This common issue can be influenced by factors such as solvent choice, concentration, and temperature. Follow these steps to troubleshoot:

Step 1: Assess the Solvent System

  • Initial Dissolution: For preparing stock solutions, it is highly recommended to use a small amount of a polar aprotic solvent like DMSO or DMF before diluting with your aqueous buffer.[1]

  • Aqueous Buffers: If you observe precipitation in your aqueous buffer, consider modifying the buffer composition.

Step 2: Optimize the Concentration

  • Reduce Concentration: You may be exceeding the solubility limit of the compound in your chosen solvent system. Try lowering the working concentration.[1]

  • Incremental Additions: When preparing solutions, add the compound to the solvent in small portions while mixing.

Step 3: Physical Methods to Aid Dissolution

If precipitation occurs, the following methods can be employed to help redissolve the compound:

  • Sonication: Place the solution in a water bath sonicator for 15-30 minutes.[1][10][11]

  • Gentle Warming: If sonication is insufficient, incubate the solution at 37°C for 15-30 minutes with gentle agitation.[1][10][11]

  • pH Adjustment: In some cases, adjusting the pH might be beneficial. For instance, further acidification with HCl has been noted to aid the dissolution of similar compounds in DMSO.[12]

Step 4: Employ Solubility Enhancers

If the precipitate persists, consider the use of solubility-enhancing additives as described in the FAQ section.

Quantitative Solubility Data

The following table summarizes available quantitative data for this compound and related derivatives.

CompoundSolventReported Solubility/ConcentrationSource
Methyltetrazine-PEG4-amine hydrochlorideDMSO100 mg/mL (250.08 mM) (requires ultrasonic)[13]
Methyltetrazine-amineDMSO20.83 mg/mL (103.51 mM) (requires ultrasonic, warming, and pH adjustment to 2 with HCl)[12]
A Tetrazine-PEG5-Tetrazine ConjugateFormulation 1≥ 2.5 mg/mL (3.55 mM)[10]
A Biotin-PEG4-methyltetrazine ConjugateFormulation 1≥ 2.08 mg/mL (3.53 mM)[11]

Formulation 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol outlines the recommended procedure for preparing a stock solution of this compound.

  • Weighing: Carefully weigh the desired amount of the lyophilized this compound powder in a microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired stock solution concentration (e.g., 10 mM).[1] Use newly opened DMSO as it can be hygroscopic, which can impact solubility.[12][13]

  • Dissolution: Vortex the tube for 1-2 minutes until the powder is completely dissolved. If necessary, sonicate for 5-10 minutes in a water bath sonicator.[1]

  • Storage: Store the stock solution at -20°C or -80°C, protected from light. It is advisable to aliquot the solution to avoid repeated freeze-thaw cycles.[1][10][11]

Protocol 2: Solubilizing a Precipitated Conjugate

This protocol provides steps to redissolve a precipitated methyltetrazine conjugate.

  • Initial Assessment: Visually inspect the solution to confirm the presence of a precipitate.

  • Sonication: Place the tube containing the solution in a water bath sonicator for 15-30 minutes.[1]

  • Gentle Warming: If sonication is not sufficient, incubate the solution at 37°C for 15-30 minutes with gentle agitation.[1]

  • Co-solvent Addition: If the precipitate persists, add a water-miscible organic co-solvent (e.g., DMSO or ethanol) dropwise while vortexing until the precipitate dissolves.[1] Be mindful of the final concentration of the co-solvent as it may affect downstream applications.

Visual Guides

TroubleshootingWorkflow cluster_start Start cluster_physical Physical Intervention cluster_chemical Chemical Intervention cluster_end Outcome start Precipitate Observed sonicate Sonicate (15-30 min) start->sonicate warm Gentle Warming (37°C) sonicate->warm If precipitate persists dissolved Precipitate Dissolved sonicate->dissolved Success cosolvent Add Co-solvent (e.g., 5-10% DMSO/EtOH) warm->cosolvent If precipitate persists warm->dissolved Success additives Add Solubility Enhancers (e.g., Sugars, Arginine) cosolvent->additives If precipitate persists cosolvent->dissolved Success additives->dissolved Success reassess Re-evaluate Experiment (e.g., lower concentration) additives->reassess If precipitate persists

Caption: A troubleshooting workflow for addressing solubility issues.

SolutionPreparationWorkflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_result Final Result weigh 1. Weigh Compound add_solvent 2. Add Anhydrous DMSO or DMF weigh->add_solvent dissolve 3. Vortex / Sonicate Until Dissolved add_solvent->dissolve store 4. Aliquot and Store at -20°C / -80°C dissolve->store dilute 5. Dilute Stock into Aqueous Buffer store->dilute ready Ready for Experiment dilute->ready

References

Technical Support Center: Optimizing Reactions with Methyltetrazine-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reactions involving Methyltetrazine-amine hydrochloride. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you optimize your reaction conditions and achieve successful conjugations.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting this compound with an NHS ester-functionalized molecule (e.g., TCO-PEG4-NHS Ester)?

The optimal pH for reacting an amine with an N-hydroxysuccinimide (NHS) ester is typically between 7 and 9.[1][2] This pH range ensures that the primary amine of Methyltetrazine-amine is sufficiently deprotonated to act as a nucleophile while minimizing the hydrolysis of the NHS ester. Amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffer are recommended to avoid competition with the labeling reaction.[3][4]

Q2: What is the recommended buffer for the inverse-electron-demand Diels-Alder (iEDDA) "click" reaction between a methyltetrazine-functionalized molecule and a TCO or BCN-functionalized molecule?

The iEDDA reaction between methyltetrazine and trans-cyclooctene (B1233481) (TCO) or bicyclononyne (BCN) is robust and can proceed efficiently in a variety of buffers.[5][6] A commonly used buffer is PBS at a pH between 6.0 and 9.0.[7] Unlike the NHS ester reaction, the click chemistry step does not require an amine-free buffer.

Q3: How stable is this compound in aqueous solutions?

This compound exhibits good stability in aqueous buffers, a significant improvement over unsubstituted tetrazines.[8][9] For long-term storage, it is recommended to keep the reagent at -20°C and desiccated.[10] When preparing solutions for reactions, it is best practice to use them fresh.

Q4: Can I monitor the progress of the methyltetrazine-TCO reaction?

Yes, the reaction between tetrazine and TCO can be monitored spectrophotometrically. The disappearance of the characteristic pink/red color of the tetrazine and the corresponding decrease in absorbance at approximately 510-550 nm indicates the progress of the reaction.[7]

Troubleshooting Guides

Issue 1: Low or No Labeling of Target Molecule with Methyltetrazine-amine

Potential Cause Recommended Solution
Suboptimal pH Ensure the reaction buffer for NHS ester couplings is within the pH 7-9 range.[1][2] For carboxyl group activation with EDC/NHS, a pH of 7-9 is also recommended.[10]
Hydrolysis of NHS ester Allow the NHS ester reagent to equilibrate to room temperature before opening to prevent condensation.[3] Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[4]
Competing Amines in Buffer Avoid buffers containing primary amines, such as Tris or glycine, during the NHS ester labeling step, as they will compete with the target amine.[3][4]
Inactive Activating Agents For conjugating to a carboxylic acid, use fresh solutions of activating agents like EDC and NHS.[10]

Issue 2: Low Yield in the Final Tetrazine-TCO/BCN "Click" Reaction

Potential Cause Recommended Solution
Degradation of TCO Moiety TCO can be sensitive to long-term storage and may isomerize to the less reactive cis-cyclooctene.[10] Use freshly prepared or properly stored TCO-containing reagents.
Insufficient Reaction Time While the reaction is typically fast, allow for sufficient incubation time (e.g., 30-60 minutes at room temperature).[3][11] For more dilute samples, longer incubation may be necessary.
Steric Hindrance If conjugating large biomolecules, consider using reagents with longer PEG spacers to minimize steric hindrance.[1][2]
Product Loss During Purification Choose a purification method appropriate for your molecule's size and properties (e.g., size-exclusion chromatography, dialysis) to avoid loss of the final conjugate.[10]

Quantitative Data Summary

Table 1: Recommended pH Ranges for Different Reaction Steps

Reaction StepReagentsRecommended pHRecommended Buffers
Amine LabelingMethyltetrazine-amine + NHS ester7.0 - 9.0[1][2]PBS, HEPES, Borate[3][10]
Carboxylic Acid LabelingMethyltetrazine-amine + Carboxylic Acid (with EDC/NHS)7.0 - 9.0[10]PBS, Borate[10]
iEDDA Click ReactionMethyltetrazine-labeled molecule + TCO/BCN-labeled molecule6.0 - 9.0[7]PBS, TBS, HEPES[7][12]

Table 2: Typical Reaction Conditions

ReactionMolar Excess of ReagentIncubation TimeTemperature
NHS Ester Labeling5- to 20-fold molar excess[10]30-60 min[3] or 2 hours[13]Room Temperature or 4°C[10]
Tetrazine-TCO Ligation1.1 to 2.0 molar excess of one component[3]10-60 min[3]Room Temperature[11]

Experimental Protocols

Protocol 1: Labeling a Protein with TCO-PEG4-NHS Ester

  • Buffer Preparation : Prepare an amine-free buffer, such as 0.1 M PBS, at pH 7.2-8.0.[3][14]

  • Protein Preparation : Dissolve or exchange the protein into the reaction buffer at a concentration of 1-5 mg/mL.

  • Reagent Preparation : Allow the TCO-PEG4-NHS ester vial to equilibrate to room temperature. Prepare a 10 mM stock solution in anhydrous DMSO immediately before use.[11]

  • Labeling Reaction : Add a 20-fold molar excess of the TCO-PEG4-NHS ester stock solution to the protein solution.[11]

  • Incubation : Incubate the reaction for 1 hour at room temperature.[11]

  • Quenching : Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 5 minutes.[11]

  • Purification : Remove excess, unreacted TCO-PEG4-NHS ester using a desalting column or dialysis.[11]

Protocol 2: "Click" Reaction of TCO-labeled Protein with this compound

  • Reagent Preparation : Prepare the TCO-labeled protein in a suitable reaction buffer (e.g., PBS, pH 7.4). Dissolve this compound in the same buffer.

  • Reaction Mixture : Combine the TCO-labeled protein and this compound. A 1.1 to 2.0 molar excess of Methyltetrazine-amine is often recommended.[3]

  • Incubation : Incubate the reaction mixture for 30-60 minutes at room temperature.[3][11] The reaction progress can be monitored by the disappearance of the tetrazine's color.[7]

  • Purification : Purify the final conjugate using an appropriate method such as size-exclusion chromatography to remove excess Methyltetrazine-amine.

Visual Guides

experimental_workflow cluster_step1 Step 1: Protein Functionalization cluster_step2 Step 2: Tetrazine Ligation p1 Prepare Protein in Amine-Free Buffer (pH 7.2-8.0) p2 Prepare TCO-PEG4-NHS Ester Stock in DMSO p1->p2 p3 Add NHS Ester to Protein (20x molar excess) p2->p3 p4 Incubate 1h at RT p3->p4 p5 Quench Reaction (e.g., Tris buffer) p4->p5 p6 Purify TCO-labeled Protein p5->p6 l1 Combine TCO-Protein and Methyltetrazine-amine p6->l1 Proceed to Ligation l2 Incubate 30-60 min at RT l1->l2 l3 Purify Final Conjugate l2->l3

Caption: Experimental workflow for a two-step protein conjugation.

troubleshooting_guide cluster_troubleshooting Troubleshooting Path start Low Conjugation Yield q1 Which step has low yield? Labeling or Click Reaction? start->q1 labeling_path Labeling Step q1->labeling_path Labeling click_path Click Reaction Step q1->click_path Click q2 Is buffer pH 7-9 and amine-free? labeling_path->q2 a2_no No q2->a2_no No a3_yes Yes q2->a3_yes Yes a2_yes Yes s2 Adjust pH to 7-9. Use amine-free buffer (e.g., PBS). a2_no->s2 q3 Was NHS ester reagent handled properly? a3_no No q3->a3_no No a3_yes->q3 s3 Equilibrate to RT before opening. Use fresh anhydrous DMSO/DMF for stock solution. a3_no->s3 q4 Is TCO reagent fresh and stored correctly? click_path->q4 a4_no No q4->a4_no No a5_yes Yes q4->a5_yes Yes a4_yes Yes s4 Use fresh TCO reagent to avoid isomerization issues. a4_no->s4 q5 Is incubation time sufficient? a5_no No q5->a5_no No a5_yes->q5 s5 Increase incubation time, especially for dilute samples. a5_no->s5

Caption: Troubleshooting decision tree for low conjugation yield.

References

Technical Support Center: Characterization of Methyltetrazine-amine Hydrochloride Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the successful characterization of Methyltetrazine-amine (B608997) hydrochloride conjugates.

Frequently Asked Questions (FAQs)

Q1: What is Methyltetrazine-amine hydrochloride and what are its primary applications?

This compound is a bioorthogonal chemical reporter used in "click chemistry," specifically in the inverse-electron-demand Diels-Alder (iEDDA) reaction.[1][2] Its primary amine group allows for its conjugation to molecules containing carboxylic acids or activated esters. The methyltetrazine moiety then rapidly and specifically reacts with a strained alkene, such as a trans-cyclooctene (B1233481) (TCO), to form a stable covalent bond.[1][3] This functionality is widely used for labeling proteins, peptides, and other biomolecules for applications in live-cell imaging, drug delivery, and proteomics.[2][3]

Q2: What are the advantages of using this compound over other tetrazine derivatives?

This compound offers superior stability compared to unsubstituted tetrazine-amine, particularly in aqueous buffers, which is a significant advantage for bioconjugation reactions.[4][5] The hydrochloride salt form further enhances its stability and handling.[4] While its reaction rate is slightly lower than that of some unsubstituted tetrazines, its increased stability often leads to higher overall yields and more reliable results in complex biological environments.[1][6]

Q3: What is the optimal pH for conjugation reactions involving this compound?

The reaction of the amine group of this compound with an activated ester (like an NHS ester) on a target molecule is most efficient at a pH between 7.2 and 9.0.[7] The subsequent iEDDA click reaction with a TCO-modified molecule is generally fast across a broad pH range of 6 to 9.[8] It is crucial to use a non-amine-containing buffer, such as PBS or borate (B1201080) buffer, for the initial conjugation step to avoid competing reactions with the buffer components.[7]

Q4: How should this compound and its conjugates be stored?

This compound should be stored at -20°C and desiccated to prevent degradation from moisture.[4][9] Stock solutions can be prepared in anhydrous DMSO or DMF and should also be stored at -20°C.[1][3] For long-term storage of aqueous solutions, -80°C is recommended.[10] It is advisable to allow the reagent vial to warm to room temperature before opening to prevent condensation.[7][9]

Q5: How can I monitor the progress of the Methyltetrazine-TCO ligation reaction?

The progress of the iEDDA reaction can be monitored spectrophotometrically by observing the disappearance of the characteristic absorbance of the tetrazine moiety, which is typically in the visible range between 510 and 550 nm.[6][8] As the reaction proceeds and the tetrazine is consumed, this absorbance will decrease.[8]

Troubleshooting Guides

This section addresses common issues encountered during the conjugation and characterization of this compound conjugates.

Issue 1: Low or No Conjugation Product Observed

Possible Cause Suggested Solution
Degradation of this compound Ensure proper storage of the reagent at -20°C and protection from moisture.[9] Allow the vial to warm to room temperature before opening to prevent condensation.[7] Prepare fresh stock solutions in anhydrous DMSO or DMF before each experiment.[9]
Hydrolysis of Activated Ester on Target Molecule If conjugating to a molecule with an NHS ester, ensure it is fresh and has been stored properly. Prepare stock solutions in anhydrous solvent immediately before use.[7]
Presence of Primary Amines in the Buffer Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for reaction with an activated ester. Perform a buffer exchange into an amine-free buffer like PBS or phosphate (B84403) buffer (pH 7.2-9.0) before the labeling reaction.[7]
Suboptimal Stoichiometry Empirically optimize the molar ratio of your reactants. For the initial amine-to-ester conjugation, a 5- to 20-fold molar excess of the amine-containing molecule may be necessary.[9] For the subsequent tetrazine-TCO ligation, a slight excess (1.05 to 1.5-fold) of the tetrazine-functionalized molecule is often beneficial.[11]
Steric Hindrance If conjugating large biomolecules, steric hindrance may impede the reaction. Consider using a derivative of Methyltetrazine-amine with a PEG spacer to increase the distance between the reactive moieties.[3][12]
Isomerization of TCO to the less reactive cis-cyclooctene (CCO) This can be accelerated by exposure to thiols. Long-term storage of TCO-containing compounds is not recommended. Use freshly prepared or properly stored TCO-modified molecules.[9]

Issue 2: Multiple Peaks or Impurities in HPLC or Mass Spectrometry Analysis

Possible Cause Suggested Solution
Incomplete Reaction Increase the reaction time or adjust the stoichiometry of the reactants. Monitor the reaction progress by UV-Vis or LC-MS to determine the optimal reaction time.[9]
Side Reactions Ensure the buffer is free of primary amines for NHS ester reactions.[7] For the tetrazine-TCO reaction, ensure the pH is within the optimal range (6-9).[8]
Formation of Dihydropyridazine Isomers The initial product of the tetrazine-TCO reaction is a dihydropyridazine, which can exist as isomers and may be unstable. This can sometimes be oxidized to a more stable pyridazine.[13]
Degradation of the Conjugate Analyze the sample immediately after preparation. If storage is necessary, store at 4°C for short-term and -20°C or -80°C for long-term storage.[11]

Issue 3: Low Recovery After Purification

Possible Cause Suggested Solution
Precipitation of the Conjugate The addition of the hydrophobic methyltetrazine group can decrease the solubility of the conjugate. Ensure the purification buffers are appropriate for your molecule of interest. The use of PEGylated methyltetrazine-amine derivatives can improve solubility.[3][14]
Non-specific Binding to Purification Resin Choose a purification method that is appropriate for the size and properties of your conjugate. For proteins, size-exclusion chromatography (SEC) is often a good choice to separate the conjugate from unreacted small molecules.[11]
Inappropriate Purification Method For proteins and antibodies, size-exclusion chromatography (SEC) or dialysis are common methods to remove excess unreacted methyltetrazine-amine.[9][15] For smaller molecules, reversed-phase HPLC (RP-HPLC) may be more suitable.

Quantitative Data

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₀H₁₁N₅・HCl[5]
Molecular Weight 237.69 g/mol [4]
Appearance Pink/Purple Solid[1]
Purity >95% (HPLC)[1][4]
Solubility Soluble in MeOH, DMSO, DMF, and aqueous buffers[1][4]
Storage -20°C, desiccated[4][9]

Table 2: Second-Order Rate Constants for Tetrazine-TCO Ligation

Tetrazine DerivativeDienophileRate Constant (M⁻¹s⁻¹)Reference(s)
MethyltetrazineTCO~800[8]
Unsubstituted TetrazineTCO1 - 1x10⁶[8]

Note: Reaction rates are highly dependent on the specific dienophile, solvent, and temperature.

Experimental Protocols

Protocol 1: General Workflow for Conjugation and Characterization

This protocol provides a general workflow for conjugating this compound to a protein containing accessible carboxylic acid groups (after activation) or to a protein previously modified with an NHS ester, followed by characterization.

experimental_workflow cluster_conjugation Conjugation cluster_purification Purification cluster_characterization Characterization A Prepare Protein Solution in Amine-Free Buffer (e.g., PBS, pH 7.4) C Add Methyltetrazine-amine to Protein Solution A->C B Prepare Methyltetrazine-amine Stock Solution (e.g., in DMSO) B->C D Incubate (1-2 hours at RT or overnight at 4°C) C->D E Remove Excess Reagent (e.g., SEC or Dialysis) D->E F UV-Vis Spectroscopy (Confirm Conjugation) E->F G Mass Spectrometry (Confirm Mass Shift) E->G H HPLC Analysis (Assess Purity) E->H I NMR Spectroscopy (Structural Confirmation) E->I

Caption: General workflow for conjugation and characterization.

Protocol 2: Characterization by UV-Vis Spectroscopy

  • Purpose: To confirm the presence of the methyltetrazine group on the conjugate and to determine the degree of labeling (DOL).

  • Procedure:

    • Measure the UV-Vis spectrum of the purified conjugate from 250 nm to 600 nm.

    • The protein concentration can be determined by the absorbance at 280 nm.

    • The methyltetrazine concentration can be determined by its characteristic absorbance peak around 310 nm or 520 nm.

    • The DOL can be calculated using the Beer-Lambert law with the respective extinction coefficients of the protein and the methyltetrazine.

Protocol 3: Characterization by Mass Spectrometry (MS)

  • Purpose: To confirm the successful conjugation and to determine the number of methyltetrazine molecules attached to the biomolecule.

  • Procedure:

    • Prepare the sample for MS analysis (e.g., buffer exchange into a volatile buffer like ammonium (B1175870) acetate).

    • Acquire the mass spectrum of the unconjugated biomolecule and the purified conjugate.

    • A successful conjugation will result in a mass shift corresponding to the mass of the attached methyltetrazine moiety (approximately 201.2 Da per modification).[5]

    • The distribution of peaks can indicate the heterogeneity of the labeling.

Protocol 4: Characterization by High-Performance Liquid Chromatography (HPLC)

  • Purpose: To assess the purity of the conjugate and to separate the conjugate from unreacted starting materials.

  • Procedure:

    • For proteins: Use size-exclusion chromatography (SEC-HPLC) to separate the higher molecular weight conjugate from lower molecular weight impurities.

    • For smaller molecules: Use reversed-phase HPLC (RP-HPLC) with a C18 column. A typical mobile phase system is water with 0.1% TFA (solvent A) and acetonitrile (B52724) with 0.1% TFA (solvent B). Elute with a gradient of increasing solvent B.

    • Monitor the elution profile using a UV detector at 280 nm (for proteins) and at the absorbance maximum of the methyltetrazine (e.g., 520 nm).

Protocol 5: Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Purpose: To provide detailed structural information of the conjugate, particularly for smaller molecules.

  • Procedure:

    • Acquire ¹H and ¹³C NMR spectra of the purified conjugate in a suitable deuterated solvent.

    • The presence of characteristic peaks for the methyltetrazine ring (e.g., aromatic protons) and the linker will confirm the conjugation.

    • Integration of the signals can be used for quantitative analysis of the degree of labeling.

Visualizations

troubleshooting_workflow Start Low Conjugation Yield Q1 Is the Methyltetrazine-amine reagent viable? Start->Q1 A1_Yes Yes Q1->A1_Yes  Yes A1_No No Q1->A1_No  No Q2 Are the reaction conditions optimal? A1_Yes->Q2 Sol1 Store properly at -20°C, dessicate, and use fresh stock solutions. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes  Yes A2_No No Q2->A2_No  No Q3 Is the purification method appropriate? A2_Yes->Q3 Sol2 Use amine-free buffer (pH 7.2-9.0), optimize stoichiometry, and consider reaction time and temperature. A2_No->Sol2 A3_Yes Yes Q3->A3_Yes  Yes A3_No No Q3->A3_No  No End Review experimental design and consider alternative linkers or strategies. A3_Yes->End Sol3 Use SEC for large molecules and RP-HPLC for small molecules. Check for non-specific binding. A3_No->Sol3

Caption: Troubleshooting decision tree for low conjugation yield.

reaction_pathway Molecule Biomolecule (with -COOH or NHS-ester) Conjugate1 Biomolecule-MeTz Conjugate Molecule->Conjugate1 Amide Bond Formation MeTz Methyltetrazine-amine (H₂N-MeTz) MeTz->Conjugate1 Final_Conjugate Final Bioconjugate Conjugate1->Final_Conjugate iEDDA Reaction TCO_Molecule TCO-modified Molecule TCO_Molecule->Final_Conjugate

Caption: Reaction pathway for Methyltetrazine-amine conjugation.

References

Technical Support Center: Post-Reaction Purification of Methyltetrazine-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the removal of excess Methyltetrazine-amine hydrochloride following its use in chemical reactions, most notably in inverse electron demand Diels-Alder (iEDDA) click chemistry reactions.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to remove excess this compound from my reaction?

A1: Complete removal of unreacted this compound is crucial for several reasons:

  • Accurate Downstream Analysis: Residual tetrazine can interfere with downstream analytical techniques, such as mass spectrometry or NMR, leading to inaccurate characterization of your final product.

  • Prevents Side Reactions: The reactive nature of the tetrazine moiety means any excess could participate in unintended side reactions during subsequent experimental steps or storage.[1][2]

  • Ensures Purity of the Final Conjugate: For applications in drug development and biological assays, high purity of the target molecule is essential to ensure that the observed effects are solely attributable to the intended product.

  • Reduces Toxicity: Unconjugated small molecules can exhibit different toxicity profiles compared to the final product, making their removal critical for in vitro and in vivo studies.

Q2: What are the general properties of this compound that I should consider for purification?

A2: Understanding the physicochemical properties of this compound is key to selecting an appropriate purification strategy. It is supplied as a hydrochloride salt to improve its stability and handling.[3] Key properties include its solubility in various solvents. While specific solubility data can vary, it is generally soluble in polar organic solvents like methanol (B129727) (MeOH), dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF).[3] Its solubility in aqueous solutions is enhanced by the inclusion of a hydrophilic polyethylene (B3416737) glycol (PEG) spacer in some variants.[4][5][6]

Troubleshooting Guide

Issue 1: My final product is a small organic molecule, and I need to remove the excess this compound.

Solution Options:

  • Liquid-Liquid Extraction: This is a suitable method if your product has significantly different solubility characteristics than the polar this compound. For example, if your product is soluble in a non-polar organic solvent like dichloromethane (B109758) (DCM) or ethyl acetate (B1210297), you can perform an aqueous wash to remove the water-soluble tetrazine salt.

  • Silica (B1680970) Gel Column Chromatography: This is a highly effective method for purifying small organic molecules.[7][8] The significant difference in polarity between the desired product and the highly polar this compound allows for efficient separation.

Issue 2: I have conjugated a tetrazine to a large biomolecule (e.g., antibody, protein) and need to remove the unreacted small molecule tetrazine.

Solution Options:

  • Spin Desalting Columns/Size Exclusion Chromatography (SEC): These methods are ideal for separating large biomolecules from small, unreacted components based on size. The large conjugated biomolecule will elute first, while the smaller excess this compound is retained and elutes later.[7]

  • Dialysis: This is a classic technique for removing small molecules from solutions of macromolecules. By placing the reaction mixture in a dialysis bag with an appropriate molecular weight cutoff (MWCO), the small this compound molecules will diffuse out into a larger volume of buffer, leaving the purified biomolecule conjugate inside.

  • Affinity Chromatography: If your biomolecule has an affinity tag (e.g., His-tag), you can use affinity chromatography to bind your conjugated product to a resin, wash away the excess this compound, and then elute the purified product.[9]

Experimental Protocols

Protocol 1: Removal of Excess this compound from a Small Molecule Product via Liquid-Liquid Extraction

Objective: To separate a non-polar to moderately polar small molecule product from the highly polar excess this compound.

Methodology:

  • Reaction Quenching (Optional): If applicable, quench the reaction with a suitable reagent.

  • Solvent Addition: Dilute the reaction mixture with an organic solvent in which your product is soluble but this compound has limited solubility (e.g., dichloromethane or ethyl acetate).

  • Aqueous Wash: Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the HCl salt and increase its aqueous solubility. Follow this with one to two washes with brine (saturated NaCl solution).

  • Phase Separation: Allow the layers to separate and collect the organic layer containing your product.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain your purified product.

Protocol 2: Purification of a Small Molecule Product using Silica Gel Column Chromatography

Objective: To purify a small molecule product by separating it from excess this compound based on polarity.

Methodology:

  • Sample Preparation: Concentrate the crude reaction mixture and adsorb it onto a small amount of silica gel.

  • Column Packing: Prepare a silica gel column using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes). The choice of solvent will depend on the polarity of your product.

  • Loading: Carefully load the adsorbed sample onto the top of the packed column.

  • Elution: Elute the column with the chosen solvent system. The less polar product should elute before the highly polar this compound.

  • Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Purification of a Tetrazine-Labeled Antibody using Spin Desalting Columns

Objective: To remove excess this compound from an antibody-tetrazine conjugate.

Methodology:

  • Column Equilibration: Equilibrate a spin desalting column with a buffer suitable for your antibody according to the manufacturer's instructions.

  • Sample Loading: Carefully apply the reaction mixture containing the antibody conjugate and excess tetrazine to the top of the resin bed.

  • Centrifugation: Centrifuge the column as per the manufacturer's protocol. The larger antibody conjugate will pass through the column, while the smaller excess this compound will be retained in the resin.

  • Collection: The purified antibody-tetrazine conjugate is collected in the centrifuge tube.

Data Presentation

Table 1: Comparison of Purification Methods for Removal of Excess this compound

Purification MethodTypical ApplicationAdvantagesDisadvantagesEstimated Purity
Liquid-Liquid Extraction Small MoleculesFast, simple, and inexpensive.Limited to products with significantly different solubility from the tetrazine.>90%
Silica Gel Chromatography Small MoleculesHigh resolution and purity.Can be time-consuming and requires solvent usage.>98%
Spin Desalting Columns BiomoleculesFast, easy to use, and high recovery of the biomolecule.Limited sample volume capacity.>99% (for removal of small molecules)
Dialysis BiomoleculesGentle on biomolecules and can handle larger volumes.Time-consuming (can take several hours to days).>99% (for removal of small molecules)
Affinity Chromatography Tagged BiomoleculesHighly specific and results in very pure product.Requires a tagged biomolecule and specific resin.>99%

Visualizations

experimental_workflow_small_molecule cluster_extraction Liquid-Liquid Extraction cluster_chromatography Silica Gel Chromatography reaction_mix_ext Crude Reaction Mixture add_solvent Add Organic Solvent & Aqueous Solution reaction_mix_ext->add_solvent separate Separate Organic & Aqueous Layers add_solvent->separate dry_concentrate_ext Dry & Concentrate Organic Layer separate->dry_concentrate_ext pure_product_ext Purified Small Molecule dry_concentrate_ext->pure_product_ext reaction_mix_chrom Crude Reaction Mixture adsorb Adsorb on Silica reaction_mix_chrom->adsorb load_column Load onto Column adsorb->load_column elute Elute with Solvent Gradient load_column->elute collect_fractions Collect & Analyze Fractions elute->collect_fractions dry_concentrate_chrom Combine & Concentrate Pure Fractions collect_fractions->dry_concentrate_chrom pure_product_chrom Purified Small Molecule dry_concentrate_chrom->pure_product_chrom

Caption: Workflows for small molecule purification.

experimental_workflow_biomolecule cluster_sec Spin Desalting / SEC cluster_dialysis Dialysis reaction_mix_sec Crude Reaction Mixture equilibrate_sec Equilibrate Column reaction_mix_sec->equilibrate_sec load_sec Load Sample equilibrate_sec->load_sec centrifuge_sec Centrifuge load_sec->centrifuge_sec collect_sec Collect Eluate centrifuge_sec->collect_sec reaction_mix_dialysis Crude Reaction Mixture load_dialysis Load into Dialysis Bag reaction_mix_dialysis->load_dialysis dialyze Dialyze Against Buffer load_dialysis->dialyze collect_dialysis Collect Purified Sample dialyze->collect_dialysis

Caption: Workflows for biomolecule conjugate purification.

References

Impact of buffer components on Methyltetrazine-amine reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with Methyltetrazine-amine, focusing on the critical impact of buffer components on its reactivity and stability.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of a Methyltetrazine-amine reaction? Methyltetrazine-amine is a bioorthogonal chemical reporter containing a reactive primary amine and a stable tetrazine ring. The primary amine allows for its conjugation to molecules containing activated esters or carboxylic acids. The tetrazine moiety participates in an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a strained alkene, such as trans-cyclooctene (B1233481) (TCO).[1][2] This iEDDA reaction is known for its exceptionally fast kinetics and high selectivity, enabling efficient conjugation in complex biological samples.[1][3]

Q2: What is the optimal pH for reactions involving Methyltetrazine-amine? The optimal pH depends on the specific conjugation strategy.

  • For activating a carboxyl group on a target molecule to react with Methyltetrazine-amine: This typically involves EDC/NHS chemistry, which works efficiently at a pH of 7.2 - 8.5.[4]

  • For the iEDDA click reaction (tetrazine with TCO): This reaction is generally very fast across a broad range of pH values, but a non-amine-containing buffer at pH 7-9 is recommended to ensure stability and avoid side reactions.[5][6]

  • For reacting a Methyltetrazine-NHS ester with a primary amine on a target molecule: This reaction is most efficient at a pH of 7-9 to ensure the primary amine is deprotonated and sufficiently nucleophilic.[7] At lower pH, the amine will be protonated and non-nucleophilic.[8]

Q3: How does the methyl group affect the stability of the tetrazine? The methyl group significantly improves the stability of the tetrazine ring compared to unsubstituted hydrogen tetrazines.[9][10][11] This enhanced stability makes Methyltetrazine-amine more suitable for a wider range of chemical transformations and allows for better long-term storage, especially in aqueous buffers.[11]

Q4: Can I use Tris buffer for my conjugation reaction? It is strongly advised to avoid Tris (tris(hydroxymethyl)aminomethane) buffer. Tris contains a primary amine that will compete with your target molecule for reaction with amine-reactive linkers like NHS esters, leading to low conjugation yields and consumption of your reagent.[5][12]

Troubleshooting Guide

Problem: Low or No Conjugation Yield

Possible Cause Recommended Solution & Explanation
Incorrect Buffer pH The pH of the reaction buffer is critical. For NHS ester conjugations, a pH between 7.2 and 8.5 is ideal.[4] Below this range, the target amine is protonated and not nucleophilic; above it, the NHS ester is susceptible to hydrolysis. Verify the pH of your buffer just before use.
Incompatible Buffer Type The use of buffers containing primary amines (e.g., Tris, Glycine) will quench the reaction by competing with the target amine.[5][12] Switch to a non-amine-containing buffer such as Phosphate-Buffered Saline (PBS) or borate (B1201080) buffer.[5]
Degraded Reagents Methyltetrazine reagents, while more stable than other tetrazines, can degrade if stored improperly.[5] Store desiccated at -20°C. Before use, allow the vial to warm completely to room temperature before opening to prevent condensation, which can lead to hydrolysis.[5]
Presence of Nucleophiles Besides amine-containing buffers, other nucleophiles can compete with the reaction. Ensure your sample is free from high concentrations of other primary amines or thiols that could react with your linker.
Oxidative Degradation Aqueous amine solutions can be susceptible to oxidative degradation.[13][14] While Methyltetrazine is relatively stable, prolonged exposure to air or oxidizing contaminants can be detrimental. Prepare solutions fresh and consider de-gassing buffers for sensitive applications.

Data Summary: Buffer and pH Recommendations

The choice of buffer is critical for successful conjugation. The following table summarizes recommended buffers and pH ranges for common reaction steps involving Methyltetrazine-amine.

Reaction Step Recommended Buffer(s) pH Range Incompatible Components Reference
NHS Ester Conjugation Phosphate-Buffered Saline (PBS), Borate Buffer7.2 - 8.5Tris, Glycine, other primary amine buffers[4][5]
Carbodiimide (EDC) Chemistry MES (for acidic pH), Phosphate Buffer (for neutral pH)4.5 - 7.5Buffers with amines or carboxylates[5]
iEDDA (Tetrazine-TCO Ligation) PBS, HEPES7.0 - 9.0Amine-containing buffers (if unreacted NHS esters are present)[5][6]
Maleimide Conjugation Phosphate Buffer6.5 - 7.5Thiol-containing reagents (e.g., DTT), primary amines at pH > 7.5[15]

Experimental Protocols

General Protocol: Labeling a Protein with Methyltetrazine-NHS Ester

This protocol provides a general method for conjugating a Methyltetrazine-NHS ester to a protein containing primary amines (e.g., lysine (B10760008) residues).

Materials:

  • Protein of interest

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Methyltetrazine-NHS Ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0[5]

  • Desalting column for buffer exchange and purification

Procedure:

  • Reagent Preparation:

    • Prepare the protein solution in the Reaction Buffer at a concentration of 1-5 mg/mL. If the protein is in an incompatible buffer (like Tris), perform a buffer exchange into the Reaction Buffer using a desalting column.

    • Immediately before use, allow the Methyltetrazine-NHS ester vial to equilibrate to room temperature. Prepare a 10 mM stock solution in anhydrous DMF or DMSO.[5]

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the dissolved Methyltetrazine-NHS ester to the protein solution.[5] The optimal ratio should be determined empirically for your specific protein and desired degree of labeling.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[5]

  • Quenching:

    • To stop the reaction and consume any unreacted NHS ester, add the Quenching Buffer to a final concentration of 50-100 mM.[5]

    • Incubate for 15-30 minutes at room temperature.[5]

  • Purification:

    • Remove excess, unreacted Methyltetrazine reagent and quenching buffer components by purifying the labeled protein using a suitable method, such as a desalting column (for proteins >5 kDa) or dialysis.[5]

Visualizations

experimental_workflow General Experimental Workflow for Protein Labeling prep 1. Reagent Preparation - Protein in PBS, pH 7.4 - Fresh Methyltetrazine-NHS  stock in DMSO react 2. Conjugation Reaction - Add 5-20x molar excess - Incubate 1-2h at RT prep->react Mix quench 3. Quenching - Add Tris buffer - Incubate 15-30 min react->quench Stop Reaction purify 4. Purification - Desalting column - or Dialysis quench->purify Remove Excess Reagents product Labeled Protein purify->product

Caption: A typical workflow for labeling a protein with a Methyltetrazine-NHS ester.

troubleshooting_tree Troubleshooting Low Conjugation Yield start Low Yield? q_buffer Is buffer amine-free (e.g., PBS, Borate)? start->q_buffer Yes a_buffer_no Problem: Amine buffer (e.g., Tris) is quenching the reaction. q_buffer->a_buffer_no No q_ph Is pH between 7.2-8.5 for NHS ester reaction? q_buffer->q_ph Yes solution Solution: - Use non-amine buffer (PBS) - Verify pH before use - Use fresh/properly stored reagent a_buffer_no->solution a_ph_no Problem: Incorrect pH. Low pH: Amine is protonated. High pH: NHS ester hydrolyzes. q_ph->a_ph_no No q_reagent Reagent stored properly (-20°C, desiccated)? Warmed before opening? q_ph->q_reagent Yes a_ph_no->solution a_reagent_no Problem: Reagent may be hydrolyzed or degraded. q_reagent->a_reagent_no No a_reagent_no->solution

Caption: A decision tree for troubleshooting low yield in conjugation reactions.

iEDDA_pathway Inverse Electron Demand Diels-Alder (iEDDA) Reaction cluster_product Product methyltetrazine Methyltetrazine-R plus + tco TCO-R' dihydropyridazine Stable Dihydropyridazine Adduct tco->dihydropyridazine Fast, Bioorthogonal 'Click' Reaction + N₂ Release

Caption: The iEDDA cycloaddition between Methyltetrazine and a trans-cyclooctene (TCO).

References

Technical Support Center: Enhancing the Stability of Methyltetrazine-amine Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methyltetrazine-amine linkers. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of these linkers and to troubleshoot common issues encountered during their application in bioconjugation, drug delivery, and imaging.

Frequently Asked Questions (FAQs)

Q1: What makes Methyltetrazine-amine linkers a good choice for bioconjugation?

Methyltetrazine-amine linkers are heterobifunctional molecules that enable a two-step conjugation process. The methyltetrazine group participates in a highly efficient and selective inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a trans-cyclooctene (B1233481) (TCO) moiety, a type of "click chemistry" reaction.[1][2] This reaction is known for its exceptionally fast kinetics, allowing for the conjugation of biomolecules at low concentrations in complex biological media without the need for a catalyst.[1][2] The primary amine group on the other end of the linker can be readily conjugated to molecules containing carboxylic acids, forming a stable amide bond.[3]

Q2: How does the stability of methyltetrazine compare to other tetrazine derivatives?

Methyltetrazines offer an optimal balance between reactivity and stability.[4] Generally, electron-donating groups, like the methyl group, enhance the stability of the tetrazine ring.[4] In contrast, tetrazines with electron-withdrawing substituents, while often more reactive, tend to be less stable in aqueous or biological media due to increased susceptibility to nucleophilic attack and degradation.[5] For many in vivo applications, methyltetrazine provides a good compromise, with sufficient reactivity for efficient conjugation and enhanced stability for longer-term studies.[4]

Q3: What are the primary factors that can lead to the degradation of a Methyltetrazine-amine linker?

The primary stability concern for a Methyltetrazine-amine linker is the degradation of the methyltetrazine ring. Key factors influencing its stability include:

  • pH: While the iEDDA reaction is efficient across a broad pH range (typically 6-9), extreme pH values can affect the stability of the tetrazine ring and the biomolecules being conjugated.[]

  • Presence of Nucleophiles: The tetrazine ring can be susceptible to degradation through nucleophilic attack, especially when substituted with strong electron-withdrawing groups.[5]

  • Improper Storage: Methyltetrazine reagents are sensitive to moisture and should be stored at -20°C and kept desiccated.[] Allowing the vial to warm to room temperature before opening is crucial to prevent condensation.[]

The amide bond formed by the amine group is generally very stable under physiological conditions and is not typically a point of degradation unless a specific enzyme-cleavable sequence is incorporated into the linker design.

Q4: Can the PEG spacer in some Methyltetrazine-amine linkers affect stability?

Yes, the polyethylene (B3416737) glycol (PEG) spacer can influence the overall properties of the conjugate. PEG spacers enhance the aqueous solubility of the linker and the final conjugate, which can reduce aggregation.[2] While PEG itself is generally stable, it can be susceptible to oxidative metabolism in vivo.[7] However, for most applications, the PEG component contributes positively to the overall stability and pharmacokinetic profile of the conjugate.[5]

Troubleshooting Guide

This guide addresses common problems encountered during experiments with Methyltetrazine-amine linkers.

Issue Potential Cause Recommended Solution
Low or No Conjugation Yield Degraded Methyltetrazine Reagent: Improper storage (exposure to moisture or elevated temperatures) can lead to the degradation of the methyltetrazine ring.[]- Ensure the linker has been stored at -20°C and desiccated. - Always allow the vial to warm to room temperature before opening to prevent condensation.[] - Prepare stock solutions in anhydrous solvents like DMSO or DMF immediately before use.
Inefficient Amine Coupling: The reaction between the amine group of the linker and a carboxylic acid requires activation.- Use fresh solutions of activating agents such as EDC and NHS, or HATU, to form an active ester that will react with the amine.[] - Perform the amine coupling reaction in a buffer with a pH between 7.2 and 8.5 to ensure the primary amine is deprotonated and nucleophilic.[8] Avoid buffers containing primary amines (e.g., Tris) as they will compete in the reaction.
Unstable Dienophile (TCO): The trans-cyclooctene (TCO) partner can isomerize to the much less reactive cis-cyclooctene (CCO), especially upon exposure to thiols or certain metals.[]- Use freshly prepared or properly stored TCO-containing molecules. Long-term storage of TCO compounds is not recommended.[]
Suboptimal Reaction Conditions for iEDDA: While robust, the reaction kinetics can be influenced by pH and solvent.- Use a non-amine-containing buffer such as PBS or borate (B1201080) buffer at a pH between 7 and 9.[] - Ensure the chosen solvent is compatible with all reaction components.
Precipitation of the Conjugate Hydrophobicity of the Linker/Payload: The methyltetrazine moiety can be hydrophobic, and conjugation to a hydrophobic payload can lead to solubility issues.- If using a linker with a PEG spacer, consider a longer PEG chain for increased hydrophilicity.[5] - For initial stock solutions, use a polar aporotic solvent like DMF or DMSO.[2] - To solubilize a precipitated conjugate, try sonication, gentle warming (to 37°C), or the dropwise addition of a water-miscible co-solvent.
Unexpected Cleavage of the Conjugate Engineered Cleavable Site: Some linkers are designed with specific sequences (e.g., dipeptides like Val-Cit) that are cleaved by enzymes like cathepsin B in the lysosome.[][9]- Review the structure of your linker to determine if it contains an intentionally cleavable motif. - If cleavage is undesirable, select a linker without an enzyme-sensitive sequence. The simple amide bond from a Methyltetrazine-amine linker is generally stable.

Data on Tetrazine Stability and Reactivity

The choice of substituents on the tetrazine ring significantly impacts both its stability and reactivity. The following table summarizes these properties for various tetrazine derivatives.

Tetrazine Derivative (Substituents)Second-Order Rate Constant (k₂) with TCO (M⁻¹s⁻¹)Half-life (t₁/₂) in Serum (hours)Key Characteristics
H, Pyridyl ~3,000> 24High reactivity, good stability.
CH₃, Pyridyl ~1,000> 24Moderate reactivity, good stability.
CO₂Et, Pyridyl ~10,000~12Very high reactivity, moderate stability.
CN, Pyridyl ~33,000< 1Extremely high reactivity, low stability.
H, Pyrimidyl ~13,000~12Very high reactivity, moderate stability.
CH₃, Pyrimidyl ~5,000> 24High reactivity, good stability.

Data compiled from representative studies. Actual values may vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: Assessment of Methyltetrazine Stability in Biological Media

This protocol provides a method to evaluate the stability of a methyltetrazine-containing molecule in a biological matrix like serum or plasma.

Materials:

  • Methyltetrazine-amine conjugate of interest

  • Phosphate-buffered saline (PBS), pH 7.4

  • Human or mouse serum/plasma

  • LC-MS system

Procedure:

  • Prepare a stock solution of the Methyltetrazine-amine conjugate in an appropriate solvent (e.g., DMSO).

  • Incubate the conjugate in the biological matrix (e.g., serum) at a final concentration of 10-100 µg/mL at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot of the mixture.

  • To stop potential enzymatic degradation and precipitate proteins, add a threefold excess of cold acetonitrile (B52724) to the aliquot.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Analyze the supernatant by LC-MS to quantify the amount of remaining intact conjugate.

  • Calculate the half-life (t₁/₂) by fitting the data to a single exponential decay curve.

Protocol 2: General Procedure for Two-Step Conjugation

This protocol outlines the general steps for first conjugating a Methyltetrazine-amine linker to a protein via its carboxylic acid groups, followed by the iEDDA reaction with a TCO-modified molecule.

Step 1: Amine Coupling to a Protein

  • Reagent Preparation: Allow the Methyltetrazine-amine linker vial to equilibrate to room temperature. Prepare a 10 mM stock solution in anhydrous DMSO.

  • Activation of Carboxylic Acids: In a microcentrifuge tube, combine the protein containing accessible carboxylic acid groups with EDC and NHS in a suitable buffer (e.g., MES buffer, pH 6.0). A common molar ratio is 1:5:5 (Protein:EDC:NHS).

  • Incubate the activation mixture for 15-30 minutes at room temperature.

  • Conjugation: Add the Methyltetrazine-amine stock solution to the activated protein. A 10- to 20-fold molar excess of the linker is a good starting point.

  • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification: Remove excess linker and byproducts using size-exclusion chromatography or dialysis.

Step 2: iEDDA "Click" Reaction

  • Prepare the methyltetrazine-labeled protein from Step 1 in a suitable reaction buffer (e.g., PBS, pH 7.4).

  • Add the TCO-modified molecule to the solution. A slight molar excess (1.1 to 1.5-fold) of the TCO-molecule is often used.

  • Incubate the reaction for 1-2 hours at room temperature. The reaction progress can be monitored by the disappearance of the tetrazine's pink/red color or by LC-MS.

  • Purification: Purify the final conjugate using a suitable chromatographic technique to remove any unreacted starting materials.

Visual Guides

cluster_troubleshooting Troubleshooting Low Conjugation Yield cluster_reagents Reagent Viability cluster_conditions Reaction Conditions cluster_purification Purification start Low Yield Observed q1 Are reagents viable? start->q1 q2 Are reaction conditions optimal? q1->q2 No a1 Improper storage of Methyltetrazine linker? (Store at -20°C, desiccated) q1->a1 Yes q3 Is the purification method appropriate? q2->q3 No b1 Incorrect pH for amine coupling? (pH 7.2-8.5) q2->b1 Yes c1 Loss of product during purification? (Optimize SEC or dialysis) q3->c1 Yes a1->q2 a2 TCO isomerized to less reactive CCO? (Use fresh TCO reagent) b2 Inactive activating agents (EDC/NHS)? (Use fresh solutions) b1->b2 b3 Buffer contains primary amines? (Use PBS, HEPES, Borate) b2->b3 b3->q3

Caption: Troubleshooting decision tree for low conjugation yield.

cluster_workflow Experimental Workflow for Stability Assessment prep Prepare Stock Solution of Me-Tz Conjugate incubate Incubate in Biological Matrix (e.g., Serum at 37°C) prep->incubate aliquot Aliquot at Various Time Points incubate->aliquot precipitate Precipitate Proteins (Cold Acetonitrile) aliquot->precipitate centrifuge Centrifuge to Pellet Proteins precipitate->centrifuge analyze Analyze Supernatant by LC-MS centrifuge->analyze calculate Calculate Half-Life (t½) analyze->calculate

Caption: Workflow for assessing methyltetrazine linker stability.

cluster_pathway Simplified Tetrazine Degradation Pathway MeTz Methyltetrazine Ring (Stable) Intermediate Unstable Intermediate MeTz->Intermediate Nucleophilic Attack Nucleophile Nucleophile (e.g., H₂O, Thiol) Nucleophile->Intermediate Degraded Degraded Products (Loss of Chromophore) Intermediate->Degraded Ring Opening

Caption: Susceptibility of the tetrazine ring to nucleophilic attack.

References

Validation & Comparative

A Comparative Guide to Methyltetrazine-Amine Hydrochloride for Bioorthogonal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioorthogonal chemistry, the inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazines and strained dienophiles stands out for its exceptionally fast kinetics and high specificity.[1] This guide provides a comprehensive comparison of Methyltetrazine-amine hydrochloride with other common tetrazine derivatives, offering researchers, scientists, and drug development professionals a data-driven resource for selecting the optimal reagent for their in vivo and in vitro applications.

Performance Comparison of Tetrazine Derivatives

The choice of a tetrazine derivative is a critical determinant of the success of a bioorthogonal conjugation strategy. Key performance indicators include reaction kinetics, stability in physiological media, and hydrophilicity. Methyltetrazine consistently demonstrates a superior balance of these properties, making it a versatile and reliable tool for a wide range of applications.[1]

Quantitative Data Summary

The following tables provide a quantitative comparison of this compound against other commonly used tetrazine derivatives.

Tetrazine DerivativeSecond-Order Rate Constant (k₂) with TCO (M⁻¹s⁻¹)In Vivo/Serum StabilityCalculated logD₇.₄References
Methyltetrazine ~1,000 - 10,332 High -0.5 to -3.0 (conjugate dependent) [1]
H-TetrazineUp to 30,000LowMore Hydrophilic[1]
Phenyl-Tetrazine~1,000ModerateMore Lipophilic[1]
tert-Butyl-TetrazineSlower than methyltetrazineVery HighMore Lipophilic[1]
Pyridyl-Tetrazine~3,000> 24 hours (Half-life in Serum)-[2]
Pyrimidyl-Tetrazine~13,000~12 hours (Half-life in Serum)-[2]

Table 1: Comparison of Key Performance Metrics for Various Tetrazine Derivatives. This table highlights the optimal balance of reactivity and stability offered by methyltetrazine compared to other derivatives. While H-tetrazine exhibits faster kinetics, its low stability limits its utility in long-term studies.[1] Conversely, more sterically hindered tetrazines offer greater stability at the cost of significantly slower reaction rates.[1]

Tetrazinek₂ (M⁻¹s⁻¹) in PBS at 37°CStability in PBS at 37°C (10h, % remaining)Reference
3-(p-aminomethylphenyl)-6-methyl-1,2,4,5-tetrazine ~1,000 High [1]
3-H-6-phenyl-1,2,4,5-tetrazine26,000~70%[3][4]
3-phenyl-6-(pyridin-2-yl)-1,2,4,5-tetrazine5,300Not Assessed[3]
3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine22,000<10%[3]
3-methyl-6-phenyl-1,2,4,5-tetrazine820>90%[3]

Table 2: Second-Order Rate Constants and Stability of Selected Tetrazines. This table provides a more detailed look at the trade-off between reactivity and stability. Electron-donating groups, such as in methyltetrazine, generally lead to higher stability, while electron-withdrawing groups enhance reactivity but decrease stability.[3]

Key Advantages of this compound

  • Optimal Balance of Reactivity and Stability: Methyltetrazine strikes a crucial balance, offering rapid reaction kinetics for efficient labeling while maintaining high stability in biological media, which is essential for long-term in vivo studies.[1]

  • Reduced Steric Hindrance: The small size of the methyl group minimizes steric hindrance, allowing for efficient reactions even within crowded biological environments.[1]

  • Favorable Hydrophilicity: Methyltetrazine derivatives can be easily modified to achieve a hydrophilic profile, which is crucial for favorable pharmacokinetics and low non-specific background in applications like in vivo imaging.[1][5]

Experimental Protocols

Detailed and reproducible protocols are essential for the successful implementation of bioorthogonal conjugation strategies.

Determination of Second-Order Rate Constants

This protocol outlines the measurement of the reaction rate between a tetrazine and a dienophile using stopped-flow spectrophotometry.

Materials:

Procedure:

  • Prepare stock solutions of the tetrazine derivative and TCO in the chosen solvent.

  • Load the reactant solutions into the individual syringes of the stopped-flow instrument and allow them to equilibrate to the desired temperature (e.g., 37°C).[3]

  • Initiate the reaction by rapidly mixing the two solutions.

  • Monitor the decrease in the characteristic absorbance of the tetrazine (typically around 515-540 nm) over time.[3][6]

  • Fit the resulting data to a pseudo-first-order or second-order rate equation to determine the rate constant (k₂).[1]

In Vitro Stability Assay in Serum

This protocol describes a method to assess the stability of a tetrazine derivative in a biologically relevant medium.

Materials:

  • Tetrazine derivative

  • Fetal Bovine Serum (FBS) or human serum

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector

  • Incubator at 37°C[1][3]

Procedure:

  • Prepare a stock solution of the tetrazine derivative in a suitable solvent (e.g., DMSO).

  • Dilute the tetrazine stock solution into 100% FBS to a final concentration of 1 mM.[3]

  • Incubate the solution at 37°C.[3]

  • At various time points (e.g., 0, 1, 2, 4, 8, 10 hours), take an aliquot of the mixture.[3]

  • Analyze the samples by HPLC, monitoring the tetrazine peak at its characteristic absorbance wavelength.[1]

  • Quantify the peak area of the intact tetrazine at each time point and normalize it to the peak area at t=0 to determine the percentage of remaining tetrazine over time.[1][3]

Visualizing Experimental Workflows

Diagrams generated using the DOT language illustrate common experimental workflows in bioorthogonal chemistry.

cluster_0 Pretargeting Strategy for In Vivo Imaging Ab_TCO Antibody-TCO Conjugate Administration Accumulation Accumulation at Target Site & Clearance Ab_TCO->Accumulation 24-48 hours Tz_Injection Radiolabeled Methyltetrazine Injection Accumulation->Tz_Injection IEDDA In Vivo IEDDA Reaction Tz_Injection->IEDDA Bioorthogonal Ligation Imaging PET/CT Imaging IEDDA->Imaging

Caption: A typical experimental workflow for in vivo pretargeted PET imaging.

cluster_1 General Bioorthogonal Labeling Workflow Biomolecule Biomolecule of Interest Modification Modification with Dienophile (e.g., TCO) Biomolecule->Modification Purification1 Purification Modification->Purification1 Labeling Incubation with Methyltetrazine-Fluorophore Purification1->Labeling Purification2 Purification Labeling->Purification2 Analysis Analysis (e.g., Fluorescence Microscopy) Purification2->Analysis

Caption: A general workflow for labeling biomolecules using bioorthogonal chemistry.

References

A Head-to-Head Comparison: Methyltetrazine-Amine vs. NHS Ester for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of bioconjugation chemistry is a critical decision that dictates the efficiency, stability, and ultimate success of creating precisely engineered biomolecules. This guide provides an objective comparison of two prominent bioconjugation strategies: the bioorthogonal inverse-electron-demand Diels-Alder (IEDDA) reaction involving methyltetrazine-amine (B608997) and the classic N-hydroxysuccinimide (NHS) ester-mediated amidation. We will delve into their reaction mechanisms, compare their performance with supporting experimental data, and provide detailed protocols to aid in the selection of the optimal method for your specific application, from antibody-drug conjugates (ADCs) to advanced imaging probes.

At a Glance: Key Performance Metrics

The fundamental differences in the reaction mechanisms of methyltetrazine-amine (via IEDDA) and NHS esters lead to distinct advantages and disadvantages in their application. Below is a summary of key performance indicators to guide your initial selection.

FeatureMethyltetrazine (via IEDDA with TCO)NHS Ester
Reaction Kinetics Extremely fast (Second-order rate constants ~10³ - 10⁶ M⁻¹s⁻¹)[1]Fast (Second-order rate constants ~10¹ - 10² M⁻¹s⁻¹)[1]
Specificity Highly specific and bioorthogonal; no cross-reactivity with native functional groups[2]Specific to primary amines (e.g., lysines), but can lead to heterogeneous products[3]
Stability of Linkage Highly stable dihydropyridazine (B8628806) bond[1]Highly stable amide bond[1]
Reaction Conditions Mild, physiological conditions (pH 6-9), catalyst-free[4][5]Optimal at pH 7.2-9.0; subject to hydrolysis[6]
Yield Typically very high and quantitative[3]Generally high, but can be variable and reduced by hydrolysis[3]
Biocompatibility Excellent; widely used in live cells and in vivo[2][7]Good, but the potential for non-specific labeling exists

Delving into the Chemistry: Mechanisms of Action

Understanding the underlying chemical principles is crucial for troubleshooting and optimizing your bioconjugation strategy.

Methyltetrazine-Amine: The Power of Bioorthogonal Click Chemistry

Methyltetrazine-amine itself is typically incorporated into a biomolecule to introduce the tetrazine moiety. The key reaction is the subsequent inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with a strained alkene, most commonly a trans-cyclooctene (B1233481) (TCO). This reaction is a cornerstone of bioorthogonal chemistry, meaning it proceeds with high efficiency and selectivity in complex biological environments without interfering with native biochemical processes.[8]

The reaction is exceptionally fast and irreversible, forming a stable dihydropyridazine linkage and releasing nitrogen gas as the only byproduct. The term "methyltetrazine" is significant as the methyl group provides a good balance of high reactivity and stability compared to other tetrazine derivatives.[9]

NHS Ester: A Classic Approach to Amine Modification

N-hydroxysuccinimide (NHS) esters are a long-established and widely used tool for modifying primary amines, such as the side chains of lysine (B10760008) residues and the N-terminus of proteins.[10] The reaction is a nucleophilic acyl substitution where the deprotonated primary amine attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of the N-hydroxysuccinimide leaving group.[10]

A primary consideration with NHS esters is their susceptibility to hydrolysis in aqueous solutions. This competing reaction becomes more pronounced at higher pH values and can reduce the efficiency of the desired bioconjugation.[11][12]

Visualizing the Pathways and Workflows

To further clarify the reaction mechanisms and experimental processes, the following diagrams have been generated using the Graphviz DOT language.

Reaction Mechanisms

Comparison of Bioconjugation Reaction Mechanisms cluster_MTZ Methyltetrazine-TCO Ligation (IEDDA) cluster_NHS NHS Ester Aminolysis MTZ Methyltetrazine DHP Dihydropyridazine Linkage MTZ->DHP + TCO trans-Cyclooctene (TCO) TCO->DHP + N2 N₂ DHP->N2 - NHS NHS Ester Amide Amide Bond NHS->Amide + Amine Primary Amine (R-NH₂) Amine->Amide + NHS_LG NHS Leaving Group Amide->NHS_LG -

Caption: Comparison of bioconjugation reaction mechanisms.

Experimental Workflows

Typical Bioconjugation Experimental Workflows cluster_MTZ_WF Two-Step Methyltetrazine-TCO Ligation cluster_NHS_WF One-Step NHS Ester Labeling P_Start_MTZ Protein Func_TCO Functionalize with TCO (e.g., TCO-NHS ester) P_Start_MTZ->Func_TCO Purify1_MTZ Purification (remove excess TCO) Func_TCO->Purify1_MTZ TCO_Protein TCO-Protein Purify1_MTZ->TCO_Protein Add_MTZ Add Methyltetrazine-payload TCO_Protein->Add_MTZ Final_Conj_MTZ Final Conjugate Add_MTZ->Final_Conj_MTZ P_Start_NHS Protein Add_NHS Add NHS Ester-payload P_Start_NHS->Add_NHS React_NHS React (pH 7.2-9.0) Add_NHS->React_NHS Quench_NHS Quench Reaction (optional) React_NHS->Quench_NHS Purify_NHS Purification Quench_NHS->Purify_NHS Final_Conj_NHS Final Conjugate Purify_NHS->Final_Conj_NHS

Caption: Typical bioconjugation experimental workflows.

Quantitative Data Summary

The following tables provide a summary of quantitative data for key performance parameters, allowing for a direct comparison.

Table 1: Reaction Kinetics

ReactionSecond-Order Rate Constant (M⁻¹s⁻¹)Notes
Methyltetrazine + TCO (IEDDA) ~10³ - 10⁶Extremely fast, catalyst-free, and bioorthogonal.[1]
NHS Ester + Amine ~10¹ - 10²Fast, but susceptible to hydrolysis which can affect overall efficiency.[1]

Table 2: Linkage Stability

LinkageFormed FromStabilityConditions Affecting Stability
Dihydropyridazine Methyltetrazine + TCOHighly stable covalent bondGenerally stable under physiological conditions.[1]
Amide Bond NHS Ester + AmineHighly stable covalent bondGenerally stable under physiological conditions.[1]

Detailed Experimental Protocols

Reproducibility is key in scientific research. The following are representative protocols for each bioconjugation method.

Protocol 1: Two-Step Protein Labeling via Methyltetrazine-TCO Ligation

This protocol first involves the functionalization of a protein with a TCO moiety using a TCO-NHS ester, followed by the bioorthogonal ligation with a methyltetrazine-functionalized molecule.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, HEPES) at 1-10 mg/mL.

  • TCO-NHS ester.

  • Methyltetrazine-functionalized molecule (e.g., fluorescent dye, drug).

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

  • Reaction Buffer: 1X PBS, pH 7.4.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • Desalting column or dialysis equipment for purification.

Procedure:

Step 1: TCO Functionalization of the Protein

  • Prepare TCO-NHS Ester Stock Solution: Immediately before use, dissolve the TCO-NHS ester in DMF or DMSO to a concentration of 10-20 mM.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester stock solution to the protein solution. The optimal molar ratio should be determined empirically for each protein.

  • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.[7]

  • Quench the Reaction: Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 15-30 minutes at room temperature.[7]

  • Purification: Remove excess, unreacted TCO-NHS ester using a desalting column or dialysis, exchanging the buffer to sterile PBS.[7]

Step 2: Methyltetrazine Ligation

  • Ligation Reaction: Add a 1.5 to 5-fold molar excess of the methyltetrazine-functionalized molecule to the purified TCO-protein solution.

  • The reaction is typically very fast and can be complete in under 30 minutes at room temperature. For dilute solutions, the reaction time can be extended to 1-2 hours.[13]

  • Purification (Optional): If necessary, remove the excess methyltetrazine-functionalized molecule by size-exclusion chromatography (SEC) or dialysis. For many applications, such as in vitro cell-based assays, purification may not be required due to the high specificity and efficiency of the reaction.[13]

Protocol 2: One-Step Protein Labeling with an NHS Ester

This protocol describes the direct labeling of primary amines on a protein with an NHS ester-functionalized molecule.

Materials:

  • Protein to be labeled (in an amine-free buffer) at 1-10 mg/mL.

  • NHS ester-functionalized molecule (e.g., fluorescent dye, biotin).

  • Anhydrous DMF or DMSO.

  • Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5.

  • Quenching Buffer: 1.5 M hydroxylamine, pH 8.5 (optional).

  • Desalting column or dialysis equipment for purification.

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the Labeling Buffer. If the protein is already in a different buffer, exchange it into the Labeling Buffer. Ensure the protein solution is free of amine-containing substances like Tris or glycine.

  • Prepare NHS Ester Stock Solution: Immediately before use, dissolve the NHS ester-functionalized molecule in DMF or DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction: While gently stirring or vortexing the protein solution, slowly add a 5- to 20-fold molar excess of the NHS ester stock solution. The final volume of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubate the reaction for 1 hour at room temperature or 2-4 hours at 4°C, protected from light.

  • Quench the Reaction (Optional): To stop the reaction, you can add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 1 hour at room temperature.[14]

  • Purification: Separate the labeled protein from unreacted NHS ester and the NHS leaving group using a desalting column or dialysis.

Choosing the Right Tool for the Job: A Final Analysis

The choice between methyltetrazine-amine (via IEDDA) and NHS esters depends heavily on the specific requirements of your application.

Choose Methyltetrazine-TCO Ligation When:

  • High specificity and bioorthogonality are critical: This is the premier choice for applications in complex biological media, including live-cell imaging and in vivo studies, where off-target reactions must be minimized.[2][7]

  • Rapid reaction kinetics are required: The unparalleled speed of the IEDDA reaction is advantageous for time-sensitive experiments and for achieving high conjugation efficiencies at low concentrations.[1][15]

  • A two-step, controlled conjugation is desired: The ability to first introduce a TCO handle and then click on a methyltetrazine-payload allows for a modular and controlled approach to building complex bioconjugates.

Choose NHS Ester Chemistry When:

  • A simple, one-step labeling of primary amines is sufficient: For many routine applications like protein labeling with fluorescent dyes or biotin, the well-established NHS ester chemistry is a reliable and cost-effective option.

  • Heterogeneity of the final product is acceptable: NHS esters will react with multiple accessible lysine residues, which can result in a population of molecules with varying degrees of labeling. For applications where this is not a concern, NHS chemistry is a straightforward choice.

  • Working with molecules that are not amenable to the introduction of TCO or tetrazine handles.

References

Methyltetrazine-amine: A Superior Reagent for Click Chemistry in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of Methyltetrazine-amine with other bioorthogonal reagents, supported by experimental data and detailed protocols.

In the landscape of bioorthogonal chemistry, the inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained dienophiles has emerged as a powerful tool for biological research and drug development.[1] Among the various tetrazine derivatives, Methyltetrazine-amine offers a superior balance of rapid reaction kinetics and high physiological stability, making it an ideal choice for a wide range of applications, from cellular imaging to in vivo pre-targeted drug delivery.[1][2] This guide provides an objective comparison of Methyltetrazine-amine with other click chemistry reagents, supported by quantitative data and detailed experimental protocols.

Unparalleled Reaction Kinetics

The hallmark of the tetrazine-iEDDA reaction is its exceptionally fast kinetics, orders of magnitude faster than other click chemistry reactions such as strain-promoted alkyne-azide cycloaddition (SPAAC) and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[3] This rapid reactivity allows for efficient labeling and conjugation at low concentrations of reactants, which is crucial for in vivo applications and for studying sensitive biological systems.[1][2]

Methyltetrazine, in particular, strikes an optimal balance between the extreme reactivity and lower stability of H-tetrazine and the higher stability but slower reactivity of more sterically hindered derivatives like tert-butyl-tetrazine.[2] This makes Methyltetrazine-amine a robust and reliable tool for a variety of experimental conditions.

Table 1: Comparison of Second-Order Rate Constants (k₂) for Common Bioorthogonal Reactions
Reaction PairSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Features
Methyltetrazine + TCO (iEDDA) ~1,000 - 10,332 [2]Extremely fast, catalyst-free, bioorthogonal
H-Tetrazine + TCO (iEDDA)Up to 30,000[2]Fastest kinetics, but lower stability in aqueous media
Phenyl-Tetrazine + TCO (iEDDA)~1,000[2]Slower than Methyltetrazine due to steric hindrance
tert-Butyl-Tetrazine + TCO (iEDDA)Slower than Methyltetrazine[2]Very high stability, but significantly slower reaction rate
DBCO + Azide (SPAAC)~0.1 - 10[3]Fast, catalyst-free, bioorthogonal
Maleimide + Thiol~100 - 1,000[3]Fast, specific to thiols, potential for retro-Michael addition
NHS Ester + Amine~10 - 100[3]Fast, targets primary amines, susceptible to hydrolysis

Superior Stability in Biological Environments

For in vivo applications, the stability of the click chemistry reagent in biological media is paramount. Methyltetrazine-amine demonstrates high stability in aqueous buffers and serum, ensuring that the reagent remains intact and reactive until it reaches its target.[2][4] This is a significant advantage over less stable derivatives like H-tetrazine, which can degrade before the desired reaction occurs.[2]

Table 2: Stability of Tetrazine Derivatives in Biological Media
Tetrazine DerivativeIn Vivo StabilityReference
Methyltetrazine High [2]
H-TetrazineLow[2]
Phenyl-TetrazineModerate[2]
tert-Butyl-TetrazineVery High[2]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of click chemistry in research. Below are representative protocols for key experiments involving Methyltetrazine-amine.

Protocol 1: Determination of Second-Order Rate Constants using Stopped-Flow Spectrophotometry

This protocol outlines the measurement of the reaction rate between a tetrazine derivative and a dienophile.[1]

Materials:

  • Methyltetrazine-amine

  • trans-Cyclooctene (TCO) derivative

  • Anhydrous acetonitrile (B52724) (CH₃CN) or Dimethyl sulfoxide (B87167) (DMSO)

  • Dulbecco's Phosphate Buffered Saline (DPBS), pH 7.4

  • Stopped-flow spectrophotometer

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of the Methyltetrazine-amine and TCO derivative in anhydrous CH₃CN or DMSO. For reactions in aqueous media, prepare a stock solution of a water-soluble TCO derivative (e.g., TCO-PEG₄) in DPBS.

  • Instrument Setup: Set the stopped-flow spectrophotometer to the appropriate wavelength to monitor the disappearance of the tetrazine chromophore (typically around 520-540 nm). Equilibrate the instrument to the desired temperature (e.g., 37°C for DPBS).

  • Pseudo-First-Order Measurement: Perform pseudo-first-order measurements by mixing a solution of the tetrazine with a solution containing a large excess (at least 10-fold) of the TCO derivative.

  • Data Acquisition: Record the absorbance decay over time.

  • Data Analysis: Fit the data to a single exponential decay function to obtain the observed rate constant (k_obs). The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the excess reactant.

Protocol 2: In Vitro Stability Assay in Serum

This protocol describes a method to assess the stability of a tetrazine derivative in a biological medium.[2]

Materials:

  • Methyltetrazine derivative

  • Fetal Bovine Serum (FBS) or human serum

  • Dulbecco's Modified Eagle Medium (DMEM)

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector

  • Incubator at 37°C

Procedure:

  • Prepare Tetrazine Solution: Prepare a stock solution of the Methyltetrazine derivative in a suitable solvent (e.g., DMSO). Dilute the stock solution into DMEM containing 10% FBS to a final concentration of 100 µM.

  • Incubation: Incubate the solution at 37°C.

  • Sample Collection: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.

  • Sample Preparation: Precipitate the serum proteins by adding a cold organic solvent (e.g., acetonitrile). Centrifuge to pellet the proteins and collect the supernatant.

  • HPLC Analysis: Analyze the supernatant by HPLC to quantify the amount of remaining tetrazine derivative. The peak area of the tetrazine is compared to the initial time point to determine the percentage remaining over time.

Protocol 3: Antibody Conjugation with a TCO-NHS Ester

This protocol provides a general procedure for labeling an antibody with a TCO moiety for subsequent reaction with a Methyltetrazine-amine derivative.[5]

Materials:

  • Antibody of interest

  • TCO-NHS ester

  • Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Anhydrous DMF or DMSO

  • Spin desalting column

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 1-5 mg/mL in the Reaction Buffer.

  • TCO-NHS Ester Solution: Immediately before use, dissolve the TCO-NHS ester in a small amount of anhydrous DMF or DMSO to create a 10-20 mM stock solution.

  • Conjugation Reaction: Add a 10-20 fold molar excess of the TCO-NHS ester stock solution to the antibody solution. Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted TCO-NHS ester using a spin desalting column equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the antibody (280 nm) and, if applicable, the TCO group, or by using mass spectrometry.

Visualizing Workflows and Pathways

Diagrams are essential for illustrating complex biological and chemical processes. Below are Graphviz (DOT language) scripts for generating diagrams of a typical experimental workflow for in vivo imaging and a simplified representation of the HER2 signaling pathway, a common target in cancer therapy where Methyltetrazine-amine can be applied for targeted drug delivery.

experimental_workflow cluster_pretargeting Step 1: Pre-targeting cluster_imaging Step 2: Imaging Antibody-TCO\nConjugation Antibody-TCO Conjugation Purification Purification Antibody-TCO\nConjugation->Purification In Vivo\nAdministration In Vivo Administration Purification->In Vivo\nAdministration Methyltetrazine-Fluorophore\nAdministration Methyltetrazine-Fluorophore Administration In Vivo\nClick Reaction In Vivo Click Reaction Methyltetrazine-Fluorophore\nAdministration->In Vivo\nClick Reaction Fluorescence\nImaging Fluorescence Imaging In Vivo\nClick Reaction->Fluorescence\nImaging In Vivo\nClick Reaction->Fluorescence\nImaging Signal Generation

A typical experimental workflow for in vivo pre-targeted imaging.

HER2_signaling_pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus HER2 HER2 Receptor PI3K PI3K HER2->PI3K Ras Ras HER2->Ras HER3 HER3 Receptor HER3->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Simplified HER2 signaling pathway, a target for drug delivery.

Conclusion

Methyltetrazine-amine stands out as a superior click chemistry reagent due to its optimal balance of exceptionally fast reaction kinetics and high stability in biological environments. These properties make it an invaluable tool for researchers, scientists, and drug development professionals. Its versatility enables a wide range of applications, from high-contrast cellular imaging to the development of targeted therapeutics. The provided data and protocols serve as a guide for the effective implementation of Methyltetrazine-amine in pioneering research and the advancement of novel drug delivery systems.

References

A Comparative Guide to the Validation of Methyltetrazine-Amine Hydrochloride Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise and efficient conjugation of molecules is a cornerstone of modern drug development, diagnostics, and biological research. Among the various bioorthogonal "click chemistry" reactions, the ligation of methyltetrazine-amine (B608997) hydrochloride with trans-cyclooctene (B1233481) (TCO) functionalized molecules stands out for its rapid kinetics and high specificity.[1][2] Validating the success and efficiency of this conjugation is critical for ensuring the quality, consistency, and efficacy of the resulting bioconjugate. This guide provides a comparative overview of the primary analytical techniques used for this validation: Mass Spectrometry, SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE), and High-Performance Liquid Chromatography (HPLC), supplemented with insights into UV-Vis Spectroscopy.

Key Validation Techniques at a Glance

A multi-faceted approach is often employed to provide a comprehensive characterization of the bioconjugate. Each technique offers unique advantages in determining the success of the conjugation, the purity of the product, and the degree of labeling.

TechniquePrincipleKey Information ProvidedThroughputCost
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.Precise molecular weight of the conjugate, confirmation of successful ligation, determination of the degree of labeling (DOL) or drug-to-antibody ratio (DAR).[3]Low to MediumHigh
SDS-PAGE Separates proteins based on their molecular weight.Visual confirmation of conjugation through a molecular weight shift, assessment of product purity, and estimation of conjugation efficiency.[4]HighLow
HPLC Separates molecules based on their physicochemical properties (e.g., hydrophobicity).Quantification of conjugation efficiency, separation of conjugated from unconjugated species, and assessment of product purity.HighMedium
UV-Vis Spectroscopy Measures the absorbance of light by a sample.Quantification of the degree of labeling (DOL) or drug-to-antibody ratio (DAR) based on the distinct absorbance spectra of the protein and the tetrazine moiety.[5][6]HighLow

Quantitative Data Comparison

The following tables present illustrative quantitative data that might be obtained when analyzing a model protein (e.g., a monoclonal antibody of ~150 kDa) conjugated with a TCO-functionalized small molecule via Methyltetrazine-amine hydrochloride.

Table 1: Molecular Weight Determination

MethodUnconjugated Protein (Da)Conjugated Protein (Da)Comments
MALDI-TOF MS 149,850151,350 (for an average of 1 drug)Provides the average molecular weight of the conjugate population.[7]
ESI-MS 149,852150,602 (1 drug), 151,352 (2 drugs), etc.Can resolve different conjugated species, providing a distribution of the drug-to-antibody ratio.[8]
SDS-PAGE ~150 kDa~155-160 kDaProvides an apparent molecular weight and visual confirmation of a size shift.[9]

Table 2: Purity and Conjugation Efficiency

Method% Unconjugated Protein% Conjugated Protein% Aggregates/Fragments
HPLC (Size-Exclusion) 5941
HPLC (Reversed-Phase) 694Not typically resolved
SDS-PAGE (Densitometry) ~8~92<1

Table 3: Degree of Labeling (DOL) / Drug-to-Antibody Ratio (DAR)

MethodAverage DOL/DARComments
Mass Spectrometry (ESI-MS) 3.8Calculated from the weighted average of different conjugated species.[5]
UV-Vis Spectroscopy 4.1Calculated from the absorbance at 280 nm (protein) and ~520 nm (tetrazine).[5][6]
HPLC (Reversed-Phase) 3.9Calculated from the relative peak areas of different conjugated species.[10]

Experimental Protocols

Detailed methodologies for each of the key validation techniques are provided below.

Mass Spectrometry Protocol (MALDI-TOF)
  • Sample Preparation:

    • Mix 1 µL of the purified conjugate solution (typically 0.1-1 mg/mL in a low-salt buffer like ammonium (B1175870) acetate) with 1 µL of a suitable matrix solution (e.g., sinapinic acid in 50% acetonitrile/0.1% trifluoroacetic acid).

    • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry completely to form co-crystals.

  • Instrument Setup:

    • Calibrate the instrument using a protein standard of a similar molecular weight to the analyte.

    • Use a linear, positive ion mode.

    • Set the laser intensity to the minimum required to obtain a good signal-to-noise ratio.

  • Data Acquisition and Analysis:

    • Acquire spectra across the appropriate mass range.

    • Process the raw data to obtain the average molecular weight of the unconjugated and conjugated protein.

    • The mass difference corresponds to the mass of the attached methyltetrazine-small molecule adduct.

SDS-PAGE Protocol
  • Sample Preparation:

    • Prepare samples of the unconjugated protein, the conjugated protein, and a molecular weight marker.

    • Mix each protein sample with an equal volume of 2x Laemmli sample buffer. For reducing conditions, the buffer should contain a reducing agent like β-mercaptoethanol or DTT.

    • Heat the samples at 95-100°C for 5-10 minutes.

  • Gel Electrophoresis:

    • Load 10-20 µg of each sample into the wells of a polyacrylamide gel (e.g., 4-12% Bis-Tris).

    • Run the gel in an appropriate running buffer at a constant voltage (e.g., 150-200V) until the dye front reaches the bottom of the gel.

  • Visualization and Analysis:

    • Stain the gel with a protein stain such as Coomassie Brilliant Blue or a more sensitive silver stain.

    • Destain the gel until the protein bands are clearly visible against a clear background.

    • Image the gel and compare the migration of the conjugated protein to the unconjugated protein and the molecular weight marker to confirm a shift in apparent molecular weight. Densitometry can be used to estimate the percentage of conjugated versus unconjugated protein.

HPLC Protocol (Reversed-Phase)
  • Sample Preparation:

    • Prepare samples of the unconjugated protein and the purified conjugate at a concentration of approximately 1 mg/mL in a suitable buffer.

    • If necessary, reduce inter-chain disulfide bonds to separate heavy and light chains, which can provide better resolution of different conjugated species.

  • Chromatographic Conditions:

    • Column: A C4 or C8 reversed-phase column suitable for protein separations.

    • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • Gradient: A linear gradient from ~20% to 80% Mobile Phase B over 20-30 minutes.

    • Flow Rate: 0.5-1.0 mL/min.

    • Detection: UV absorbance at 280 nm.

  • Data Analysis:

    • Analyze the chromatograms to identify peaks corresponding to the unconjugated protein and the conjugated species.

    • The retention time of the conjugate will typically be longer than the unconjugated protein due to the increased hydrophobicity from the label.

    • Integrate the peak areas to quantify the percentage of conjugated and unconjugated protein, providing a measure of conjugation efficiency and purity.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the validation process.

experimental_workflow cluster_conjugation Conjugation Reaction cluster_validation Validation Methods Protein_TCO Protein-TCO Conjugate Protein-Conjugate Protein_TCO->Conjugate Methyltetrazine Methyltetrazine-Amine HCl Methyltetrazine->Conjugate MassSpec Mass Spectrometry Conjugate->MassSpec Analysis SDS_PAGE SDS-PAGE Conjugate->SDS_PAGE Analysis HPLC HPLC Conjugate->HPLC Analysis UV_Vis UV-Vis Spectroscopy Conjugate->UV_Vis Analysis

Caption: General workflow for conjugation and subsequent validation.

decision_tree Start Start Validation Purity Need Purity & Efficiency? Start->Purity MW_Confirmation Need Precise MW? Purity->MW_Confirmation Yes HPLC Use HPLC Purity->HPLC No SDS_PAGE Use SDS-PAGE Purity->SDS_PAGE Qualitative DOL Need Degree of Labeling? MW_Confirmation->DOL Yes MassSpec Use Mass Spectrometry MW_Confirmation->MassSpec No DOL->MassSpec High Precision UV_Vis Use UV-Vis DOL->UV_Vis Quick Estimate

Caption: Decision tree for selecting an appropriate validation method.

References

A Comparative Guide to Quality Control Assays for Methyltetrazine-Amine Labeled Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the generation of precisely labeled antibodies is paramount for the success of applications ranging from diagnostics and imaging to antibody-drug conjugates (ADCs). The advent of bioorthogonal chemistry, particularly the inverse-electron-demand Diels-Alder (iEDDA) reaction between methyltetrazine and a trans-cyclooctene (B1233481) (TCO), has provided a powerful tool for site-specific and efficient antibody conjugation.[1][2]

This guide provides a comprehensive overview of essential quality control (QC) assays for antibodies labeled using Methyltetrazine-amine chemistry. It offers an objective comparison with alternative labeling methods and includes detailed experimental protocols and supporting data to ensure the production of high-quality, reproducible antibody conjugates.

Comparing Labeling Chemistries

The choice of labeling chemistry is a critical first step that influences the quality and performance of the final conjugate. Methyltetrazine-amine labeling, which proceeds via the iEDDA click reaction, offers significant advantages in terms of speed and specificity.[2][3] A comparison with other common chemistries is summarized below.

FeatureMethyltetrazine-TCO (iEDDA)NHS Ester-AmineMaleimide-ThiolDBCO-Azide (SPAAC)
Target Group Trans-cyclooctene (TCO)Primary Amines (Lysine, N-terminus)[4][5]Free Sulfhydryls (reduced Cysteine)[4]Azide
Specificity High (Bioorthogonal)[1]Low (targets abundant lysines)[4]Moderate (requires antibody reduction)[4]High (Bioorthogonal)
Reaction Speed Very Fast (~10³ - 10⁶ M⁻¹s⁻¹)[3]Fast (~10¹ - 10² M⁻¹s⁻¹)[3]Fast (~10² - 10³ M⁻¹s⁻¹)[3]Fast (~10⁻¹ - 10¹ M⁻¹s⁻¹)[3]
Linkage Stability Highly Stable[3]Highly Stable (Amide bond)[3]Susceptible to retro-Michael reaction[3]Highly Stable (Triazole)[3]
Key Advantage Unsurpassed speed, high specificitySimple, no prior antibody modification neededSite-specific potential (hinge region)Catalyst-free, high specificity
Key Disadvantage Requires introduction of TCO groupRandom labeling can affect binding sites[4]Antibody reduction can affect stabilitySlower kinetics than iEDDA

Core Quality Control Assays

Regardless of the conjugation method, a series of QC assays must be performed to ensure the identity, purity, and stability of the labeled antibody.[6][7][8] These assays assess the critical quality attributes (CQAs) of the conjugate.[7][9]

Degree of Labeling (DOL)

The Degree of Labeling (DOL) represents the average number of label molecules conjugated to a single antibody.[10][11] An optimal DOL is crucial; too low a value results in a poor signal, while an excessively high DOL can lead to protein aggregation, loss of activity, or fluorescence quenching.[10][12][13] For antibodies, the optimal DOL typically falls between 2 and 10.[12][13]

Methods for DOL Determination:

  • UV-Vis Spectrophotometry: The most common method, relying on the distinct absorbance maxima of the protein (at 280 nm) and the label.[10][14]

  • Mass Spectrometry (MS): Provides a precise mass of the conjugate, allowing for accurate determination of the number of attached labels.[7][10]

  • High-Performance Liquid Chromatography (HPLC): Techniques like Reversed-Phase (RP-HPLC) can separate differently labeled species, providing insight into the distribution of the label.[10]

Table 2: Parameters for DOL Calculation via UV-Vis Spectrophotometry

MoietyMolar Extinction Coefficient (ε)Maximum Absorbance (λmax)Correction Factor (CF) at 280 nm
IgG Antibody ~210,000 M⁻¹cm⁻¹[10][13]~280 nmN/A
Methyltetrazine ~430-500 M⁻¹cm⁻¹[10]~520-535 nm[10]Varies; often low but should be determined
DBCO ~12,000 M⁻¹cm⁻¹[10]~309 nm[10]~0.90[10]
Purity and Integrity

It is essential to assess the purity of the conjugate and confirm that the labeling process has not induced fragmentation or aggregation.

Common Techniques:

  • Size Exclusion Chromatography (SEC-HPLC): The primary method for quantifying high molecular weight species (aggregates) and fragments. A high percentage of monomeric antibody is desired.[9][15]

  • SDS-PAGE: Used under non-reducing and reducing conditions to visualize the intact antibody, heavy chains, and light chains, confirming integrity and identifying any major fragments or impurities.[16]

  • Capillary Electrophoresis (CE): Provides high-resolution separation to assess purity and charge heterogeneity.[16]

Binding Affinity and Functionality

The ultimate test of a labeled antibody is its ability to bind its target antigen with high specificity and affinity. The labeling process should not impede the antigen-binding site.

Recommended Assays:

  • Enzyme-Linked Immunosorbent Assay (ELISA): A straightforward method to compare the binding characteristics of the labeled antibody to the unlabeled parent antibody.[17][18]

  • Surface Plasmon Resonance (SPR): Provides quantitative data on association (ka) and dissociation (kd) rates, allowing for precise determination of the binding affinity (KD).

  • Flow Cytometry / Immunocytochemistry (ICC): For antibodies targeting cell-surface antigens, these methods confirm that the labeled antibody can effectively bind to its target on the cell surface.[18]

  • Cell-Based Functional Assays: For therapeutic antibodies or ADCs, cytotoxicity assays are critical to demonstrate that the entire construct is functional—from binding and internalization to payload delivery.[14]

Stability

Antibody stability is critical for ensuring shelf-life and consistent performance.[15][19] Stability studies expose the conjugate to stress conditions to predict its long-term behavior.[8][18]

Types of Stability Studies:

  • Accelerated Stability: Involves incubating the antibody at elevated temperatures (e.g., 37°C or 45°C) for a defined period (e.g., 7 days) and then comparing its performance to a control stored at the recommended temperature (-20°C or 4°C).[18][20]

  • Freeze-Thaw Stability: The antibody is subjected to multiple freeze-thaw cycles to assess its resistance to physical stress that can cause aggregation.[8]

  • Serum Stability: The conjugate is incubated in serum for various time points to evaluate its stability in a complex biological matrix, which is crucial for in vivo applications.[15][21] Analysis is often performed by LC-MS.[21]

Experimental Workflows and Protocols

To ensure reproducibility, standardized workflows and detailed protocols are essential.

G Figure 1. General Workflow for Antibody Labeling and QC cluster_0 Preparation & Labeling cluster_1 Quality Control Assays Ab_Prep Antibody Preparation (Buffer Exchange) Labeling Conjugation Reaction (Antibody + Methyltetrazine) Ab_Prep->Labeling Purification Purification (e.g., SEC) Labeling->Purification DOL DOL Determination (UV-Vis, MS) Purification->DOL Purity Purity & Integrity (SEC-HPLC, SDS-PAGE) Purification->Purity Binding Binding Affinity (ELISA, SPR) Purification->Binding Stability Stability Assessment (Accelerated, Serum) Purification->Stability Final_Product Characterized Labeled Antibody DOL->Final_Product Purity->Final_Product Binding->Final_Product Stability->Final_Product

Caption: General Workflow for Antibody Labeling and QC

Protocol: DOL Determination by UV-Vis Spectrophotometry
  • Sample Preparation: Ensure any unconjugated label has been removed from the antibody solution, typically through gel filtration or dialysis.[13]

  • Spectrophotometer Setup: Use a UV-transparent quartz cuvette. Blank the instrument with the conjugation buffer.

  • Absorbance Measurement: Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the λmax of the methyltetrazine dye (e.g., ~525 nm, Aₘₐₓ). Dilute the sample if the absorbance exceeds 2.0.[13]

  • Calculation:

    • First, calculate the concentration of the antibody, correcting for the absorbance of the dye at 280 nm.

      • Corrected A₂₈₀ = A₂₈₀ - (Aₘₐₓ × CF)

      • Where CF is the correction factor (A₂₈₀ of the free dye / Aₘₐₓ of the free dye).[13]

      • Antibody Concentration (M) = Corrected A₂₈₀ / ε_protein

    • Next, calculate the concentration of the dye.

      • Dye Concentration (M) = Aₘₐₓ / ε_dye

    • Finally, calculate the DOL.

      • DOL = Dye Concentration / Antibody Concentration[11]

Protocol: Aggregation Analysis by SEC-HPLC
  • System Setup: Equilibrate an appropriate size-exclusion column (e.g., TSKgel G3000SWxl) with a suitable mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8) at a constant flow rate (e.g., 0.5 mL/min).

  • Sample Preparation: Dilute the labeled antibody to a suitable concentration (e.g., 0.5-1.0 mg/mL) in the mobile phase.

  • Injection and Analysis: Inject a defined volume (e.g., 20 µL) of the sample. Monitor the eluent by UV absorbance at 280 nm.

  • Data Interpretation: Integrate the peaks in the resulting chromatogram. The main peak corresponds to the monomeric antibody. Earlier eluting peaks represent aggregates, while later eluting peaks represent fragments. Calculate the percentage of the monomer peak relative to the total area of all peaks.

Protocol: Accelerated Stability Study
  • Sample Aliquoting: Prepare at least two aliquots of the labeled antibody at a defined concentration.

  • Storage Conditions:

    • Control Sample: Store one aliquot at the recommended long-term storage temperature (e.g., -20°C or 4°C).[20]

    • Test Sample: Incubate the second aliquot at a stress temperature (e.g., 37°C) for a defined period (e.g., 7 days).[18][20] Some protocols also include a brief shock at a higher temperature (e.g., 4-8 hours at 45°C).[18]

  • Analysis: After the incubation period, allow the test sample to return to room temperature. Analyze both the test and control samples using key performance-indicating assays, such as SEC-HPLC to measure aggregation and an ELISA or western blot to assess functional activity.[18][20]

  • Acceptance Criteria: The test sample should show equivalent performance to the control sample within normal assay variation. For example, the percentage of monomer should not decrease by more than a predefined amount (e.g., 5%), and the EC50 in an ELISA should not change significantly.[18]

Logical Framework for QC Assessment

The relationship between different QC assays and the overall assessment of the antibody conjugate can be visualized as a structured evaluation process.

G Figure 2. Framework for QC Attribute Assessment cluster_0 Primary Characterization cluster_1 Functional Validation cluster_2 Long-Term Viability Start Labeled Antibody Conjugate P1 Correct Labeling Ratio? (DOL Assay) Start->P1 P2 Structurally Intact? (SEC-HPLC, SDS-PAGE) P1->P2 DOL OK F1 Antigen Binding Preserved? (ELISA, SPR, Flow Cytometry) P2->F1 Purity OK F2 Biologically Active? (Cell-based Assays) F1->F2 Binding OK S1 Stable Under Stress? (Accelerated Stability) F2->S1 Function OK S2 Stable in Bio-Matrix? (Serum Stability) S1->S2 Stability OK Result Released for Application S2->Result Serum Stable

Caption: Framework for QC Attribute Assessment

References

Taming the Click: A Comparative Guide to Tetrazine Derivative Reaction Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the rapidly evolving landscape of bioorthogonal chemistry, the choice of reagents is paramount. The inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazines and strained dienophiles stands out for its exceptional speed and specificity.[1] However, not all tetrazines are created equal. Subtle structural modifications to the tetrazine core can lead to dramatic differences in reaction kinetics, profoundly impacting the success of applications ranging from in vivo imaging to targeted drug delivery.[2][3] This guide provides an objective comparison of the reaction kinetics of various tetrazine derivatives, supported by experimental data, and includes detailed protocols to aid in the selection of the optimal reagent for your specific needs.

The reactivity of tetrazine derivatives in the IEDDA reaction is primarily governed by the electronic properties of the substituents on the tetrazine ring.[2] The reaction involves the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene (the tetrazine).[4][5] By modifying the tetrazine, one can tune this interaction and, consequently, the reaction rate.

  • Electronic Effects : Electron-withdrawing groups (EWGs) attached to the tetrazine ring, such as pyridyl, pyrimidyl, or trifluoromethylphenyl groups, lower the energy of the tetrazine's LUMO.[5][6] This reduces the HOMO-LUMO energy gap, leading to a faster cycloaddition.[6] Conversely, electron-donating groups (EDGs) increase the LUMO energy, resulting in slower reaction rates.[6][7]

  • Steric Effects : The size of the substituents on the tetrazine can also play a pivotal role. Generally, smaller substituents lead to more reactive tetrazines. For instance, monosubstituted 3-phenyl-1,2,4,5-tetrazines (H-Tzs) often exhibit significantly increased reactivity compared to their methyl- or phenyl-substituted counterparts due to reduced steric hindrance.[5][8]

  • Dienophile Choice : The choice of the reaction partner (the dienophile) has a massive impact on the reaction rate. Highly strained dienophiles like trans-cyclooctenes (TCO) react exceptionally fast, with rate constants that can be orders of magnitude higher than those for less strained dienophiles like norbornenes or bicyclo[6.1.0]nonyne (BCN).[6][9][10]

  • Solvent Effects : The reaction medium can influence kinetics, with reactions in aqueous media often being significantly faster than in organic solvents like methanol (B129727) or dioxane.[9][11][12] This acceleration in aqueous solutions is attributed to a hydrophobic effect.[9]

Comparative Reaction Kinetics of Tetrazine Derivatives

The selection of a tetrazine derivative often involves a trade-off between reactivity and stability. Highly reactive tetrazines with strong electron-withdrawing groups may have reduced stability in aqueous physiological conditions.[3][7] The following table summarizes second-order rate constants for various tetrazine derivatives with common dienophiles, providing a quantitative basis for comparison.

Tetrazine Derivative (3,6-substituents)DienophileSolventTemp. (°C)Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference(s)
3,6-di-(2-pyridyl)trans-cyclooctene (TCO)Methanol2522,000[9]
3,6-di-(2-pyridyl)trans-cyclooctene (TCO)9:1 Methanol/Water25~2,000[9][13][14][15]
3-H, 6-phenylTCO-PEG₄DPBS (pH 7.4)37>39,000[11]
3,6-bis(pyridyl)TCO-PEG₄DPBS (pH 7.4)37>39,000[11]
3-H, 6-pyrimidyltrans-cyclooctene (TCO)Aqueous MediaN/A~13,000[16]
3-(pyrimidin-2-yl), 6-(4-(trifluoromethyl)phenyl)Bicyclo[6.1.0]nonyne (BCN)MethanolAmbient125[6]
3,6-bis(4-(trifluoromethyl)phenyl)Bicyclo[6.1.0]nonyne (BCN)MethanolAmbient10[6]
3-phenyl, 6-(4-(methoxy)phenyl) (EDG)Bicyclo[6.1.0]nonyne (BCN)MethanolAmbient0.58[6]
3,6-di-(2-pyridyl)NorborneneMethanolN/A8.5 x 10⁻³[4][6]
Unspecified TetrazineNorborneneDMSON/A0.04[17]

Data presented is a selection from cited literature and is intended for comparative purposes. Reaction conditions can significantly affect rates.

Visualizing the Chemistry and Workflow

To better understand the underlying processes, the following diagrams illustrate the reaction mechanism and a typical experimental workflow for kinetic analysis.

IEDDA_Reaction_Mechanism cluster_reactants Reactants cluster_transition Transition State cluster_intermediate Intermediate cluster_products Products Tetrazine Tetrazine (Diene) Plus1 + TS [4+2] Cycloaddition (IEDDA) Tetrazine->TS Dienophile Dienophile (e.g., TCO) Dienophile->TS Intermediate Bicyclic Intermediate TS->Intermediate k₁ Dihydropyridazine Dihydropyridazine Intermediate->Dihydropyridazine Retro-Diels-Alder (fast) Nitrogen N₂ Gas Intermediate->Nitrogen Retro-Diels-Alder (fast) Plus2 +

Mechanism of the inverse-electron-demand Diels-Alder (IEDDA) reaction.

Kinetic_Analysis_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Stock_Tz Prepare Tetrazine Stock Solution Mix Mix Reactants in Cuvette (Dienophile in excess) Stock_Tz->Mix Stock_Diene Prepare Dienophile Stock Solution Stock_Diene->Mix Monitor Monitor Absorbance Decay (e.g., at 520-545 nm) via UV-Vis Spectrophotometer Mix->Monitor Plot Plot ln(Absorbance) vs. Time Monitor->Plot Slope Determine Pseudo-First-Order Rate (k_obs) from Slope Plot->Slope Calc Calculate Second-Order Rate (k₂) k₂ = k_obs / [Dienophile] Slope->Calc

Typical workflow for determining reaction kinetics using UV-Vis spectrophotometry.

Experimental Protocols

Accurate kinetic data is essential for comparing derivatives. Below are generalized protocols for kinetic analysis and a common application, protein labeling.

Protocol 1: Kinetic Analysis via UV-Vis Spectrophotometry

This protocol is for determining the second-order rate constant of a tetrazine-dienophile reaction under pseudo-first-order conditions.

Materials:

  • Tetrazine derivative

  • Dienophile (e.g., TCO, Norbornene)

  • Anhydrous solvent (e.g., Methanol, Acetonitrile, PBS pH 7.4)

  • UV-Vis Spectrophotometer with temperature control

  • Quartz cuvettes

Procedure:

  • Solution Preparation: Prepare separate stock solutions of the tetrazine derivative and the dienophile in the desired solvent. A typical starting concentration for the tetrazine is 0.5-1.0 mM, while the dienophile should be prepared at a concentration that will be in at least 10-fold excess.[6]

  • Spectrophotometer Setup: Set the spectrophotometer to monitor the characteristic absorbance maximum of the tetrazine, which is typically between 510-550 nm for diaryl tetrazines or ~300 nm for some substituted tetrazines.[4][18][19] Equilibrate the sample holder to the desired temperature (e.g., 25°C or 37°C).[7][18]

  • Reaction Initiation: In a quartz cuvette, pipette the dienophile solution and the solvent to achieve the final desired concentration. Place the cuvette in the spectrophotometer and zero the instrument. To initiate the reaction, add a small volume of the tetrazine stock solution, mix quickly and thoroughly, and immediately begin recording the absorbance over time.[4]

  • Data Acquisition: Record the absorbance decay at fixed intervals until the reaction is complete (i.e., the absorbance reading is stable). For very fast reactions (>500 M⁻¹s⁻¹), a stopped-flow spectrophotometer is required to obtain accurate measurements.[7][18]

  • Data Analysis:

    • Under pseudo-first-order conditions (where [Dienophile] >> [Tetrazine]), the reaction follows first-order kinetics with respect to the tetrazine concentration.

    • Plot the natural logarithm of the normalized absorbance (ln[Aₜ/A₀]) versus time.

    • The slope of the resulting linear fit is the negative of the pseudo-first-order rate constant (-k_obs).[4]

    • Calculate the second-order rate constant (k₂) by dividing k_obs by the concentration of the dienophile used in the experiment: k₂ = k_obs / [Dienophile] .[18]

    • Repeat the experiment with several different excess concentrations of the dienophile to ensure the linearity of k_obs versus [Dienophile].

Protocol 2: General Protein Labeling and Conjugation

This protocol provides a general workflow for conjugating two proteins using TCO-tetrazine ligation.

Materials:

  • Protein 1 and Protein 2

  • TCO-NHS ester and Tetrazine-NHS ester (or other protein-reactive derivatives)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Desalting columns (e.g., spin columns)

Procedure:

  • Protein 1 Activation (TCO):

    • Dissolve Protein 1 in the reaction buffer to a concentration of 1-5 mg/mL.[13]

    • Add a 10-20 fold molar excess of TCO-NHS ester (dissolved in DMSO or DMF) to the protein solution.

    • Incubate the reaction for 60 minutes at room temperature.[19]

    • Remove the excess, unreacted TCO-NHS ester using a desalting column.[13][19]

  • Protein 2 Activation (Tetrazine):

    • Repeat the process from Step 1, using Protein 2 and the corresponding Tetrazine-NHS ester.[19]

  • Bioorthogonal Conjugation:

    • Mix the TCO-labeled Protein 1 with the tetrazine-labeled Protein 2 in a suitable buffer, typically at a 1:1 or 1:1.5 molar ratio.[13][19]

    • Allow the conjugation reaction to proceed for 60 minutes at room temperature.[13]

  • Purification and Analysis:

    • The final protein-protein conjugate can be purified from any unreacted starting material using size-exclusion chromatography.[13]

    • Confirm the successful conjugation using techniques such as SDS-PAGE, which will show a new band at the expected higher molecular weight of the conjugate.

References

A Head-to-Head Comparison of Methyltetrazine-amine and TCO Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The inverse electron demand Diels-Alder (IEDDA) reaction between tetrazines and trans-cyclooctenes (TCOs) has emerged as a premier bioorthogonal "click" chemistry tool, prized for its exceptional speed and specificity in complex biological environments. This guide provides an objective, data-driven comparison of two key components of this reaction: Methyltetrazine-amine and TCO linkers. Understanding the distinct performance characteristics of each component is crucial for designing robust and efficient bioconjugation strategies in drug delivery, diagnostics, and molecular imaging.

Executive Summary

Both Methyltetrazine-amine and TCO linkers are indispensable tools for IEDDA-mediated bioconjugation. The choice between modifying a biomolecule with a tetrazine or a TCO moiety depends on a balance of desired reaction kinetics, stability requirements of the final conjugate and intermediates, and the physicochemical properties of the biomolecule to be modified. Generally, the tetrazine-TCO reaction is characterized by its extremely rapid kinetics, often orders of magnitude faster than other bioorthogonal reactions.[1][2] Methyl-substituted tetrazines offer a favorable balance of high reactivity and improved stability compared to their unsubstituted counterparts.[3] TCOs, particularly conformationally strained isomers, are highly reactive but can be susceptible to isomerization and degradation.[1][2] The addition of polyethylene (B3416737) glycol (PEG) linkers to either moiety can enhance solubility and stability.[4][5]

Quantitative Data Comparison

The performance of Methyltetrazine-amine and TCO linkers can be quantified by their reaction kinetics and stability. The tables below summarize key data from published literature.

Table 1: Reaction Kinetics

The rate of the IEDDA reaction is typically described by the second-order rate constant (k₂). A higher k₂ value indicates a faster reaction, allowing for efficient conjugation at lower concentrations. The reactivity of TCO is highly dependent on its isomeric form, with axial isomers generally exhibiting higher reactivity than equatorial isomers due to increased ring strain.[1]

Reacting PairSecond-Order Rate Constant (k₂) M⁻¹s⁻¹ConditionsReference(s)
Methyltetrazine + Axial-TCO~1,000 - 80,200Aqueous buffer / PBS, 25-37 °C[1]
Methyltetrazine + Equatorial-TCO~1,000 - 22,600Aqueous buffer / PBS, 25-37 °C[1]
Hydrogen-substituted Tetrazine + TCOUp to 30,000PBS, 37 °C[6]
Disubstituted Tetrazines (with electron-donating groups) + TCO200 - 2,000PBS, 37 °C[6]

Note: The specific structure of the Methyltetrazine-amine and TCO linkers, including the nature of any spacers (e.g., PEG), can influence the reaction rate.

Table 2: Stability

The stability of the linker is critical, particularly for in vivo applications where long circulation times are required. Stability is often assessed by the half-life (t₁/₂) of the compound in relevant biological media, such as human serum. Methyl-substituted tetrazines generally show improved stability over unsubstituted tetrazines.[3] TCOs can isomerize to the less reactive cis-cyclooctene (CCO), and their stability can be influenced by factors like the presence of thiols.[7]

Linker / ConjugateHalf-life (t₁/₂)ConditionsReference(s)
Methyltetrazine derivatives>24 hoursHuman serum albumin at 37 °C[8]
TCO derivatives5 - 20 daysSerum / PBS[2]
Tetrazine-TCO adduct (Dihydropyridazine)Highly stablePhysiological conditions[1]
Unsubstituted Tetrazine-amineLower stabilityAqueous buffer[3]

Note: Direct head-to-head, long-term stability studies comparing specific Methyltetrazine-amine and TCO linkers under identical conditions are limited in the literature. The data presented is compiled from studies evaluating similar derivatives.

Reaction Mechanism and Experimental Workflows

Visualizing the reaction and the methods for its characterization is essential for practical application.

G cluster_reactants Reactants cluster_reaction IEDDA Reaction cluster_product Product Methyltetrazine Methyltetrazine-amine Linker IEDDA [4+2] Cycloaddition Methyltetrazine->IEDDA Diene TCO TCO Linker TCO->IEDDA Dienophile Retro_DA Retro-Diels-Alder (N₂ release) IEDDA->Retro_DA Dihydropyridazine Stable Dihydropyridazine Conjugate Retro_DA->Dihydropyridazine

Caption: The inverse electron demand Diels-Alder (IEDDA) reaction pathway.

G cluster_workflow Experimental Workflow for Linker Comparison cluster_kinetics Kinetics Assay cluster_stability Stability Assay K1 Prepare solutions of Methyltetrazine-amine and TCO K2 Mix reactants under pseudo-first-order conditions K1->K2 K3 Monitor reaction by stopped-flow spectrophotometry K2->K3 K4 Calculate second-order rate constant (k₂) K3->K4 S4 Determine linker half-life (t₁/₂) S1 Incubate linker in human plasma at 37°C S2 Collect aliquots at various time points S1->S2 S3 Analyze samples by HPLC or LC-MS S2->S3 S3->S4

Caption: Workflow for kinetic and stability analysis of bioorthogonal linkers.

Experimental Protocols

Detailed and reproducible protocols are fundamental to the objective comparison of linker performance.

Protocol 1: Determination of Second-Order Rate Constant (k₂)

This protocol describes the measurement of the reaction rate between a Methyltetrazine-amine and a TCO linker using stopped-flow spectrophotometry under pseudo-first-order conditions.

Materials:

  • Methyltetrazine-amine derivative

  • TCO linker derivative

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Organic solvent for stock solutions (e.g., DMSO)

  • Stopped-flow spectrophotometer

Procedure:

  • Stock Solution Preparation: Prepare concentrated stock solutions (e.g., 10 mM) of the Methyltetrazine-amine and TCO linker in DMSO.

  • Working Solution Preparation:

    • Prepare a solution of the Methyltetrazine-amine in the reaction buffer at a concentration where its absorbance can be accurately monitored (e.g., 50 µM). The tetrazine chromophore has a characteristic absorbance around 520-540 nm.

    • Prepare a series of TCO linker solutions in the reaction buffer at concentrations that are in large excess (at least 10-fold) compared to the tetrazine solution (e.g., 500 µM, 750 µM, 1000 µM). This establishes pseudo-first-order conditions.

  • Kinetic Measurement:

    • Set the stopped-flow spectrophotometer to monitor the decay of the tetrazine absorbance at its λ_max (e.g., 535 nm) at a constant temperature (e.g., 37°C).

    • Rapidly mix equal volumes of the Methyltetrazine-amine solution and one of the excess TCO solutions.

    • Record the absorbance decay over time until the reaction is complete.

    • Repeat the measurement for each concentration of the TCO linker.

  • Data Analysis:

    • Fit the absorbance decay curve for each TCO concentration to a single exponential decay function to obtain the observed rate constant (k_obs).

    • Plot the obtained k_obs values against the corresponding TCO concentrations.

    • The slope of the resulting linear fit represents the second-order rate constant (k₂).[7]

Protocol 2: In Vitro Stability Assay in Human Plasma

This protocol outlines a method to assess the stability of Methyltetrazine-amine and TCO linkers in a physiologically relevant matrix.

Materials:

  • Methyltetrazine-amine or TCO linker

  • Human plasma (citrate-anticoagulated)

  • Incubator or water bath at 37°C

  • Acetonitrile (ACN), ice-cold

  • Centrifuge

  • HPLC or LC-MS system

Procedure:

  • Preparation:

    • Prepare a stock solution of the linker to be tested in a minimal amount of a compatible solvent (e.g., DMSO).

    • Spike the linker stock solution into pre-warmed (37°C) human plasma to achieve a final concentration of, for example, 100 µM. Ensure the final concentration of the organic solvent is low (e.g., <1%) to avoid protein precipitation.

  • Incubation:

    • Incubate the plasma-linker mixture at 37°C.

    • At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw an aliquot (e.g., 100 µL) of the mixture.

  • Sample Processing:

    • Immediately quench the enzymatic activity and precipitate plasma proteins by adding a volume of ice-cold ACN (e.g., 3 volumes, 300 µL) to the aliquot.

    • Vortex the sample vigorously and then centrifuge at high speed (e.g., 14,000 x g for 10 minutes) to pellet the precipitated proteins.

  • Analysis:

    • Carefully collect the supernatant.

    • Analyze the supernatant by HPLC or LC-MS to quantify the concentration of the intact linker.

  • Data Interpretation:

    • Plot the concentration of the intact linker versus time.

    • Fit the data to an appropriate decay model (e.g., one-phase decay) to calculate the half-life (t₁/₂) of the linker in plasma.[9][10]

Conclusion

The IEDDA reaction between Methyltetrazine-amine and TCO linkers provides a powerful platform for bioconjugation with unparalleled reaction speeds. The choice of which reactive partner to place on a given biomolecule should be guided by empirical data. Methyltetrazines offer an excellent combination of high reactivity and stability, making them highly reliable bioorthogonal handles. TCOs, while being the engine of the rapid reaction, require careful selection to ensure sufficient stability for the intended application. The use of hydrophilic linkers such as PEG is often advantageous for both components. By utilizing the quantitative data and detailed protocols provided in this guide, researchers can make informed decisions to optimize their bioconjugation strategies for advanced therapeutic and diagnostic applications.

References

Performance Evaluation of Methyltetrazine-amine in Diverse Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of a bioorthogonal probe is a critical decision that influences the outcome of cellular imaging and labeling experiments. Methyltetrazine-amine has emerged as a prominent tool in this field due to its favorable balance of stability and reactivity. This guide provides a comprehensive comparison of Methyltetrazine-amine's performance, supported by available experimental data, and offers detailed protocols for its application.

Comparison with Alternative Tetrazine Probes

The efficacy of bioorthogonal reactions is largely dictated by the reaction kinetics and the stability of the probes in a biological milieu. Methyltetrazine strikes an optimal balance between these two critical parameters when compared to other common tetrazine derivatives.

PropertyMethyltetrazineH-TetrazinePhenyl-Tetrazinetert-Butyl-Tetrazine
Second-Order Rate Constant (k₂) with TCO (M⁻¹s⁻¹) *~1,000 - 10,332Up to 30,000~1,000Slower than methyltetrazine
In Vivo Stability HighLowModerateVery High
Key Characteristic Balanced reactivity and stabilityFastest kinetics, but poor stabilityModerate reactivity and stabilityHigh stability, but slower kinetics

Rate constants can vary depending on the specific trans-cyclooctene (B1233481) (TCO) derivative and reaction conditions.

As the table indicates, while H-tetrazine exhibits the fastest reaction kinetics, its utility is often hampered by its low stability in aqueous environments. Conversely, tert-butyl-tetrazine offers high stability but at the cost of significantly slower reaction rates. Methyltetrazine provides a robust compromise, making it a versatile choice for a wide range of live-cell applications.

Performance of Methyltetrazine-amine in Specific Cell Lines

  • HEK293T Cells: The rapid reaction kinetics of methyltetrazine derivatives with trans-cyclooctene (TCO) have been leveraged for efficient, stoichiometric labeling of proteins in live HEK293T cells, even at low concentrations of the labeling reagent.[1]

  • HeLa Cells: The non-toxic nature of certain tetrazine-based probes has been noted in HeLa cells, making them suitable for live-cell imaging applications.[1] Furthermore, studies on the proteome reactivity of various tetrazine derivatives in HeLa cell lysates have provided valuable insights into potential off-target interactions, highlighting the importance of probe design for specific labeling.

  • Jurkat T-cells: Methyltetrazine-containing probes have been successfully used to visualize cathepsin activity in live Jurkat T-cells, demonstrating their compatibility with activity-based protein profiling in immune cell lines.

  • A549 and PANC-1 Cells: The utility of tetrazine ligation for imaging small molecule-protein interactions has been demonstrated in cancer cell lines such as A549 (lung carcinoma) and PANC-1 (pancreatic cancer).

The successful application of Methyltetrazine-amine and its derivatives in these diverse cell lines, which include embryonic kidney, cervical cancer, T-lymphocytes, lung carcinoma, and pancreatic cancer cells, underscores its versatility and effectiveness as a bioorthogonal probe in a variety of cellular contexts.

Experimental Protocols

Detailed methodologies are crucial for the successful application of Methyltetrazine-amine in cell-based assays. Below are protocols for live-cell labeling and cytotoxicity assessment.

Protocol for Live-Cell Labeling with Methyltetrazine-amine

This protocol describes the general steps for labeling cells that have been engineered to express a TCO-modified biomolecule.

  • Cell Culture and Preparation:

    • Culture the cell line of interest to the desired confluency in appropriate cell culture medium.

    • For experiments involving genetic encoding of a TCO-amino acid, follow established transfection or transduction protocols.

    • For labeling of cell surface proteins, cells can be treated with a TCO-NHS ester to modify surface lysines.

  • Preparation of Methyltetrazine-amine Labeling Solution:

    • Dissolve Methyltetrazine-amine (or a Methyltetrazine-fluorophore conjugate) in a biocompatible solvent such as DMSO to create a stock solution (e.g., 1-10 mM).

    • Dilute the stock solution in pre-warmed cell culture medium or a suitable buffer (e.g., PBS) to the final working concentration (typically in the low micromolar to nanomolar range, to be optimized for the specific application).

  • Labeling Procedure:

    • Remove the culture medium from the cells and wash once with pre-warmed PBS.

    • Add the Methyltetrazine-amine labeling solution to the cells.

    • Incubate for a specific duration (ranging from minutes to a few hours, depending on the reaction kinetics and probe concentration) at 37°C in a CO₂ incubator.

    • For fluorogenic probes, imaging can often be performed without a wash step. For other probes, it is recommended to wash the cells two to three times with pre-warmed PBS or culture medium to remove any unreacted probe before imaging.

  • Imaging:

    • Image the labeled cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Protocol for Cytotoxicity Assessment (MTT Assay)

This protocol provides a method to evaluate the potential cytotoxic effects of Methyltetrazine-amine on a chosen cell line.

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.

    • Allow the cells to adhere and grow for 24 hours.

  • Treatment with Methyltetrazine-amine:

    • Prepare a series of dilutions of Methyltetrazine-amine in cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing different concentrations of Methyltetrazine-amine. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the probe, e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • At the end of the incubation period, add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Gently pipette to dissolve the formazan crystals.

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the log of the concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Visualizations

Inverse Electron Demand Diels-Alder (IEDDA) Reaction

IEDDA_Reaction Bioorthogonal reaction between Methyltetrazine and TCO. cluster_reactants Reactants Methyltetrazine Methyltetrazine-amine Dihydropyridazine Dihydropyridazine Adduct Methyltetrazine->Dihydropyridazine + TCO trans-Cyclooctene (TCO) TCO->Dihydropyridazine Nitrogen N₂

Caption: The IEDDA reaction of Methyltetrazine-amine and TCO.

Experimental Workflow for Live-Cell Labeling

Live_Cell_Labeling_Workflow A Culture TCO-modified cells C Incubate cells with labeling solution A->C B Prepare Methyltetrazine-amine labeling solution B->C D Wash to remove unreacted probe C->D E Fluorescence Imaging D->E

Caption: Workflow for labeling live cells with Methyltetrazine-amine.

Experimental Workflow for Cytotoxicity Assessment

Cytotoxicity_Workflow A Seed cells in 96-well plate B Treat with serial dilutions of Methyltetrazine-amine A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Solubilize formazan D->E F Measure absorbance at 570 nm E->F G Calculate IC50 value F->G

Caption: Workflow for assessing cytotoxicity using an MTT assay.

References

A Comparative Guide to Methyltetrazine-Amine Conjugates: Cross-Reactivity and Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of bioconjugation, the choice of chemical ligation strategy is paramount to the success of creating stable and effective molecular conjugates for therapeutic and diagnostic applications. Methyltetrazine-amine, a key player in the realm of bioorthogonal chemistry, offers a powerful tool for the precise coupling of molecules. This guide provides an objective comparison of Methyltetrazine-amine's performance, with a focus on cross-reactivity, against other common bioconjugation methods, supported by experimental data and detailed protocols.

Performance Overview: Speed and Selectivity

Methyltetrazine-amine participates in the inverse electron demand Diels-Alder (iEDDA) cycloaddition with a strained alkene partner, most commonly a trans-cyclooctene (B1233481) (TCO). This reaction is renowned for its exceptionally fast kinetics and high degree of selectivity, proceeding rapidly even at low concentrations and in complex biological milieu without the need for a catalyst.[1][2] The methyl group on the tetrazine ring enhances its stability compared to unsubstituted tetrazines, a crucial attribute for in vivo applications.[2]

Cross-Reactivity Profile: A Quantitative Look

A critical consideration for any bioconjugation reagent is its potential for off-target reactions with endogenous functional groups, which can lead to undesired products and compromise the efficacy and safety of the resulting conjugate. This section delves into the cross-reactivity of tetrazine-based compounds with common biological nucleophiles.

While direct quantitative data for Methyltetrazine-amine's reactivity with a full panel of amino acids remains an area of active investigation, studies on similar vinyltetrazine derivatives provide valuable insights. In a competitive assay, a vinyltetrazine reagent demonstrated high selectivity for cysteine over other nucleophilic amino acids such as lysine, serine, tyrosine, and arginine, even when the latter were present in large excess.

Table 1: Chemoselectivity of a Vinyltetrazine Reagent

Competing Amino Acid (10 equiv. each)Cysteine-Labeled Product Formation
Lysine, Serine, Tyrosine, ArginineDetected
No competing amino acidsDetected

This table summarizes the qualitative results of a competition experiment. Quantitative yield data was not provided in the source material.

The second-order rate constant for the reaction between a vinyltetrazine and cysteine was determined to be 13 ± 0.8 M⁻¹s⁻¹. This indicates a controlled and selective reaction under mild conditions.

Stability in Biological Media

The stability of the bioconjugate is as crucial as its formation. Studies on tetrazine-modified peptides, such as SST-Tetrazine, have demonstrated good stability in the presence of fetal bovine serum (FBS), a common model for the biological environment. LC-MS analysis showed that the SST-Tetrazine conjugate remained intact after 24 hours of incubation, with no significant degradation products detected.[3]

Table 2: Stability of SST-Tetrazine in 1% FBS

Incubation Time (hours)Remaining SST-Tetrazine (Area Ratio vs. Standard)
01.00 ± 0.05
120.98 ± 0.06
240.95 ± 0.07

Data is presented as mean ± standard deviation (n=3). The area ratio is relative to an internal standard (Fmoc-L-phenylalanine).[3]

Comparison with Thiol-Maleimide Conjugation

A widely used alternative for bioconjugation is the reaction between a thiol (from a cysteine residue) and a maleimide (B117702). While effective in forming conjugates, the resulting thiosuccinimide linkage can exhibit limited stability in vivo. This linkage is susceptible to a retro-Michael reaction, particularly in the presence of other thiols like glutathione, which can lead to cleavage of the conjugate and potential off-target effects.[1]

In contrast, the dihydropyridazine (B8628806) linkage formed from the iEDDA reaction of methyltetrazine and TCO is significantly more stable under physiological conditions, offering a more robust and permanent conjugation.

Experimental Protocols

To enable researchers to conduct their own cross-reactivity and stability studies, detailed experimental protocols are provided below.

Protocol 1: Assessing the Cross-Reactivity of Methyltetrazine-Amine with a Panel of Amino Acids

Objective: To quantify the reactivity of Methyltetrazine-amine with common nucleophilic amino acids.

Materials:

  • Methyltetrazine-amine

  • N-α-acetylated amino acids (e.g., N-acetyl-L-cysteine, N-acetyl-L-lysine, N-acetyl-L-histidine, N-acetyl-L-serine, N-acetyl-L-tyrosine)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN), HPLC grade

  • Formic acid (FA), LC-MS grade

  • High-performance liquid chromatograph coupled to a mass spectrometer (HPLC-MS)

Procedure:

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of Methyltetrazine-amine in DMSO.

    • Prepare 100 mM stock solutions of each N-α-acetylated amino acid in PBS.

  • Reaction Setup:

    • In separate microcentrifuge tubes, mix the Methyltetrazine-amine stock solution and each amino acid stock solution to final concentrations of 1 mM Methyltetrazine-amine and 10 mM of the respective amino acid in PBS.

    • Include a control reaction with only Methyltetrazine-amine in PBS.

  • Incubation:

    • Incubate all tubes at 37°C.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot from each reaction tube.

  • Sample Quenching and Preparation:

    • Quench the reaction by adding an equal volume of cold ACN containing 0.1% FA.

    • Centrifuge the samples at high speed to precipitate any proteins.

    • Transfer the supernatant to HPLC vials for analysis.

  • HPLC-MS Analysis:

    • Analyze the samples by reverse-phase HPLC-MS.

    • Monitor the disappearance of the Methyltetrazine-amine peak and the appearance of any new product peaks corresponding to the amino acid conjugate.

    • Quantify the peak areas to determine the extent of reaction over time.

Protocol 2: Comparative Stability of Methyltetrazine-TCO and Thiol-Maleimide Conjugates in Human Plasma

Objective: To compare the stability of conjugates formed by Methyltetrazine-TCO ligation and thiol-maleimide chemistry in a physiologically relevant matrix.

Materials:

  • A TCO-modified protein/peptide

  • A thiol-containing protein/peptide

  • Methyltetrazine-amine

  • A maleimide functionalized molecule

  • Human plasma

  • PBS, pH 7.4

  • Size-exclusion chromatography (SEC) column

  • LC-MS system

Procedure:

  • Conjugate Formation:

    • Methyltetrazine-TCO Conjugate: React the TCO-modified molecule with an excess of Methyltetrazine-amine in PBS. Purify the conjugate using an SEC column to remove unreacted Methyltetrazine-amine.

    • Thiol-Maleimide Conjugate: React the thiol-containing molecule with an excess of the maleimide functionalized molecule in PBS. Purify the conjugate using an SEC column.

  • Stability Assay:

    • Incubate each purified conjugate in human plasma at a final concentration of 1 mg/mL at 37°C.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 6, 12, 24, 48 hours), take an aliquot of each plasma mixture.

  • Sample Processing:

    • Deplete abundant plasma proteins using an appropriate method (e.g., affinity chromatography).

    • Analyze the remaining sample by LC-MS to quantify the amount of intact conjugate.

  • Data Analysis:

    • Plot the percentage of intact conjugate remaining over time for both types of linkages to compare their stability profiles.

Visualizing the Chemistry

To better understand the underlying chemical processes, the following diagrams illustrate the key reactions.

Methyltetrazine-TCO Ligation Pathway Methyltetrazine Methyltetrazine-amine Intermediate Diels-Alder Cycloadduct Methyltetrazine->Intermediate iEDDA Reaction TCO trans-Cyclooctene (TCO) TCO->Intermediate Product Stable Dihydropyridazine Conjugate Intermediate->Product Retro-Diels-Alder N2 Nitrogen Gas Intermediate->N2

Caption: The inverse electron demand Diels-Alder (iEDDA) reaction pathway.

Potential Cross-Reactivity Workflow Start Methyltetrazine-amine + Amino Acid Mixture Incubate Incubate at 37°C Start->Incubate Quench Quench Reaction Incubate->Quench Analyze HPLC-MS Analysis Quench->Analyze Data Quantify Reactivity and Identify Side Products Analyze->Data

Caption: A generalized workflow for assessing cross-reactivity.

Conclusion

Methyltetrazine-amine stands out as a highly efficient and selective tool for bioconjugation. Its rapid, catalyst-free reaction kinetics and the enhanced stability of the resulting conjugate make it a superior choice for many applications, particularly in vivo. While further quantitative studies are needed to fully delineate its cross-reactivity profile, existing data suggests a high degree of orthogonality. In comparison to traditional methods like thiol-maleimide coupling, the linkage formed by Methyltetrazine-amine offers significantly improved stability, a critical factor for the development of robust and reliable bioconjugates. The provided protocols offer a framework for researchers to rigorously evaluate and compare bioconjugation strategies in their own laboratories.

References

Methyltetrazine-amine in Pretargeted Imaging: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of in vivo imaging and targeted drug delivery is rapidly advancing, with bioorthogonal chemistry playing a pivotal role. Among the most powerful tools in this field is the inverse electron demand Diels-Alder (IEDDA) reaction between tetrazines and strained dienophiles, such as trans-cyclooctene (B1233481) (TCO). This guide provides a comprehensive comparison of methyltetrazine-amine's efficacy in pretargeted imaging, offering a detailed look at its performance against other alternatives, supported by experimental data.

Performance Comparison of Tetrazine Derivatives

Methyltetrazine strikes an optimal balance between reactivity and stability, making it a preferred choice for many in vivo applications. While other derivatives may offer faster kinetics or greater stability, they often come with trade-offs that limit their overall utility.

PropertyMethyltetrazineH-TetrazinePhenyl-Tetrazinetert-Butyl-TetrazineReferences
Second-Order Rate Constant (k₂) with TCO (M⁻¹s⁻¹) ~1,000 - 10,332Up to 30,000~1,000Slower than methyltetrazine[1]
In Vivo Stability HighLowModerateVery High[1][2]
Calculated logD₇.₄ -0.5 to -3.0 (depending on conjugate)More HydrophilicMore LipophilicMore Lipophilic[1]

Key Advantages of Methyltetrazine:

  • Optimal Balance of Reactivity and Stability: While H-tetrazine exhibits the fastest reaction kinetics, its poor stability in aqueous environments can be a significant drawback for in vivo studies.[1] Conversely, more sterically hindered tetrazines like tert-butyl-tetrazine offer high stability but at the cost of significantly slower reaction rates.[1] Methyltetrazine provides a favorable compromise, with rapid reaction kinetics suitable for in vivo "click" reactions and sufficient stability to minimize premature degradation.[1][2]

  • Favorable Pharmacokinetics: The hydrophilicity of methyltetrazine conjugates contributes to favorable pharmacokinetic profiles, including rapid clearance of unbound probes from circulation. This leads to high tumor-to-background contrast in imaging studies.[3][4]

Quantitative Data from Pretargeted Imaging Studies

The following tables summarize key quantitative data from preclinical studies, demonstrating the efficacy of methyltetrazine-amine (B608997) and its derivatives in pretargeted imaging.

Table 1: Pretargeted PET Imaging with ⁶⁸Ga-labeled Tetrazines

RadiotracerTargeting AgentTumor ModelTumor Uptake (%ID/g or %ID/mL)Tumor-to-Liver RatioTumor-to-Muscle RatioTime PointReference
[⁶⁸Ga]Ga-THP-Tz (methyltetrazine)TCO-PEG-liposomesFibrosarcoma WEHI-164Not specifiedNot specifiedNot specified1 h p.i.[5]
[⁶⁸Ga]6 (tetrazine)TCO-modified cetuximabA431 xenograft3.48% ID/mL2.64Not specified23 h post-pretargeting[6]
⁶⁸Ga-DOTA-H-TzDZ-Lys-TCOPreclinical model~3.24 ± 0.95 %ID/gNot specified~8.30 ± 3.3948 h post-pretargeting[7]

Table 2: Pretargeted PET Imaging with ⁶⁴Cu-labeled Tetrazines

RadiotracerTargeting AgentTumor ModelTumor Uptake (%ID/g)Tumor-to-Muscle RatioTime PointReference
[⁶⁴Cu]4 (tetrazine)CC49-TCOLS174T colon carcinoma7.7 ± 0.2%Not specified22 h p.i.[6]
[⁶⁴Cu]5 (tetrazine)huA33-TCOSW1222 colorectal carcinoma7.4 ± 2.0%>4524 h p.i.[6][8]

Table 3: Pretargeted SPECT Imaging with ¹¹¹In-labeled Tetrazine

RadiotracerTargeting AgentTumor ModelTumor Uptake (%ID/g)Tumor-to-Muscle RatioTime PointReference
[¹¹¹In]1 (tetrazine)CC49-TCOLS174T colon carcinoma>7.7%Not specified22 h p.i.[6]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of pretargeted imaging strategies. Below are representative protocols for key experiments.

Synthesis of a Methyltetrazine-Amine Conjugate

The amine derivative of methyltetrazine can be readily conjugated to other molecules, such as chelators for radiolabeling, through standard amine-reactive chemistry. For example, the synthesis of a THP-tetrazine conjugate involves the reaction of 6-methyl-tetrazine-amine with THP-isothiocyanate.[5][9]

Materials:

  • 6-methyl-tetrazine-amine

  • THP-isothiocyanate (THP-NCS)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous solvent (e.g., DMF)

Procedure:

  • Dissolve 6-methyl-tetrazine-amine and THP-NCS in the anhydrous solvent.

  • Add DIPEA to the solution to raise the pH to 9-10, deprotonating the amine group.

  • Allow the reaction to proceed at room temperature.

  • Purify the resulting conjugate using semi-preparative HPLC.[9]

Radiolabeling of Methyltetrazine-Amine Conjugates

Radiolabeling protocols will vary depending on the radionuclide and chelator used. The following is a general procedure for labeling a DOTA-conjugated tetrazine with a metallic radionuclide.

Materials:

  • DOTA-tetrazine conjugate

  • Radionuclide solution (e.g., ⁶⁸GaCl₃ or ⁶⁴CuCl₂)

  • Reaction buffer (e.g., sodium acetate (B1210297) buffer, pH 4.5)

  • Heating block or water bath

Procedure:

  • Add the radionuclide solution to the DOTA-tetrazine conjugate in the reaction buffer.

  • Heat the reaction mixture at an optimized temperature (e.g., 95°C) for a specific duration (e.g., 15 minutes).

  • Assess the radiochemical purity using methods like radio-TLC or radio-HPLC.

  • If necessary, purify the radiolabeled product using a C18 cartridge to remove unchelated radionuclide.

In Vivo Pretargeted Imaging Workflow

The following protocol outlines a typical pretargeted imaging experiment in a tumor-bearing mouse model.

Materials:

  • TCO-modified targeting vector (e.g., antibody)

  • Radiolabeled methyltetrazine-amine probe

  • Tumor-bearing animal model (e.g., xenograft mice)

  • Imaging modality (e.g., PET/CT or SPECT/CT scanner)

  • Sterile saline for injection

Procedure:

  • Step 1: Administration of Targeting Vector: Intravenously inject the TCO-modified targeting vector into the animal model. The typical dose for an antibody is in the range of 10-100 µg per mouse.[10]

  • Step 2: Accumulation and Clearance: Allow a predetermined amount of time (e.g., 24, 48, or 72 hours) for the targeting vector to accumulate at the tumor site and for the unbound vector to clear from circulation.[6][7]

  • Step 3: Administration of Imaging Probe: Intravenously inject the radiolabeled methyltetrazine-amine probe.

  • Step 4: Imaging: At various time points after the injection of the imaging probe (e.g., 1, 4, and 24 hours), perform imaging using the appropriate modality to visualize the distribution of the radionuclide.

  • Step 5: Biodistribution (Optional): After the final imaging session, euthanize the animals and harvest tumors and major organs to quantify the radioactivity using a gamma counter. This provides a more precise measurement of the probe's distribution.

Visualizations

Inverse Electron Demand Diels-Alder (IEDDA) Reaction

IEDDA_Reaction cluster_product Product Methyltetrazine Methyltetrazine-amine (Diene) Dihydropyridazine Stable Dihydropyridazine Adduct Methyltetrazine->Dihydropyridazine + TCO TCO trans-Cyclooctene (TCO) (Dienophile) Nitrogen N₂ Gas Dihydropyridazine->Nitrogen releases Pretargeted_Workflow cluster_step1 Step 1: Targeting cluster_step2 Step 2: Imaging Inject_TCO_Ab Inject TCO-Antibody Accumulation Antibody Accumulates at Tumor (24-72 hours) Inject_TCO_Ab->Accumulation Clearance Unbound Antibody Clears Accumulation->Clearance Inject_Tz_Probe Inject Radiolabeled Methyltetrazine-amine Probe Clearance->Inject_Tz_Probe Time Lag IEDDA_Reaction In Vivo IEDDA Reaction at Tumor Site Inject_Tz_Probe->IEDDA_Reaction Imaging PET/SPECT Imaging IEDDA_Reaction->Imaging

References

Benchmarking Methyltetrazine-amine against other bioorthogonal ligation methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of bioconjugation, the ability to selectively and efficiently label biomolecules in their native environment is paramount. Bioorthogonal chemistry provides a powerful toolkit for these applications, enabling precise chemical modifications within complex biological systems without interfering with endogenous processes. Among the premier bioorthogonal reactions is the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between tetrazines and strained dienophiles. This guide provides an objective comparison of Methyltetrazine-amine, a key player in this reaction class, against other leading bioorthogonal ligation methods, supported by experimental data and detailed protocols.

Introduction to Bioorthogonal Ligation Methods

Bioorthogonal reactions are characterized by their high selectivity, biocompatibility, and rapid kinetics. The ideal bioorthogonal reaction pair reacts exclusively with each other, is stable in physiological conditions, and proceeds efficiently at low concentrations. This guide focuses on the comparison of four major bioorthogonal ligation strategies:

  • Tetrazine Ligation (IEDDA): This reaction involves the cycloaddition of a tetrazine, such as Methyltetrazine-amine, with a strained alkene or alkyne, most commonly a trans-cyclooctene (B1233481) (TCO). It is renowned for its exceptionally fast reaction rates.[1]

  • Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): Often referred to as "copper-free click chemistry," SPAAC involves the reaction of a strained cyclooctyne (B158145) (e.g., DBCO, DIFO) with an azide (B81097). This method is widely used due to its high selectivity and the absence of a cytotoxic copper catalyst.

  • Oxime Ligation: This method is based on the condensation reaction between an aminooxy or hydroxylamine (B1172632) functional group and an aldehyde or ketone to form a stable oxime bond. The reaction can be accelerated by aniline-based catalysts.

  • Staudinger Ligation: This classic bioorthogonal reaction occurs between a phosphine (B1218219) and an azide to form an aza-ylide intermediate, which then rearranges to produce a stable amide bond.[2]

Performance Comparison of Bioorthogonal Ligation Methods

The selection of a bioorthogonal ligation strategy depends on the specific requirements of the experiment, such as the desired reaction speed, the stability of the reagents, and the biological context. The following table summarizes the key performance indicators for Methyltetrazine-amine in comparison to other methods.

Ligation Method Reactants Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) Stability Key Features & Considerations
Tetrazine Ligation (IEDDA) Methyltetrazine + TCO~1,000 - 10,332[3]Methyltetrazine exhibits good stability in aqueous buffers.[4]Extremely fast kinetics, ideal for in vivo imaging and labeling of low-abundance molecules.[1] Reaction is catalyst-free.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) DBCO + Azide~0.1 - 1.0Azides are highly stable in biological systems. Cyclooctynes are generally stable but can be sensitive to certain conditions.Widely used due to excellent orthogonality. Slower kinetics compared to IEDDA. No catalyst required.
Oxime Ligation Aminooxy + Aldehyde~10⁻² - 10⁻³ (uncatalyzed) ~8 - 27 (aniline catalyzed)[5][6]Stable under physiological conditions, but the oxime bond can be reversible under acidic conditions.Reaction kinetics are tunable with catalysts. Aldehyde/ketone handles can sometimes be introduced metabolically.
Staudinger Ligation Phosphine + Azide~10⁻³ - 10⁻²[7][8]Phosphines can be susceptible to air oxidation. Azides are very stable.One of the first bioorthogonal reactions. Generally slower kinetics. The phosphine reagent can be bulky.

Experimental Protocols

Reproducibility and comparability of experimental data are crucial. Below are detailed protocols for key experiments to evaluate and compare the performance of Methyltetrazine-amine and other bioorthogonal probes.

Protocol 1: Determination of Second-Order Rate Constants by Stopped-Flow Spectrophotometry

This protocol describes the measurement of reaction kinetics for the fast IEDDA reaction between Methyltetrazine-amine and a TCO-functionalized molecule.

Materials:

  • Methyltetrazine-amine

  • TCO-functionalized molecule (e.g., TCO-PEG4-NHS ester)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Anhydrous Dimethylformamide (DMF)

  • Stopped-flow spectrophotometer

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 10 mM stock solution of Methyltetrazine-amine in anhydrous DMF.

    • Prepare a 10 mM stock solution of the TCO-functionalized molecule in anhydrous DMF.

  • Prepare Reaction Solutions:

    • In separate vials, dilute the stock solutions in PBS to final concentrations suitable for the stopped-flow instrument. For a pseudo-first-order experiment, one reactant (e.g., TCO) should be in at least 10-fold excess. A typical starting concentration for the limiting reactant (Methyltetrazine-amine) is 50 µM.

  • Stopped-Flow Measurement:

    • Load the Methyltetrazine-amine solution into one syringe of the stopped-flow apparatus and the TCO solution into the other.

    • Set the spectrophotometer to monitor the disappearance of the characteristic tetrazine absorbance at approximately 520-540 nm.

    • Initiate the reaction by rapidly mixing the two solutions.

    • Record the absorbance decay over time. The instrument software will typically fit the data to a pseudo-first-order exponential decay curve to determine the observed rate constant (k_obs).

  • Calculate Second-Order Rate Constant (k₂):

    • The second-order rate constant is calculated using the equation: k₂ = k_obs / [TCO], where [TCO] is the concentration of the TCO reagent in excess.

    • Repeat the experiment with varying concentrations of the excess reagent to ensure linearity and accuracy.

Protocol 2: Comparative Stability Assay in Human Serum

This protocol outlines a method to compare the stability of Methyltetrazine-amine, a DBCO-alkyne, an aminooxy-probe, and a phosphine-probe in a biologically relevant medium.

Materials:

  • Methyltetrazine-amine

  • DBCO-PEG4-amine

  • Aminooxy-PEG4-amine

  • Phosphine-PEG4-amine (e.g., a Staudinger ligation reagent)

  • Human serum (commercially available)

  • PBS, pH 7.4

  • High-performance liquid chromatography (HPLC) system with a C18 column and a UV detector

Procedure:

  • Prepare Stock Solutions:

    • Prepare 10 mM stock solutions of each bioorthogonal probe in PBS.

  • Incubation in Serum:

    • In separate microcentrifuge tubes, add a final concentration of 100 µM of each probe to human serum. Prepare a control sample for each probe in PBS.

    • Incubate all samples at 37°C.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), take an aliquot from each tube.

  • Sample Preparation for HPLC:

    • To precipitate serum proteins, add three volumes of ice-cold acetonitrile (B52724) to each aliquot.

    • Vortex and incubate on ice for 10 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new tube for HPLC analysis.

  • HPLC Analysis:

    • Inject the supernatant onto the C18 column.

    • Use a suitable gradient of water and acetonitrile (both containing 0.1% TFA) to separate the intact probe from any degradation products.

    • Monitor the elution profile using the UV detector at a wavelength appropriate for each probe (e.g., ~310 nm for DBCO, ~520 nm for methyltetrazine).

  • Data Analysis:

    • Quantify the peak area of the intact probe at each time point.

    • Calculate the percentage of the remaining probe at each time point relative to the 0-hour time point.

    • Plot the percentage of remaining probe versus time to determine the stability profile and half-life of each reagent in human serum.

Visualizing Bioorthogonal Chemistry in Action

Diagrams are essential for illustrating the complex processes involved in bioorthogonal labeling. The following sections provide Graphviz (DOT language) scripts to generate diagrams for a key experimental workflow and a relevant biological signaling pathway.

Experimental Workflow: Pretargeted In Vivo Imaging

This workflow illustrates a common application of Methyltetrazine-amine in pretargeted imaging, where a biomolecule-targeting antibody conjugated to TCO is administered first, followed by a smaller, rapidly clearing radiolabeled methyltetrazine probe.

Pretargeted_Imaging_Workflow cluster_pretargeting Pretargeting Phase cluster_imaging Imaging Phase antibody_tco Antibody-TCO Conjugate injection1 Systemic Administration (e.g., IV injection) antibody_tco->injection1 binding Antibody binds to Tumor Antigen injection1->binding tumor_cell Tumor Cell with Target Antigen binding->tumor_cell clearance1 Unbound Antibody-TCO clears from circulation binding->clearance1 ligation Bioorthogonal Ligation (IEDDA Reaction) binding->ligation injection2 Systemic Administration radiolabeled_mtz Radiolabeled Methyltetrazine radiolabeled_mtz->injection2 injection2->ligation imaging PET/SPECT Imaging ligation->imaging clearance2 Unbound Methyltetrazine rapidly clears ligation->clearance2

Caption: Workflow for pretargeted in vivo imaging using the Methyltetrazine-TCO ligation.

Signaling Pathway: Tracking EGFR Phosphorylation

Bioorthogonal labeling can be used to study post-translational modifications, such as phosphorylation, in signaling pathways. This diagram illustrates how a non-canonical amino acid (NCAA) with a bioorthogonal handle can be incorporated into the Epidermal Growth Factor Receptor (EGFR) to track its phosphorylation state.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_labeling Bioorthogonal Labeling EGF EGF EGFR EGFR with Bioorthogonal Handle (e.g., TCO-Lysine) EGF->EGFR Dimerization Dimerization EGFR->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Grb2 Grb2 Autophosphorylation->Grb2 Ligation IEDDA Ligation Autophosphorylation->Ligation Sos Sos Grb2->Sos Ras Ras Sos->Ras MAPK_Cascade MAPK Cascade (Raf, MEK, ERK) Ras->MAPK_Cascade Phospho_Probe Phospho-specific Antibody with Methyltetrazine Phospho_Probe->Ligation Detection Fluorescence Detection Ligation->Detection

Caption: EGFR signaling pathway with bioorthogonal labeling of phosphorylated receptor.

Conclusion

Methyltetrazine-amine, through the IEDDA reaction, offers an exceptionally fast and efficient method for bioorthogonal ligation. Its superior kinetics make it particularly well-suited for applications requiring rapid labeling, such as in vivo imaging and the study of dynamic biological processes. While other methods like SPAAC, oxime ligation, and Staudinger ligation have their own merits in terms of stability and the nature of the chemical handle, the unparalleled speed of the tetrazine ligation solidifies its position as a critical tool for researchers, scientists, and drug development professionals. The choice of ligation chemistry should be guided by a careful consideration of the specific experimental goals, balancing the need for speed, stability, and biocompatibility. This guide provides the foundational data and protocols to make an informed decision for your bioorthogonal research needs.

References

Stability Showdown: A Comparative Analysis of Methyltetrazine-Amine Conjugates for Robust Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic field of bioconjugation, the stability of the linkage between a biomolecule and a payload is paramount to the success of research, diagnostic, and therapeutic applications. The inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained dienophiles has emerged as a leading strategy for its rapid kinetics and bioorthogonality. This guide provides a comprehensive analysis of the stability of conjugates formed using methyltetrazine-amine (B608997), comparing its performance against common alternatives with supporting experimental data and detailed protocols.

The choice of a bioorthogonal ligation strategy often involves a trade-off between reaction speed and the stability of the reactants and products. While highly reactive tetrazines, such as those bearing electron-withdrawing pyridyl groups, offer the advantage of extremely fast kinetics, they often exhibit lower stability in aqueous and biological environments. Methyltetrazine has been presented as a more stable alternative, providing a balance between reactivity and stability for in vivo applications where the bioconjugation agent must persist over time.

This guide will delve into the quantitative stability data of methyltetrazine-amine conjugates and compare them with other tetrazine derivatives and alternative bioconjugation chemistries, including maleimide-thiol and strain-promoted alkyne-azide cycloaddition (SPAAC).

Comparative Stability and Reactivity Data

The selection of a bioconjugation pair is dictated by the specific requirements of the experiment, including the desired reaction rate and the necessary stability in the intended biological environment. The following tables summarize key quantitative data for the stability and reactivity of various tetrazine derivatives and their alternatives.

Table 1: Reactivity of Tetrazine Derivatives with trans-Cyclooctene (TCO)

Tetrazine DerivativeDienophileSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)ConditionsReference
Methyltetrazine (Me-Tz)axial-TCO~1,700PBS, 37°C
3-phenyl-1,2,4,5-tetrazine (H-Tz)axial-TCO~13,000PBS, 37°C
Pyridyl-tetrazine (Py-Tz)axial-TCO~10,332PBS, 37°C
Triazolyl-tetrazineaxial-TCO10,332PBS, 37°C
3,6-diphenyl-s-tetrazines-TCO3,100MeOH, 25°C
3,6-dipyridyl-s-tetrazined-TCO366,000Water, 25°C

Table 2: Stability of Unconjugated Tetrazines in Biological Media

Tetrazine DerivativeConditions% Remaining after 12h% Remaining after 24hReference
Methyltetrazine (Me-Tz)DMEM, 10% FBS, 37°C>92%~70%
Triazolyl-tetrazineDMEM, 10% FBS, 37°C>92%>63%
Phenyl-tetrazine (Ph-Tz)DMEM, 10% FBS, 37°C~85%Not Reported
Pyridyl-tetrazine (Py-Tz)DMEM, 10% FBS, 37°C<13% (after 48h)Not Reported
H-tetrazine (H-Tz)DMEM, 10% FBS, 37°C<13% (after 48h)Not Reported
4-pyridyl-tetrazine (Me4Pyr)Full cell growth medium, 37°C~30%Not Reported
2-pyridyl-tetrazine (Me2Pyr)Full cell growth medium, 37°C~85%Not Reported

Table 3: Comparative Stability of Bioconjugate Linkages

Ligation ChemistryLinkage TypeStability CharacteristicsReference
Tetrazine-TCO LigationDihydropyridazine (B8628806)/PyridazineGenerally stable; the initial dihydropyridazine can oxidize to a more stable pyridazine.
Maleimide-ThiolSuccinimidyl ThioetherSusceptible to retro-Michael reaction and thiol exchange, especially in the presence of glutathione (B108866). Stability can be improved by hydrolysis of the succinimide (B58015) ring or use of specialized maleimides.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)TriazoleHighly stable and considered one of the most robust bioorthogonal linkages.

Experimental Protocols

Detailed and reproducible protocols are crucial for the successful implementation and evaluation of bioconjugation strategies.

Protocol 1: In Vitro Stability Assay of Tetrazines in Serum

This protocol outlines a method to assess the stability of a tetrazine derivative in biological media.

Materials:

  • Tetrazine derivative (e.g., Methyltetrazine-amine)

  • Fetal Bovine Serum (FBS) or human serum

  • Dulbecco's Modified Eagle Medium (DMEM)

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector

  • Incubator at 37°C

  • Suitable solvent for tetrazine (e.g., DMSO)

Procedure:

  • Prepare a stock solution of the tetrazine derivative in a suitable solvent (e.g., 10 mM in DMSO).

  • Dilute the tetrazine stock solution into DMEM containing 10% FBS to a final concentration of 100 µM.

  • Incubate the solution at 37°C.

  • At various time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), take an aliquot of the reaction mixture.

  • Precipitate the proteins in the aliquot by adding three volumes of cold acetonitrile.

  • Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

  • Transfer the supernatant to an HPLC vial.

  • Analyze the supernatant by reverse-phase HPLC, monitoring the tetrazine's characteristic absorbance (typically around 520-540 nm).

  • Quantify the amount of remaining tetrazine by integrating the area of the corresponding peak and comparing it to the t=0 time point.

Protocol 2: Protein-Protein Conjugation via Tetrazine-TCO Ligation

This protocol describes the conjugation of two proteins using the tetrazine-TCO reaction.

Materials:

  • Protein 1

  • Protein 2

  • TCO-PEG-NHS ester

  • Methyltetrazine-PEG-NHS ester

  • Phosphate-buffered saline (PBS), pH 7.4

  • 1 M Sodium bicarbonate (NaHCO₃)

  • Spin desalting columns

Procedure:

Protein 1 Activation with TCO:

  • Dissolve 1 mg of Protein 1 in 950 µL of PBS (pH 7.4).

  • Add 50 µL of 1 M NaHCO₃ to raise the pH to ~8.3.

  • Add a 20-fold molar excess of TCO-PEG-NHS ester (dissolved in DMSO or DMF) to the protein solution.

  • Incubate the reaction mixture for 1 hour at room temperature with gentle shaking.

  • Remove excess TCO reagent using a spin desalting column equilibrated with PBS.

Protein 2 Activation with Methyltetrazine:

  • Repeat steps 1-5 for Protein 2 using Methyltetrazine-PEG-NHS ester.

Protein-Protein Conjugation:

  • Mix the TCO-activated Protein 1 and the methyltetrazine-activated Protein 2 in a 1:1 molar ratio.

  • The reaction is typically complete within minutes to an hour at room temperature. The progress can be monitored by SDS-PAGE, as the conjugate will have a higher molecular weight.

  • The final conjugate can be purified by size-exclusion chromatography if necessary.

Visualizing the Workflow: Pre-targeted PET Imaging

Diagrams are essential for illustrating complex experimental workflows. The following Graphviz (DOT language) script generates a diagram for a typical pre-targeted PET imaging workflow using the tetrazine-TCO ligation. This approach leverages the high specificity of an antibody and the rapid clearance of a small-molecule imaging agent.

Pretargeted_PET_Imaging_Workflow cluster_pretargeting Step 1: Pre-targeting cluster_imaging Step 2: Imaging cluster_clearance Step 3: Clearance Ab Antibody TCO_Ab TCO-Antibody Conjugate Ab->TCO_Ab Conjugation Tumor Tumor Cell TCO_Ab->Tumor Injection & Accumulation (24-72h) Tetrazine_PET Radiolabeled Tetrazine Probe (e.g., ¹⁸F-Tz) Imaging PET/CT Imaging Tumor->Imaging Excess_Tz Excess Tetrazine Probe Tetrazine_PET->Tumor Injection & In Vivo Ligation (Rapid) Clearance Renal Clearance Excess_Tz->Clearance Rapid Excretion

Caption: Workflow for pre-targeted PET imaging using tetrazine-TCO ligation.

Conclusion

The stability of a bioconjugate is a critical factor that influences its efficacy and safety in various applications. Methyltetrazine-amine conjugates, particularly when paired with TCO, offer a robust and reliable platform for bioconjugation, demonstrating a favorable balance of reactivity and stability in biological media. While more reactive tetrazines can provide faster ligation kinetics, this often comes at the cost of reduced stability.

In comparison to alternatives, the tetrazine-TCO ligation forms a stable dihydropyridazine/pyridazine linkage. This stands in contrast to maleimide-thiol conjugates, which are susceptible to degradation through retro-Michael reactions and thiol exchange, a significant consideration for in vivo applications where reducing agents like glutathione are present. Strain-promoted alkyne-azide cycloaddition (SPAAC) offers a highly stable triazole linkage, representing another excellent option for applications demanding long-term stability.

Ultimately, the optimal choice of bioconjugation chemistry depends on a thorough understanding of the specific application, the biological environment, and the required balance between reaction kinetics and conjugate stability. The data and protocols presented in this guide provide a framework for researchers to make informed decisions in the design and execution of their bioconjugation strategies.

The Superior Performance of Methyltetrazine-Amine Hydrochloride in Bioorthogonal Chemistry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of bioorthogonal ligation chemistry is critical for the success of applications ranging from in vivo imaging to the construction of antibody-drug conjugates (ADCs). Methyltetrazine-amine hydrochloride, a key reagent in the inverse-electron-demand Diels-Alder (IEDDA) reaction, has emerged as a superior tool due to its optimal balance of rapid reaction kinetics and high stability in complex biological environments. This guide provides an objective comparison of this compound with other common bioorthogonal reagents, supported by experimental data, to inform the selection of the most effective tools for bioconjugation.

This compound stands out for its exceptional performance in the IEDDA "click" reaction, particularly when paired with trans-cyclooctene (B1233481) (TCO). This combination offers one of the fastest bioorthogonal reaction rates available, enabling efficient labeling and conjugation at low concentrations.[1][2][3] This is a significant advantage in time-sensitive applications and for achieving high conjugation efficiencies with minimal excess reagents.[1]

Performance Comparison with Alternative Click Chemistry Reagents

The primary alternatives to the Methyltetrazine-TCO system include other tetrazine derivatives and the strain-promoted alkyne-azide cycloaddition (SPAAC) utilizing reagents like dibenzocyclooctyne (DBCO). While each system has its merits, quantitative data consistently demonstrates the kinetic superiority of the IEDDA reaction.

PropertyMethyltetrazine-TCO (IEDDA)DBCO-Azide (SPAAC)Maleimide-ThiolNHS Ester-Amine
Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) *~1,000 - 10,332~0.1 - 10~100 - 1,000~10 - 100
Stability of Linkage HighHighSusceptible to retro-Michael reactionHigh
Reaction Conditions Catalyst-free, bioorthogonalCatalyst-free, bioorthogonalSpecific to thiolsTargets primary amines, susceptible to hydrolysis

Rate constants can vary depending on the specific derivatives and reaction conditions.

The data clearly indicates that the IEDDA reaction involving methyltetrazine is orders of magnitude faster than the SPAAC reaction.[1] Furthermore, the resulting dihydropyridazine (B8628806) linkage from the Methyltetrazine-TCO reaction is highly stable under physiological conditions, a critical attribute for in vivo applications and the development of robust ADCs.[1] In contrast, while commonly used, maleimide-thiol linkages can be susceptible to a retro-Michael reaction, leading to premature deconjugation and potential off-target toxicity.[1]

Case Study: Pre-targeted PET Imaging

A compelling application of this compound is in pre-targeted Positron Emission Tomography (PET) imaging. In this strategy, a TCO-modified antibody is first administered and allowed to accumulate at the tumor site. Subsequently, a radiolabeled methyltetrazine derivative is injected, which rapidly "clicks" with the TCO-tagged antibody at the tumor, enabling high-contrast imaging.

One study demonstrated the effectiveness of this approach for visualizing CA19.9-expressing pancreatic cancer xenografts.[4] The use of an 18F-labeled tetrazine resulted in clear tumor delineation with activity concentrations reaching up to 6.4 %ID/g at 4 hours post-injection.[4] A dosimetric analysis confirmed a significant advantage of this pre-targeting strategy, with an effective radiation dose more than 60 times lower than that of a directly labeled antibody with a long-lived radioisotope.[4] Another study comparing different 18F-labeled tetrazines for pre-targeted imaging of TAG72-expressing tumors highlighted the importance of the tetrazine's structure on in vivo performance, with some derivatives showing superior tumor-to-muscle and tumor-to-blood contrast.[5]

Experimental Protocols

General Protocol for Antibody Conjugation with this compound

This protocol outlines the general steps for conjugating this compound to an antibody for subsequent reaction with a TCO-modified molecule.

  • Antibody Preparation: Prepare the antibody solution in a suitable buffer, such as phosphate-buffered saline (PBS) at a pH of 7.4.

  • Activation of Methyltetrazine-Amine: If necessary, activate the amine group of this compound for reaction with a carboxyl group on the antibody using standard coupling reagents like EDC and NHS.

  • Conjugation Reaction: Mix the activated Methyltetrazine with the antibody solution at a specific molar ratio. The reaction is typically carried out at room temperature for 1-2 hours.

  • Purification: Remove excess, unreacted Methyltetrazine using a desalting column or size-exclusion chromatography.

  • Characterization: Determine the degree of labeling (DOL), i.e., the number of tetrazine molecules per antibody, using UV-Vis spectroscopy.

Protocol for Live-Cell Imaging

This protocol describes the labeling of live cells with a TCO-conjugated probe and subsequent imaging using a methyltetrazine-functionalized fluorescent molecule.

  • Cell Culture and Labeling: Culture cells to the desired confluency. Incubate the cells with a TCO-conjugated probe (e.g., a TCO-modified antibody or a TCO-NHS ester to label cell surface proteins) in an appropriate buffer for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells three times with PBS to remove any unbound TCO probe.

  • Incubation with Methyltetrazine-Fluorophore: Add the methyltetrazine-conjugated fluorophore to the cell culture medium and incubate for a short period (typically 10-30 minutes) at 37°C, protected from light.

  • Washing: Wash the cells again with fresh media to remove any unbound methyltetrazine-fluorophore.

  • Imaging: Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Visualizing the Workflow and Impact

To better illustrate the processes and applications of this compound, the following diagrams, generated using Graphviz, depict a typical antibody-drug conjugation workflow and a pre-targeted PET imaging strategy.

ADC_Workflow cluster_modification Antibody Modification cluster_drug_linker Drug-Linker Preparation cluster_conjugation Final Conjugation (IEDDA) Antibody Antibody MTZ_Antibody Tetrazine-Modified Antibody Antibody->MTZ_Antibody Conjugation Activated_MTZ Methyltetrazine-Amine (Activated) Activated_MTZ->MTZ_Antibody ADC Antibody-Drug Conjugate (ADC) MTZ_Antibody->ADC Click Reaction Drug Drug TCO_Drug TCO-Linker-Drug Drug->TCO_Drug Attachment TCO_Linker TCO-Linker TCO_Linker->TCO_Drug TCO_Drug->ADC

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis using Methyltetrazine-amine.

Pretargeted_PET_Imaging cluster_step1 Step 1: Pre-targeting cluster_step2 Step 2: Imaging Agent Administration cluster_step3 Step 3: Imaging TCO_Antibody TCO-Modified Antibody Administration Tumor_Accumulation Antibody Accumulates at Tumor Site TCO_Antibody->Tumor_Accumulation Circulation and Binding Click_Reaction In Vivo IEDDA Click Reaction at Tumor Tumor_Accumulation->Click_Reaction Radiolabeled_MTZ Radiolabeled Methyltetrazine Injection Radiolabeled_MTZ->Click_Reaction Rapid Distribution PET_Scan PET Imaging Click_Reaction->PET_Scan Signal Generation High_Contrast_Image High-Contrast Tumor Image PET_Scan->High_Contrast_Image

Caption: Workflow for pre-targeted PET imaging using the Methyltetrazine-TCO reaction.

References

A Comparative Guide to Methyltetrazine-amine Hydrochloride for Bioorthogonal Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Methyltetrazine-amine hydrochloride with alternative bioorthogonal reagents, supported by experimental data from peer-reviewed literature. It is designed to assist researchers in selecting the most appropriate tools for their specific applications in bioconjugation, imaging, and drug delivery.

Performance Comparison of Tetrazine Derivatives

The selection of a tetrazine reagent for bioorthogonal chemistry is a critical decision that balances reaction kinetics with stability. While faster reacting tetrazines can be advantageous for rapid labeling, they may suffer from lower stability in aqueous environments, limiting their utility in long-term in vivo studies. Methyltetrazine strikes an optimal balance, offering rapid reaction kinetics while maintaining high stability.[1] This makes it a superior choice for in vivo applications where both speed and reliability are paramount.[1]

Below is a summary of key performance indicators for Methyltetrazine compared to other common tetrazine derivatives when reacting with trans-cyclooctene (B1233481) (TCO), a widely used dienophile.

PropertyMethyltetrazineH-TetrazinePhenyl-Tetrazinetert-Butyl-Tetrazine
Second-Order Rate Constant (k₂) with TCO (M⁻¹s⁻¹) ~1,000 - 10,332Up to 30,000~1,000Slower than methyltetrazine
In Vivo Stability HighLowModerateVery High
Calculated logD₇.₄ -0.5 to -3.0 (depending on conjugate)More HydrophilicMore LipophilicMore Lipophilic

Data compiled from: [1]

The Inverse Electron Demand Diels-Alder (IEDDA) Reaction

This compound participates in the inverse electron demand Diels-Alder (IEDDA) reaction, a cornerstone of bioorthogonal chemistry. This reaction occurs between an electron-deficient tetrazine and an electron-rich dienophile, such as trans-cyclooctene (TCO).[1] The key advantages of this "click chemistry" are its exceptionally fast kinetics, high specificity, and biocompatibility, as it proceeds efficiently under mild, aqueous conditions without the need for a cytotoxic catalyst.[1][2][3] The reaction is irreversible and forms a stable covalent bond, releasing nitrogen gas as the sole byproduct.

IEDDA_Reaction Methyltetrazine Methyltetrazine-amine Conjugate Stable Dihydropyridazine Conjugate Methyltetrazine->Conjugate IEDDA Reaction (Bioorthogonal Click Chemistry) TCO trans-cyclooctene (TCO) -modified biomolecule TCO->Conjugate N2 Nitrogen (N₂)

Inverse-electron-demand Diels-Alder (IEDDA) reaction.

Experimental Protocols

General Protocol for Protein-Protein Conjugation via Tetrazine-TCO Ligation

This protocol outlines the steps for conjugating two proteins using the IEDDA reaction between a methyltetrazine-functionalized protein and a TCO-functionalized protein.[4]

Materials:

  • Protein 1 and Protein 2

  • Methyltetrazine-PEG-NHS ester

  • TCO-PEG-NHS ester

  • 1 M Sodium Bicarbonate (NaHCO₃)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Spin desalting columns

Procedure:

  • Protein 1 Activation with TCO-NHS ester:

    • Dissolve 100 µg of Protein 1 in 100 µL of PBS.

    • Add 5 µL of 1 M NaHCO₃.

    • Add a 20-fold molar excess of TCO-PEG-NHS ester.

    • Incubate at room temperature for 60 minutes.

    • Purify the TCO-activated Protein 1 using a spin desalting column.

  • Protein 2 Activation with Methyltetrazine-NHS ester:

    • Dissolve 100 µg of Protein 2 in 100 µL of PBS.

    • Add 5 µL of 1 M NaHCO₃.

    • Add a 20-fold molar excess of Methyltetrazine-PEG-NHS ester.

    • Incubate at room temperature for 60 minutes.

    • Purify the Methyltetrazine-activated Protein 2 using a spin desalting column.

  • Cross-linking Reaction:

    • Mix the purified TCO-Protein 1 and Methyltetrazine-Protein 2 in a 1:1 molar ratio.

    • Rotate the mixture for 1 hour at room temperature.

    • The resulting protein-protein conjugate is now ready for use.

Workflow for Pre-targeted In Vivo Imaging

This workflow describes a pre-targeting strategy for in vivo imaging, where a TCO-modified antibody is first administered, followed by a smaller, rapidly clearing methyltetrazine-labeled imaging agent.[5] This approach can significantly improve the signal-to-noise ratio by allowing the unbound antibody to clear from circulation before the imaging agent is introduced.

InVivo_Workflow cluster_step1 Step 1: Pre-targeting cluster_step2 Step 2: In Vivo Bioorthogonal Ligation cluster_step3 Step 3: Imaging and Analysis A1 Administer TCO-modified Antibody to Animal Model A2 Antibody Accumulates at Target Site A1->A2 A3 Unbound Antibody Clears from Circulation A2->A3 B1 Administer Methyltetrazine-labeled Imaging Probe A3->B1 Incubation Period B2 Probe Rapidly Distributes and Reacts with TCO-Antibody at Target Site B1->B2 C1 Image Animal using Appropriate Modality (e.g., PET, SPECT) B2->C1 Rapid Clearance of Unbound Probe C2 Quantify Signal at Target Site vs. Background C1->C2

References

A Head-to-Head Comparison of Bioconjugation Alternatives to Methyltetrazine-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of bioconjugation, the choice of chemical ligation strategy is paramount to experimental success. While Methyltetrazine-amine hydrochloride, a key player in the inverse-electron-demand Diels-Alder (IEDDA) reaction, is prized for its rapid kinetics, a comprehensive evaluation of its alternatives is crucial for optimizing applications ranging from live-cell imaging to the development of antibody-drug conjugates (ADCs).

This guide provides an objective comparison of the performance of this compound against prominent alternatives, with a focus on Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). We present supporting experimental data, detailed methodologies for key experiments, and visualizations to aid in the selection of the most appropriate bioconjugation tool for your research needs.

At a Glance: Key Performance Metrics

The decision between IEDDA and SPAAC chemistries often hinges on a trade-off between reaction speed and the stability of the reactive handles. The following table summarizes key quantitative data for the most common reagents.

FeatureIEDDA: Methyltetrazine + TCOSPAAC: DBCO + AzideSPAAC: BCN + Azide
Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) ~820 - 26,000[1]~0.3 - 1.0[2]~0.06 - 0.1[2]
Stability in Serum Methyltetrazine offers a good balance of reactivity and stability.[2]DBCO can exhibit moderate stability, with potential for degradation.[3]BCN shows lower stability compared to DBCO, especially intracellularly.
Reactivity with Thiols Tetrazines are generally stable towards thiols.DBCO can undergo a side reaction with thiols.[4]BCN is more stable to thiols like GSH compared to DBCO.[3]
Primary Byproduct Nitrogen gas (N₂)[5]NoneNone

Diving Deeper: A Comparative Analysis

Reaction Kinetics: The Need for Speed

The IEDDA reaction between tetrazines and trans-cyclooctenes (TCOs) is renowned for its exceptionally fast reaction rates, often orders of magnitude faster than SPAAC reactions. This rapid ligation is particularly advantageous for in vivo applications where low concentrations of reactants are often necessary. The reactivity of tetrazines can be tuned by modifying their substituents; for instance, hydrogen-substituted tetrazines exhibit faster kinetics than methyl-substituted ones, though this can sometimes come at the cost of reduced stability.[1]

In contrast, SPAAC reactions, while generally slower than IEDDA, still offer robust and reliable conjugation. Among the commonly used cyclooctynes, dibenzocyclooctyne (DBCO) derivatives generally exhibit higher reaction rates than bicyclo[6.1.0]nonyne (BCN).[2] The choice between different cyclooctynes often involves a balance between reactivity, stability, size, and lipophilicity.[2]

Stability: A Critical Factor for Robust Bioconjugation

The stability of the bioconjugation reagents in a biological milieu is a critical determinant of the overall success of an experiment. While the triazole linkage formed in SPAAC is highly stable, the strained cyclooctyne (B158145) precursors can exhibit varying stability. For instance, DBCO has been reported to have a half-life of approximately 71 minutes in the presence of glutathione (B108866) (GSH), a common intracellular thiol, while BCN is comparatively more stable with a half-life of about 6 hours.[3]

Methyltetrazine demonstrates a favorable balance of high reactivity and stability in biological media, which is a key advantage for in vivo applications.[2] The stability of both the tetrazine and its TCO reaction partner can be influenced by components within serum.[3]

Experimental Corner: Protocols for Evaluation

To aid researchers in their own comparative studies, we provide detailed methodologies for key experiments.

Protocol 1: Determination of Second-Order Rate Constants using Stopped-Flow Spectrophotometry

This protocol allows for the precise measurement of the reaction kinetics between a tetrazine and a TCO derivative.

Materials:

  • Tetrazine derivative (e.g., this compound)

  • TCO derivative (e.g., TCO-PEG4-NHS ester)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Stopped-flow spectrophotometer

Procedure:

  • Prepare stock solutions of the tetrazine and TCO derivatives in DMSO.

  • Dilute the stock solutions in PBS (pH 7.4) to the desired final concentrations. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on the reaction rate.

  • Equilibrate the reactant solutions to the desired temperature (e.g., 37°C).

  • Load the tetrazine and TCO solutions into separate syringes of the stopped-flow instrument.

  • Initiate the reaction by rapidly mixing the two solutions.

  • Monitor the decrease in the characteristic absorbance of the tetrazine (typically around 520-540 nm) over time.

  • The pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance decay to a single exponential function.

  • The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the reactant in excess.

Protocol 2: Bioconjugation of an Amine-Containing Linker (e.g., Methyltetrazine-amine) to a Carboxylated Biomolecule using EDC/NHS Chemistry

This protocol is suitable for conjugating amine-functionalized molecules like this compound to proteins or other biomolecules bearing carboxyl groups.

Materials:

  • Biomolecule with available carboxyl groups (e.g., a protein)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer (e.g., 0.1 M MES, pH 6.0)

  • Coupling Buffer (e.g., PBS, pH 7.2-8.0)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)

  • Desalting column

Procedure:

  • Dissolve the carboxylated biomolecule in Activation Buffer.

  • Add EDC and NHS (or Sulfo-NHS) to the biomolecule solution to activate the carboxyl groups. Incubate for 15-30 minutes at room temperature.

  • Optional: Remove excess EDC and NHS byproducts using a desalting column equilibrated with Coupling Buffer.

  • Immediately add the this compound solution (dissolved in Coupling Buffer) to the activated biomolecule.

  • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quench the reaction by adding the Quenching Buffer to inactivate any remaining active esters.

  • Purify the resulting bioconjugate using a desalting column or dialysis to remove excess reagents.

Protocol 3: In Vitro Serum Stability Assay

This protocol assesses the stability of a bioconjugate in a biologically relevant matrix.

Materials:

  • Bioconjugate of interest

  • Human or mouse serum

  • PBS, pH 7.4

  • Acetonitrile

  • High-Performance Liquid Chromatography (HPLC) or LC-MS system

Procedure:

  • Prepare a stock solution of the bioconjugate in PBS.

  • Dilute the bioconjugate into serum to a final concentration (e.g., 100 µM). Prepare a parallel control sample in PBS.

  • Incubate the samples at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot of each sample.

  • Precipitate the serum proteins by adding three volumes of cold acetonitrile.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Analyze the supernatant by reverse-phase HPLC or LC-MS to quantify the amount of intact bioconjugate remaining.

  • Calculate the percentage of intact conjugate at each time point relative to the zero time point to determine the stability profile.

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate the key workflows.

experimental_workflow cluster_kinetics Kinetic Analysis Workflow cluster_conjugation Bioconjugation Workflow (EDC/NHS) cluster_stability Serum Stability Assay Workflow k1 Prepare Reactant Solutions (Tetrazine/TCO or Cyclooctyne/Azide) k2 Equilibrate to Temperature k1->k2 k3 Mix in Stopped-Flow Spectrophotometer k2->k3 k4 Monitor Absorbance Decay k3->k4 k5 Calculate Rate Constants k4->k5 c1 Activate Carboxylated Biomolecule with EDC/NHS c2 Purify Activated Biomolecule (Optional) c1->c2 c3 React with Amine-Linker (e.g., Methyltetrazine-amine) c2->c3 c4 Quench Reaction c3->c4 c5 Purify Conjugate c4->c5 s1 Incubate Conjugate in Serum at 37°C s2 Collect Aliquots at Time Points s1->s2 s3 Precipitate Proteins s2->s3 s4 Analyze Supernatant by HPLC/LC-MS s3->s4 s5 Determine Stability Profile s4->s5

Caption: Key experimental workflows for characterization.

Signaling Pathways and Logical Relationships

The choice of bioconjugation chemistry has a direct impact on the design of experiments aimed at studying cellular signaling pathways. For instance, in pre-targeted imaging, a bioorthogonal reaction is used to couple an imaging agent to a targeting moiety that has already bound to its cellular target. The rapid kinetics of the IEDDA reaction are highly advantageous in such scenarios.

pretargeting_logic cluster_step1 Step 1: Targeting cluster_step2 Step 2: Bioorthogonal Ligation cluster_step3 Step 3: Imaging Target Cell Surface Receptor Antibody Antibody-TCO Conjugate Antibody->Target Binding Ligation IEDDA Reaction (in vivo) Antibody->Ligation Imaging_Probe Tetrazine-Fluorophore Imaging_Probe->Ligation Signal Fluorescent Signal at Target Site Ligation->Signal

Caption: Logic of a pre-targeted imaging experiment.

Conclusion

The selection of a bioconjugation strategy is a multifaceted decision that requires careful consideration of reaction kinetics, stability, and the specific demands of the biological system under investigation. While this compound and the IEDDA reaction offer unparalleled speed, SPAAC reagents provide a valuable alternative with a different balance of properties. For applications where rapid conjugation at low concentrations is paramount, IEDDA remains a top choice. However, for scenarios where the stability of the reactive handle is a primary concern, particularly in the presence of thiols, certain SPAAC reagents may be more suitable. By understanding the quantitative differences and having access to robust experimental protocols, researchers can make informed decisions to advance their work in the dynamic field of bioconjugation.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Methyltetrazine-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper disposal of chemical reagents like Methyltetrazine-amine hydrochloride is paramount for laboratory safety and environmental protection. This guide provides a detailed, step-by-step protocol for its safe handling and disposal.

Immediate Safety and Handling Precautions:

Before initiating any disposal procedures, it is crucial to handle this compound in accordance with good industrial hygiene and safety practices.[1] Always wear appropriate Personal Protective Equipment (PPE) to prevent skin and eye contact.

Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shieldProtects against splashes of the chemical or neutralization solution.[1][2]
Hand Protection Nitrile or other chemically resistant glovesPrevents skin contact and potential irritation or absorption.[1][2]
Body Protection Laboratory coatProtects clothing from contamination.[1][2]
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodMinimizes inhalation of dust.[3]

Step-by-Step Disposal Protocol

The primary method for the safe disposal of this compound involves neutralization of the hydrochloride salt to its free amine form, followed by collection and disposal as hazardous waste.

Experimental Protocol: Neutralization of this compound

Objective: To convert the water-soluble and acidic this compound into its free amine form for safer handling and disposal.

Materials:

  • This compound waste

  • Deionized water

  • Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) solution (e.g., 5-10% w/v in water)

  • pH indicator strips or a calibrated pH meter

  • Appropriately labeled hazardous waste container (e.g., high-density polyethylene (B3416737) - HDPE)[2]

Procedure:

  • Dissolution: In a suitable beaker and within a chemical fume hood, dissolve the this compound waste in deionized water. A starting concentration of 10-20 mL of water per gram of the hydrochloride salt can be used.

  • Neutralization: Slowly add the sodium bicarbonate or sodium carbonate solution to the dissolved waste while stirring. The addition of a weak base will cause effervescence (release of CO₂ gas) as the acidic hydrochloride salt is neutralized. Add the basic solution incrementally until the effervescence ceases.

  • pH Monitoring: Periodically check the pH of the solution using pH indicator strips or a pH meter. The target pH for complete neutralization is between 6 and 8.

  • Completion and Observation: Once the pH is stable within the neutral range and effervescence has stopped, the neutralization is complete.

  • Waste Collection: Carefully transfer the entire neutralized mixture into a designated and clearly labeled hazardous waste container.[2] Rinse the beaker with a small amount of deionized water and add the rinsing to the waste container to ensure all residual material is collected.

  • Final Disposal: The sealed and labeled waste container should be handed over to your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal company for final disposal, which is typically incineration.

Quantitative Data Summary:

ParameterValueNotes
Target pH for Neutralization 6 - 8Ensures complete conversion of the hydrochloride salt to the free amine.

Important Considerations for the Tetrazine Moiety:

Therefore, it is imperative to treat the neutralized waste as hazardous and to consult with your institution's Environmental Health and Safety (EHS) department for guidance on final disposal in compliance with all local, state, and federal regulations. [1]

Disposal Procedure Workflow

A Start: Methyltetrazine-amine hydrochloride Waste B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Dissolve Waste in Deionized Water B->C D Slowly Add Weak Base (e.g., NaHCO3 solution) C->D E Monitor pH D->E F Is pH between 6 and 8? E->F G Continue Adding Base F->G No H Transfer Neutralized Waste to Labeled Hazardous Waste Container F->H Yes G->D I Store in Designated Satellite Accumulation Area H->I J Contact EHS for Pickup and Final Disposal I->J K End J->K

Caption: Workflow for the proper disposal of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.